Ammonium salicylate
Description
The exact mass of the compound Benzoic acid, 2-hydroxy-, monoammonium salt is 155.058243149 g/mol and the complexity rating of the compound is 133. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;2-carboxyphenolate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZOTMTKBQRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883424 | |
| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
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Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |
| Record name | Ammonium salicylate | |
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CAS No. |
528-94-9, 31295-34-8 | |
| Record name | Ammonium salicylate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |
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| Record name | Ammonium salicylate | |
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| Record name | Ammonium salicylate [NF] | |
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| Record name | Ammonium salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
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| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
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| Record name | Ammonium salicylate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ammonium Salicylate
This guide provides a comprehensive technical overview of ammonium salicylate, designed for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical properties, synthesis, analytical methodologies, and applications, with a focus on providing actionable insights and robust scientific grounding.
Introduction: The Versatility of an Ammonium Salt
This compound, the ammonium salt of salicylic acid, is a compound that bridges multiple scientific disciplines.[1] While its parent molecule, salicylic acid, is renowned for its therapeutic effects, the formation of the ammonium salt modifies its physicochemical properties, enhancing its utility in various applications.[1] From pharmaceuticals and cosmetics to analytical chemistry, this compound's unique characteristics make it a valuable compound for scientific exploration and product development.[2][3][4] This guide will explore the fundamental chemical and physical properties that underpin its diverse applications.
Physicochemical Properties: A Quantitative Overview
This compound is a white, odorless crystalline powder or lustrous crystal.[3][5][6] It is known to discolor upon exposure to light and can lose some ammonia (NH3) upon prolonged exposure to air.[3][6][7] It is also readily discolored by iron compounds.[7]
| Property | Value | Source(s) |
| CAS Number | 528-94-9 | [3][5][6] |
| Molecular Formula | C₇H₉NO₃ | [1][4][8] |
| Molecular Weight | 155.15 g/mol | [1][3][7] |
| Appearance | White crystalline powder or colorless crystals | [2][3][4][5] |
| Solubility | Highly soluble in water and ethanol.[1][4][5][7] 1 g dissolves in 1 mL of water and 3 mL of alcohol.[7] | [1][4][5][7] |
| Melting Point | Decomposes at 213°C.[1][2][4] A melting point of 140-145°C has also been reported.[2][8] | [1][2][4][8] |
| pH | Aqueous solutions are slightly acidic.[1][4][7] | [1][4][7] |
| Storage | Store in a cool, dry, well-ventilated place, away from direct sunlight and protected from contamination by iron.[2][7][8] Keep in a tightly closed container under an inert gas (nitrogen or argon) at 2-8°C.[3][6][8] | [2][3][6][7][8] |
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the neutralization of salicylic acid with ammonia.[4][9]
Laboratory-Scale Synthesis
A common laboratory preparation involves the reaction of salicylic acid with an aqueous solution of ammonia.[7][9]
Reaction: C₆H₄(OH)COOH + NH₃(aq) → NH₄C₆H₄(OH)COO[4]
Workflow for Laboratory Synthesis of this compound:
Caption: Laboratory synthesis and purification workflow for this compound.
Industrial-Scale Production
In an industrial setting, the synthesis is often carried out by reacting salicylic acid with ammonia gas under controlled temperature and pressure conditions.[9] An alternative method involves the reaction of ammonium chloride and sodium salicylate in an aqueous solution, followed by crystallization.[10]
Crystallography and Molecular Structure
The crystal structure of this compound has been determined using synchrotron radiation.[11][12] The structure is monoclinic, with the space group P 21/n.[11][12] The crystal packing is stabilized by significant hydrogen bonding between the ammonium cations and the salicylate anions, forming a two-dimensional array.[11][13] This hydrogen bonding involves the carboxylate groups and hydroxyl oxygens of the salicylate anion and the protons of the ammonium cation, contributing to the compound's stability in the solid state.[9][11][13]
Analytical Methodologies
A crucial application of this compound is in the "salicylate method" for the quantification of ammonia.[2][9][14] This colorimetric method is widely used for analyzing aqueous and non-aqueous samples.[2]
The Salicylate Method for Ammonia Quantification
This method offers a safer alternative to the traditional indophenol method which uses toxic phenol.[14]
Principle: In an alkaline medium, ammonia reacts with salicylate and a hypochlorite source in the presence of a catalyst (typically sodium nitroprusside) to form a green-colored indophenol-like dye.[14][15][16][17][18] The intensity of the color, measured spectrophotometrically at approximately 660 nm, is directly proportional to the ammonia concentration.[17][19][20]
Experimental Protocol for Ammonia Quantification:
-
Reagent Preparation:
-
Buffer Solution: Prepare an alkaline buffer, often containing sodium phosphate and EDTA to prevent the precipitation of calcium and magnesium ions.[19]
-
Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in deionized water. This solution should be stored in a refrigerator and prepared fresh weekly.[19]
-
Hypochlorite Solution: Prepare a dilute solution of sodium hypochlorite. This solution should be made fresh daily.[19]
-
-
Sample Preparation: Filter aqueous samples to remove particulate matter.[19] For soil samples, an extraction with 2M KCl is typically performed.[14]
-
Reaction and Measurement:
-
To a known volume of the sample, add the buffer solution, followed by the salicylate-nitroprusside reagent and the hypochlorite solution.
-
Allow the color to develop for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).[16]
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.[17][19]
-
-
Quantification: Determine the ammonia concentration by comparing the sample's absorbance to a calibration curve prepared using standard ammonia solutions.
Workflow for the Salicylate Method:
Caption: Workflow for ammonia quantification using the salicylate method.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: In the salicylate method for ammonia detection, the resulting indophenol-like dye exhibits a strong absorbance in the visible region, typically between 630 nm and 720 nm.[18]
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: FT-IR and NMR spectroscopy are valuable tools for the structural elucidation and purity assessment of this compound and its derivatives.[21][22]
Applications in Research and Drug Development
This compound's properties lend it to a variety of applications in the pharmaceutical and cosmetic industries.
Pharmaceutical Applications
-
Analgesic and Anti-inflammatory Agent: It is used as a topical analgesic and antipyretic with anti-inflammatory properties.[2][3] It is believed to relieve pain by decreasing the production of prostaglandins.[2][8] It is particularly effective for muscle aches and joint pain.[3][4]
-
Keratolytic Agent: In dermatology, it is used to treat skin conditions like psoriasis by helping to dissolve excess keratin.[7][9]
-
Counterirritant: It acts as a counterirritant, mildly irritating the skin to increase blood flow and reduce the sensation of deeper pain.[1]
Other Industrial Applications
-
Cosmetics: Used as a preservative and for its soothing and anti-inflammatory properties in skincare products.[2][3]
-
Agriculture: It can be used as a plant growth regulator.[2]
-
Textile Industry: Employed as a dyeing assistant to improve colorfastness.[3]
-
Analytical Chemistry: Besides the salicylate method, it is used as a reagent for the detection of various metal ions due to its complex-forming ability.[3][8]
Stability and Degradation
This compound is sensitive to light and air.[8] Exposure to light can cause it to discolor with the release of ammonia.[1][4] In aqueous solutions, its stability is pH-dependent. Studies on the closely related choline salicylate have shown it to be practically stable in neutral and acidic media but susceptible to decomposition under photolytic conditions.[23]
Safety and Toxicology
This compound is considered a skin, eye, and respiratory tract irritant.[12][24][25] It is harmful if swallowed, with ingestion potentially causing nausea and vomiting.[6][8] When heated to decomposition, it emits toxic vapors of ammonia.[6][8]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and gloves when handling the compound.[26][27]
-
Handling: Avoid contact with skin, eyes, and clothing.[26] Ensure adequate ventilation and avoid dust formation.[27] Do not eat, drink, or smoke when using this product.[26]
-
First Aid: In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[27][28] For skin contact, wash with soap and water.[27][28] If inhaled, move to fresh air.[27][28] If ingested, rinse the mouth with water and consult a physician.[27]
Conclusion
This compound is a compound with a rich chemistry that translates into a wide array of practical applications. Its enhanced solubility over salicylic acid, coupled with its inherent analgesic and anti-inflammatory properties, makes it a valuable ingredient in topical pharmaceutical formulations. Furthermore, its central role in the robust and widely adopted salicylate method for ammonia quantification underscores its importance in analytical chemistry. A thorough understanding of its physicochemical properties, synthesis, and stability is paramount for researchers and developers seeking to harness its full potential in their respective fields.
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An In-Depth Technical Guide to the Physical Properties of Ammonium Salicylate
Authored for Researchers, Scientists, and Drug Development Professionals
Ammonium salicylate, the ammonium salt of salicylic acid, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, analytical chemistry, and material science. Its utility stems from a unique combination of physical and chemical characteristics, from its analgesic properties to its role as a key reagent in sensitive analytical methods.[1][2][3] This guide provides a comprehensive examination of its core physical properties, offering field-proven insights and validated experimental protocols to support its effective application in research and development.
Core Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is paramount for its successful application. This compound is a white, crystalline solid that is typically odorless.[1][4][5][6] It is known to be sensitive to light and air, over time it may discolor and release ammonia, necessitating proper storage conditions to maintain its integrity.[1][5][6][7][8]
Key quantitative data are summarized in the table below. It is important for researchers to note the variability in reported thermal properties, particularly the melting and boiling points. This variation can be attributed to different experimental conditions and the compound's tendency to decompose or sublime at elevated temperatures.[7]
| Property | Value | Source(s) |
| IUPAC Name | azanium;2-carboxyphenolate | [9][10] |
| Synonyms | Ammonium 2-hydroxybenzoate, Salicylic acid monoammonium salt | [4][11] |
| CAS Number | 528-94-9 | [1][4][5][9] |
| Molecular Formula | C₇H₉NO₃ | [4][9][10][12] |
| Molecular Weight | 155.15 g/mol | [4][9][10][13] |
| Appearance | White crystalline powder or colorless, lustrous crystals | [1][4][5][7][12] |
| Melting Point | 140-145°C; 173-179°C (Decomposes at 213°C) | [1][2][5][12] |
| Boiling Point | ~279°C to 336°C (Sublimes) | [5][7][10][11] |
| Solubility in Water | Very soluble (approx. 1 g/mL) | [6][7] |
| Solubility in Ethanol | Soluble (approx. 1 g/3mL) | [6] |
| Crystal System | Monoclinic | [3][9] |
Stability and Storage: this compound is hygroscopic and sensitive to light.[1] To ensure its stability, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1][5][7] Containers should be kept tightly sealed to prevent moisture absorption and degradation from air exposure.[2]
Application of Physicochemical Properties: The Salicylate Method for Ammonia Quantification
The chemical properties of this compound are foundational to its use in one of the most reliable methods for quantifying low levels of ammonia in aqueous samples—the Salicylate Method.[2][3] This analytical application provides an excellent example of how a compound's reactivity, when understood and controlled, can be leveraged for precise measurement.
The method's causality is rooted in a multi-step chemical reaction. In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine. This intermediate then reacts with salicylate in the presence of a catalyst, typically sodium nitroprusside (also known as sodium nitroferricyanide), to form 5-aminosalicylate.[14][15] Subsequent oxidation results in the formation of indosalicylate, a green-colored compound whose absorbance is measured spectrophotometrically at 660 nm.[16][17] The intensity of the color is directly proportional to the initial ammonia concentration, allowing for highly sensitive and accurate quantification.[17][18] This technique is favored over older methods due to its stability and avoidance of toxic reagents like phenol.[14]
Workflow: Salicylate Method for Ammonia Determination
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In-Depth Technical Guide to Ammonium Salicylate for Scientific Professionals
Introduction
Ammonium salicylate (NH₄C₇H₅O₃) is the salt formed from the reaction of salicylic acid, a cornerstone of medicinal chemistry, and ammonia.[1][2] While often overshadowed by its parent acid and acetylated derivative (aspirin), this compound possesses a unique profile of physicochemical properties and applications that merit detailed examination by researchers in pharmaceuticals, analytical chemistry, and materials science. This guide provides a comprehensive technical overview, moving beyond the basic molecular formula to explore its synthesis, analytical characterization, pharmacological rationale, and key applications, grounded in established scientific principles.
Unlike salicylic acid, which has limited water solubility, this compound is highly soluble in aqueous media, a property that significantly influences its formulation and utility.[3][4] This guide will elucidate the causality behind its chemical behavior and provide actionable protocols for its practical application and analysis in a research and development setting.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application. This compound is a white crystalline powder that is prone to discoloration upon exposure to light and air, where it can lose ammonia.[4][5][6]
Molecular Identity
The compound is unequivocally defined by its molecular formula and structure.
Physicochemical Data for Formulation and Analysis
The selection of appropriate solvents, storage conditions, and analytical techniques hinges on the physicochemical parameters detailed below. For instance, its high solubility in water makes it suitable for aqueous formulations and analytical methods like reverse-phase HPLC without the need for organic modifiers for dissolution.[4]
| Property | Value | Significance in R&D | Source(s) |
| Appearance | White crystalline powder or colorless crystals | Visual identification and purity assessment. Discoloration indicates degradation. | [1][8][9] |
| Solubility | Highly soluble in water (1 g/mL); Soluble in ethanol (1 g/3 mL) | Critical for formulation of topical analgesics, aqueous reagents, and sample preparation for analysis. | [2][4] |
| Storage | Store at 2-8°C under inert gas, protected from light and moisture. | Prevents degradation (loss of ammonia, discoloration) and maintains compound integrity. | [6][7][9] |
| Decomposition Temp. | ~213°C | Defines thermal stability limits for manufacturing and storage. | [2][8] |
Synthesis and Manufacturing Process
This compound is typically produced via a straightforward acid-base neutralization reaction. The choice of reactants and control of reaction conditions are critical for achieving high purity and yield.
Synthesis Pathway
The primary synthesis route involves the reaction of salicylic acid with an ammonia source, such as aqueous ammonia or anhydrous ammonia gas.[1][2][10]
Caption: General workflow for the synthesis of this compound.
Rationale for Methodological Choices
-
Reactant Choice: Salicylic acid is the essential precursor.[1] The ammonia source can be aqueous ammonium hydroxide for ease of handling in a lab setting or anhydrous ammonia gas for industrial-scale production to avoid introducing excess water.[10]
-
Inert Atmosphere: The reaction is often conducted in an inert atmosphere to prevent oxidative discoloration of the phenolic group on the salicylate molecule.[2]
-
Isolation: The product is typically isolated by evaporating the solvent (water), which allows the this compound to crystallize.[11] The purity of the final product is often greater than 99%.[8]
Pharmacological Mechanism and Applications
The biological activity of this compound is primarily driven by the salicylate anion. Its applications span pharmaceuticals, where it functions as an analgesic and anti-inflammatory agent, to analytical chemistry.[8][9]
Mechanism of Action: COX Inhibition
Like other salicylates, the compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[9][12] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[8][9]
Caption: Inhibition of prostaglandin synthesis by the salicylate ion.
Key Therapeutic and Industrial Applications
-
Topical Analgesics: It is used as an active ingredient in topical creams and gels for the relief of muscle pain.[2][8] Its water solubility allows for effective formulation in non-greasy, aqueous bases.
-
Keratolytic Agent: In dermatology, it can be used topically to help loosen psoriatic scales.[4][13]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other fine chemicals and pharmaceutical intermediates, such as salicylamide and ortho-hydroxybenzonitrile.[11]
-
Analytical Reagent: The salicylate method is a well-established protocol for the colorimetric quantification of ammonia in various samples, including water and soil extracts.[8][14][15] The reaction of ammonia with salicylate in the presence of a catalyst produces a distinct color change, the intensity of which is proportional to the ammonia concentration.[16][17]
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is crucial for its use in any application, particularly in drug development. A multi-faceted analytical approach is typically employed.
Protocol: Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound and quantifying impurities, such as free salicylic acid.
Objective: To separate and quantify this compound from potential degradation products or synthesis-related impurities.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a volumetric flask using a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 3.0 phosphate buffer. The exact ratio must be optimized to achieve good peak shape and separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength corresponding to the absorbance maximum of the salicylate chromophore (~296-303 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).
-
Rationale for Choices:
-
C18 Column: Provides excellent retention and separation for aromatic compounds like salicylate.
-
Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.
-
UV Detection: The benzene ring and carboxyl group in the salicylate molecule form a strong chromophore, making it highly responsive to UV detection for sensitive quantification.
Safety, Handling, and Toxicology
Proper handling is essential to ensure laboratory safety. This compound is classified as a skin, eye, and respiratory tract irritant.[13][18][19]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat must be worn at all times.[18][20]
-
Handling: Avoid creating dust.[18] Use in a well-ventilated area or under a chemical fume hood.[21] Avoid contact with skin and eyes.[18]
-
Toxicology: It is considered moderately toxic by parenteral routes and can cause nausea or vomiting if ingested.[5][9] When heated to decomposition, it can emit toxic vapors of ammonia.[5][9]
Conclusion
This compound is more than just a simple salt; it is a versatile compound whose utility is directly linked to its distinct molecular structure and physicochemical properties. Its high water solubility confers advantages in formulation and analytical applications over its parent compound, salicylic acid. For researchers and drug development professionals, a deep understanding of its synthesis, mechanism of action, and analytical control is paramount for leveraging its potential while ensuring safety and efficacy. This guide serves as a foundational technical resource to support such endeavors.
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UIUC Soils Lab. SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. [Link]
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University of California, Santa Barbara. "Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System" MED-SOP-CHA031-SAL TJ 4-2015. [Link]
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Maddaiah, V. T., & Miller, P. S. (1989). Effects of ammonium chloride, salicylate, and carnitine on palmitic acid oxidation in rat liver slices. Pediatric Research, 25(2), 119-123. [Link]
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ResearchGate. Pharmacology and Biochemistry of Salicylates and Related Drugs. [Link]
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An In-depth Technical Guide to the Solubility of Ammonium Salicylate in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Ammonium salicylate, a salt formed from salicylic acid and ammonia, sees wide application in the pharmaceutical and cosmetic industries for its analgesic and anti-inflammatory properties.[1][2] A thorough understanding of its solubility in common solvents like water and ethanol is paramount for formulation development, purification processes, and analytical method design. This technical guide provides a comprehensive overview of the known solubility of this compound in these solvents, addresses the current gaps in publicly available data, and offers a detailed experimental protocol for its precise determination. By synthesizing established principles with actionable methodologies, this document serves as a critical resource for scientists and researchers engaged in the study and application of this compound.
Introduction: The Significance of this compound and Its Solubility
This compound (NH₄C₇H₅O₃) is a white crystalline powder known for its therapeutic effects as an analgesic and antipyretic agent.[2] Its utility extends to topical preparations where it leverages its anti-inflammatory characteristics.[2] The efficacy and bioavailability of this compound in any formulation are intrinsically linked to its solubility. In drug development, solubility dictates the dissolution rate, which in turn influences absorption and therapeutic effect. For analytical chemists, precise solubility data is essential for developing and validating quantitative assays.
This guide will delve into the solubility of this compound in two of the most fundamental solvents in pharmaceutical sciences: water and ethanol. While general descriptions of its solubility are available, this paper highlights the need for more granular, temperature-dependent data and provides the means for acquiring it.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 528-94-9 | [3][4] |
| Molecular Formula | C₇H₉NO₃ | [3][4] |
| Molecular Weight | 155.15 g/mol | [4][5] |
| Appearance | White crystalline powder or colorless crystals.[3][4] | [3][4] |
| Melting Point | Approximately 100 °C, with decomposition at 213 °C. | [3][5][6] |
| pH (10% solution) | 6.0 - 7.5 | [7] |
| Stability | Discolors on exposure to light and can lose ammonia in the air over time.[4] | [4] |
Solubility Profile of this compound
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The molecular structure of this compound, with its ionizable ammonium and carboxylate groups, as well as the hydroxyl group, suggests a strong potential for hydrogen bonding, particularly with polar solvents like water and ethanol.
Solubility in Water
This compound is consistently described as being "highly soluble" or "freely soluble" in water.[2][3][7][8][9] This high aqueous solubility is attributed to the ionic nature of the salt and the hydrogen bonding capabilities of the salicylate and ammonium ions with water molecules.
One source quantifies this solubility as 1 gram dissolving in 1 milliliter of water , which translates to a remarkable solubility of 100 g/100 mL .[4][5] Another source provides a value of 430 g/L at 20 °C , which is equivalent to 43 g/100 mL .[6] The discrepancy between these values underscores the importance of specifying the temperature at which solubility is measured and highlights the potential variability in reported data.
A critical gap in the existing literature is the lack of comprehensive data detailing the temperature dependence of this compound's aqueous solubility. For most solids, solubility in water increases with temperature due to the endothermic nature of the dissolution process.[10] However, without empirical data, the exact relationship for this compound remains uncharacterized.
Solubility in Ethanol
In ethanol, this compound is generally described as "soluble" or "slightly soluble".[3][7] The solubility in ethanol is expected to be lower than in water due to the reduced polarity of ethanol compared to water.
One available data point suggests that 1 gram of this compound dissolves in 3 mL of alcohol . Assuming the alcohol is ethanol and with a density close to 1 g/mL for approximation, this would indicate a solubility of roughly 33 g/100 mL . It is important to note that the type of alcohol and the temperature were not specified, making this a rough estimate.
Similar to the aqueous solubility data, there is a notable absence of temperature-dependent solubility studies for this compound in ethanol. This information is crucial for processes such as recrystallization and for the formulation of non-aqueous or hydro-alcoholic solutions.
Experimental Determination of this compound Solubility
Given the limited availability of precise, temperature-dependent solubility data, researchers often need to determine these values experimentally. The gravimetric method, a variation of the shake-flask method, is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid.
Principle of the Gravimetric Method
The principle behind this method is to create a saturated solution of the solute in the solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.
Step-by-Step Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent (deionized water or absolute ethanol) in a sealable container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. Maintaining the temperature during this step is crucial.
-
-
Gravimetric Analysis:
-
Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated solution into a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish containing the solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried this compound.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Mass of the solute (m_solute): (Mass of dish + dry solid) - (Mass of empty dish)
-
Mass of the solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solid)
-
Solubility ( g/100 g of solvent): (m_solute / m_solvent) * 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound, and controlling these is key to obtaining reproducible results.
-
Temperature: As previously discussed, temperature is a critical factor. For most salts, solubility increases with temperature.
-
pH of the Solution: The pH of the aqueous medium can affect the equilibrium between the salicylate anion and salicylic acid. In acidic solutions, the salicylate anion may be protonated to form salicylic acid, which has a much lower water solubility.
-
Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to variations in solubility.
Conclusion and Future Outlook
This compound is a compound of significant pharmaceutical interest, and a detailed understanding of its solubility is essential for its effective application. While it is well-established that it is highly soluble in water and soluble in ethanol, there is a clear need for more comprehensive, quantitative data, particularly concerning the influence of temperature.
The experimental protocol provided in this guide offers a robust framework for researchers to determine the solubility of this compound with high accuracy. The generation of such data will not only fill a critical gap in the scientific literature but also empower formulation scientists and drug development professionals to optimize their use of this important compound. Future research should focus on systematically measuring the solubility of this compound in water and ethanol across a range of pharmaceutically relevant temperatures and investigating the impact of pH and co-solvents on its solubility profile.
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TradeIndia. (n.d.). This compound Manufacturer, Supplier, Exporter. Retrieved January 8, 2026, from [Link]
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ammonium salicylate synthesis from salicylic acid
An In-depth Technical Guide to the Synthesis of Ammonium Salicylate from Salicylic Acid
This guide provides a comprehensive technical overview for the synthesis of this compound from salicylic acid, tailored for researchers, scientists, and professionals in drug development. The document moves beyond a simple protocol, delving into the underlying chemical principles, safety imperatives, and analytical validation required for producing a high-purity final product.
Introduction: Properties and Applications
This compound (CAS 528-94-9) is the ammonium salt of salicylic acid.[1] It manifests as a white crystalline powder or colorless crystals, exhibiting high solubility in water and ethanol.[1] Unlike its parent acid, this compound does not sublime and shows greater thermal stability, resisting the decarboxylation that salicylic acid undergoes at high temperatures.[2] However, it is known to discolor upon exposure to light and air, with a gradual loss of ammonia.[1][3]
Its utility spans multiple industries. In the pharmaceutical sector, it serves as an active ingredient in topical analgesics for muscle pain, leveraging its anti-inflammatory and antipyretic properties, which are derived from the inhibition of prostaglandin synthesis.[4][5] It is also a key intermediate in the synthesis of other pharmaceutically important molecules like salicylamide and ortho-hydroxybenzonitrile.[2] Beyond medicine, it is used in cosmetics as a preservative and in analytical chemistry, notably in the "salicylate method" for quantifying ammonia concentrations in various samples.[4][6][7]
| Property | Value | Source(s) |
| CAS Number | 528-94-9 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molar Mass | 155.153 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder / Colorless crystals | [1][4] |
| Solubility | Soluble in water and ethanol | [1] |
| Melting Point | Decomposes at ~213°C | [1][4] |
Core Synthesis Chemistry: Acid-Base Neutralization
The synthesis of this compound is a classic acid-base neutralization reaction. Salicylic acid (2-hydroxybenzoic acid), a weak organic acid, reacts with a weak base, typically aqueous ammonia (ammonium hydroxide), to form the corresponding salt and water.[1][2]
Reaction: C₆H₄(OH)COOH + NH₃ → NH₄C₆H₄(OH)COO[1]
The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of salicylic acid to the lone pair of electrons on the nitrogen atom of ammonia (NH₃). This forms the ammonium cation (NH₄⁺) and the salicylate anion (C₆H₄(OH)COO⁻), which are held together by an ionic bond.
The process is typically conducted in an aqueous medium where salicylic acid is dissolved or suspended, and ammonium hydroxide is added until a neutral pH is achieved, indicating the completion of the neutralization reaction.[8]
Hazard Analysis and Safety Protocols
A thorough understanding and mitigation of hazards are paramount. This synthesis involves substances that pose significant risks if handled improperly.
-
Salicylic Acid (C₇H₆O₃): Harmful if swallowed and causes serious eye damage.[9][10] It may also cause mild skin and respiratory irritation.[9] Combustible dust may form when handling the powder.[10][11]
-
Ammonium Hydroxide (NH₄OH): A solution of ammonia in water. It is corrosive and causes severe skin burns and eye damage.[12][13][14] Vapors can cause severe respiratory irritation.[12][15] The reaction with acids is exothermic.[15]
Mandatory Personal Protective Equipment (PPE) and Controls:
-
Engineering Controls: All procedures must be conducted within a certified chemical fume hood to control inhalation exposure to ammonia vapors and salicylic acid dust.[9][12] An eyewash station and safety shower must be readily accessible.[16]
-
Eye Protection: Chemical splash goggles are required at all times.[16][17]
-
Skin Protection: Chemically resistant gloves (e.g., butyl or nitrile rubber) and a lab coat must be worn.[12][18]
-
Respiratory Protection: Not typically required if work is performed in a functional fume hood. However, a NIOSH-approved respirator may be necessary for spill response.[16]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a generalized method for synthesizing this compound. Researchers should adapt quantities and equipment based on the desired scale and available resources. The core principle is the controlled neutralization of salicylic acid followed by crystallization of the salt.
4.1 Materials and Equipment
-
Salicylic Acid (≥99% purity)
-
Ammonium Hydroxide solution (28-30% NH₃)
-
Deionized Water
-
Isopropanol (for washing)
-
Glass beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Ice bath
-
Büchner funnel and filter flask assembly
-
Vacuum source
-
Drying oven or desiccator
4.2 Step-by-Step Methodology
-
Preparation: In a chemical fume hood, weigh 13.8 g (0.1 mol) of salicylic acid and place it into a 250 mL beaker containing 100 mL of deionized water. The salicylic acid will only be slightly soluble.[9] Begin stirring the suspension with a magnetic stirrer.
-
Neutralization: Slowly, and with continuous stirring, add ammonium hydroxide solution (28-30%) dropwise to the salicylic acid suspension. This is an exothermic reaction; monitor the temperature and use an ice bath if necessary to maintain the temperature below 40°C.
-
Causality: Slow addition and temperature control are critical to prevent excessive heat generation, which could lead to the release of ammonia gas and potential side reactions.
-
-
pH Monitoring: Periodically check the pH of the solution. Continue adding ammonium hydroxide until the salicylic acid has completely dissolved and the solution reaches a stable pH of 7.0 ± 0.2.
-
Trustworthiness: Achieving a neutral pH is a self-validating step, ensuring that the acid has been stoichiometrically neutralized without leaving an excess of either reactant, which would compromise the purity of the final product.
-
-
Crystallization (Isolation): Once neutralization is complete, remove the beaker from the stirrer and place it in an ice bath for 30-60 minutes to induce crystallization. The high solubility of this compound in water means cooling is essential for achieving a good yield.[1]
-
Filtration: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Washing (Purification): Wash the crystals on the filter with a small amount of cold isopropanol.
-
Causality: A cold solvent is used to wash the crystals to remove any remaining soluble impurities without significantly dissolving the desired product.
-
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C) or in a desiccator until a constant weight is achieved. Store the final product in a tightly sealed, light-resistant container to prevent degradation.[4]
Product Characterization and Quality Control
Analytical testing is required to confirm the identity and purity of the synthesized this compound.
| Analysis Technique | Expected Result / Observation | Purpose |
| Appearance | White, crystalline, free-flowing powder. | Basic quality check.[4] |
| Melting Point | Should decompose near 213°C.[1][4] A broad or depressed range indicates impurities. | Purity assessment. |
| FT-IR Spectroscopy | Disappearance of the broad O-H stretch and C=O stretch of the carboxylic acid (~3000 cm⁻¹ and ~1680 cm⁻¹, respectively). Appearance of strong, sharp peaks for the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹ and the N-H stretch of the ammonium ion (~3150 cm⁻¹). | Confirmation of salt formation and absence of starting material. |
| pH (1% aq. solution) | Should be near neutral (pH ~6.5-7.5). | Confirms complete neutralization. |
Conclusion
The synthesis of this compound via the neutralization of salicylic acid is a straightforward yet precise process. Success hinges on careful control of the reaction stoichiometry through pH monitoring, management of the reaction temperature, and proper techniques for isolation and purification. The protocols and insights provided in this guide are designed to equip scientific professionals with the knowledge to produce and validate high-purity this compound for research and development applications.
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An In-depth Technical Guide to the Stability and Storage of Ammonium Salicylate
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for ammonium salicylate. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, degradation pathways, and analytical methodologies essential for ensuring the integrity of this active pharmaceutical ingredient (API).
Introduction to this compound: A Multifaceted API
This compound (C₇H₉NO₃, CAS No: 528-94-9) is the ammonium salt of salicylic acid.[1] It typically presents as a colorless to white crystalline powder that is soluble in water and ethanol.[2][3] This compound is utilized across various sectors, including pharmaceuticals, cosmetics, and as a reagent in analytical chemistry.[2][3] In the pharmaceutical industry, it is employed as an analgesic and antipyretic, often in topical formulations for musculoskeletal pain relief.[2] Its therapeutic action is derived from the salicylate moiety, which inhibits prostaglandin synthesis.[3]
Understanding the stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Chemical Stability and Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily influenced by temperature, light, and pH. The molecule's stability is intrinsically linked to the equilibrium between the salicylate anion and the ammonium cation.
Thermal Degradation
Thermal stress is a significant factor in the degradation of this compound. The primary thermal degradation pathway is believed to be a dissociation into its constituent acid and base: salicylic acid and ammonia.[4] This is a common thermal behavior for ammonium salts of carboxylic acids.
Proposed Thermal Degradation Pathway:
-
Initial Dissociation: Upon heating, the ionic bond between the salicylate anion and the ammonium cation weakens, leading to the release of ammonia gas (NH₃) and the formation of salicylic acid (C₇H₆O₃).
-
Sublimation and Further Decomposition: Salicylic acid itself can sublime at temperatures as low as 76°C.[4] At higher temperatures, salicylic acid is known to undergo decarboxylation to yield phenol (C₆H₆O) and carbon dioxide (CO₂).
A study on the thermal decomposition of ammonium carboxylates, including this compound, using thermogravimetric analysis (TGA), indicated that this compound is the most stable among the tested salts (ammonium acetate, ammonium benzoate, and this compound), with a peak decomposition temperature of 204.23°C.[4] The major mass loss is attributed to the complete evaporation of the salt into ammonia and salicylic acid.[4]
Caption: Experimental workflow for investigating photodegradation.
Hydrolytic Degradation (pH Influence)
As a salt of a weak acid (salicylic acid, pKa ≈ 2.97) and a weak base (ammonia, pKa of ammonium ion ≈ 9.25), the stability of this compound in solution is highly dependent on pH. In aqueous solutions, it establishes an equilibrium:
NH₄⁺ + C₇H₅O₃⁻ ⇌ NH₃ + C₇H₆O₃
-
Acidic Conditions (pH < 2.97): In strongly acidic solutions, the equilibrium will shift to the right, favoring the formation of salicylic acid and ammonium ions.
-
Alkaline Conditions (pH > 9.25): In strongly alkaline solutions, the equilibrium will shift towards the formation of salicylate ions and free ammonia. The salicylate ion itself is generally more stable to hydrolysis than its ester derivatives, but extreme pH can catalyze other reactions.
-
Neutral pH: Around neutral pH, the salt form is predominant. However, the volatility of ammonia can lead to its gradual loss from the solution, shifting the equilibrium and causing a decrease in pH over time.
Forced degradation studies on related salicylates have shown greater degradation under alkaline conditions. [5]
Recommended Storage and Handling
Based on the inherent instability of this compound, the following storage and handling conditions are recommended to ensure its quality and longevity:
| Parameter | Recommendation | Rationale |
| Temperature | Store at ambient or cool temperatures (e.g., 2-8°C for long-term storage). [3] | To minimize thermal degradation and the loss of ammonia. |
| Light | Protect from light by storing in opaque or amber containers. [2][3] | To prevent photodegradation and discoloration. |
| Humidity | Store in a dry, well-ventilated place in a tightly closed container. [3] | To prevent hydrolysis and deliquescence. |
| Inert Atmosphere | For long-term storage of the solid, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation and loss of ammonia. |
A typical shelf life for this compound is stated as 2 years when stored under appropriate conditions. [3]
Stability-Indicating Analytical Methods
A stability-indicating analytical method is crucial for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for this purpose.
Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation studies should be conducted according to ICH guidelines (Q1A). [6]These studies involve subjecting the this compound to stress conditions to generate potential degradation products.
Table of Recommended Forced Degradation Conditions:
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photodegradation | Solid state and solution exposed to 1.2 million lux hours and 200 W h/m² of UV light |
Experimental Protocol: Stability-Indicating HPLC-UV Method
The following protocol outlines a starting point for developing a robust stability-indicating HPLC method for this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [5]* this compound reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade phosphate buffer components.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.
-
Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 300 nm. [5]Salicylic acid has a strong absorbance around 230 nm and a weaker one around 300 nm. Monitoring at multiple wavelengths can aid in peak identification.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL with mobile phase A.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Excipient Incompatibilities
While specific compatibility studies for this compound are not widely published, potential incompatibilities can be inferred from the chemistry of the molecule and data on related compounds like aspirin (acetylsalicylic acid).
-
Alkaline Excipients: Strong bases or alkaline excipients (e.g., magnesium oxide, carbonates) could lead to the liberation of ammonia gas, causing a loss of the active moiety and potential pressure build-up in sealed packaging.
-
Hygroscopic Excipients: Excipients with high water content or those that are highly hygroscopic could promote the hydrolysis of this compound.
-
Lubricants: Magnesium stearate has been shown to be incompatible with aspirin, especially in the presence of moisture, leading to increased degradation. [7]A similar incompatibility with this compound should be investigated, as the basic nature of magnesium stearate could facilitate the release of ammonia.
-
Reducing Sugars: While less likely than with primary or secondary amine drugs, the potential for Maillard-type reactions with reducing sugars (e.g., lactose) under heat and humidity should not be entirely dismissed, especially if degradation leads to the formation of other reactive species.
Compatibility studies using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC analysis of binary mixtures of this compound and excipients stored under stressed conditions are highly recommended during pre-formulation development.
Conclusion
The stability of this compound is a critical attribute that must be carefully managed to ensure the quality and efficacy of pharmaceutical products. It is susceptible to degradation by heat, light, and adverse pH conditions. The primary degradation pathways involve dissociation into salicylic acid and ammonia, with the potential for further decomposition of the salicylate moiety.
A robust stability program for this compound should include storage in well-closed, light-resistant containers at controlled room or refrigerated temperatures. Furthermore, the development and validation of a stability-indicating HPLC method are essential for monitoring its purity and the formation of any degradation products over time. Careful consideration of excipient compatibility during formulation development is also crucial to prevent unforeseen stability issues.
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Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022).
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- Magnesium stearate is an incompatible excipient for aspirin in wet granulation producing non-linear degradation. (2018). Journal of Pharmaceutical Sciences and Research, 10(2), 240-242.
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- A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023). Heliyon, 9(9), e19993.
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- COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. (2021). FARMACIA, 69(3), 585-594.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Ammonium Salicylate
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition of ammonium salicylate, a compound of interest in pharmaceutical and chemical research. Understanding the thermal stability and decomposition pathway of this salt is critical for ensuring its safe handling, storage, and effective application in drug development and manufacturing. This document synthesizes experimental data from thermal analysis techniques, principally Thermogravimetric Analysis (TGA), to elucidate the decomposition temperature, primary degradation pathways, and expected products. Methodologies for robust thermal characterization are detailed, offering researchers and drug development professionals a thorough resource for assessing the thermal properties of this compound.
Introduction: The Importance of Thermal Stability in Pharmaceutical Development
This compound (C₇H₉NO₃, CAS No. 528-94-9) is an ammonium salt of salicylic acid.[1] Its applications in the pharmaceutical industry range from its use as an active pharmaceutical ingredient (API) for its analgesic and anti-inflammatory properties to its role as an intermediate in chemical synthesis.[2][3] The thermal stability of such compounds is a cornerstone of drug development, influencing formulation strategies, manufacturing processes (such as drying and milling), and shelf-life determination. Uncontrolled thermal decomposition can lead to loss of potency, the formation of potentially toxic degradants, and compromised product safety and efficacy.
This guide provides an in-depth examination of the thermal decomposition of this compound, moving beyond a simple statement of its decomposition temperature to explore the underlying chemical mechanisms and the analytical techniques used for their characterization.
Thermal Decomposition Profile of this compound
The thermal decomposition of this compound is a multi-faceted process that is best understood through the lens of thermal analysis. Thermogravimetric Analysis (TGA) is a primary tool for this investigation, measuring the change in mass of a sample as a function of temperature.[4]
Key Decomposition Temperatures
Based on experimental TGA data, the thermal decomposition of this compound in an inert nitrogen atmosphere exhibits two main events[5]:
-
Shoulder Peak: A minor mass loss event is observed around 148.13 °C .
-
Major Decomposition Peak: The most significant and rapid mass loss occurs at a peak temperature of 204.23 °C .[5][6]
It is crucial to note that another source states a decomposition temperature of 213°C.[7] This variation can be attributed to differences in experimental conditions, such as heating rate and atmospheric purity. The value of 204.23 °C is derived from a detailed comparative study and will be the primary reference in this guide.[5]
Quantitative Mass Loss
At the major decomposition peak of 204.23 °C, a mass loss of approximately 78.08% is observed.[5] This quantitative data is instrumental in postulating the decomposition mechanisms, as it allows for a comparison between the experimental mass loss and the theoretical mass loss for various potential reactions.
Proposed Decomposition Pathways
The thermal degradation of this compound, like other ammonium carboxylates, is proposed to proceed through three primary, and potentially competing, pathways. The observed mass loss in TGA reflects a combination of these processes.[5]
Pathway 1: Dissociation into Ammonia and Salicylic Acid
The initial and most straightforward decomposition step is the reversible dissociation of the salt into its constituent acid and base:
C₆H₄(OH)COONH₄ (s) ⇌ C₆H₄(OH)COOH (s) + NH₃ (g)
This process involves the loss of ammonia, which has a theoretical mass loss of 10.98% .[5] This pathway is consistent with the behavior of many ammonium salts upon heating.[8]
Pathway 2: Dehydration to Salicylamide
A second potential decomposition route is the intramolecular dehydration of this compound to form salicylamide and water:
C₆H₄(OH)COONH₄ (s) → C₆H₄(OH)CONH₂ (s) + H₂O (g)
This reaction results in the loss of a water molecule, corresponding to a theoretical mass loss of 11.61% .[5] The formation of amides from the thermal decomposition of ammonium carboxylates is a well-documented reaction.[4] Salicylamide itself is a stable compound with a melting point in the range of 138-142 °C.[3] When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides.[4]
Pathway 3: Sublimation and Evaporation
In addition to chemical decomposition, this compound can also undergo sublimation or complete evaporation at elevated temperatures.[5] This results in a 100% mass loss in a TGA experiment. The significant experimental mass loss of 78.08% at the peak decomposition temperature strongly suggests that a substantial portion of the sample is lost through this physical process, in conjunction with the chemical decompositions outlined above.[5]
The following diagram illustrates the proposed decomposition pathways of this compound:
Caption: Proposed thermal decomposition pathways of this compound.
Experimental Methodologies for Thermal Analysis
To ensure the accurate and reproducible determination of the decomposition temperature and thermal behavior of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is the primary technique for determining the decomposition temperature and mass loss profile of a substance.[9]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to establish an inert atmosphere and prevent oxidative decomposition.[5][6]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10-20 °C/min. A heating rate of 20°C/min has been used in published studies.[6] The heating rate can influence the observed decomposition temperature; therefore, consistency is key for comparative studies.[10][11]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, and the peak decomposition temperature is obtained from the first derivative of the mass loss curve (DTG).
The workflow for TGA is illustrated in the following diagram:
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and other thermal events.[12]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., some decompositions) can be identified and quantified.
Factors Influencing Decomposition Temperature
The experimentally determined decomposition temperature of this compound can be influenced by several factors:
-
Heating Rate: Higher heating rates generally result in a shift of the decomposition temperature to higher values.[10][11] This is a kinetic effect, as the sample has less time to decompose at lower temperatures.
-
Atmosphere: The presence of oxygen (an oxidative atmosphere) can lead to different decomposition pathways and potentially lower decomposition temperatures compared to an inert atmosphere like nitrogen. For this compound, an oxidative atmosphere could lead to the formation of nitrogen oxides.[4]
-
Sample Purity: Impurities can act as catalysts or inhibitors, altering the decomposition temperature and profile.
Data Summary
The following table summarizes the key thermal decomposition data for this compound based on available literature.[5]
| Parameter | Value | Method | Reference |
| Shoulder Peak Temperature | 148.13 °C | TGA | [5] |
| Major Peak Decomposition Temperature | 204.23 °C | TGA | [5] |
| Mass Loss at Major Peak | 78.08% | TGA | [5] |
Conclusion
The thermal decomposition of this compound is a complex process with a major decomposition event occurring at approximately 204.23 °C under an inert atmosphere. The decomposition is characterized by multiple pathways, including dissociation into salicylic acid and ammonia, dehydration to salicylamide, and sublimation/evaporation. For researchers and professionals in drug development, a thorough understanding of these thermal properties is paramount for ensuring the stability, safety, and efficacy of products containing this compound. The use of standardized thermal analysis techniques, such as TGA and DSC, with controlled experimental parameters is essential for obtaining reliable and reproducible data.
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Introduction: Beyond the Formula to the Solid-State Architecture
An In-Depth Technical Guide to the Crystal Structure of Ammonium Salicylate
For Researchers, Scientists, and Drug Development Professionals
This compound (NH₄C₇H₅O₃), the ammonium salt of salicylic acid, is a compound utilized in pharmaceuticals, cosmetics, and analytical chemistry.[1][2][3] While its molecular formula (C₇H₉NO₃) and synthesis—a straightforward acid-base reaction between salicylic acid and ammonia—are well-established, a deeper understanding of its solid-state properties is crucial for its application in drug development and materials science.[1][4] The efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. This guide provides a detailed examination of the crystal structure of this compound, moving from the fundamental crystallographic data to the intricate supramolecular architecture that dictates its physicochemical properties. The core of this analysis is based on the definitive synchrotron study by Klepeis et al., which serves as the primary source for the crystallographic data presented herein.[5][6]
Section 1: Crystallographic Data and Molecular Geometry
The foundation of understanding a crystalline material lies in its unit cell parameters and symmetry. This compound crystallizes in the monoclinic system with the space group P2₁/n.[5][6] This determination, achieved through single-crystal X-ray diffraction using high-intensity synchrotron radiation, provides a precise, three-dimensional map of the atomic arrangement at a low temperature (150 K) to minimize thermal vibrations.[5]
The asymmetric unit of the crystal contains one ammonium cation (NH₄⁺) and one salicylate anion (C₇H₅O₃⁻).[5] The salicylate anion maintains its characteristic geometry, featuring a planar phenyl ring with carboxylate and hydroxyl groups at adjacent positions. The ammonium cation exists as a regular tetrahedron.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | NH₄⁺·C₇H₅O₃⁻ | [5] |
| Formula Weight | 155.15 g·mol⁻¹ | [5][6] |
| Crystal System | Monoclinic | [4][5] |
| Space Group | P2₁/n | [5][6] |
| a | 6.0768 (6) Å | [5][6] |
| b | 20.089 (2) Å | [5][6] |
| c | 6.3353 (7) Å | [5][6] |
| β | 102.768 (1)° | [5][6] |
| Volume (V) | 754.28 (14) ų | [5] |
| Z (Formula units per cell) | 4 | [5][6] |
| Temperature | 150 K | [5] |
| Radiation | Synchrotron (λ = 0.77490 Å) |[5] |
Section 2: Supramolecular Architecture and Intermolecular Forces
The defining feature of the this compound crystal structure is its extensive network of hydrogen bonds. These non-covalent interactions are the primary stabilizing force, linking the individual ions into a robust, two-dimensional array.[5][7] This intricate network is not random; it follows a specific and repeating pattern that dictates the material's overall properties.
The ammonium cation, with its four protons, acts as a hydrogen bond donor. The salicylate anion, with its carboxylate and hydroxyl oxygen atoms, serves as the hydrogen bond acceptor. The interaction is dominated by the hydrogen bonding between the ammonium ions and the highly polarized carboxylate groups of the salicylate anions.[5] This primary interaction creates a fascinating supramolecular motif: two ammonium ions connect two salicylate ions, forming alternating eight- and twelve-membered rings.[5] These rings propagate through the crystal, forming extended ribbon-like strips that run parallel to the c-axis. The phenyl rings of the salicylate anions are attached to these ribbons in a zigzag pattern and stack along the a-axis.[5]
Additionally, weaker hydrogen bonds exist between the ammonium ions and the hydroxyl groups of the salicylates.[5][7] This comprehensive hydrogen-bonding scheme is crucial for stabilizing the crystal packing. Unlike some other aromatic structures, there is no significant π-π stacking between the salicylate phenyl rings, indicating that hydrogen bonding is the dominant intermolecular force.[5]
Caption: Workflow for the experimental determination of crystal structure.
Section 4: Structure-Property Relationships
The arrangement of atoms and molecules in the crystal lattice directly influences the macroscopic properties of the material, a core concept in solid-state chemistry and drug development.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description | Structural Rationale | Source |
|---|---|---|---|
| Appearance | Colorless or white crystalline powder. Discolors on exposure to light. | The ordered crystalline lattice diffracts light, appearing white. Electronic transitions upon light exposure can cause discoloration. | [1][6][8] |
| Solubility | Very soluble in water (1 g in 1 mL); soluble in ethanol. | The ionic nature (NH₄⁺, C₇H₅O₃⁻) and extensive hydrogen bonding capacity allow for favorable interactions with polar solvents like water and ethanol. | [1][9] |
| Thermal Stability | Decomposes at ~213°C. | The energy required to overcome the strong, extensive hydrogen-bonding network in the crystal lattice is significant, leading to a relatively high decomposition temperature. | [1][2] |
| Acidity | Aqueous solution is slightly acidic. | The ammonium ion (NH₄⁺) is the conjugate acid of a weak base (NH₃) and can donate a proton to water, creating a slightly acidic solution. | [1][9]|
The high solubility in water is a direct consequence of the ionic character and the ability of the ammonium and salicylate ions to form strong hydrogen bonds with water molecules, which can effectively compete with and break down the crystal lattice. The thermal stability is also noteworthy; significant thermal energy is required to disrupt the two-dimensional hydrogen-bonded array holding the ions together.
Conclusion
The crystal structure of this compound is a well-ordered, three-dimensional arrangement primarily stabilized by a robust and extensive two-dimensional network of hydrogen bonds. Dominated by interactions between the ammonium cations and the carboxylate groups of the salicylate anions, this network forms unique eight- and twelve-membered ring motifs. This specific supramolecular architecture, determined definitively by single-crystal X-ray diffraction, is the underlying reason for the compound's key physicochemical properties, including its high water solubility and thermal stability. For professionals in drug development and materials science, this detailed structural knowledge is paramount for controlling crystallization, predicting stability, and formulating this compound for its intended applications.
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Park Klepeis, J., Evans, W., Zaitseva, N., Schwegler, E., & Teat, S. (2009). This compound: a synchrotron study. Acta Crystallographica Section E: Crystallographic Communications, 65(9). Available at: [Link]
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An In-Depth Technical Guide to the Spectral Analysis of Ammonium Salicylate
Prepared by: Gemini, Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of scientific integrity and regulatory compliance. Ammonium salicylate, a compound utilized in pharmaceuticals for its analgesic and antipyretic properties, requires precise analytical verification.[1][2] This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and spectral output, details field-proven experimental protocols, and offers a framework for robust interpretation, thereby empowering scientists to confidently identify and characterize this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₉NO₃) is the salt formed from the reaction of salicylic acid with ammonia.[1] Structurally, it consists of an ammonium cation ([NH₄]⁺) and a salicylate anion ([C₇H₅O₃]⁻). The salicylate anion retains the core aromatic ring and hydroxyl group of salicylic acid, but the carboxylic acid is deprotonated to a carboxylate group. This ionic nature is critical to understanding its spectral behavior, particularly in comparison to its parent compound, salicylic acid.
The following diagram illustrates the structure with standardized numbering for NMR assignment purposes.
Figure 1: Chemical structure of this compound with atom numbering for NMR.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For this compound, we anticipate signals from the aromatic protons of the salicylate ring and a signal from the ammonium cation.
Causality in Experimental Design: Solvent Selection
Expertise & Experience: The choice of solvent is the most critical parameter for obtaining a high-quality NMR spectrum of an ionic compound. This compound is highly soluble in water and ethanol but poorly soluble in non-polar organic solvents like chloroform.[1] Deuterated water (D₂O) is the solvent of choice for several reasons:
-
Solubility: It readily dissolves the salt, ensuring a homogenous solution for analysis.
-
Signal Avoidance: It lacks protons, so it does not produce a large interfering solvent signal in the spectrum.
-
Exchangeable Protons: It allows for the observation (or disappearance) of labile protons (e.g., -OH, -NH₄⁺) through deuterium exchange, which is a powerful diagnostic tool.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.
-
Solvation: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Homogenization: Cap the NMR tube and vortex or invert gently until the sample is fully dissolved. A clear, colorless solution should be obtained.[3]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of approximately 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds are typically sufficient.
-
Data Interpretation and Analysis
The aromatic region of the spectrum is of primary interest. The four protons on the salicylate ring (H3, H4, H5, H6) are chemically distinct and will give rise to four separate signals.
-
H6: This proton is ortho to the electron-donating -OH group and ortho to the electron-withdrawing -COO⁻ group. It is expected to be the most downfield (highest ppm) of the aromatic protons, appearing as a doublet of doublets.
-
H4: This proton is para to the -OH group and meta to the -COO⁻ group. It will likely appear as a triplet of doublets (or a complex multiplet).
-
H5: This proton is meta to the -OH group and para to the -COO⁻ group. It is expected to appear as a triplet of doublets.
-
H3: This proton is ortho to the -COO⁻ group and meta to the -OH group. It is typically the most upfield of the aromatic protons and will appear as a doublet of doublets.
The hydroxyl (-OH) and ammonium (-NH₄⁺) protons are labile and will exchange with the D₂O solvent. Consequently, their signals are often broadened or not observed at all. The residual HDO signal from the solvent typically appears around 4.79 ppm.
Data Summary: ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) in D₂O | Multiplicity |
| H6 | ~7.7 - 7.9 | Doublet of Doublets (dd) |
| H4 | ~7.3 - 7.5 | Triplet of Doublets (td) |
| H5 | ~6.8 - 7.0 | Triplet of Doublets (td) |
| H3 | ~6.7 - 6.9 | Doublet of Doublets (dd) |
| -OH, -NH₄⁺ | Not typically observed (exchange with D₂O) | Singlet (broad) |
Note: Exact chemical shifts can vary slightly based on concentration and instrument calibration. Data is correlated with spectra available from spectral databases.[4]
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the number and electronic environment of carbon atoms in a molecule. For this compound, we expect seven distinct signals corresponding to the seven carbon atoms of the salicylate anion.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled spectrum. This is a standard experiment where all ¹H-¹³C coupling is removed, resulting in a single sharp peak for each unique carbon.
-
A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Data Interpretation and Analysis
The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.
-
C7 (Carboxylate Carbon): The C=O carbon of the carboxylate group is significantly deshielded and will appear at the lowest field (highest ppm), typically in the 170-180 ppm range.[5]
-
C2 (Phenolic Carbon): The carbon atom bonded to the hydroxyl group (C2) is also highly deshielded and is found around 160-165 ppm.
-
C1 (Substituted Carbon): The carbon bearing the carboxylate group (C1) is typically the most shielded of the substituted aromatic carbons, appearing around 113-116 ppm.[6]
-
Aromatic CH Carbons (C3-C6): These carbons appear in the typical aromatic region of 115-135 ppm. Their relative positions are determined by the electronic effects of the -OH and -COO⁻ substituents. C4 and C6 are generally further downfield than C3 and C5.[6][7]
Data Summary: ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in D₂O |
| C7 (COO⁻) | ~173 - 176 |
| C2 (C-OH) | ~161 - 164 |
| C4 | ~135 - 138 |
| C6 | ~130 - 133 |
| C5 | ~119 - 122 |
| C3 | ~117 - 120 |
| C1 | ~113 - 116 |
Note: Data is correlated with spectra available from the Human Metabolome Database and other sources for salicylic acid and its derivatives, with adjustments for the carboxylate form.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying functional groups. The IR spectrum of this compound is distinct from salicylic acid primarily due to the presence of the [NH₄]⁺ and -COO⁻ groups.
Causality in Experimental Design: Sample Preparation
Trustworthiness: For solid samples, particularly crystalline salts, the Potassium Bromide (KBr) pellet method is a robust and highly reproducible technique. It minimizes spectral artifacts from scattering that can occur with other methods. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to create a solid solution that can be pressed into a transparent pellet.[9]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press die.
-
Pressing: Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.[10]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Interpretation and Analysis
The key diagnostic regions in the IR spectrum are:
-
3500-3000 cm⁻¹: This region contains the O-H stretching vibration from the phenolic group (typically a broad band around 3200 cm⁻¹) and the N-H stretching vibrations of the ammonium cation (multiple bands, often broad, centered around 3100-3000 cm⁻¹).
-
~3000 cm⁻¹: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹.
-
1650-1550 cm⁻¹ (Asymmetric Stretch): The deprotonated carboxylate group (-COO⁻) does not have a C=O double bond stretch like a carboxylic acid (~1700 cm⁻¹). Instead, it has a strong asymmetric stretching band in this region.[11]
-
~1600 & ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations appear as sharp to medium bands.
-
1450-1350 cm⁻¹ (Symmetric Stretch): The carboxylate group also exhibits a strong symmetric stretching band in this range.[11]
-
~1440 cm⁻¹: N-H bending (scissoring) vibration of the ammonium cation is expected here.
Data Summary: IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| ~3200 (Broad) | O-H Stretch (Phenolic) | Strong |
| 3150-3000 (Broad) | N-H Stretch (Ammonium) | Strong |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| ~1620-1580 | -COO⁻ Asymmetric Stretch | Strong |
| ~1610, ~1470 | Aromatic C=C Ring Stretch | Medium |
| ~1440 | N-H Bend (Ammonium) | Medium |
| ~1400-1370 | -COO⁻ Symmetric Stretch | Strong |
Note: Frequencies are approximate and based on typical values for these functional groups.[11][12]
Integrated Spectroscopic Workflow
A robust analytical workflow ensures data integrity and confident structural elucidation. The following diagram outlines the logical process from sample receipt to final characterization.
Figure 2: General workflow for spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound by ¹H NMR, ¹³C NMR, and IR provides a comprehensive and definitive fingerprint of the molecule. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework of the salicylate anion, while IR spectroscopy confirms the presence of key functional groups, including the diagnostically critical ammonium and carboxylate ions. By following validated protocols and understanding the structural basis for the observed spectral data, researchers can achieve a high degree of confidence in the identity and quality of their materials, a non-negotiable requirement in the fields of chemical research and pharmaceutical development.
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Navigating the Amphiprotic Landscape: An In-depth Technical Guide to the Acid-Base Properties of Ammonium Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium salicylate, a salt formed from the neutralization of a weak acid (salicylic acid) and a weak base (ammonia), presents a compelling case study in aqueous acid-base equilibria. Its utility in pharmaceuticals, ranging from topical analgesics to chemical intermediates, necessitates a thorough understanding of its behavior in solution.[1][2] This guide provides a comprehensive exploration of the acid-base properties of this compound, delving into the hydrolysis of its constituent ions, the resulting pH of its aqueous solutions, and the experimental methodologies for characterizing these properties. We will dissect the interplay between the acidic ammonium cation and the basic salicylate anion, offering a quantitative framework for predicting and verifying the pH of this compound solutions. This document is intended to serve as a technical resource for researchers and professionals in drug development and analytical chemistry, providing both theoretical grounding and practical insights.
Introduction: The Dual Nature of a Pharmaceutical Salt
This compound (C₇H₉NO₃) is a white crystalline powder, highly soluble in water, formed from the reaction of salicylic acid and ammonia.[3] While its synthesis is a straightforward acid-base neutralization, the resulting salt's behavior in an aqueous environment is more nuanced.[3] Unlike salts of strong acids and strong bases, which yield neutral solutions, this compound is comprised of ions that both participate in hydrolysis reactions, influencing the solution's hydrogen ion concentration.
The salicylate moiety, derived from salicylic acid, is a cornerstone in pharmacology, with well-documented anti-inflammatory, analgesic, and antipyretic properties.[4][5] These effects are largely attributed to the inhibition of prostaglandin synthesis.[4] this compound finds application in various topical formulations for pain relief and in the treatment of certain skin conditions.[1][6] A precise understanding of its acid-base characteristics is paramount for formulation development, stability studies, and predicting its interaction with biological systems.
The Constituent Ions: A Tale of Two Hydrolyses
The acid-base properties of an this compound solution are the net result of the hydrolysis of its constituent ions: the ammonium ion (NH₄⁺) and the salicylate ion (C₇H₅O₃⁻).
The Acidic Nature of the Ammonium Ion
The ammonium ion is the conjugate acid of the weak base ammonia (NH₃). In water, it undergoes hydrolysis to produce hydronium ions (H₃O⁺), thereby contributing to the acidity of the solution.
Hydrolysis of the Ammonium Ion: NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)
The equilibrium constant for this reaction is the acid dissociation constant (Ka) of the ammonium ion. Given that the pKb of ammonia is approximately 4.75, the pKa of its conjugate acid, the ammonium ion, can be calculated using the relationship pKa + pKb = 14 at 25°C.
-
pKa of NH₄⁺ ≈ 14 - 4.75 = 9.25
-
Ka of NH₄⁺ = 10⁻⁹·²⁵ ≈ 5.6 x 10⁻¹⁰[7]
This relatively small Ka value indicates that the ammonium ion is a weak acid.
The Basic Nature of the Salicylate Ion
The salicylate ion is the conjugate base of the weak acid, salicylic acid (C₇H₆O₃). It hydrolyzes in water to produce hydroxide ions (OH⁻), thus contributing to the basicity of the solution.
Hydrolysis of the Salicylate Ion: C₇H₅O₃⁻(aq) + H₂O(l) ⇌ C₇H₆O₃(aq) + OH⁻(aq)
The equilibrium constant for this reaction is the base dissociation constant (Kb) of the salicylate ion. The pKa of salicylic acid is approximately 2.98.[8][9] The pKb of its conjugate base can be calculated as follows:
-
pKb of C₇H₅O₃⁻ ≈ 14 - 2.98 = 11.02
-
Kb of C₇H₅O₃⁻ = 10⁻¹¹·⁰² ≈ 9.55 x 10⁻¹²
The small Kb value signifies that the salicylate ion is a very weak base.
The Overall Acidity of this compound Solutions
An aqueous solution of this compound is known to be slightly acidic.[3] This can be qualitatively understood by comparing the strength of the acidic cation and the basic anion. Since the Ka of the ammonium ion (5.6 x 10⁻¹⁰) is greater than the Kb of the salicylate ion (9.55 x 10⁻¹²), the hydrolysis of the ammonium ion proceeds to a slightly greater extent, leading to a net production of H₃O⁺ ions and a pH below 7.
Quantitative Determination of Solution pH
For a salt of a weak acid and a weak base, the pH of the solution can be approximated by the following equation:
pH ≈ ½ (pKw + pKa - pKb)
Where:
-
pKw is the ion product of water (≈ 14 at 25°C)
-
pKa is the acid dissociation constant of the cation (in this case, NH₄⁺)
-
pKb is the base dissociation constant of the anion (in this case, C₇H₅O₃⁻)
Calculation for this compound:
-
pH ≈ ½ (14 + 9.25 - 11.02)
-
pH ≈ ½ (12.23)
-
pH ≈ 6.12
This calculated pH confirms that a solution of this compound is indeed slightly acidic.
Visualizing the Equilibrium
The interplay of the acidic and basic components of this compound in an aqueous solution can be visualized through the following diagrams.
Caption: Dissociation of this compound in Water.
Caption: Hydrolysis of Constituent Ions.
Experimental Protocols for Characterization
The theoretical calculations of pH and acid-base properties should be validated through empirical measurement. Potentiometric titration is a robust and precise method for determining the pKa values of acidic and basic functional groups.[10][11]
Protocol for Potentiometric Titration of this compound
Objective: To experimentally determine the pKa of the ammonium and salicylate moieties in this compound.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
-
Titration with Strong Acid (to determine pKa of salicylate): a. Place the this compound solution in a beaker with a magnetic stir bar. b. Immerse the calibrated pH electrode in the solution. c. Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1-0.5 mL). d. Record the pH after each addition, ensuring the reading has stabilized. e. Continue the titration well past the equivalence point.
-
Titration with Strong Base (to determine pKa of ammonium): a. Prepare a fresh solution of this compound as in step 1. b. Titrate this solution with standardized 0.1 M NaOH, following the same procedure as in step 2.
-
Data Analysis: a. Plot the pH versus the volume of titrant added for both titrations. b. Determine the equivalence point(s) from the inflection point(s) of the titration curves (or by plotting the first derivative, dpH/dV). c. The pH at the half-equivalence point corresponds to the pKa of the titrated species. For the titration with HCl, this will be the pKa of salicylic acid. For the titration with NaOH, this will be the pKa of the ammonium ion.
Causality Behind Experimental Choices:
-
Use of Strong Acid and Base: Strong titrants ensure a complete reaction with the weak base (salicylate) and weak acid (ammonium), respectively, leading to a sharp and easily identifiable equivalence point.
-
Potentiometric Monitoring: A pH meter provides a continuous and accurate measurement of the hydrogen ion activity, allowing for a detailed titration curve and precise pKa determination.[10]
-
Stirring: Continuous stirring ensures homogeneity of the solution and a rapid response of the pH electrode to the added titrant.
Implications for Drug Development
The slightly acidic nature of this compound solutions has several implications for its use in pharmaceutical formulations:
-
Solubility and Stability: The pH of the formulation can significantly impact the solubility and stability of this compound and other active pharmaceutical ingredients (APIs) present.
-
Skin Permeation: For topical applications, the pH of the formulation can influence the ionization state of the salicylate, which in turn affects its ability to permeate the skin.
-
Biocompatibility: The pH of a formulation must be within a physiologically acceptable range to avoid irritation or damage to tissues.
-
Chemical Intermediate: When used as a chemical intermediate, the acid-base properties of this compound will influence reaction kinetics and product purity.[2]
Conclusion
This compound serves as an excellent model for understanding the complex acid-base chemistry of salts derived from a weak acid and a weak base. A thorough grasp of the hydrolysis of both the ammonium and salicylate ions is crucial for predicting the pH of its aqueous solutions. The slightly acidic nature of these solutions, a consequence of the ammonium ion being a slightly stronger acid than the salicylate ion is a base, has significant implications for its application in drug development and other scientific fields. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these theoretical principles, ensuring a comprehensive understanding of this versatile pharmaceutical compound.
References
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Chemteam.info. pH calculations for the salt of a weak acid and a weak base Some Discussion and Examples. Available at: [Link].
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Filo. (2023). Calculate the hydrolysis constants of the ammonium and cyanide ions, assuming. Available at: [Link].
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Quora. (2023). How to calculate the pH of a weak acid and a weak base mixture. Available at: [Link].
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link].
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ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Available at: [Link].
-
Allen. (n.d.). Hydrolysis constant of NH_(4)^(+) is 5.55 xx 10 -. Available at: [Link].
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Brainly. (2023). [FREE] Calculate the hydrolysis constant for the ammonium ion, NH4⁺. A. 2.5 × 10⁻⁵ B. 1.0 × 10⁻⁷ C. 4.0 × 10⁻¹⁰. Available at: [Link].
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link].
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A Technical Guide to the Mechanism of Action of Ammonium Salicylate
Executive Summary
Ammonium salicylate, the ammonium salt of salicylic acid, is a versatile compound utilized primarily in topical pharmaceutical formulations for its analgesic, anti-inflammatory, and keratolytic properties.[1][2] While the ammonium ion enhances solubility and formulation characteristics, the therapeutic activity is fundamentally driven by the salicylate moiety.[1] This guide provides an in-depth exploration of the multifaceted mechanism of action of salicylate, moving beyond the classical understanding to encompass contemporary findings. We will dissect the core mechanism involving cyclooxygenase (COX) inhibition, explore advanced COX-independent signaling pathways, and present validated experimental protocols for mechanistic investigation. The narrative emphasizes the causal links between molecular interactions and physiological outcomes, providing a robust framework for researchers in pharmacology and drug development.
Introduction to this compound
This compound (CAS 528-94-9) is a white crystalline powder formed from the neutralization of salicylic acid with ammonia.[3][4] This salt structure confers high solubility in water and ethanol, a desirable property for topical formulations like creams and lotions.[1][4] Therapeutically, it is employed to relieve musculoskeletal pain, and discomfort from various skin conditions.[1][4][5] The primary active component is the salicylate ion, which becomes systemically available upon absorption. Therefore, a thorough understanding of its mechanism requires a deep dive into the well-established and emerging pharmacology of salicylates.
| Property | Value | Reference |
| Chemical Formula | C₇H₉NO₃ | [4] |
| Molar Mass | 155.15 g/mol | [6] |
| Appearance | White crystalline powder or colorless crystals | [3][7] |
| Solubility | 1 g dissolves in 1 mL of water | [8] |
| Primary Uses | Topical analgesic, antipyretic, anti-inflammatory | [5][9] |
Pharmacokinetics: The Journey of the Salicylate Ion
The therapeutic efficacy of this compound is contingent on the absorption, distribution, metabolism, and excretion (ADME) of the salicylate ion.
2.1 Absorption and Distribution When applied topically, this compound penetrates the skin, where it dissociates, allowing the salicylate ion to be absorbed into the systemic circulation.[10] Once absorbed, salicylate is rapidly distributed throughout the body's tissues. Approximately 50-80% of salicylate in the blood binds to plasma proteins, primarily albumin, with the remainder existing as the pharmacologically active free ion.[11]
2.2 Metabolism and Excretion Salicylate undergoes extensive metabolism in the liver.[11] The primary metabolic pathways, which are capacity-limited, include conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl phenolic glucuronide.[11][12] This saturation of metabolic pathways means that at higher doses, the elimination kinetics switch from first-order to zero-order, leading to a disproportionate increase in plasma concentration and a longer half-life.[11] The metabolites, along with a small portion of unchanged salicylic acid, are primarily excreted by the kidneys.[11]
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The foundational anti-inflammatory, analgesic, and antipyretic effects of salicylates are mediated through the inhibition of cyclooxygenase (COX) enzymes.[9][13][14]
3.1 The Arachidonic Acid Cascade In response to inflammatory stimuli, the enzyme phospholipase A₂ liberates arachidonic acid from cell membrane phospholipids. The COX enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins (PGs) and thromboxanes.[13][15] These prostaglandins are key mediators of inflammation, pain, and fever; they cause vasodilation, increase vascular permeability, and sensitize nerve endings to painful stimuli.[9][13]
3.2 COX-1 and COX-2 Isoenzymes There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutive enzyme found in most tissues, responsible for "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[9][14]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation in response to cytokines and other inflammatory mediators.[13][14]
3.3 Salicylate's Reversible Inhibition of COX Salicylate acts as a non-selective, reversible inhibitor of both COX-1 and COX-2.[13][14] By blocking the active site of these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.[10][16] It is crucial to distinguish this mechanism from that of its acetylated counterpart, aspirin, which irreversibly acetylates a serine residue in the active site of COX enzymes, leading to a more prolonged effect, particularly on platelet aggregation.[13][17] While salicylate is a less potent COX inhibitor than aspirin, its anti-inflammatory effects are comparable, suggesting that other mechanisms contribute significantly to its action.[17][18]
Caption: Salicylate's inhibition of the Cyclooxygenase (COX) pathway.
Advanced Mechanisms: Beyond COX Inhibition
The therapeutic profile of salicylate cannot be fully explained by COX inhibition alone.[18][19] Research has uncovered several COX-independent pathways that are critical to its mechanism of action.
4.1 Modulation of NF-κB Signaling Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. In vitro studies have demonstrated that salicylate can inhibit the activation of NF-κB.[14] This action prevents the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes, representing a significant upstream anti-inflammatory mechanism.
4.2 Interference with Kinase Cascades Salicylates have been shown to interfere with intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[17] By modulating the activity of kinases like p38 MAPK, salicylates can influence cellular processes such as apoptosis and the expression of inflammatory mediators, contributing to their overall pharmacological effect.[17]
4.3 Modulation of TRP Channels For topical applications, another relevant mechanism is the modulation of Transient Receptor Potential (TRP) channels, which are involved in sensing temperature and pain.[10] Methyl salicylate, a related compound, is known to activate TRP channels (specifically TRPV1 and TRPA1), inducing a counter-irritant effect.[10] This action creates a warming or cooling sensation that overrides deeper pain signals, contributing to topical analgesia. It is plausible that salicylate shares a similar modulatory role.
Caption: Salicylate's multifaceted impact on key inflammatory pathways.
Elucidating the Mechanism: Experimental Protocols
Validating the mechanism of action requires robust and reproducible experimental designs. The following protocols provide a framework for investigating the key pathways affected by this compound.
5.1 Protocol: In Vitro COX Inhibition Assay This protocol outlines a standard method to quantify the inhibitory effect of a compound on COX-1 and COX-2 activity.
-
Preparation of Reagents:
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a stock solution of this compound in the assay buffer. Create a dilution series to test a range of concentrations.
-
Prepare a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and reaction termination solution (e.g., 1 M HCl).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the assay buffer.
-
Add varying concentrations of this compound (test compound) or a known inhibitor (positive control, e.g., indomethacin) to the wells. Add buffer only for the negative control.
-
Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a specified time (e.g., 2 minutes).
-
Add the colorimetric probe. The peroxidase activity of COX will oxidize the probe, causing a color change.
-
Stop the reaction by adding the termination solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
5.2 Protocol: Western Blot Analysis for NF-κB Pathway Activation This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a defined period (e.g., 30 minutes) to activate the NF-κB pathway. Include an unstimulated control group.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of NF-κB pathway proteins (e.g., phospho-IκBα, phospho-p65) and their total protein counterparts. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the intensity of the phosphorylated protein bands to the total protein and the loading control to determine the relative change in activation between treated and untreated groups.
-
Caption: Workflow for Western Blot analysis of NF-κB pathway modulation.
Toxicological Profile: The Mechanism of Salicylism
At supratherapeutic doses, salicylates can be toxic, leading to a condition known as salicylism. The mechanisms underlying this toxicity are distinct from the therapeutic actions.
6.1 Uncoupling of Oxidative Phosphorylation The primary mechanism of severe salicylate toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[20][21] Salicylates disrupt the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This leads to a decrease in ATP production, an increase in oxygen consumption, and the generation of heat, which manifests as hyperthermia.[20][22] The cell shifts to anaerobic glycolysis for energy, resulting in the accumulation of lactic acid.
6.2 Disruption of Acid-Base Balance Salicylate toxicity classically presents with a mixed acid-base disturbance.[21][23]
-
Respiratory Alkalosis: Salicylates directly stimulate the respiratory center in the medulla, causing hyperventilation and a decrease in arterial CO₂, leading to primary respiratory alkalosis.[20][23]
-
Metabolic Acidosis: The uncoupling of oxidative phosphorylation leads to the accumulation of lactic acid.[20] Additionally, the accumulation of salicylate (an acid) and its metabolites, along with impaired renal function, contributes to a high anion gap metabolic acidosis that eventually dominates the clinical picture.[21][24]
Conclusion and Future Directions
The mechanism of action of this compound is a compelling example of a drug with both well-defined and continuously evolving pharmacological targets. While its foundational effect lies in the reversible inhibition of COX-1 and COX-2 enzymes, a comprehensive understanding must include its significant COX-independent activities, such as the modulation of the NF-κB and MAPK signaling pathways. This dual activity likely accounts for the robust clinical efficacy of salicylates. For drug development professionals, this multifaceted mechanism underscores the importance of looking beyond primary targets to understand the full spectrum of a compound's activity. Future research should aim to further delineate the relative contributions of these different pathways to the overall therapeutic and toxicological profile of salicylates, potentially paving the way for the development of new anti-inflammatory agents with improved efficacy and safety profiles.
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ammonium salicylate discovery and history
An In-depth Technical Guide on the Discovery and History of Ammonium Salicylate
Abstract
This compound, the ammonium salt of salicylic acid, represents a fascinating intersection of natural product chemistry, industrial synthesis, and modern analytical science. While often overshadowed by its famous acetylated derivative, aspirin, the history of this compound is deeply rooted in the millennia-old use of medicinal plants. This guide traces its journey from the ancient application of willow bark to its synthesis in the burgeoning field of 19th-century organic chemistry and its contemporary role as a crucial reagent in analytical and industrial processes. We will explore the foundational discoveries, detail the evolution of its synthesis, and provide in-depth protocols for its preparation and key applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.
The Pre-Chemical Era: Salicylates in Antiquity
The story of this compound begins not with its discovery, but with the empirical use of its parent compound's natural precursors. For thousands of years, civilizations across the globe utilized plants rich in salicylates to treat pain, fever, and inflammation.
-
Ancient Mesopotamia and Egypt : Clay tablets from Sumeria, dating back approximately 4,000 years, describe the pain-relieving properties of the willow tree.[1][2] Egyptian papyri also recommended decoctions of myrtle and willow for rheumatic pain and other ailments.[2][3]
-
Greco-Roman Medicine : The Greek physician Hippocrates (c. 460–370 BCE) advocated chewing willow bark to alleviate pain and fever and prescribed a tea brewed from it to ease the pain of childbirth.[1][3]
-
First Clinical Study : The first documented clinical investigation into the effects of willow bark was conducted by Reverend Edward Stone in 1763. He successfully treated 50 patients suffering from feverish conditions, reporting his findings to the Royal Society of London.[3][4]
These early uses established the therapeutic potential of the salicylate family long before their chemical nature was understood, setting the stage for the scientific investigations of the 19th century.
The Dawn of Salicylate Chemistry: Isolation and Synthesis
The 19th century marked a pivotal transition from herbal remedies to purified chemical compounds. The active principles within willow bark were isolated, and chemists soon developed methods to synthesize them, a critical step that democratized their availability.
Isolation of Salicin and Synthesis of Salicylic Acid
The journey to this compound required the isolation and synthesis of its parent acid first.
-
Isolation of Salicin : In 1829, French pharmacist Henri Leroux successfully isolated the active crystalline compound from willow bark, which he named "salicin."[1] This was a crucial first step in identifying the chemical agent responsible for the bark's medicinal effects.
-
Conversion to Salicylic Acid : The Italian chemist Raffaele Piria was the first to synthesize salicylic acid from salicin in 1839.[5][6]
-
The Kolbe Synthesis : The true breakthrough in the production of salicylic acid came from the work of German chemist Hermann Kolbe. In 1860, he developed a commercially viable process to synthesize salicylic acid from phenol, sodium hydroxide, and carbon dioxide under high pressure and temperature.[7][8][9] This method, now known as the Kolbe-Schmitt reaction, remains a cornerstone of industrial salicylic acid production.[8][10][11]
The First Synthesis of this compound
With salicylic acid readily available through synthesis, the preparation of its various salts became a straightforward next step for chemists. The first documented preparation of this compound was by the French chemist Auguste Cahours in 1844, who synthesized it from salicylic acid and aqueous ammonia.[12] This simple acid-base neutralization reaction yielded the stable, water-soluble salt.
Chemical Profile and Synthesis Protocols
This compound is a white crystalline powder or colorless crystal that is highly soluble in water and alcohol.[12][13][14] Unlike its parent acid, it does not sublime and possesses greater thermal stability, resisting decarboxylation at high temperatures.[15] However, it is sensitive to light and air, where it can discolor and slowly lose ammonia.[12][16][17]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 528-94-9 | [14][16] |
| Molecular Formula | C₇H₉NO₃ | [14][18] |
| Molar Mass | 155.15 g/mol | [14][17] |
| Appearance | White crystalline powder or colorless, lustrous crystals | [13][16][17] |
| Melting Point | Decomposes at 213°C | [13][14] |
| Solubility in Water | 1 g/mL | [12][17] |
| Solubility in Alcohol | 1 g / 3 mL | [12] |
| pH of Aqueous Soln. | Slightly acidic | [12] |
Laboratory Synthesis Protocol: Neutralization of Salicylic Acid
This protocol describes the direct synthesis of this compound via a classic acid-base neutralization.
Causality : This method leverages the acidic proton of the carboxylic acid group on salicylic acid, which readily reacts with the basic ammonium hydroxide to form a salt and water. The inert atmosphere is recommended to prevent the oxidation and discoloration of the salicylate.[14]
Methodology :
-
Dissolution : In a suitable reaction vessel, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of deionized water with gentle heating and stirring.
-
Neutralization : Slowly add a 25% aqueous ammonia solution (ammonium hydroxide) dropwise to the salicylic acid solution. Monitor the pH of the mixture continuously. Continue addition until the pH reaches neutrality (pH ~7.0).
-
Crystallization : Cool the resulting solution in an ice bath to induce crystallization of this compound.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying : Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material and impurities. Dry the purified crystals in a desiccator protected from light.
Applications: From Pharmacology to High-Throughput Analysis
This compound has found utility in diverse fields, leveraging its properties as a salicylate, a chemical intermediate, and an analytical reagent.
Pharmaceutical and Medicinal Uses
Early in its history, this compound was used similarly to other salicylates as an analgesic, antipyretic, and anti-inflammatory agent.[4][13] Its mechanism of action, like all salicylates, involves the inhibition of prostaglandin synthesis.[13][19] It has been used topically for muscle pain and to treat skin conditions such as psoriasis.[12][14]
Industrial Chemical Intermediate
This compound serves as a valuable precursor in the synthesis of other important fine chemicals.[15]
-
Salicylamide : It can be used to prepare salicylamide (ortho-hydroxybenzamide), an analgesic and antipyretic drug.[15]
-
ortho-Hydroxybenzonitrile : It is a key raw material for producing ortho-hydroxybenzonitrile, an intermediate used in the synthesis of fungicides, fragrances, and liquid crystal materials.[15]
Conclusion
The history of this compound is a microcosm of the evolution of chemistry and pharmacology. It began with the observation of the therapeutic properties of a natural product, progressed through the isolation and synthesis of its core chemical structure by pioneers like Kolbe, and culminated in its establishment as a distinct chemical entity by Cahours. While its role as a primary therapeutic has diminished, its importance has been reborn in the analytical laboratory. The salicylate method for ammonia quantification is a robust, safe, and indispensable tool in environmental science, clinical chemistry, and agriculture. From willow bark to the modern auto-analyzer, this compound's journey demonstrates the enduring value derived from investigating the chemistry of the natural world.
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An In-depth Technical Guide to Ammonium Salicylate: Properties, Analysis, and Applications
Ammonium salicylate, the salt derived from salicylic acid and ammonia, is a compound of significant interest across various scientific disciplines. While recognized for its therapeutic properties as an analgesic and keratolytic agent, its utility extends into the realms of analytical chemistry and industrial synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis, validated analytical methodologies, and diverse applications.
Physicochemical Characteristics
This compound is a white, odorless, crystalline powder or lustrous crystal.[1][2][3][4] It is characterized by its high solubility in water and ethanol.[4][5] A key aspect of its chemistry is its relative instability; it tends to discolor upon exposure to light and can lose ammonia over time when exposed to air, necessitating storage in dark, well-ventilated, and cool conditions.[2][3][4][6]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 528-94-9 | [1][3][4] |
| Molecular Formula | C₇H₉NO₃ (or C₇H₆O₃·H₃N) | [3][5][7] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| Appearance | White crystalline odorless powder or colorless crystals | [1][3][5][8] |
| Solubility | 1 g in 1 mL of water; 1 g in 3 mL of alcohol | [4] |
| Melting Point | Decomposes at ~213°C; other sources report 140-145°C | [5][6][8] |
| Storage | Store under inert gas (2-8°C), protected from light | [3][6] |
| Crystal System | Monoclinic | [9] |
The crystal structure of this compound is stabilized by extensive hydrogen bonding between the ammonium cations and salicylate anions, forming a two-dimensional array.[9] This structural arrangement is fundamental to its physical properties.
Synthesis and Manufacturing
The primary route for synthesizing this compound is a straightforward acid-base reaction between salicylic acid and an aqueous ammonia solution in an inert atmosphere.[4][5] The main raw material, salicylic acid, is typically prepared from the reaction of phenol.[1]
Experimental Protocol: Laboratory-Scale Synthesis
-
Preparation: Suspend salicylic acid (C₇H₆O₃) in a minimal amount of deionized water within a reaction vessel equipped with a magnetic stirrer. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reaction: Slowly add a stoichiometric amount of aqueous ammonia (NH₃) to the salicylic acid suspension while stirring continuously. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
Causality: The ammonia, a weak base, deprotonates the carboxylic acid group of salicylic acid, forming the ammonium salt, which is highly soluble in water.
-
-
Isolation: Once the reaction is complete (indicated by the complete dissolution of salicylic acid), the product can be isolated by evaporating the water under reduced pressure.
-
Purification: The resulting crystalline solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Analytical Methodologies
A robust analytical framework is essential for the characterization and quality control of this compound and its formulations.
Colorimetric Quantification of Ammonia: The Salicylate Method
This compound is a key component in a widely used analytical technique for the quantification of ammonia in various samples, including water and soil extracts.[8][10] This method is favored as a safer alternative to the toxic phenol-based indophenol method.[10]
Principle: The method is based on the reaction of ammonia with salicylate and hypochlorite ions in an alkaline solution. In the presence of a nitroprusside (also called nitroferricyanide) catalyst, an emerald green color, the salicylic acid analog of indophenol blue, is produced.[11][12][13] The intensity of this color, measured spectrophotometrically at approximately 660 nm, is directly proportional to the ammonia concentration.[11][13]
Experimental Protocol: Salicylate Method for Ammonia Determination
-
Sample Preparation: Prepare aqueous samples by filtering through a 0.45 µm membrane filter.[11] For soil, perform an extraction using a 2M Potassium Chloride (KCl) solution, followed by filtration.[10]
-
Reagent Preparation:
-
Buffer Solution: Prepare an alkaline phosphate buffer containing NaOH and a complexing agent like EDTA or a citrate/tartrate mixture.[10][11]
-
Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in deionized water. This solution should be prepared fresh weekly and stored refrigerated.[11]
-
Hypochlorite Solution: Prepare a dilute solution of sodium hypochlorite (NaClO). This reagent should be made fresh daily.[11]
-
-
Reaction and Measurement:
-
To the prepared sample (or standard), add the buffer solution, followed by the salicylate-nitroprusside reagent, and finally the hypochlorite solution.
-
Allow the color to develop for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 37-60°C).[11][12][14]
-
Measure the absorbance of the resulting green solution using a colorimeter or spectrophotometer at 660 nm.[11][14]
-
-
Quantification: Determine the ammonia concentration in the sample by comparing its absorbance to a calibration curve prepared from a series of known ammonia standards.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for structural elucidation and confirmation. Spectral data for this compound are available in chemical databases.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of synthesized this compound and related active pharmaceutical ingredients (APIs). It is particularly important for separating the target compound from process-related impurities, such as phase-transfer catalysts that might be used in more complex syntheses.[16]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify functional groups and confirm the salt's structure, distinguishing it from its parent compound, salicylic acid.
Thermal Analysis
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of this compound.[17] TGA measures the change in mass of a sample as a function of temperature, revealing decomposition points.[17][18] Comparative studies show that the thermal stability of ammonium carboxylates tends to increase with molar mass.[17][19]
Table 2: Comparative Thermal Stability of Ammonium Carboxylates
| Ammonium Carboxylate | Molecular Weight ( g/mol ) | Peak Decomposition Temperature (°C) | Mass Loss at Peak (%) | Reference |
| Ammonium Acetate | 77.08 | 133.8 | 94.16 | [19] |
| Ammonium Benzoate | 139.15 | 194.72 | 88.4 | [19] |
| This compound | 155.15 | 204.23 | 78.08 | [19] |
As shown, this compound is the most thermally stable of the three salts, with a peak decomposition temperature of 204.23°C.[17][19] This information is critical for determining appropriate handling, storage, and formulation conditions.
Applications in Drug Development and Research
This compound's properties lend it to a variety of applications in pharmaceuticals, analytical chemistry, and other industries.
-
Pharmaceuticals: It is used as an active ingredient in topical preparations for its analgesic, antipyretic, and anti-inflammatory properties.[5][8] It functions by inhibiting the synthesis of prostaglandins, which are mediators of pain and fever.[8] It is also employed as a keratolytic agent in dermatological treatments to loosen psoriatic scales.[4][20]
-
Analytical Chemistry: Beyond its role in the ammonia assay, it is used as a reagent for the detection and quantification of various metal ions due to its ability to form metal complexes.[3][6]
-
Other Industries: The compound finds use in cosmetics as a preservative and in agriculture as a plant growth regulator.[5][8] It also serves as a raw material for producing fluorescent whitening agents and other chemicals.[2]
Safety and Handling
This compound is classified as a hazardous chemical. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21][22]
-
Personal Protective Equipment (PPE): When handling, safety goggles, gloves, and a lab coat are required.[10][22] In case of insufficient ventilation, respiratory protection should be used.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[6][8] It should be kept separate from incompatible materials such as strong acids and oxidizing agents.[23]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[24] For skin contact, wash with soap and water.[24] If inhaled, move to fresh air.[24] If ingested, do NOT induce vomiting and seek medical attention.[24]
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A Comprehensive Technical Guide to the Safe Handling of Ammonium Salicylate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Ammonium Salicylate
This compound (NH₄C₆H₄(OH)COO) is the ammonium salt of salicylic acid. It presents as a colorless or white crystalline powder that is soluble in water and ethanol.[1] This compound is utilized in various industrial and pharmaceutical applications, including as an analgesic and for the treatment of topical skin conditions.[1][2][3][4] In the laboratory setting, a primary application of this compound is in the salicylate method for the quantification of ammonia.[4] Due to its chemical properties and potential health effects, a thorough understanding of its hazards and safe handling procedures is paramount for all laboratory personnel. This guide provides an in-depth overview of the safety and hazards associated with this compound, offering practical guidance for its use in a research and development environment.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, and its irritant effects on the skin, eyes, and respiratory system.[5] Additionally, some formulations containing salicylates are suspected of causing reproductive harm.[6]
Table 1: GHS Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7][8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[5][7] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[6] |
Signal Word: Warning[5]
Hazard Pictograms:
Section 2: Toxicological Profile
The toxicity of this compound is primarily attributed to the salicylate ion, which can cause both acute and chronic health effects.
Acute Toxicity
-
Oral: Harmful if swallowed.[6][7][8][9] Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[2][6] Systemic effects of salicylate poisoning include tinnitus (ringing in the ears), confusion, and metabolic acidosis.[10][11][12]
-
Dermal: Causes skin irritation.[5][7] Prolonged contact may lead to redness and discomfort.[6]
-
Inhalation: May cause respiratory tract irritation.[5][7] Inhalation of dust can lead to coughing and sneezing.
-
Eye: Causes serious eye irritation.[5][6] Contact can result in redness, pain, and tearing.[6]
Chronic Toxicity
Chronic exposure to salicylates can lead to a condition known as "salicylism," which can present with a range of nonspecific symptoms, making it difficult to diagnose.[10][11][12] These symptoms can include delirium, confusion, dehydration, and fever.[10] Chronic toxicity is a particular concern in elderly individuals.[10][11]
Reproductive and Developmental Toxicity
This compound is suspected of damaging fertility or the unborn child.[6] This is a significant concern, and appropriate precautions must be taken by all personnel of child-bearing potential.
Carcinogenicity
There is currently no data to suggest that this compound is carcinogenic.[7]
Table 2: Summary of Toxicological Data
| Exposure Route | Effect | Notes |
| Oral | Harmful if swallowed | LD50 (ATE oral): >414–429 mg/kg. For the related compound sodium salicylate, the LD50 (oral, rat) is 930 mg/kg[7] and 1200 mg/kg. |
| Dermal | Skin Irritation | Causes redness and irritation upon prolonged contact.[6][7] |
| Inhalation | Respiratory Irritation | Dust can irritate the respiratory tract.[6][7] |
| Eye | Serious Eye Irritation | Causes redness, pain, and tearing.[6] |
| Chronic | Salicylism | Can lead to confusion, delirium, and metabolic acidosis.[10][11][12] |
| Reproductive | Suspected Reproductive Toxin | May damage fertility or the unborn child.[6] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential to minimize the risks associated with handling this compound. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes control methods from most to least effective.
The Hierarchy of Controls
Caption: The Hierarchy of Controls prioritizes safety measures for handling hazardous chemicals.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[13]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These SOPs should include specific instructions on handling, storage, waste disposal, and emergency procedures.
-
Training: All personnel who handle this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response. This training should be documented.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, hazard pictograms, and signal word.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A laboratory coat and gloves are required. Nitrile or latex gloves are suitable for handling this compound.[13] Always inspect gloves for any signs of damage before use and practice proper glove removal technique to avoid skin contact.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator (e.g., N95) should be used.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Store in a location that is protected from light, as the compound can discolor upon exposure.[1]
Section 4: Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is operational.
-
Weighing: Weigh the required amount of this compound powder in a tared, clean, and dry beaker inside the fume hood.
-
Dissolving: Slowly add the this compound powder to the appropriate volume of deionized water in a separate beaker while stirring gently with a magnetic stirrer.
-
Mixing: Continue stirring until the solid is completely dissolved.
-
Transfer and Labeling: Transfer the solution to a clean, labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials.
-
Cleanup: Clean all glassware and the work area thoroughly. Dispose of any contaminated materials according to the waste disposal procedures outlined in Section 6.
Section 5: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
Emergency Response Workflow
Caption: A workflow for responding to emergencies involving this compound.
First-Aid Measures
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
-
If swallowed: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[15] Seek immediate medical attention.[6]
Spill Response
For a small spill of solid this compound:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the material and place it in a labeled, sealed container for disposal.[13] Avoid generating dust.
-
Decontaminate the spill area with a soap and water solution.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Fire and Explosion Hazards
This compound is not considered flammable or explosive.[7] However, when heated to decomposition, it may emit toxic fumes, including nitrogen oxides and ammonia.[7][14]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7][14]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[7]
Section 6: Waste Disposal and Environmental Considerations
This compound and its containers must be disposed of as hazardous waste.
Laboratory-Scale Disposal Procedure
-
Collection: Collect all waste this compound (solid and solutions) in a clearly labeled, sealed, and compatible waste container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[14] Do not dispose of this compound down the drain.
Environmental Fate
There is limited data available on the environmental fate and ecotoxicity of this compound. However, due to its solubility in water, it has the potential to contaminate aquatic environments. Therefore, it is crucial to prevent its release into the environment.
Section 7: Chemical Reactivity and Incompatibilities
This compound is generally stable under normal laboratory conditions.[14] However, it can react with certain substances.
-
Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[7] Contact with acids can liberate salicylic acid.
-
Hazardous Decomposition Products: When heated to decomposition, this compound can produce toxic fumes, including ammonia, nitrogen oxides, and carbon oxides.[7][14][16] Some sources also indicate the potential for cyanide and sodium oxides to be released as hazardous decomposition products, likely from reagents it is mixed with in certain test kits.[6][7]
Section 8: Conclusion
This compound is a valuable reagent in the laboratory, but it is not without its hazards. By understanding its toxicological properties, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this chemical safely and effectively. The principles of the hierarchy of controls—prioritizing engineering and administrative controls over reliance on PPE—should always guide laboratory practices. Adherence to the guidelines outlined in this document will help to ensure a safe working environment for all personnel.
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Methodological & Application
Application Note: High-Throughput Determination of Ammonium in Soil Extracts Using the Salicylate Method
Principle of the Method
The determination of ammonium (NH₄⁺) in soil is fundamental to agricultural productivity and environmental monitoring. The salicylate method offers a robust, sensitive, and safer alternative to the classic phenol-hypochlorite (Berthelot) reaction for the colorimetric quantification of ammonium. This method is readily adaptable for high-throughput analysis in both manual and automated systems.
The underlying chemistry involves a three-step reaction carried out in an alkaline medium[1][2]:
-
Monochloramine Formation: Ammonium in the sample reacts with a hypochlorite (OCl⁻) source to form monochloramine (NH₂Cl).
-
Aminosalicylate Formation: The monochloramine then reacts with sodium salicylate (C₇H₅NaO₃) to form 5-aminosalicylate[3].
-
Indophenol Analogue Formation: In the presence of a catalyst, typically sodium nitroprusside (Na₂[Fe(CN)₅NO]), the 5-aminosalicylate is oxidized and coupled with another salicylate molecule. This forms a blue-green colored indophenol analogue[4][5].
The intensity of the final color, measured spectrophotometrically at a wavelength of approximately 650-660 nm, is directly proportional to the concentration of ammonium nitrogen (NH₄⁺-N) in the sample[4][5][6]. To prevent the precipitation of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in soil extracts, a complexing or chelating agent such as citrate or EDTA is incorporated into the reagents[6][7][8][9][10].
Scope and Applicability
This protocol is designed for the quantitative determination of extractable ammonium in a wide range of soil types. The primary extraction is performed using a 2 M potassium chloride (KCl) solution, which effectively displaces ammonium ions from the soil's cation exchange complex[4][7][11][12]. The subsequent colorimetric analysis is suitable for clear, filtered soil extracts and can be performed in test tubes or, for higher throughput, in 96-well microplates. The typical analytical range is from 0.01 to 1.5 mg/L NH₄⁺-N in the final extract, though this can be extended by sample dilution[13][14][15].
Key Experimental Parameters & Reagents
Proper reagent preparation and adherence to optimized parameters are critical for accurate and reproducible results.
| Parameter | Recommended Value / Reagent | Rationale & Key Considerations |
| Extraction Solution | 2 M Potassium Chloride (KCl) | High salt concentration effectively displaces exchangeable NH₄⁺ from soil colloids. Prepare with ammonia-free deionized water[7][12][16]. |
| Color Reagent 1 | Salicylate-Nitroprusside Solution | Contains sodium salicylate as the primary reactant and sodium nitroprusside as a catalyst to enhance reaction speed and sensitivity[2][4][17]. |
| Color Reagent 2 | Alkaline Hypochlorite Solution | Provides the hypochlorite for monochloramine formation and maintains the high pH necessary for the reaction. Often contains a chelating agent[7][8][9][10]. |
| Wavelength (λmax) | 650 - 660 nm | This is the peak absorbance wavelength for the indophenol analogue formed. A spectrophotometer or microplate reader should be set accordingly[4][6]. |
| Incubation Time | 30 - 90 minutes | Allows for full color development. Time should be consistent across all standards, samples, and blanks. Some protocols may accelerate this with gentle heating (e.g., 37°C)[1][13]. |
| Incubation Temp. | Room Temperature (e.g., 25°C) or 37°C | Higher temperatures can speed up color development but must be precisely controlled to ensure uniformity. Room temperature is often sufficient and simpler[13]. |
| pH | > 11.5 | The reaction requires a strongly alkaline environment, which is established by the buffer system in the reagents[1][2]. |
Experimental Workflow
The end-to-end process involves preparing the soil, extracting the ammonium, and performing the colorimetric analysis.
Caption: Workflow for soil ammonium determination.
Detailed Step-by-Step Protocol
5.1 Reagent Preparation (Example Formulation)
-
Ammonia-Free Deionized Water: Use for all reagent and standard preparations.
-
2 M KCl Extraction Solution: Dissolve 149.1 g of reagent-grade KCl in ~800 mL of ammonia-free water. Once dissolved and at room temperature, bring the final volume to 1 L[12].
-
Salicylate-Nitroprusside Reagent: Dissolve 13 g of sodium salicylate and 0.05 g of sodium nitroprusside in ~80 mL of ammonia-free water. Bring to a final volume of 100 mL. Store in a dark, refrigerated bottle. This reagent is typically stable for about one week[6][18].
-
Alkaline Hypochlorite Reagent: Dissolve 6 g of sodium hydroxide (NaOH) and 5 g of sodium citrate dihydrate in ~80 mL of ammonia-free water. Cool the solution. Add 1.0 mL of commercial bleach (e.g., 5-6% sodium hypochlorite) and bring the final volume to 100 mL. Store refrigerated.
Safety Precaution: Sodium nitroprusside is toxic if swallowed and can produce hydrogen cyanide gas if mixed with acid. Always wear appropriate PPE, including gloves, lab coat, and safety goggles. Handle reagents in a well-ventilated area or fume hood[7][8].
5.2 Soil Extraction Procedure
-
Weigh out an appropriate amount of soil (e.g., 5.0 g of air-dried, sieved soil or an equivalent amount of field-moist soil corrected for moisture content) into a 50 mL centrifuge tube or extraction vessel[12][19].
-
Add a fixed volume of 2 M KCl solution (e.g., 25.0 mL) to achieve a 1:5 soil-to-extractant ratio[12].
-
Include at least one extraction blank (2 M KCl solution with no soil) with each batch to account for any background contamination[16].
-
Cap the vessels and shake on a reciprocating shaker for 1 hour at a moderate speed (e.g., 200 rpm)[7][8][16].
-
After shaking, allow the soil to settle for at least 30 minutes. For a clearer supernatant, centrifuge the samples (e.g., 3000 rpm for 5 minutes)[7][12].
-
Filter the supernatant through a pre-rinsed (with 2 M KCl) Whatman #1 or equivalent filter paper into a clean, labeled collection tube[8][16].
-
The resulting extracts can be analyzed immediately or stored frozen until analysis[7][8][16].
5.3 Colorimetric Analysis (96-Well Plate Format)
-
Prepare Standards: Create a set of calibration standards (e.g., 0, 0.2, 0.5, 1.0, 1.5 mg/L NH₄⁺-N) by diluting a stock ammonium standard solution with the same 2 M KCl used for extraction. This is critical to matrix-match the standards and samples[7][19].
-
Plating: Pipette 100 µL of each standard, sample extract, and extraction blank into separate wells of a 96-well microplate. It is recommended to run all samples and standards in at least duplicate[19].
-
Add Reagent 1: Using a multichannel pipette, add 40 µL of the Salicylate-Nitroprusside Reagent to each well. Mix gently by tapping the plate or using an orbital shaker for 10 seconds[19].
-
Add Reagent 2: Add 40 µL of the Alkaline Hypochlorite Reagent to each well. Mix again[19].
-
Incubation: Cover the plate to prevent contamination and evaporation. Incubate at room temperature for 60-90 minutes in the dark to allow for full color development[1].
-
Measurement: Read the absorbance of each well at 660 nm using a microplate reader.
Calculations and Quality Control
-
Standard Curve: Subtract the absorbance of the blank (0 mg/L standard) from all other standard and sample absorbance readings. Plot the blank-corrected absorbance of the standards against their known concentrations (mg/L NH₄⁺-N). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be ≥ 0.995[15].
-
Sample Concentration: Use the regression equation to calculate the concentration of NH₄⁺-N in the extracts.
-
Concentration in extract (mg/L) = (Sample Absorbance - y-intercept) / slope
-
-
Concentration in Soil: Convert the extract concentration to the concentration in the soil (e.g., in mg NH₄⁺-N per kg of dry soil).
-
mg NH₄⁺-N / kg soil = [ (C × V) / W ]
-
Where:
-
C = Concentration in the extract (mg/L)
-
V = Volume of extractant used (L)
-
W = Weight of oven-dry soil (kg)
-
-
-
Quality Control:
-
Blanks: Extraction blanks should have an absorbance close to the 0 mg/L standard. High blank readings indicate contamination of reagents or glassware[16].
-
Duplicates: The relative percent difference (RPD) between duplicate samples should be within an acceptable range (e.g., <15%).
-
Spikes/Check Standards: Analyze a known concentration standard or a spiked sample with each batch to verify the accuracy of the calibration curve. Recovery should typically be within 90-110%[15].
-
Interferences and Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Precipitate forms upon reagent addition | High concentrations of Ca²⁺ or Mg²⁺ in the soil extract overwhelming the chelating agent. | Ensure the chelating agent (citrate/EDTA) is included in the reagents. If precipitation persists, the extract may need to be diluted with 2 M KCl[6][9][10]. |
| Low or no color development | Reagents are old or degraded; incorrect pH; insufficient incubation time. | Prepare fresh reagents, especially the hypochlorite solution. Verify the pH of the final reaction mixture is alkaline. Ensure consistent and adequate incubation time. |
| High background color in blanks | Ammonia contamination in deionized water, glassware, or the laboratory atmosphere. | Use freshly prepared ammonia-free water. Acid-wash all glassware. Minimize sample exposure to air[13][15]. |
| Non-linear standard curve | Standard concentrations are too high, exceeding the linear range of the assay; pipetting errors. | Dilute samples that fall above the highest standard. Re-prepare standards and ensure accurate pipetting[7]. |
| Negative Interference | Presence of high concentrations of certain ions like iron or sulfide[13][15][18][20][21]. | For iron interference, specific correction models may be needed, or the calibration standards can be matrix-matched if the iron concentration is known[18][21]. |
References
-
SOP: Determination of Soil Extractable Ammonium via the Salicylate Method - Soils Lab. (2023). University of Illinois Urbana-Champaign. [Link]
-
SOP: Determination of Soil Extractable Ammonium via the Salicylate Method - Soils Lab. (2021). University of Illinois Urbana-Champaign. [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (n.d.). DSpace@MIT. [Link]
-
Chemistry Explained: Nitrogen, Ammonia. (n.d.). Hach Support. [Link]
-
Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. (2015). U.S. Environmental Protection Agency. [Link]
- Reardon, J. (1969). Salicylate method for the quantitative determination of ammonia nitrogen. U.S. Patent No. 3,432,395.
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. (2020). ResearchGate. [Link]
-
Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. (n.d.). U.S. Geological Survey. [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. (2022). DSpace@MIT. [Link]
-
How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. (2022). Sterlitech. [Link]
-
Nelson, D. W., & Sommers, L. E. (1983). Determination of ammonium in KCl extracts of soils by the salicylate method. Communications in Soil Science and Plant Analysis, 14(11), 1051-1062. [Link]
-
Nelson, D. W. (1983). Determination of ammonium in KCl extracts of soils by the salicylate method. Communications in Soil Science and Plant Analysis. [Link]
-
Optimization of the salicylate method for ammonia quantification from nitrogen electroreduction. (n.d.). ResearchGate. [Link]
-
Procedure for Soil Inorganic Nitrogen. (2022). Oregon State University. [Link]
-
Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method). (2025). Persee. [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (2022). DSpace@MIT. [Link]
-
Soil Inorganic Nitrogen: KCl Extraction. (2009). University of California, Santa Barbara. [Link]
-
Sensitivity Improvement of Ammonia Determination Based on Flow-Injection Indophenol Spectrophotometry with Manganese(II) Ion as Catalyst. (n.d.). J-Stage. [Link]
-
Nitrogen-Ammonia Reagent Set, Salicylate Method, 10 mL. (n.d.). Hach. [Link]
-
Soil Nitrate And Extractable Ammonium By Flow Injection Analyzer Method. (n.d.). Agricultural Analytical Services Laboratory, Penn State. [Link]
-
Ammonia Nitrogen Measurement in Wastewater. (2024). IC Controls. [Link]
-
Determination of ammonium in KCl extracts of soils by the salicylate method. (1983). Taylor & Francis Online. [Link]
-
Potassium chloride soil extraction for inorganic nitrogen protocol. (2024). University of Wyoming. [Link]
-
Standard Operating Procedure for the Analysis of Ammonia in Fresh Waters CCAL 30C.2. (2023). University of California, Davis. [Link]
-
Nitrogen, Ammonia Method 8155. (n.d.). Hach. [Link]
-
USGS-NWQL: I-2522-90: Ammonia in Water by Colorimetry. (n.d.). National Environmental Methods Index. [Link]
-
USGS Method I 2522-90 Nitrogen, Ammonia, Colorimetry, Salicylate-Hypochlorite, Automated-segmented Flow. (2019). Regulations.gov. [Link]
Sources
- 1. Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method) - Persee [pgeneral.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sterlitech.com [sterlitech.com]
- 4. Soil Nitrate And Extractable Ammonium By Flow Injection Analyzer Method [anlaborders.ucdavis.edu]
- 5. faculty.smcm.edu [faculty.smcm.edu]
- 6. dem.ri.gov [dem.ri.gov]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. Determination of ammonium in KCl extracts of soils by the salicylate method (1983) | Darreil W. Nelson | 155 Citations [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of ammonium in KCl extracts of soils by the salicylate method | Semantic Scholar [semanticscholar.org]
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- 14. Nitrogen-Ammonia Reagent Set, Salicylate Method, 10 mL | Hach [hach.com]
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- 17. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen - Google Patents [patents.google.com]
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- 21. researchgate.net [researchgate.net]
Application Note: Ammonium Salicylate as a Chromogenic Reagent for the Colorimetric Detection of Metal Ions
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of ammonium salicylate as a versatile chromogenic reagent for the detection and quantification of metal ions, with a primary focus on iron(III). The underlying principle of this analytical method is the formation of distinctively colored metal-salicylate complexes. This document elucidates the chemical mechanisms, details step-by-step experimental procedures for spectrophotometric analysis, discusses critical parameters such as stoichiometry and spectral characteristics, and addresses potential interferences and strategies for their mitigation. This guide is intended for researchers, analytical chemists, and quality control professionals in environmental, clinical, and pharmaceutical fields who require a reliable and accessible method for metal ion analysis.
Introduction: The Rationale for Salicylate-Based Metal Ion Detection
Transition metal ions play a pivotal role in a vast array of biological and industrial processes. Their detection and quantification are therefore of paramount importance. Salicylic acid and its salts, known as salicylates, are versatile ligands that form stable, colored complexes with a variety of metal ions.[1] The formation of these complexes provides a straightforward and robust basis for colorimetric analysis.
This compound serves as an excellent reagent in this context due to its high solubility in aqueous and alcoholic media, providing a ready source of salicylate ions for the complexation reaction. The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis using UV-Visible spectrophotometry. The primary reaction involves the chelation of the metal ion by the salicylate, which acts as a bidentate ligand, coordinating through both the carboxylate and hydroxyl groups.[1]
The most prominent and well-characterized reaction is with iron(III), which yields a deeply colored violet complex, making it a highly sensitive method for the detection of trace amounts of iron.[2]
Principle of Detection: Metal-Salicylate Complex Formation
The detection of metal ions using this compound is predicated on a complexation reaction where the metal ion acts as a central atom and the salicylate ions act as ligands. The lone pairs of electrons on the oxygen atoms of the carboxylate and hydroxyl groups of the salicylate ion are donated to the empty d-orbitals of the transition metal ion, forming coordinate covalent bonds.[3]
For the well-studied case of iron(III), the reaction can be represented as:
Fe³⁺ (aq) + C₇H₅O₃⁻ (aq) → [Fe(C₇H₅O₃)]²⁺ (aq)
This 1:1 complex is characterized by a distinct violet color, which absorbs strongly in the visible region of the electromagnetic spectrum.[4] The formation of this colored species allows for the direct measurement of its concentration, and by stoichiometric relation, the concentration of the iron(III) ion in the sample.
Diagram 1: Chelation of a Metal Ion by Salicylate
Experimental workflow for the colorimetric determination of Fe(III).
Step-by-Step Procedure:
-
Preparation of Calibration Curve:
-
Pipette 10 mL of each working iron(III) standard (1, 2, 5, 10, and 15 ppm) into separate labeled test tubes or small beakers.
-
Prepare a blank by pipetting 10 mL of deionized water into another test tube.
-
To each tube (including the blank), add 1.0 mL of the 0.1 M this compound reagent.
-
Mix the solutions thoroughly and allow them to stand for 5 minutes for the color to fully develop.
-
Set the spectrophotometer to a wavelength of 525 nm.
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Analysis of the Unknown Sample:
-
Pipette 10 mL of the unknown sample into a clean test tube. If the sample is expected to have a high concentration of iron, dilute it accordingly with deionized water.
-
Add 1.0 mL of the 0.1 M this compound reagent.
-
Mix and allow 5 minutes for color development.
-
Measure the absorbance of the sample at 525 nm.
-
Using the calibration curve, determine the concentration of iron(III) in the sample.
-
Data and Expected Results
The reaction between iron(III) and salicylate produces a stable complex with a maximum absorbance (λ_max) in the range of 520-530 nm. [5][6]A linear relationship between absorbance and concentration is expected, following the Beer-Lambert Law, typically in the range of 0.1 to 20 ppm of Fe(III).
| Parameter | Typical Value | Source |
| λ_max | 520 - 530 nm | [5][6] |
| Stoichiometry (Fe³⁺:Salicylate) | 1:1 | [4] |
| Color of Complex | Violet/Purple | [2][6] |
| Linear Range | ~0.1 - 20 ppm | Empirical |
Selectivity and Interferences
While the salicylate method is highly sensitive for iron(III), it is not entirely specific. Salicylate can also form complexes with other transition metals, which can lead to analytical interferences.
-
Copper(II) and Lead(II): These ions are known to form stable complexes with salicylate, which may also absorb in the visible region. [1]* Group II Metals (Ca²⁺, Mg²⁺): While their salicylate complexes are generally colorless, at high concentrations, they can precipitate, causing turbidity and erroneous absorbance readings. [7]* Other Transition Metals (Co²⁺, Ni²⁺, Mn²⁺): These ions can also form complexes with salicylate, though the color and intensity may differ from that of the iron(III) complex. [8] Strategies for Mitigating Interferences:
-
pH Adjustment: The stability of metal-salicylate complexes is pH-dependent. Optimizing the pH of the reaction mixture can enhance the selectivity for the target metal ion.
-
Masking Agents: For samples with a complex matrix, the addition of a masking agent can prevent interfering ions from reacting with salicylate. For instance, citrate or tartrate can be used to complex interfering ions like calcium and magnesium. [9]In some analytical procedures for other metals, ascorbic acid has been used to mask iron. [10]3. Standard Addition Method: For samples with a complex and unknown matrix, the standard addition method is recommended to compensate for matrix effects.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained using this method, the following quality control measures should be implemented:
-
Calibration Check: A standard of a known concentration should be run with each batch of samples to verify the accuracy of the calibration curve.
-
Spike Recovery: A known amount of the target metal ion should be added to a sample (spiking), and the recovery should be calculated. A recovery within 90-110% indicates that the method is performing accurately for that sample matrix.
-
Analysis of a Certified Reference Material (CRM): If available, a CRM with a matrix similar to the samples should be analyzed to validate the entire analytical procedure.
Conclusion
This compound is a valuable and accessible reagent for the colorimetric determination of metal ions, particularly iron(III). The method is simple, rapid, and sensitive, making it suitable for a wide range of applications. By understanding the underlying chemical principles and potential interferences, and by implementing appropriate quality control measures, researchers can confidently employ this technique for accurate and reliable metal ion analysis.
References
- Agwara, U. N., et al. (2010). Synthesis and Characterisation of Cu (II) and Fe (II) Metal Complexes with Salicylic Acid. Science World Journal, 5(4).
-
Delattre, V., et al. (2025). A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. Journal of Chemical Education, 102(2), 746-753. Available at: [Link]
-
Giner-Sanz, J. J., et al. (2020). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. Journal of The Electrochemical Society, 167(13). Available at: [Link]
-
Krom, M. D. (1980). Spectrophotometric determination of ammonia: A study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. Analyst, 105, 305-316. Available at: [Link]
-
Mitchell-Koch, J. T., Reid, K. R., & Meyerhoff, M. E. (2008). Salicylate Detection by Complexation with Iron(III) and Optical Absorbance Spectroscopy: An Undergraduate Quantitative Analysis Experiment. Journal of Chemical Education, 85(12), 1658. Available at: [Link]
-
Odinity. (2014). Determination of Salicylate via Reaction with Fe(III). Available at: [Link]
- Patnaik, P. (2018). Dean's Analytical Chemistry Handbook, 2nd Edition.
-
Reid, K. R., Meyerhoff, M. E., & Mitchell-Koch, J. T. (2008). Salicylate Detection by Complexation with Iron(III) and Optical Absorbance Spectroscopy. An Undergraduate Quantitative Analysis Experiment. Journal of Chemical Education, 85(12), 1658-1659. Available at: [Link]
-
Ude, Z. U., et al. (2013). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. IOSR Journal of Applied Chemistry, 5(5), 10-15. Available at: [Link]
-
YouTube. (2023). Colorimetric titration | estimation of Fe (III) ions | colorimetry experiment | physical chemistry. Available at: [Link]
-
Zhang, Y., et al. (2020). Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme. ResearchGate. Available at: [Link]
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- 10. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ammonium Salicylate in Pharmaceutical Formulations
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of ammonium salicylate in pharmaceutical formulations. This document offers in-depth insights into its formulation, analysis, and mechanism of action, grounded in scientific principles and practical considerations.
Introduction to this compound in Pharmaceutical Formulations
This compound, the ammonium salt of salicylic acid, is a versatile active pharmaceutical ingredient (API) primarily utilized in topical formulations for its analgesic, anti-inflammatory, and keratolytic properties.[1][2] Its application spans the treatment of musculoskeletal pain, arthritic conditions, and various dermatological disorders like psoriasis.[3][4] This document serves as a practical guide to harnessing the therapeutic potential of this compound in the development of safe and effective topical drug products.
This compound offers a favorable alternative to other salicylates due to its good water solubility, which can simplify formulation processes.[2][5] It is a white crystalline powder that is stable under normal storage conditions, though it can discolor upon exposure to light and air.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₉NO₃ | [7] |
| Molecular Weight | 155.15 g/mol | [7] |
| Appearance | White crystalline powder or colorless crystals | [7] |
| Solubility | Soluble in water and alcohol | [2][4] |
| Melting Point | 140 - 145 °C | [7] |
| CAS Number | 528-94-9 | [7] |
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to the salicylate moiety.
Analgesic and Anti-inflammatory Action
As a member of the salicylate family, this compound exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[6] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation. When applied topically, this compound can act as a counter-irritant, producing a mild irritation on the skin that helps to alleviate deeper musculoskeletal pain.[2]
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Keratolytic Action
In dermatological formulations, this compound's keratolytic effect is paramount. It facilitates the softening and shedding of the outer layer of the skin (stratum corneum) by helping to dissolve excess keratin.[3] This action is particularly beneficial in the management of hyperkeratotic skin conditions such as psoriasis and keratosis pilaris.
Formulation Protocols for Topical Preparations
The formulation of a stable and effective topical product with this compound requires careful selection of excipients. The following are representative protocols for a cream and an ointment. The concentration of this compound can be adjusted, typically ranging from 1% to 10%, depending on the intended therapeutic use.[2][6]
Protocol for an Analgesic Cream (Oil-in-Water Emulsion)
This protocol outlines the preparation of a 5% w/w this compound cream.
Table 2: Formulation of 5% this compound Cream
| Ingredient | Function | % w/w |
| Oil Phase | ||
| Cetyl Alcohol | Emollient, Thickener | 5.0 |
| Stearic Acid | Emulsifier, Thickener | 4.0 |
| Glyceryl Monostearate | Emulsifier | 3.0 |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 5.0 |
| Aqueous Phase | ||
| This compound | Active Ingredient | 5.0 |
| Propylene Glycol | Humectant, Solvent | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Purified Water | Vehicle | q.s. to 100 |
| Preservative System | ||
| Methylparaben | Preservative | 0.18 |
| Propylparaben | Preservative | 0.02 |
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase: In a suitable vessel, dissolve methylparaben and this compound in purified water with heating to 75°C. Add propylene glycol and mix until uniform.
-
Preparation of the Oil Phase: In a separate vessel, melt cetyl alcohol, stearic acid, glyceryl monostearate, and isopropyl myristate at 75°C. Add propylparaben and mix until dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous stirring using a homogenizer until a uniform emulsion is formed.
-
Cooling and pH Adjustment: Allow the emulsion to cool to approximately 40°C with gentle stirring. Adjust the pH to 6.5-7.0 with triethanolamine.
-
Final Product: Continue stirring until the cream reaches room temperature. Package in appropriate containers.
Caption: Workflow for the Preparation of this compound Cream.
Protocol for a Keratolytic Ointment (Absorption Base)
This protocol describes the preparation of a 10% w/w this compound ointment.
Table 3: Formulation of 10% this compound Ointment
| Ingredient | Function | % w/w |
| This compound, micronized | Active Ingredient | 10.0 |
| White Petrolatum | Ointment Base (emollient) | 70.0 |
| Lanolin | Absorption Base, Emollient | 15.0 |
| Light Liquid Paraffin | Levigating Agent | 5.0 |
Step-by-Step Methodology:
-
Levigation: Levigate the micronized this compound with light liquid paraffin to form a smooth paste. This step is crucial to prevent grittiness in the final product.
-
Melting the Base: In a separate vessel, melt the white petrolatum and lanolin at approximately 60°C and mix until uniform.
-
Incorporation: Gradually add the levigated this compound paste to the melted base with continuous stirring.
-
Cooling: Allow the ointment to cool to room temperature with gentle, intermittent stirring until congealed.
-
Packaging: Package the final ointment in appropriate tubes or jars.
Quality Control and Analytical Protocols
Ensuring the quality and stability of this compound formulations is critical. The following analytical protocols are recommended for quality control testing.
Assay of this compound in Topical Formulations (HPLC Method)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred method for the accurate quantification of this compound and the detection of any degradation products.
Table 4: HPLC Parameters for this compound Assay
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm |
| Column Temperature | 25°C |
Sample Preparation:
-
Accurately weigh a quantity of the cream or ointment equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and make up to the volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a standard solution of this compound of a known concentration (e.g., 100 µg/mL) in the mobile phase.
Calculation:
The percentage of this compound in the sample can be calculated using the following formula:
% this compound = (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
Stability Studies
Stability testing should be conducted according to ICH guidelines. The developed HPLC method should be validated to be stability-indicating by forced degradation studies (acid, base, oxidation, heat, and light). This ensures that any degradation products do not interfere with the quantification of the active ingredient.
Safety and Toxicological Profile
Topical application of this compound is generally considered safe. However, as with all salicylates, there is a potential for skin irritation, and in rare cases, systemic absorption, which could be a concern for individuals sensitive to aspirin.[2] Products containing higher concentrations of salicylates may cause more significant skin irritation. It is recommended to avoid application to broken or irritated skin and to discontinue use if excessive irritation develops.
Conclusion
This compound is a valuable active pharmaceutical ingredient for topical formulations, offering analgesic, anti-inflammatory, and keratolytic benefits. The successful development of a stable and effective product relies on a thorough understanding of its properties, careful formulation design, and robust analytical quality control. The protocols and information provided in these application notes serve as a comprehensive guide for formulation scientists and researchers in this field.
References
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Cymer Chemicals. This compound. [Link]
-
Assignment Point. This compound. [Link]
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PubChem. This compound | C7H9NO3 | CID 54697583. [Link]
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DrugBank Online. This compound. [Link]
- Google Patents.
- Google Patents.
-
USP-NF. Methyl Salicylate Type of Posting Revision Bulletin. [Link]
-
Longdom Publishing. Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
- Google Patents.
-
Bayview Pharmacy. Urea 20%/Salicylic 5%/Ammonium Lactate 4% Cream - Skin Support. [Link]
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emc. Medicines containing the active ingredient this compound. [Link]
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Cymer Chemicals. This compound. [Link]
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Topical Applications of Ammonium Salicylate: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Ammonium salicylate, the ammonium salt of salicylic acid, presents a compelling active pharmaceutical ingredient (API) for topical formulations. It synergistically combines the well-established keratolytic, analgesic, and anti-inflammatory properties of salicylic acid with the enhanced solubility conferred by the ammonium ion.[1] This unique combination makes it a versatile candidate for dermatological and topical drug development, targeting a range of conditions from hyperkeratotic disorders to localized pain and inflammation.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the topical applications of this compound. It delves into the mechanistic underpinnings of its therapeutic effects, offers detailed protocols for formulation and evaluation, and discusses key considerations for clinical development.
Physicochemical Properties and Formulation Advantages
A thorough understanding of the physicochemical properties of this compound is fundamental to successful formulation development.
| Property | Value/Description | Source |
| Chemical Formula | C₇H₉NO₃ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Appearance | Colorless crystals or white crystalline powder. | [3] |
| Solubility | Highly soluble in water and ethanol. | [3] |
| Decomposition | Decomposes at 213°C. | [3] |
| Stability | Stable under normal conditions, but may discolor upon exposure to light with the release of ammonia. | [3] |
The high water solubility of this compound offers a significant advantage over salicylic acid, allowing for the formulation of aqueous-based gels and lotions with greater ease and potentially improved aesthetic properties and patient compliance.
Mechanism of Action in the Skin
The therapeutic effects of topical this compound are primarily attributed to the actions of the salicylate moiety upon percutaneous absorption and metabolism.[4] The ammonium ion primarily serves to enhance solubility and may influence formulation pH. The key mechanisms of action are:
-
Keratolytic and Desmolytic Effects: Salicylic acid is a desmolytic agent, meaning it disrupts the cellular junctions between keratinocytes in the stratum corneum.[5] It dissolves the intercellular cement substance, promoting the exfoliation of the outermost layer of the skin.[5] This action is crucial for treating hyperkeratotic conditions such as psoriasis, ichthyosis, and calluses.
-
Anti-inflammatory Action: The anti-inflammatory properties of salicylates are multifaceted and involve the modulation of key inflammatory pathways.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Salicylic acid can inhibit the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, potent mediators of inflammation and pain.[4]
-
Modulation of the NF-κB Pathway: Salicylates have been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB).[6] NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α.[6][7] By inhibiting NF-κB, salicylates can suppress the production of these inflammatory mediators.[8]
-
Below is a diagram illustrating the proposed anti-inflammatory mechanism of action of salicylate in the skin.
Caption: Proposed anti-inflammatory mechanism of salicylate in the skin.
Application Notes: Formulation Development
The development of a stable and effective topical formulation is a critical step. The choice of vehicle will depend on the target indication, desired cosmetic attributes, and the required penetration profile.
General Formulation Considerations
-
pH: The pH of the final formulation should be optimized for both drug stability and skin compatibility. A slightly acidic pH is generally preferred for topical formulations.[9]
-
Excipient Compatibility: All excipients must be compatible with this compound. It is known to discolor iron compounds.[3]
-
Preservation: An effective preservative system is essential to prevent microbial contamination, especially in aqueous-based formulations.
-
Penetration Enhancers: Depending on the target depth of action, penetration enhancers may be incorporated to facilitate the transport of salicylate through the stratum corneum.
Example Formulation Protocols
The following are example protocols for preparing different types of topical formulations containing this compound. These should be considered as starting points and may require optimization.
This protocol provides a basic framework for a cream formulation.
Materials:
| Ingredient | Function | Example Concentration (% w/w) |
| Aqueous Phase | ||
| This compound | Active Ingredient | 2.0 - 10.0 |
| Glycerin | Humectant | 5.0 |
| Purified Water | Vehicle | q.s. to 100 |
| Oil Phase | ||
| Cetyl Alcohol | Thickener, Emollient | 5.0 |
| Stearic Acid | Emulsifier, Thickener | 3.0 |
| White Petrolatum | Emollient, Occlusive | 10.0 |
| Emulsifier | ||
| Polysorbate 80 | O/W Emulsifier | 2.0 |
| Preservative | ||
| Phenoxyethanol | Preservative | 0.5 - 1.0 |
| pH Adjuster | ||
| Triethanolamine | Neutralizing Agent | q.s. |
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, dissolve the this compound and glycerin in purified water. Heat to 70-75°C.
-
Oil Phase Preparation: In a separate vessel, melt the cetyl alcohol, stearic acid, and white petrolatum. Heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.
-
Cooling: Allow the emulsion to cool to approximately 40°C with gentle stirring.
-
Addition of Other Ingredients: Add the polysorbate 80 and the preservative system and mix until uniform.
-
pH Adjustment: Adjust the pH to the desired range (e.g., 5.0-6.0) using triethanolamine.
-
Final Mixing: Continue stirring until the cream has cooled to room temperature and is homogenous.
This protocol outlines the preparation of a clear gel formulation.
Materials:
| Ingredient | Function | Example Concentration (% w/w) |
| This compound | Active Ingredient | 2.0 - 5.0 |
| Carbomer 940 | Gelling Agent | 0.5 - 1.5 |
| Propylene Glycol | Solubilizer, Humectant | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-7.0 |
| Purified Water | Vehicle | q.s. to 100 |
| Preservative | Preservative | As required |
Procedure:
-
Carbomer Dispersion: Disperse the Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained.
-
Active Ingredient Dissolution: In a separate container, dissolve the this compound in a mixture of propylene glycol and a portion of the purified water.
-
Mixing: Slowly add the this compound solution to the carbomer dispersion with continuous mixing.
-
Neutralization: Neutralize the gel by adding triethanolamine dropwise with gentle stirring until the desired pH and viscosity are achieved. A clear gel should form.
-
Preservative Addition: Add the preservative and mix thoroughly.
Preclinical Evaluation Protocols
Once a formulation has been developed, its performance must be evaluated through a series of preclinical tests.
In Vitro Skin Permeation Studies (Franz Diffusion Cell)
This protocol is used to assess the rate and extent of drug penetration through the skin.
Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Detailed Protocol:
-
Skin Preparation: Excised human or animal (e.g., porcine or rat) skin is carefully prepared, ensuring the removal of subcutaneous fat.
-
Cell Assembly: The skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C to mimic skin surface temperature. The medium should be continuously stirred.
-
Formulation Application: A known quantity of the this compound formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: The concentration of salicylate in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
In Vivo Anti-inflammatory Models
Animal models are essential for evaluating the in vivo efficacy of topical anti-inflammatory formulations.
This is a widely used model for acute inflammation.[10]
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug, and test groups with the this compound formulation).
-
Formulation Application: Apply a specified amount of the test formulation or vehicle to the plantar surface of the right hind paw of each rat.
-
Induction of Edema: One hour after topical application, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
This model is relevant for assessing the protective effect against UV-induced inflammation.[11]
Procedure:
-
Animal Preparation: Use albino guinea pigs. The dorsal skin is carefully shaved 24 hours before the experiment.
-
Formulation Application: Apply the this compound formulation to a defined area of the shaved back. An adjacent area is treated with the vehicle as a control.
-
UV Irradiation: After a specified application time (e.g., 30-60 minutes), the treated areas are exposed to a controlled dose of UVB radiation.
-
Erythema Scoring: The degree of erythema is visually assessed at different time points (e.g., 4, 8, and 24 hours) after irradiation using a scoring system (e.g., 0 = no erythema, 4 = severe erythema).
-
Data Analysis: Compare the erythema scores between the formulation-treated and vehicle-treated sites.
Clinical Development Considerations
For drug development professionals, moving from preclinical to clinical evaluation requires careful planning.
Target Indications
Based on its mechanisms of action, topical this compound could be investigated for:
-
Hyperkeratotic Conditions: Psoriasis, ichthyosis, calluses, and corns.
-
Inflammatory Dermatoses: Mild to moderate eczema and seborrheic dermatitis.
-
Localized Pain: Muscular aches, and mild arthritis.
Clinical Trial Design
The design of clinical trials will depend on the target indication.
-
For Psoriasis: A randomized, double-blind, vehicle-controlled trial is the gold standard.[1]
-
For Hyperkeratosis: An intra-individual comparative study (treating one area and using a vehicle on a contralateral area) can be an efficient design.[13]
-
Primary Endpoints: Investigator and patient assessments of hyperkeratosis, desquamation, and dryness.[13]
-
Stability Testing
The stability of the final formulation is crucial to ensure its quality, safety, and efficacy throughout its shelf life.
Protocol 6.1: Stability Study of a Topical Formulation
-
Sample Preparation: Prepare multiple batches of the final formulation and package them in the intended commercial packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[14]
-
Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and evaluate them for:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of this compound and any potential degradation products using a validated HPLC method.
-
Microbial Limits: Test for the presence of bacteria, yeast, and mold.
-
-
Data Analysis: Analyze the data to determine the shelf life of the product under the recommended storage conditions.
Conclusion
This compound is a promising active ingredient for topical formulations due to its multifaceted therapeutic actions and favorable solubility profile. This guide provides a foundational framework for researchers and drug development professionals to explore its potential. Successful development will hinge on a thorough understanding of its mechanisms, rational formulation design, and rigorous preclinical and clinical evaluation. The provided protocols offer a starting point for these investigations, paving the way for new and effective topical treatments.
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European Medicines Agency (EMA). (2004). Guideline on clinical investigation of medicinal products indicated for the treatment of psoriasis. Retrieved from [Link]
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Rainsford, K. D. (1988). Assessment of topical non-steroidal anti-inflammatory drugs in animal models. Methods and findings in experimental and clinical pharmacology, 10(9), 579-583. Retrieved from [Link]
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Feldmann, R. J., & Maibach, H. I. (1970). Absorption of some organic compounds through the skin in man. The Journal of investigative dermatology, 54(5), 399-404. Retrieved from [Link]
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Wu, K. K. (1998). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 95(5), 2525-2529. Retrieved from [Link]
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Mitchell, J. A., et al. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular pharmacology, 51(6), 907-912. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action of salicylic acid in treating skin conditions? Retrieved from [Link]
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Mason, L., et al. (2007). Topical salicylates. In The Essence of Analgesia and Analgesics. Cambridge University Press. Retrieved from [Link]
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Kopp, E., & Ghosh, S. (1994). Inhibition of nuclear factor-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956-959. Retrieved from [Link]
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Lim, S. D., et al. (2018). Inhibition of nuclear factor-κB activation improves non-nitric oxide-mediated cutaneous microvascular function in reproductive-aged healthy women. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H789-H796. Retrieved from [Link]
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Rainsford, K. D. (1988). Assessment of topical non-steroidal anti-inflammatory drugs in animal models. Methods and findings in experimental and clinical pharmacology, 10(9), 579-583. Retrieved from [Link]
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Elmets, C. A., et al. (2021). New psoriasis guidelines focus on topical and alternative treatments, and severity measures. The Journal of the American Academy of Dermatology, 84(2), 452-462. Retrieved from [Link]
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Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956-959. Retrieved from [Link]
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Algahtani, M. S., et al. (2021). Preparation, Optimization, Characterization, and Stability Studies of Salicylic Acid Liposomes. Polymers, 13(16), 2689. Retrieved from [Link]
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Singh, S., & Majumdar, D. K. (1995). In vivo animal models in preclinical evaluation of anti-inflammatory activity- A review. Indian journal of pharmacology, 27(4), 201. Retrieved from [Link]
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DermBiont, Inc. (2023). Adaptive Design Study for Safety and Efficacy of Treatment Regimens With SM-020 in Subjects With Seborrheic Keratosis. ClinicalTrials.gov. Retrieved from [Link]
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Narda, M., et al. (2017). Efficacy and safety of a new topical keratolytic treatment for localized hyperkeratosis in adults. Journal of drugs in dermatology: JDD, 16(7), 677-682. Retrieved from [Link]
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Muntean, D. L., et al. (2018). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Farmacia, 66(2), 296-303. Retrieved from [Link]
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Narda, M., et al. (2017). Efficacy and Safety of a New Topical KeratolyticTreatment for Localized Hyperkeratosis in Adults. The Journal of drugs in dermatology: JDD, 16(7), 677-682. Retrieved from [Link]
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American Academy of Dermatology. (2021). Psoriasis clinical guideline. Retrieved from [Link]
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Pierre Fabre Dermatologie. (2021). A study to assess the efficacy of an emollient cream in reducing skin reactions of patients treated for their Actinic Keratosis with 5- fluorouracil 4% treatment. EU Clinical Trials Register. Retrieved from [Link]
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Cymer Chemicals. (n.d.). This compound. Retrieved from [Link]
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Varlan, A. D., et al. (2020). Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis. Molecules, 25(21), 5099. Retrieved from [Link]
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Del Rosso, J. Q., & Kircik, L. (2016). A Prospective Pilot Clinical Trial to Evaluate the Efficacy and Safety of Topical Therapy with Ingenol Mebutate Gel 0.015% for Actinic Keratosis on an Expanded Area of the Chest. The Journal of clinical and aesthetic dermatology, 9(11), 23-28. Retrieved from [Link]
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Johnson, W., et al. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. International journal of toxicology, 38(1_suppl), 5S-13S. Retrieved from [Link]
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Bewley, A., et al. (2017). General practice recommendations for the topical treatment of psoriasis: a modified-Delphi approach. The British journal of general practice, 67(662), e645-e652. Retrieved from [Link]
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Cosmetic Ingredient Review. (2025). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]
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University of Maryland Center for Environmental Science. (2015). Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. Retrieved from [Link]
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Application Notes and Protocols for Evaluating Ammonium Salicylate as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Ammonium Salicylate in Inflammation
This compound (NH₄C₇H₅O₃) is a salt formed from salicylic acid and ammonia.[1] While its parent compound, salicylic acid, and its derivatives, such as acetylsalicylic acid (aspirin), are well-established nonsteroidal anti-inflammatory drugs (NSAIDs), the specific anti-inflammatory profile of this compound remains a promising area for investigation.[2][3][4] As a member of the salicylate family, it is hypothesized to share the core mechanisms of action responsible for the therapeutic effects observed with other salicylates.[5] These application notes provide a comprehensive guide for researchers to explore and validate the anti-inflammatory properties of this compound through established in vitro and in vivo models.
This compound is a white crystalline powder, soluble in water, which makes it suitable for various experimental formulations.[4] Its potential as an anti-inflammatory agent stems from the salicylate moiety, which is known to modulate key inflammatory pathways.[6] This guide will detail the presumed mechanisms of action and provide robust protocols to quantify its efficacy.
Mechanistic Insights: The Anti-Inflammatory Action of Salicylates
The anti-inflammatory effects of salicylates are multifaceted, primarily targeting the inhibition of pro-inflammatory signaling cascades.[7] Two of the most well-documented mechanisms are the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) enzymes.[8][9]
Inhibition of the NF-κB Signaling Pathway:
The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[10] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation.[11] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of IκB.[8][10] This is achieved, in part, by directly inhibiting the activity of IKK-beta, a key component of the IKK complex.[11][12]
Modulation of Cyclooxygenase (COX) Enzymes:
Cyclooxygenase enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] Salicylates can suppress COX-2 induction, thereby reducing the production of pro-inflammatory prostaglandins.[9] While aspirin irreversibly inhibits COX enzymes through acetylation, other salicylates like sodium salicylate have been shown to inhibit COX-2 activity, and this inhibition can be overcome by increased concentrations of the substrate, arachidonic acid.[13][14] It is proposed that certain metabolites of salicylic acid may also contribute to the inhibition of COX-2 dependent prostaglandin synthesis at sites of inflammation.[15]
Activation of AMP-activated protein kinase (AMPK):
Recent studies have indicated that salicylates can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[16] AMPK activation has been linked to anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production in macrophages.[17][18]
In Vitro Evaluation of Anti-Inflammatory Activity
This protocol details the use of lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory effects of this compound. Macrophages are key cells in the inflammatory response, and their activation by LPS leads to the production of various inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19][20]
Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
1. Materials and Reagents:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Positive control: Sodium Salicylate or Dexamethasone
2. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
3. Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[21] Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control for inflammation).
4. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Cell Viability Assay:
-
Assess the cytotoxicity of this compound on the macrophages using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
5. Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-only treated group.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each inflammatory marker.
In Vivo Evaluation of Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to screen for potential anti-inflammatory drugs.[23][24] The inflammatory response is characterized by an increase in paw volume (edema) due to fluid accumulation and cellular infiltration.[25]
Protocol: Carrageenan-Induced Paw Edema in Rodents
1. Animals and Acclimatization:
-
Use male Wistar rats or Swiss albino mice.
-
Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
2. Experimental Groups:
-
Divide the animals into groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): A standard anti-inflammatory drug (e.g., Indomethacin or Sodium Salicylate).
-
Group III, IV, V (Test Groups): this compound at different doses.
-
3. Drug Administration:
-
Administer the vehicle, positive control, or this compound orally or intraperitoneally 30-60 minutes before the induction of inflammation.[26]
4. Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[27]
5. Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25]
6. Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Data Presentation
Quantitative data from these experiments should be presented clearly for comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Concentration | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | Cell Viability (%) |
| This compound | [Conc. 1] | ||||
| [Conc. 2] | |||||
| [Conc. 3] | |||||
| Positive Control | [Conc.] | ||||
| IC₅₀ Value |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | - | |
| This compound | [Dose 1] | ||
| [Dose 2] | |||
| [Dose 3] | |||
| Positive Control | [Dose] |
Conclusion
These application notes provide a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The detailed protocols for both in vitro and in vivo studies, grounded in the established mechanisms of salicylate action, offer a robust approach for researchers in the field of drug discovery and development. The successful completion of these studies will provide valuable data on the efficacy and potential therapeutic applications of this compound in inflammatory conditions.
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Ammonium Salicylate as an Analgesic: A Critical Review and Protocols for a Representative Salicylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
State of the Science: Re-evaluating Ammonium Salicylate as a Systemic Analgesic
While the salicylate family of compounds, most notably acetylsalicylic acid (aspirin), forms a cornerstone of modern analgesic therapy, the specific salt, this compound, does not have an established role as a systemic pain-relief agent.[1][2][3] Literature review indicates its primary applications are in topical formulations for muscle pain and skin conditions, and as a chemical intermediate.[4][5][6][7][8][9] Some sources describe it as a topical analgesic, likely acting as a counter-irritant, which increases blood flow to reduce deeper pain sensations.[9] However, there is a conspicuous absence of clinical data and regulatory approval for its use as a standalone, orally administered analgesic.
This guide, therefore, deviates from presenting direct protocols for this compound as a systemic analgesic to maintain scientific integrity. Instead, it will:
-
Elucidate the established analgesic mechanism of the salicylate class.
-
Discuss the known applications of this compound.
-
Postulate the scientific rationale for its non-use as a systemic drug.
-
Provide detailed, field-validated protocols for a representative and widely studied salicylate, Sodium Salicylate , to serve as a practical guide for researchers in the field of analgesic drug development.[1][2][3]
The Salicylate Family: Mechanism of Analgesic Action
The analgesic, anti-pyretic, and anti-inflammatory effects of salicylates are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the stomach lining and regulating platelet aggregation.[10][14]
-
COX-2 is an inducible enzyme, upregulated during inflammation, and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10][14]
By inhibiting COX enzymes, salicylates reduce the production of prostaglandins, thereby decreasing the sensitization of pain receptors.[3][11] Non-acetylated salicylates like sodium salicylate are reversible inhibitors of COX, whereas aspirin (acetylsalicylic acid) irreversibly acetylates the enzyme.[10][11]
Caption: General mechanism of salicylate action via COX-1/COX-2 inhibition.
This compound: Known Applications and Hypothesized Limitations
Known Applications:
-
Topical Formulations: this compound is used in creams and lotions for its counter-irritant and potential anti-inflammatory properties to relieve muscle aches.[4][9]
-
Keratolytic Agent: It is used in dermatological preparations to soften and loosen psoriatic scales and treat other skin conditions with excess keratin.[7][8]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other compounds, such as salicylamide, which is an analgesic and antipyretic.[15]
-
Analytical Chemistry: The salicylate method, which can involve this compound, is used for the quantification of ammonia in various samples.[4]
Hypothesized Reasons for Non-Use as a Systemic Analgesic:
-
Toxicity Concerns: The ammonium ion (NH₄⁺), when administered systemically, can be neurotoxic and contribute to metabolic disturbances. This contrasts with the well-understood and generally safe profile of the sodium ion (Na⁺) in sodium salicylate. Studies have shown that ammonium ions can inhibit fatty acid oxidation, a concern in mitochondrial metabolism.[16]
-
Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound for systemic use is not well-characterized in the public domain. Issues with stability in the acidic environment of the stomach, bioavailability, or rapid metabolism could render it less effective than other salicylate salts.
-
Lack of Therapeutic Advantage: Well-established salicylates like aspirin and sodium salicylate have known efficacy and safety profiles, leaving little clinical or commercial incentive to develop this compound as a systemic alternative.
Application Protocols: Sodium Salicylate as a Representative Analgesic
To provide actionable guidance for researchers, the following protocols detail the evaluation of sodium salicylate, a widely used non-acetylated salicylate analgesic.[1][2][3][17]
Protocol 1: In Vivo Assessment of Peripheral Analgesia (Acetic Acid-Induced Writhing Test)
This model assesses the efficacy of a compound against visceral inflammatory pain.[18][19]
Objective: To determine the dose-dependent analgesic effect of sodium salicylate by quantifying the reduction in writhing behavior in mice following intraperitoneal injection of acetic acid.
Materials:
-
Male Swiss albino mice (18-22 g)
-
Sodium Salicylate (Sigma-Aldrich, Cat# S3007 or equivalent)
-
Acetic Acid, 0.6% (v/v) in saline
-
Vehicle (e.g., 0.9% saline)
-
Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)
-
Administration syringes (1 mL) and gavage needles
-
Observation chambers
-
Timer
Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Step-by-Step Procedure:
-
Animal Preparation: Acclimatize male Swiss albino mice for at least one week before the experiment. Fast the animals for 4 hours prior to dosing, with water available ad libitum.
-
Grouping and Dosing: Randomly divide mice into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., Saline, 10 mL/kg, p.o.)
-
Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III-V: Sodium Salicylate (e.g., 50, 100, 200 mg/kg, p.o.)
-
-
Drug Absorption Period: After oral administration, allow a 30-60 minute waiting period for drug absorption.
-
Induction of Writhing: Administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 0.1 mL per 10 g of body weight.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the number of writhes (constriction of the abdomen, stretching of hind limbs) for a continuous 20-minute period.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for each treated group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Data Presentation Example:
| Group | Dose (mg/kg) | Mean Writhing Count (± SEM) | % Inhibition |
| Vehicle Control | - | 55.4 ± 3.1 | - |
| Sodium Salicylate | 50 | 38.2 ± 2.5 | 31.0% |
| Sodium Salicylate | 100 | 24.1 ± 2.8 | 56.5% |
| Sodium Salicylate | 200 | 12.5 ± 1.9 | 77.4% |
| Diclofenac Sodium | 10 | 9.8 ± 1.5** | 82.3% |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay directly measures the inhibitory activity of a compound on the target enzymes.[20][21][22][23][24]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of sodium salicylate against purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is monitored colorimetrically by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product measured at 590 nm.[21]
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat# 760111, or equivalent)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Sodium Salicylate
-
96-well microplate
-
Microplate reader
Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Prepare serial dilutions of sodium salicylate in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 10 mM).
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of each sodium salicylate dilution, 10 µL Enzyme.
-
Background: 160 µL Assay Buffer, 10 µL Heme (no enzyme).
-
-
Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Reaction Incubation: Shake the plate for a brief period and incubate for 5 minutes at 25°C.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] x 100
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Data Presentation Example:
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Sodium Salicylate | 1500 | 350 | 4.3 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
Conclusion
While this compound has applications in topical and industrial contexts, it is not recognized as a systemic analgesic. The lack of supporting clinical data and potential toxicity from the ammonium moiety are significant barriers. Researchers investigating salicylate-based analgesia should focus on well-characterized compounds. The protocols provided for sodium salicylate offer a robust framework for evaluating the peripheral analgesic activity and direct enzymatic inhibition of representative salicylates, ensuring that research is built upon a foundation of established and scientifically valid methodologies.
References
A complete list of references cited in this document is provided below, including titles, sources, and verifiable URLs.
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Ammonium Salicylate in Agricultural Research: A Guide to Application and Protocol Design
Introduction: Unlocking the Potential of a Dual-Action Molecule
Ammonium salicylate, the salt formed from salicylic acid and ammonia, presents a compelling, albeit underexplored, molecule in agricultural research. While the parent molecule, salicylic acid (SA), is extensively documented as a key phytohormone regulating plant defense, growth, and stress responses, the specific contributions and potential synergistic effects of the ammonium cation (NH₄⁺) in an agricultural context warrant a dedicated examination.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical framework, practical applications, and detailed protocols for investigating this compound in agricultural settings.
This compound is a white, crystalline, water-soluble powder, a property that makes it highly suitable for various agricultural application methods.[1][2] Unlike salicylic acid, it does not sublime and exhibits greater heat resistance.[3] The primary rationale for exploring this compound in agricultural research lies in its potential to act as a dual-action compound: delivering the signaling benefits of the salicylate anion while simultaneously providing a readily available nitrogen source in the form of ammonium.
Part 1: The Scientific Foundation - Understanding the Salicylate Signaling Cascade
The biological activity of this compound in plants is predominantly attributed to the salicylate anion. Salicylic acid is a central signaling molecule in plant immunity, particularly in the activation of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism against a variety of pathogens.[4]
Biosynthesis of Salicylic Acid in Plants
Plants synthesize salicylic acid through two primary pathways, both originating from the primary metabolite chorismate:
-
The Isochorismate (IC) Pathway: This is the major pathway for pathogen-induced SA biosynthesis and occurs in the chloroplasts.
-
The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway involves the conversion of phenylalanine to cinnamic acid, which is then further processed to produce salicylic acid.
Understanding these pathways is crucial as the exogenous application of this compound can supplement the plant's endogenous SA pools, thereby priming or directly activating defense responses.
The Salicylic Acid Signaling Pathway
Upon an increase in SA levels, a cascade of downstream events is initiated, leading to the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes. A simplified representation of this pathway is illustrated below.
Caption: Workflow for Plant Growth Promotion Assay.
Detailed Steps:
-
Plant Material: Select a model plant species (e.g., Arabidopsis thaliana, tomato, or a crop of interest) and grow seedlings under controlled environmental conditions.
-
Treatment Groups: Establish several treatment groups, including:
-
A negative control (e.g., water or nutrient solution).
-
Multiple concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). It is advisable to include a range of concentrations to identify the optimal dose and any potential phytotoxicity.
-
A positive control with salicylic acid or sodium salicylate at equivalent molar concentrations to differentiate the effects of the cation.
-
-
Application Method:
-
Foliar Spray: Apply the treatment solutions as a fine mist to the foliage until runoff. Include a surfactant to ensure even coverage.
-
Soil Drench: Apply a known volume of the treatment solution to the soil around the base of each plant.
-
-
Data Collection: At regular intervals, measure key growth parameters such as plant height, root length, leaf number, leaf area, and fresh and dry biomass.
-
Analysis: Analyze the data statistically to determine significant differences between treatment groups.
Protocol for Assessing Induced Disease Resistance
This protocol is designed to evaluate the ability of this compound to induce resistance to a specific pathogen.
Materials:
-
Healthy, uniformly grown plants
-
This compound solutions
-
Pathogen inoculum (e.g., fungal spore suspension or bacterial cell suspension)
-
Control solutions (water, mock inoculum)
Procedure:
-
Pre-treatment: Apply this compound solutions (and controls) to the plants as described in the growth promotion protocol.
-
Incubation: Allow a period of 24-72 hours for the induction of defense responses.
-
Pathogen Challenge: Inoculate the pre-treated plants with the pathogen at a known concentration.
-
Disease Scoring: At appropriate time points post-inoculation, assess disease severity using a standardized rating scale.
-
Quantification of Pathogen Growth (Optional): In parallel, pathogen growth within the plant tissue can be quantified using methods such as qPCR.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Data on the Effect of this compound on Tomato Seedling Growth
| Treatment | Concentration (mM) | Shoot Height (cm) | Root Length (cm) | Total Dry Biomass (g) |
| Control | 0 | 15.2 ± 0.8 | 10.5 ± 0.5 | 0.45 ± 0.03 |
| This compound | 0.1 | 16.5 ± 0.9 | 11.2 ± 0.6 | 0.51 ± 0.04 |
| This compound | 0.5 | 18.1 ± 1.1 | 12.0 ± 0.7 | 0.58 ± 0.05 |
| This compound | 1.0 | 17.5 ± 1.0 | 11.8 ± 0.6 | 0.55 ± 0.04 |
| This compound | 5.0 | 14.8 ± 0.9 | 9.8 ± 0.5 | 0.43 ± 0.03 |
| Salicylic Acid | 0.5 | 17.8 ± 1.0 | 11.5 ± 0.7 | 0.56 ± 0.04 |
*Data are presented as mean ± standard error.
Conclusion: A Promising Avenue for Future Research
This compound stands at the intersection of plant nutrition and defense signaling, offering a unique molecular tool for agricultural research. While its direct application as a plant growth regulator or disease resistance elicitor requires more extensive investigation, the foundational knowledge of salicylic acid's role in plants provides a strong rationale for such studies. The potential for a dual benefit from both the salicylate and ammonium ions makes it a compelling candidate for the development of novel agricultural formulations. Future research should focus on comparative studies with other salicylate salts to elucidate the specific effects of the ammonium cation, as well as on optimizing application strategies for different crops and environmental conditions.
References
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Ji, P., & Wilson, M. (2003). Effect of sodium salicylate (SA) and ammonium sulfate amendment on... ResearchGate. Retrieved from [Link]
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- Pernak, J., et al. (2020). Use of ammonium salts or binary mixtures derived from amino acids, glycine betaine, choline and indole-3-butyric acid as plant regulators. RSC Advances, 10(70), 43058-43065.
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Podleśny, J., et al. (2020). Use of ammonium salts or binary mixtures derived from amino acids, glycine betaine, choline and indole-3-butyric acid as plant regulators. ResearchGate. Retrieved from [Link]
- Souri, M. K., & Dehnavard, S. (2018). Effects of spraying ammonium sulfate on growth, yield and qualitative traits of cucumber plants under greenhouse conditions. Journal of Science and Technology of Greenhouse Culture, 9(1), 109-119.
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NEW ALLIANCE FINE CHEM PVT LTD. (n.d.). This compound. Retrieved from [Link]
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Merck Index. (n.d.). This compound. Retrieved from [Link]
- Sneva, F. A. (1973). Foliar-applied Urea and Ammonium Nitrate Fertilizers on Shortgrass Range. Journal of Range Management, 26(2), 135-137.
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EL-Mergawi, R. A., & Abd El-Wahed, M. S. A. (2020). Effect of High Salicylate Concentrations on Growth and Levels of Aromatic Compounds in Six Plant Species. Science Alert. Retrieved from [Link]
- Souri, M. K., & Dehnavard, S. (2017). Tomato Growth Responses to Foliar Application of Ammonium Sulfate in Hydroponic Culture. Communications in Soil Science and Plant Analysis, 48(18), 2174-2180.
- Podleśny, J., et al. (2020). Use of ammonium salts or binary mixtures derived from amino acids, glycine betaine, choline and indole-3-butyric acid as plant regulators. RSC Advances, 10(70), 43058-43065.
- Ariz, I., et al. (2023). Interaction of ammonium nutrition with essential mineral cations. Journal of Experimental Botany, 74(19), 6131-6144.
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- Gondor, O. K., et al. (2016). Salicylic Acid and Sodium Salicylate Alleviate Cadmium Toxicity to Different Extents in Maize (Zea mays L.). PLoS ONE, 11(8), e0160157.
- Wang, Y., et al. (2022). Design, synthesis, and insecticidal and fungicidal activities of quaternary ammonium salt derivatives of a triazolyphenyl isoxazoline insecticide. Pest Management Science, 78(5), 1957-1966.
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Shabala, S., & Cuin, T. A. (2008). Improving Performance of Salt-Grown Crops by Exogenous Application of Plant Growth Regulators. MDPI. Retrieved from [Link]
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U.S. Geological Survey. (1993). Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of ortho-Hydroxybenzonitrile from Ammonium Salicylate
Abstract
ortho-Hydroxybenzonitrile, also known as salicylonitrile, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a detailed guide for its preparation starting from ammonium salicylate, a readily available and water-soluble precursor. The described methodology is a robust two-step synthetic sequence involving the initial thermal conversion of this compound to its corresponding amide, salicylamide, followed by a mechanistically elucidated dehydration to yield the target nitrile. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, safety procedures, and characterization techniques to ensure reproducible and high-purity synthesis.
Introduction and Synthetic Strategy
ortho-Hydroxybenzonitrile (salicylonitrile) is a valuable building block in organic synthesis. It serves as a key precursor for the antihypertensive drug buflomedil and the widely used fungicide myclobutanil.[2] Its utility also extends to the manufacturing of fragrances and liquid crystal materials.[2]
While numerous synthetic routes to salicylonitrile exist, including those starting from salicylaldehyde or through the dehydration of salicylamide, the use of this compound as a starting material offers distinct advantages.[1][3] this compound is an easily prepared salt of salicylic acid and ammonia, exhibiting good water solubility and thermal stability compared to salicylic acid, which can decarboxylate at high temperatures.[2]
The primary strategy detailed herein involves a two-step process:
-
Amide Formation: Thermal treatment of this compound to form the intermediate, salicylamide (ortho-hydroxybenzamide). This step leverages the classic reaction of an ammonium carboxylate salt dehydrating to its corresponding amide.[2]
-
Nitrile Synthesis: Dehydration of the salicylamide intermediate using a potent dehydrating agent, such as thionyl chloride (SOCl₂), to furnish the final product, ortho-hydroxybenzonitrile.[4][5] This transformation is a general and efficient method for nitrile synthesis, avoiding the steric hindrance limitations of other methods.[4]
This guide provides the scientific rationale behind each step, detailed experimental procedures, and the necessary analytical controls for a successful and safe synthesis.
Mechanistic Overview
A thorough understanding of the reaction mechanisms is critical for process optimization and troubleshooting. The conversion of this compound to o-hydroxybenzonitrile proceeds through two distinct chemical transformations.
Step 1: this compound to Salicylamide
The formation of salicylamide from this compound is an equilibrium-driven process. This compound exists in equilibrium with salicylic acid and ammonia. Upon heating, the elimination of water shifts the equilibrium towards the formation of the more stable amide, salicylamide. This reaction is a thermal dehydration, where the ammonium salt of the carboxylic acid is converted directly to the primary amide.
Step 2: Dehydration of Salicylamide to o-Hydroxybenzonitrile
The conversion of a primary amide to a nitrile is a dehydration reaction. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose.[4] The mechanism proceeds as follows:
-
Nucleophilic Attack: The nucleophilic oxygen atom of the amide carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[6]
-
Intermediate Formation: This initial attack forms a reactive intermediate, and a chloride ion is expelled as a leaving group.[6]
-
Deprotonation and Elimination: Subsequent deprotonation and an E2-like elimination cascade lead to the formation of the carbon-nitrogen triple bond of the nitrile, with the liberation of sulfur dioxide (SO₂) gas and a chloride ion.[4][6]
This pathway is highly efficient and drives the reaction to completion due to the formation of gaseous byproducts.
Experimental Protocols
Critical Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or butyl rubber), is mandatory.[7]
-
This compound: May cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust.[8]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.
-
ortho-Hydroxybenzonitrile: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Avoid breathing dust and ensure skin and eye contact is prevented.
-
Solvents (Xylene, Dichloromethane): Flammable and volatile. Use in a fume hood away from ignition sources.
Overall Synthetic Workflow
The following diagram illustrates the complete workflow from the starting material to the purified final product.
Caption: Workflow for the synthesis of o-hydroxybenzonitrile.
Protocol 1: Synthesis of Salicylamide
This protocol outlines the thermal conversion of this compound to salicylamide.
Materials and Reagents:
-
This compound (C₇H₉NO₃)
-
Round-bottom flask
-
Heating mantle with temperature controller
-
Vacuum adapter and vacuum source
Procedure:
-
Place this compound into a dry round-bottom flask.
-
Assemble the flask for heating under vacuum or with a slow stream of inert gas (e.g., nitrogen) to facilitate the removal of water and ammonia.
-
Gently heat the solid under reduced pressure. The temperature should be gradually increased to approximately 150-180 °C.
-
Maintain this temperature for 2-4 hours. The solid may melt and then re-solidify as the reaction proceeds.
-
Monitor the reaction for the cessation of gas evolution (water/ammonia).
-
Cool the flask to room temperature. The resulting solid is crude salicylamide, which can be used directly in the next step or purified by recrystallization from water.[9]
Protocol 2: Synthesis of o-Hydroxybenzonitrile
This protocol details the dehydration of salicylamide using thionyl chloride, adapted from established methodologies.[5]
Materials and Reagents:
-
Salicylamide (C₇H₇NO₂)
-
Thionyl chloride (SOCl₂)
-
Xylene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a three-neck flask, suspend salicylamide (1.0 eq) in anhydrous xylene (approx. 5-10 mL per gram of amide).
-
Reagent Addition: Under stirring, heat the mixture to 100-110 °C. Slowly add thionyl chloride (1.1-1.2 eq) dropwise from the addition funnel over 30-60 minutes.[5] Vigorous gas evolution (HCl, SO₂) will be observed. Ensure the reflux condenser is efficient.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 140 °C for xylene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylamide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane to dissolve the organic product. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude o-hydroxybenzonitrile.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene, water, or ethanol-water mixture) or by flash column chromatography on silica gel.[10]
Data Summary and Characterization
Table of Reaction Parameters
| Parameter | Value / Compound | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| Step 1 | ||||
| Starting Material | This compound | 155.15 | 1.0 | White crystalline solid.[8] |
| Product | Salicylamide | 137.14 | - | Expected yield >90%. White or slightly pink crystals.[9] |
| Step 2 | ||||
| Starting Material | Salicylamide | 137.14 | 1.0 | |
| Reagent | Thionyl Chloride | 118.97 | 1.1 - 1.2 | Added dropwise at elevated temperature.[5] |
| Solvent | Xylene | - | - | Reaction is run at reflux temperature (~140 °C). |
| Product | o-Hydroxybenzonitrile | 119.12 | - | Expected yield 95-98%.[5][11] |
Characterization of o-Hydroxybenzonitrile
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: The reported melting point of pure o-hydroxybenzonitrile is 95-98 °C.[3]
-
Infrared (IR) Spectroscopy:
-
Broad O-H stretch (~3200-3400 cm⁻¹) for the phenolic hydroxyl group.
-
Sharp C≡N stretch (~2230 cm⁻¹) characteristic of the nitrile group.
-
C=C stretches (~1600 cm⁻¹) for the aromatic ring.
-
-
¹H NMR Spectroscopy (in CDCl₃):
-
Aromatic protons (4H) in the range of δ 6.9-7.6 ppm.
-
A broad singlet for the phenolic -OH proton (can be exchanged with D₂O).
-
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reversed-phase HPLC method.[5][12] A typical mobile phase could be a gradient of acetonitrile and water.[5]
Conclusion
This application note details a reliable and well-characterized two-step method for the synthesis of ortho-hydroxybenzonitrile from this compound. The procedure involves the thermal conversion of the starting material to salicylamide, followed by an efficient dehydration using thionyl chloride. By providing a thorough mechanistic background, step-by-step protocols, and critical safety information, this guide serves as a comprehensive resource for chemists in research and development. The described synthesis is scalable and produces high-purity material suitable for further applications in the pharmaceutical and chemical industries.
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Preparation of Nitriles . JoVE. [Online]. Available: [Link]
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METHOD FOR PREPARING O(P)-HYDROXYBENZONITRILE . WIPO Patentscope. [Online]. Available: [Link]
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A Review on a Some Analytical Methods for Determination of Salicylic Acid . ResearchGate. [Online]. Available: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Online]. Available: [Link]
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Salicylamide . PubChem, National Institutes of Health. [Online]. Available: [Link]
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Application Notes and Protocols for the Synthesis of Salicylamide from Ammonium Salicylate
Abstract
Salicylamide (2-hydroxybenzamide) is a non-prescription analgesic and antipyretic agent and serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides a comprehensive guide to the synthesis of salicylamide via the dehydration of ammonium salicylate. The protocol detailed herein is designed for robustness and scalability, emphasizing the chemical principles, safety considerations, and procedural nuances required for successful and reproducible outcomes. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
The conversion of a carboxylic acid salt to an amide is a fundamental transformation in organic synthesis. The synthesis of salicylamide from this compound presents a direct and atom-economical route. This compound, the salt formed from salicylic acid and ammonia, is highly soluble in water and possesses greater thermal stability than salicylic acid, which can decarboxylate at elevated temperatures.[1]
This method proceeds via the thermal or acid-catalyzed dehydration of this compound. The primary advantage of this approach lies in its operational simplicity and the direct conversion of the carboxylate group to the primary amide. The process detailed below utilizes an in situ formation of this compound from salicylic acid and aqueous ammonia, followed by a controlled dehydration to yield the target salicylamide. This approach is often more practical for a laboratory or industrial setting than starting with pre-formed, isolated this compound.
Reaction Mechanism and Causality
The synthesis of salicylamide from this compound is fundamentally a dehydration reaction. The process can be dissected into two primary stages:
-
Salt Formation (Acid-Base Neutralization): Salicylic acid, a weak acid, reacts readily with ammonia, a weak base, in an aqueous medium to form this compound. This is a standard acid-base neutralization reaction.
-
Dehydration to Amide: The critical step is the conversion of the ammonium carboxylate salt to the amide. This is an equilibrium process that is driven forward by the removal of water. Heating the reaction mixture facilitates the endothermic dehydration. While the reaction can proceed thermally, the inclusion of a catalyst can significantly improve the rate and efficiency of the conversion.[1][2]
The mechanism for the dehydration is as follows: The ammonium ion (NH₄⁺) is in equilibrium with ammonia (NH₃) and a proton (H⁺). The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylate. This forms a tetrahedral intermediate. The elimination of a water molecule from this intermediate, often facilitated by heat, results in the formation of the stable amide bond of salicylamide.
Comprehensive Experimental Protocol
This protocol details the synthesis of salicylamide from salicylic acid and ammonia, which first form this compound in situ.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Reagent | Sigma-Aldrich |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% solution | Fisher Scientific |
| Phosphomolybdic Acid | H₃PMo₁₂O₄₀ | 1825.25 | Catalyst | Acros Organics |
| Deionized Water | H₂O | 18.02 | >18 MΩ·cm | In-house |
| Ethanol | C₂H₅OH | 46.07 | 95%, Reagent | VWR |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a thermocouple connected to the temperature controller. Ensure all joints are properly sealed.
-
Reagent Charging & Salt Formation:
-
To the flask, add salicylic acid (42.0 g, 0.304 mol).
-
In a separate beaker, carefully measure concentrated ammonium hydroxide solution (28-30%, ~15-20 mL).
-
Slowly add the ammonium hydroxide solution to the stirred salicylic acid. An exothermic reaction will occur. Continue addition until the salicylic acid is fully dissolved and the solution is basic (pH > 8). This forms the this compound solution in situ.
-
Add 15 mL of deionized water to ensure all reactants are in solution.[2]
-
-
Catalyst Addition and Dehydration:
-
Add the catalyst, phosphomolybdic acid (7.0 g), to the ammoniated solution.[2]
-
Begin heating the mixture using the heating mantle. Set the temperature controller to maintain a reaction temperature of 100-110°C.[2]
-
Maintain vigorous stirring and reflux for 3 hours. During this period, water will be driven off, and the dehydration reaction will proceed. The reaction mixture may become thicker as the product begins to form.
-
-
Product Isolation:
-
After the 3-hour reaction period, turn off the heating and allow the mixture to cool to room temperature. The crude salicylamide will precipitate as a solid.
-
Add 100 mL of cold deionized water to the flask and stir for 15 minutes to form a slurry and dissolve any remaining inorganic impurities.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any unreacted starting materials or catalyst residues.
-
-
Purification by Recrystallization:
-
Transfer the crude, moist solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (approximately 70:30 v/v) until the solid just dissolves. The use of an ethanol/water mixture is effective for recrystallization.[3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified white, crystalline salicylamide by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the final product in a vacuum oven at 50-60°C to a constant weight.
-
-
Characterization:
-
Determine the melting point of the dried product (Expected: 140-142°C).[4]
-
Obtain an Infrared (IR) spectrum and compare it to a reference spectrum of salicylamide.
-
Calculate the final yield. A typical yield for this procedure is expected to be in the range of 85-95%.
-
Visualization of Workflow and Chemistry
Experimental Workflow Diagram
The following diagram outlines the complete workflow from setup to final product characterization.
Caption: Experimental workflow for salicylamide synthesis.
Chemical Reaction Scheme
This diagram illustrates the conversion of salicylic acid and ammonia to salicylamide.
Caption: Reaction scheme for salicylamide formation.
Safety, Handling, and Waste Disposal
Trustworthiness through Safety: Adherence to safety protocols is paramount for self-validating and reproducible experimental work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5][6] When handling solid salicylamide powder, a dust mask or respirator is recommended to avoid inhalation.[7][8]
-
Reagent Hazards:
-
Ammonium Hydroxide (28-30%): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract. Handle only in a well-ventilated fume hood.[6]
-
Salicylic Acid: Harmful if swallowed and causes skin irritation.[6]
-
Salicylamide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]
-
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[8][9]
-
Spills: For small spills of solids, sweep up carefully, avoiding dust generation, and place in a suitable container for disposal.[7][9] Liquid spills should be neutralized if appropriate and absorbed with an inert material.
-
-
Waste Disposal: All chemical waste must be handled in accordance with local, state, and federal regulations.[7] The filtrate and any organic solvent waste should be collected in a designated hazardous waste container.
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Application Note: Ammonium Salicylate as a Versatile Buffering Agent in Biochemical Assays
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ammonium salicylate in biochemical assays. It moves beyond a simple reagent description to explore its dual functionality: first, as a volatile, dual-range pH buffer ideal for modern analytical techniques like mass spectrometry, and second, as a critical reagent in the highly sensitive salicylate method for ammonia quantification. This note explains the chemical principles behind its buffering capacity, details its significant advantages in LC-MS workflows, and provides validated, step-by-step protocols for its preparation and application.
Introduction: The Critical Role of pH Control
Precise control of pH is a cornerstone of reliable and reproducible biochemical assays. Buffering agents resist changes in pH that can arise from enzymatic reactions, sample addition, or atmospheric CO2 absorption, thereby ensuring that proteins, enzymes, and analytes remain in their optimal and stable ionization states. While classic buffers like phosphate and Tris are widely used, the increasing reliance on mass spectrometry (MS) has created a demand for volatile buffer systems that do not contaminate the instrument.
This compound (C₇H₉NO₃) emerges as a uniquely versatile tool in this context. It is the salt of a weak acid (salicylic acid) and a weak base (ammonia), which endows it with two distinct buffering ranges.[1] Crucially, it is volatile, making it highly compatible with LC-MS applications where non-volatile salts like sodium phosphate can cause ion suppression and instrument fouling.[2] Furthermore, the salicylate ion itself is the primary reagent in a sensitive colorimetric method for quantifying ammonia, a common analyte in environmental and clinical diagnostics.[3] This application note will detail the science and protocols for leveraging these distinct functionalities.
Physicochemical Properties & Buffering Mechanism
This compound is typically a white crystalline powder that is highly soluble in water.[4][5] Its utility as a buffer stems from the equilibrium of its constituent ions in solution.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₃ | [4][6] |
| Molecular Weight | 155.15 g/mol | [6][7] |
| Appearance | White crystalline powder or colorless crystals | [4][8] |
| pKa₁ (Salicylic Acid) | ~2.97 | [2] |
| pKa₂ (Ammonium) | ~9.25 | [9] |
| Solubility | Highly soluble in water and ethanol | [4] |
The presence of two components with distinct pKa values creates a "mixed buffer" system with two effective pH ranges for buffering:
-
Acidic Range (pH ~2.0 - 4.0): Governed by the salicylic acid/salicylate equilibrium.
-
Alkaline Range (pH ~8.2 - 10.2): Governed by the ammonium/ammonia equilibrium.[1][9]
This dual-range capability is a significant advantage, allowing a single buffer salt to be used for assays under either acidic or basic conditions.
Core Application 1: Volatile Buffer for HPLC and LC-MS
Causality: Non-volatile salts (e.g., sodium or potassium phosphate) are detrimental to mass spectrometers. During the electrospray ionization (ESI) process, the mobile phase is evaporated. Non-volatile salts do not evaporate and instead precipitate, coating the instrument's ion source and optics. This leads to a rapid drop in sensitivity (ion suppression) and requires frequent, time-consuming cleaning. Volatile buffers, such as this compound, ammonium acetate, and ammonium formate, circumvent this issue by converting to gaseous products in the heated ESI source, leaving the instrument clean.[2][10]
Advantages of this compound in LC-MS:
-
MS-Friendly: Decomposes into volatile products (ammonia, salicylic acid, CO₂, water) that are easily removed by the vacuum system.[1][2]
-
Dual pH Range: Can be used for methods requiring either low or high pH without changing the buffer salt.
-
Good Solubility: Highly soluble in water and compatible with common organic solvents like acetonitrile and methanol up to moderate concentrations.[11]
Comparative Overview of Common HPLC Buffers
| Buffer System | Useful pH Range(s) | Volatility | MS Compatibility | Key Considerations |
| This compound | ~2.0-4.0, ~8.2-10.2 | High | Excellent | Can chelate metal ions; UV active. |
| Ammonium Formate | ~2.8-4.8, ~8.2-10.2 | High | Excellent | Standard choice for low pH LC-MS.[12] |
| Ammonium Acetate | ~3.8-5.8, ~8.2-10.2 | High | Excellent | Common for mid-range pH; can precipitate in high ACN %.[12] |
| Ammonium Bicarbonate | ~5.9-6.9, ~8.8-9.8 | High | Excellent | Good for high pH work but can be unstable (loss of CO₂).[2][9] |
| Sodium/Potassium Phosphate | ~2.1-3.1, ~6.2-8.2, ~11.3-13.3 | None | Incompatible | Causes severe ion suppression and instrument contamination.[2][10] |
Core Application 2: Reagent for Ammonia Quantification
This compound is a misnomer in this context; the key reagent is typically sodium salicylate.[13] It is the cornerstone of the Salicylate Method , a safer and highly sensitive alternative to the classic phenol-based Berthelot (indophenol) reaction for determining ammonia or ammonium concentrations.[3]
Mechanism of Action: The assay is typically performed under alkaline conditions (pH 11.7-13).[14]
-
Ammonia (NH₃) reacts with hypochlorite (OCl⁻, from bleach) to form monochloramine (NH₂Cl).
-
In the presence of a catalyst, typically sodium nitroprusside (sodium nitroferricyanide), the monochloramine reacts with two salicylate ions.[15]
-
This reaction forms a blue-green colored indophenol-type dye (5-aminosalicylate).[3][15]
-
The intensity of the resulting color, measured spectrophotometrically between 650-700 nm, is directly proportional to the initial ammonia concentration.[14]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle sodium nitroprusside with care as it is toxic.[13] Prepare reagents in a well-ventilated area.
Protocol 1: Preparation of 1 M this compound Stock Solution
This protocol yields a stock solution for use as a volatile HPLC/LC-MS buffer.
Materials:
-
Salicylic Acid (MW: 138.12 g/mol )
-
Ammonium Hydroxide (~28-30% NH₃ solution)
-
High-purity water (e.g., 18.2 MΩ·cm)
-
Calibrated pH meter
-
Glass beaker and magnetic stirrer
Procedure:
-
Weigh 138.12 g of salicylic acid and transfer it to a 1 L glass beaker containing ~700 mL of high-purity water.
-
Place the beaker on a magnetic stirrer and stir to form a slurry. Salicylic acid is poorly soluble in water.
-
In a fume hood, slowly add concentrated ammonium hydroxide dropwise to the slurry. The salicylic acid will begin to dissolve as it is neutralized to form the soluble this compound salt.[4]
-
Continue adding ammonium hydroxide while monitoring the pH. Stop when all the solid has dissolved and the pH is approximately 7.0. Be cautious not to overshoot the pH significantly.
-
Transfer the clear solution to a 1 L volumetric flask. Rinse the beaker with high-purity water and add the rinsate to the flask.
-
Bring the solution to the final volume of 1 L with high-purity water and mix thoroughly.
-
Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
QC Check: Measure and record the final pH of the 1 M stock.
-
Storage: Store in a tightly sealed, light-protected bottle at 4°C.[6] The solution is sensitive to light and can lose ammonia over time if not sealed properly.[4]
Protocol 2: Preparation of a Mobile Phase for Reversed-Phase HPLC
This protocol describes the preparation of a 10 mM this compound mobile phase at pH 3.5.
Materials:
-
1 M this compound Stock Solution (from Protocol 1)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid or acetic acid (for pH adjustment)
-
0.22 µm membrane filters
Procedure:
-
Aqueous Component Preparation: To prepare 1 L of 10 mM aqueous buffer, add 10 mL of the 1 M this compound stock solution to a 1 L volumetric flask.
-
Add ~900 mL of HPLC-grade water.
-
Carefully adjust the pH to 3.5 using formic acid while gently stirring. Use a calibrated pH meter. Crucially, the pH of a buffer should always be set for the aqueous portion before adding the organic solvent. [16]
-
Once the target pH is reached, bring the volume to 1 L with HPLC-grade water and mix.
-
Mobile Phase Preparation: For a final mobile phase of 80:20 Water:ACN, combine 800 mL of the prepared pH 3.5 aqueous buffer with 200 mL of HPLC-grade ACN.
-
Degas the final mobile phase using sonication, vacuum filtration, or helium sparging.
-
Self-Validation: Before running samples, equilibrate the HPLC column with the new mobile phase until a stable baseline is achieved. Run a blank injection (mobile phase) to ensure there are no contaminating peaks.
Protocol 3: Ammonia Quantification via Salicylate Method
This protocol is adapted for a 96-well plate format for higher throughput.
Materials:
-
Reagent A (Salicylate-Nitroprusside): Dissolve 6.5 g sodium salicylate, 5 g sodium citrate, and 5 g sodium tartrate in 100 mL of high-purity water. Add 25 mg of sodium nitroprusside and mix until dissolved. Store in a foil-wrapped bottle at 4°C; prepare fresh weekly.[13]
-
Reagent B (Alkaline Hypochlorite): Dissolve 6 g of NaOH in 100 mL of high-purity water. Add 2 mL of standard household bleach (5-6% sodium hypochlorite). Store at 4°C and prepare fresh every few days.[13]
-
Ammonium standard (e.g., 1000 mg/L NH₄⁺-N)
-
Samples for analysis
-
96-well microplate and plate reader capable of measuring absorbance at ~660 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of ammonium standards (e.g., 0, 0.1, 0.25, 0.5, 1.0, and 2.0 mg/L) by serially diluting the 1000 mg/L stock in deionized water.
-
Sample Plating: Pipette 50 µL of each standard, unknown sample, and a blank (deionized water) into separate wells of the 96-well plate.
-
Reagent Addition:
-
Add 100 µL of Reagent A to every well.
-
Add 50 µL of Reagent B to every well.
-
-
Incubation: Gently tap the plate to mix. Cover and incubate at room temperature for 20-30 minutes to allow for full color development.[15]
-
Measurement: Read the absorbance of the plate at a wavelength between 650 nm and 700 nm.[14]
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the blank-corrected absorbance of the standards versus their known concentrations.
-
Perform a linear regression to generate a standard curve (Absorbance = m[Concentration] + c).
-
Use the equation of the line to calculate the concentration of ammonia in the unknown samples based on their absorbance values.[17][18]
-
Technical Considerations & Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| HPLC: Drifting Retention Times | Buffer degradation (loss of NH₃) or microbial growth.[19] | Prepare fresh mobile phase daily. Store stock solutions sealed at 4°C. |
| HPLC: Peak Tailing/Splitting | Mobile phase pH is too close to the analyte's pKa.[16] | Adjust buffer pH to be at least 1.5-2 pH units away from the analyte pKa. |
| HPLC: High Backpressure / Clogging | Buffer precipitation in high organic solvent concentration. | Ensure buffer concentration is appropriate (typically 5-20 mM). Do not exceed ~85% ACN with ammonium-based buffers.[11] Pre-mix a small amount of your aqueous buffer and organic phase at the highest gradient percentage to check for insolubility. |
| Ammonia Assay: Low Sensitivity / No Color | Reagents are degraded (especially hypochlorite). | Prepare fresh Reagent B. Ensure Reagent A has been protected from light. |
| Ammonia Assay: Precipitate in Wells | High concentration of Ca²⁺ or Mg²⁺ in samples. | The citrate and tartrate in Reagent A should prevent this.[13] If severe, consider sample pre-treatment like adding EDTA.[20] |
| General: Enzyme Inhibition | Salicylate may chelate metal cofactors required for enzyme activity. Salicylate itself can inhibit certain enzymes.[21] | Run a control assay with a non-chelating buffer (e.g., HEPES) to confirm inhibition. If chelation is suspected, test if adding supplemental metal ions rescues activity. |
Conclusion
This compound is a powerful and multifaceted compound for the modern biochemistry lab. Its dual-range buffering capacity and, most importantly, its volatility make it an excellent choice for developing robust LC-MS methods, freeing researchers from the challenges posed by non-volatile salts. Concurrently, its role as the central reagent in the sensitive and safe salicylate method for ammonia quantification underscores its value in analytical chemistry. By understanding the underlying chemical principles and following validated protocols, scientists can effectively leverage this compound to enhance the accuracy, reliability, and scope of their biochemical assays.
References
-
SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. (2023). UIUC Soils Lab. [Link]
-
How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. (2022). Sterlitech. [Link]
-
Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method). (2025). Persee General. [Link]
-
Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction. (2021). MDPI. [Link]
-
Volatile Buffer pH Ranges for LCMS & ELSD Detectors. (2023). Nest Group. [Link]
-
ESI-MS compatible (volatile) buffer components recommended for Waters XBridge Columns at high pH by Waters. (2011). The Royal Society of Chemistry. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]
- Salicylate method for the quantitative determination of ammonia nitrogen. (1966).
-
Ammonia Salicylate Reagent SDS. (2025). Hach. [Link]
-
ESI-MS compatible (volatile) buffer components recommended for Waters XBridge columns at high pH by waters. (2011). ResearchGate. [Link]
-
Buffer Considerations for LC and LC–MS. (2018). LCGC International. [Link]
-
"Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System". (2015). U.S. Environmental Protection Agency. [Link]
-
Beer's Law Tutorial. Community College of Rhode Island. [Link]
-
This compound. Cymer Chemicals. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Buchi. [Link]
-
Beer-Lambert Law. Fiveable. [Link]
-
Colorimeter and Lambert's-Beer's Law. SlideShare. [Link]
-
This compound. The Merck Index online. [Link]
-
Worked example: Calculating concentration using the Beer–Lambert law. Khan Academy. [Link]
-
MSDS Ammonia Salicylate Reagent. Scribd. [Link]
-
Ammonium acetate buffer pH=4 problems. (2012). Chromatography Forum. [Link]
-
Beer's Law: Determining the Concentration of a Solution. Bellevue College. [Link]
-
Effects of ammonium chloride, salicylate, and carnitine on palmitic acid oxidation in rat liver slices. (1990). PubMed. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
-
This compound. Wikipedia. [Link]
-
Salicylate of Ammonium as a Substitute for Salicylic Acid. (1876). PubMed. [Link]
-
This compound Manufacturer, Supplier, Exporter. A. B. Enterprises. [Link]
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- 21. Effects of ammonium chloride, salicylate, and carnitine on palmitic acid oxidation in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Colorimetric Determination of Ammonia
Introduction: The Need for Sensitive Ammonia Quantification
Ammonia and the ammonium ion (collectively, NH₃/NH₄⁺) are critical analytes in a vast range of scientific disciplines, from environmental monitoring of water quality to clinical diagnostics and biopharmaceutical process control.[1][2] The presence and concentration of ammonia can indicate biological decay, industrial pollution, or be a key metabolic indicator.[1][2] Consequently, a robust, sensitive, and safe analytical method is paramount for accurate quantification.
The salicylate method has emerged as a superior alternative to traditional methods like the phenate method, which utilizes the highly toxic and corrosive phenol.[3] It is a colorimetric assay based on the Berthelot reaction, offering high sensitivity for low-level ammonia determinations in various matrices, including water, wastewater, and biological extracts.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of the salicylate method for ammonia quantification.
Principle of the Method: The Chemistry of Color Formation
The salicylate method is a multi-step reaction that results in the formation of a colored compound, indosalicylate (an indophenol analog), which can be quantified spectrophotometrically. The intensity of the final green-colored solution is directly proportional to the initial ammonia concentration in the sample.[1][2] The reactions proceed as follows:
-
Monochloramine Formation: In an alkaline medium, ammonia in the sample reacts with a chlorine source, typically hypochlorite (OCl⁻), to form monochloramine (NH₂Cl).
-
Indosalicylate Formation: The monochloramine then reacts with two salicylate ions (C₆H₄(OH)COO⁻) to form 5-aminosalicylate.[1]
-
Catalytic Oxidation: In the presence of a catalyst, most commonly sodium nitroprusside (Na₂[Fe(CN)₅NO]), the 5-aminosalicylate is oxidized and coupled to form the final colored product, indosalicylate.[1][2]
The resulting compound is blue, but the excess yellow nitroprusside in the reagent solution causes the final mixture to appear green.[1] The absorbance of this solution is typically measured at a wavelength between 650 and 700 nm.[5][6][7]
A Critical Note on Reagent Selection: Sodium Salicylate vs. Ammonium Salicylate
A crucial aspect of this protocol is the choice of the salicylate salt. Standardized and validated methods from regulatory bodies and scientific literature universally specify the use of an alkali metal salt of salicylic acid , such as sodium salicylate .[3][5][6]
The use of This compound as a primary reagent is fundamentally incompatible with the goal of the assay. The purpose of the method is to measure the ammonia (or ammonium) concentration in an unknown sample. This compound (NH₄C₇H₅O₃) dissociates in water to yield salicylate ions and ammonium ions (NH₄⁺) .[8] Introducing the ammonium ion via a primary reagent would create a massive, constant background signal, making it impossible to distinguish the ammonia from the sample. This constitutes adding the analyte as part of the detection chemistry, a practice that invalidates any quantitative analytical method. Therefore, the protocol detailed herein is based exclusively on the scientifically validated use of sodium salicylate.
Visualized Reaction Pathway and Workflow
To clarify the chemical and procedural steps, the following diagrams have been generated.
Caption: Chemical pathway of the salicylate method.
Caption: Experimental workflow for ammonia determination.
Detailed Application Protocol
This protocol is adapted from established methods and is suitable for the determination of ammonia in water and aqueous extracts.[5][6] The analytical range can be adjusted by modifying standard concentrations and sample volumes.
Materials and Equipment
-
Spectrophotometer or plate reader capable of measuring absorbance at ~660 nm.
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Micropipettes (calibrated).
-
Ammonia-free deionized water.
-
Glassware (acid-washed and rinsed with ammonia-free water).
-
Filtration apparatus (e.g., 0.45 µm membrane filters).
Reagent Preparation
Important: Prepare all reagents with ammonia-free deionized water. Store reagents in tightly sealed, clearly labeled bottles. Some reagents are light-sensitive and should be stored in amber bottles or wrapped in foil.
| Reagent Name | Preparation Steps | Storage & Stability |
| Reagent A: Alkaline Buffer | To a 1 L volumetric flask, add approximately 800 mL of ammonia-free water. Dissolve 33.5 g of Disodium Phosphate Heptahydrate (Na₂HPO₄·7H₂O), 15 g of Sodium Hydroxide (NaOH), and 12.5 g of Disodium EDTA dihydrate (Na₂EDTA·2H₂O).[5] Stir until fully dissolved. Dilute to the 1 L mark with ammonia-free water. | Stable for several weeks at room temperature. |
| Reagent B: Salicylate-Nitroprusside | To a 1 L volumetric flask, add approximately 800 mL of ammonia-free water. Dissolve 144 g of Sodium Salicylate (NaC₇H₅O₃) and 3.5 g of Sodium Nitroprusside (Sodium Nitroferricyanide, Na₂[Fe(CN)₅NO]·2H₂O).[5] Once dissolved, dilute to the 1 L mark. | Light sensitive. Store in an amber bottle and refrigerate. Prepare fresh weekly. |
| Reagent C: Hypochlorite Solution | To a 100 mL volumetric flask, add 50 mL of ammonia-free water. Add 10 mL of a commercial bleach solution (containing ~5-6% sodium hypochlorite, NaClO). Dilute to the 100 mL mark. | Prepare fresh daily. |
| Ammonia Stock Standard (1000 mg/L NH₃-N) | Dry ammonium chloride (NH₄Cl) at 100°C for 2 hours. Dissolve 3.819 g of the dried NH₄Cl in ammonia-free water in a 1 L volumetric flask. Dilute to the mark. | Store refrigerated. Stable for up to 3 months. |
Preparation of Calibration Standards
Prepare a series of working standards by diluting the 1000 mg/L stock standard. The range should bracket the expected concentration of your samples. For a low-level analysis (e.g., 0-1.0 mg/L), a two-step dilution is recommended.
Example Calibration Curve Standards (0 to 1.0 mg/L):
-
Intermediate Standard (10 mg/L): Pipette 1.0 mL of the 1000 mg/L stock into a 100 mL volumetric flask and dilute to the mark.
-
Working Standards: Pipette the volumes of the 10 mg/L intermediate standard listed in the table below into separate 50 mL volumetric flasks and dilute to the mark.
| Standard Conc. (mg/L NH₃-N) | Volume of 10 mg/L Standard (mL) | Final Volume (mL) |
| 0.0 (Blank) | 0 | 50 |
| 0.1 | 0.5 | 50 |
| 0.2 | 1.0 | 50 |
| 0.5 | 2.5 | 50 |
| 1.0 | 5.0 | 50 |
Analytical Procedure
-
Sample Preparation: If samples contain particulate matter, filter them through a 0.45 µm filter. If the ammonia concentration is expected to be high, perform an initial dilution with ammonia-free water to bring it within the calibration range.
-
Pipetting: Pipette 5.0 mL of each standard, sample, and blank into separate, clearly labeled test tubes.
-
First Reagent Addition: Add 2.0 mL of Reagent B (Salicylate-Nitroprusside) to each tube. Mix thoroughly (e.g., by vortexing).
-
Second Reagent Addition: Immediately add 2.0 mL of Reagent C (Hypochlorite Solution) to each tube. Mix thoroughly again.
-
Color Development: Allow the tubes to stand at room temperature for at least 60 minutes for full color development. The timing should be consistent for all samples and standards. Some protocols may recommend a heated incubation (e.g., 37-60°C) to accelerate the reaction.[5][6]
-
Measurement: Set the spectrophotometer to the predetermined wavelength of maximum absorbance (typically ~660 nm). Zero the instrument using the blank (0.0 mg/L standard).
-
Read Absorbance: Measure and record the absorbance of each standard and sample.
Data Analysis
-
Standard Curve: Plot a graph of absorbance (Y-axis) versus the known concentration of the standards (X-axis).
-
Linear Regression: Perform a linear regression on the standard curve data. The resulting equation will be in the form y = mx + b, where y is absorbance, x is concentration, m is the slope, and b is the y-intercept. The correlation coefficient (R²) should be ≥ 0.995 for a valid curve.
-
Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of ammonia in your samples. Remember to account for any dilutions made during sample preparation.
-
Concentration (mg/L) = (Absorbance_sample - b) / m * Dilution_Factor
-
Potential Interferences and Troubleshooting
The salicylate method is robust, but certain substances can interfere with the assay.[3][6][9]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Blank Absorbance | Contaminated reagents or glassware with ammonia. Ammonia in the laboratory air.[6] | Use high-purity, ammonia-free water. Ensure all glassware is acid-washed. Prepare reagents in an ammonia-free environment if possible. |
| Precipitate Formation | High concentrations of calcium and magnesium in hard water or environmental samples. | The EDTA in the buffer reagent (Reagent A) is designed to chelate divalent cations and prevent precipitation.[5] If precipitation still occurs, sample dilution may be necessary. |
| Low Sensitivity / Poor R² | Reagents are old or improperly stored (especially Reagent B and C). Incorrect wavelength used for measurement. Inconsistent timing for color development. | Prepare fresh reagents as specified. Verify the spectrophotometer's wavelength setting. Ensure all samples and standards incubate for the same amount of time. |
| Negative Interference (Low Recovery) | High concentrations of iron or other transition metals.[9][10] Presence of sulfide.[6] | Iron interference can be complex; some protocols add iron to calibration standards if the sample iron concentration is known.[9][10] For sulfide, specific pretreatment steps may be required. |
| Positive Interference (Falsely High Results) | Sample turbidity or color that absorbs at the analysis wavelength. Certain amines can also react. | Filter samples to remove turbidity. Measure a sample blank (sample + all reagents except the hypochlorite) and subtract its absorbance. |
Conclusion
The salicylate method provides a reliable, safe, and sensitive means for quantifying ammonia across diverse scientific applications. By understanding the underlying chemistry, carefully preparing reagents with the correct salicylate salt, and being aware of potential interferences, researchers can generate accurate and reproducible data. This protocol serves as a comprehensive guide to implementing this essential analytical technique in the laboratory.
References
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. DSpace@MIT. [Link]
-
Chemistry Explained: Nitrogen, Ammonia. Hach Support. [Link]
-
"Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System" MED-SOP-CHA031-SAL TJ 4-2015. U.S. Environmental Protection Agency. [Link]
-
Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. U.S. Geological Survey. [Link]
-
How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. Sterlitech. [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. DSpace@MIT. [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. ResearchGate. [Link]
-
SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. UIUC Soils Lab. [Link]
- Salicylate method for the quantitative determination of ammonia nitrogen.
-
Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method). pgeneral.com. [Link]
-
Comparison of Phenate and Salicylate Methods for Determination of Total Ammonia Nitrogen in Freshwater and Saline Water. ResearchGate. [Link]
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- 10. How to Measure Water Quality Ammonia Nitrogen by Spectrophotometry with Salicylic Acid [boquinstrument.com]
Application Notes & Protocols: Ammonium Salicylate in Flow-Injection Analysis for High-Throughput Analyte Quantification
Foreword: The Evolution of Automated Wet Chemistry
In the landscape of modern analytical chemistry, the demand for rapid, reproducible, and robust methods is unrelenting. Flow-Injection Analysis (FIA) has established itself as a cornerstone technology for automating wet chemical assays, offering significant advantages in sample throughput and reagent consumption over traditional manual methods.[1][2][3] This document provides an in-depth guide to the principles and applications of the salicylate method within an FIA framework, a technique prized for its sensitivity and its circumvention of hazardous reagents traditionally used in ammonia analysis. While the topic is "ammonium salicylate," the core application lies in the determination of ammonium using the salicylate reaction, a critical distinction for precise analytical chemistry. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into method validation and troubleshooting, equipping researchers, scientists, and drug development professionals with a comprehensive toolkit for implementing this powerful analytical technique.
The Foundational Principles of Flow-Injection Analysis
FIA is a dynamic analytical technique where a discrete sample volume is injected into a continuously flowing, unsegmented carrier stream.[1][4] This sample plug is transported through a manifold, where it merges and reacts with reagent streams under precisely controlled conditions of dispersion and reaction time.[2] The resulting product then passes through a flow-cell detector, most commonly a spectrophotometer, which records a transient signal peak. The peak's height or area is proportional to the analyte's concentration.[1] The power of FIA lies in its reproducible timing and controlled dispersion, which ensure that even incomplete chemical reactions can be used for precise quantification, a departure from methods requiring equilibrium.[2][3]
The Salicylate Method: A Safer, Sensitive Alternative for Ammonium Determination
The determination of ammonia is a frequent necessity in environmental monitoring, clinical diagnostics, and industrial quality control.[5] The Berthelot reaction has long been a standard colorimetric method for this purpose. The classic approach, however, utilizes phenol, a toxic and volatile compound. The salicylate method is a significant refinement, replacing phenol with sodium salicylate, a less hazardous and more stable reagent.[6]
Reaction Chemistry: The Formation of Indophenol Blue
The salicylate method for ammonia determination is a multi-step process that results in the formation of a vibrant blue-green indophenol dye, which is then quantified spectrophotometrically.[7]
-
Chlorination of Ammonia: In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine (NH₂Cl).
-
Formation of 5-Aminosalicylate: The monochloramine then reacts with sodium salicylate. This is the rate-determining step of the overall reaction.[8]
-
Oxidative Coupling: In the presence of a catalyst, typically sodium nitroprusside (also known as sodium nitroferricyanide), the 5-aminosalicylate undergoes oxidative coupling with another salicylate molecule to form the indophenol dye.[8][9][10]
The intensity of the resulting blue-green color, measured at approximately 660 nm, is directly proportional to the initial ammonia concentration.[11][12]
Experimental Workflow: FIA Manifold for Ammonium Analysis
The following section details a generalized protocol for the determination of ammonium using the salicylate method in an FIA system. This protocol is a composite of best practices derived from established standard operating procedures.[7][11]
Reagent Preparation
High-quality, ammonia-free deionized water (>18.0 MΩ) should be used for the preparation of all reagents and standards to minimize background contamination.[13]
-
Carrier Stream (Deionized Water): Degas daily with helium to prevent bubble formation in the system.[11]
-
Alkaline Buffer (Reagent 1): To prepare 1 L, dissolve 15 g of sodium hydroxide (NaOH), 33.5 g of disodium phosphate heptahydrate (Na₂HPO₄·7H₂O), and 12.5 g of disodium EDTA dihydrate (Na₂EDTA·2H₂O) in approximately 500 mL of deionized water. Stir until fully dissolved and then dilute to 1 L. The EDTA is crucial for chelating interfering ions like calcium and magnesium, which can precipitate in the alkaline conditions.[11]
-
Salicylate-Nitroprusside Color Reagent (Reagent 2): To prepare 1 L, dissolve 144 g of sodium salicylate [C₆H₄(OH)(COONa)] and 3.5 g of sodium nitroferricyanide dihydrate [Na₂Fe(CN)₅NO·2H₂O] in approximately 900 mL of deionized water. Stir until dissolved. This solution should be refrigerated and prepared fresh weekly.[11]
-
Hypochlorite Solution (Reagent 3): To prepare 1 L, add 64 g of 5.25% sodium hypochlorite (NaClO) solution to approximately 936 g of deionized water. This reagent should be prepared fresh daily.[11]
FIA System Configuration
The FIA manifold is the physical arrangement of pumps, tubing, valves, and the detector. A typical configuration for the salicylate method is a multi-channel system.
Diagram of the FIA Manifold for Salicylate-Based Ammonium Analysis
Caption: A schematic of the FIA manifold for ammonium determination using the salicylate method.
Step-by-Step Protocol
-
System Startup: Turn on the FIA instrument, including the pump, detector, and heater block for the reaction coil (set to 60°C), allowing for a 15-minute warm-up period.[11]
-
Reagent Priming: Place the reagent lines into their respective containers and start the peristaltic pump. Allow the system to flush for at least 5 minutes to ensure all lines are filled and bubble-free.[11]
-
Calibration: Prepare a series of ammonium standards from a stock solution (e.g., 1000 mg/L NH₄-N). The working range will depend on the specific application, but a common range is 0.02-2.00 mg-N/L.[11] Run the standards from lowest to highest concentration to generate a calibration curve.
-
Sample Preparation: Filter water samples through a 0.45 µm membrane filter. For soil extracts, use an appropriate extraction solution (e.g., 2M KCl) and filter the extract.[9] Samples should be stored frozen if not analyzed immediately.[11]
-
Sample Analysis: Load the prepared samples into an autosampler. The injection valve will introduce a precise volume of the sample into the carrier stream.
-
Data Acquisition: As the sample-reagent mixture passes through the detector, the absorbance is recorded over time, generating a peak for each sample. The instrument software calculates the concentration based on the calibration curve.[11]
-
System Shutdown: After the analysis is complete, flush the entire system with deionized water for at least 10 minutes, followed by pumping air to dry the lines.[11]
Key Operational Parameters
| Parameter | Typical Value | Rationale |
| Sample Volume | 150 µL | Balances sensitivity with sample throughput. |
| Flow Rate | 2.1 mL/min | Controls reaction time and dispersion.[14] |
| Reaction Coil Temp. | 60°C | Accelerates the color-forming reaction.[11] |
| Wavelength | 660 nm | Corresponds to the absorbance maximum of the indophenol dye.[12] |
| Sample Throughput | 95-180 samples/hour | A key advantage of FIA over manual methods.[15] |
Method Validation and Quality Control
A robust analytical method requires rigorous validation to ensure the reliability of the data. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standards across the expected concentration range of the samples. A correlation coefficient (R²) > 0.999 is typically desired.[16][17]
-
Precision: Evaluated by repeatedly analyzing a single sample. It is expressed as the relative standard deviation (RSD), which should ideally be less than 2-3%.[14][16]
-
Accuracy: Determined by analyzing spiked samples (samples with a known amount of analyte added). The recovery of the spiked analyte should be within an acceptable range, typically 95-105%.[15]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise.
-
Quality Control: Regular analysis of check standards and blanks should be incorporated into each analytical run to monitor instrument performance and detect any contamination.[11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Corrective Action(s) |
| Noisy Baseline | Air bubbles in the flow cell, lamp instability, contaminated reagents. | Degas reagents, check for leaks in tubing, allow lamp to stabilize, prepare fresh reagents. |
| Poor Reproducibility | Inconsistent sample injection volume, fluctuating pump speed. | Service the injection valve, check pump tubing for wear and tear. |
| Low Sensitivity | Expired or improperly prepared reagents, incorrect wavelength setting, insufficient reaction time. | Prepare fresh reagents, verify detector settings, optimize flow rate and reaction coil length. |
| Precipitate Formation | High concentrations of interfering ions (Ca²⁺, Mg²⁺), incorrect buffer pH. | Ensure adequate EDTA concentration in the buffer, verify buffer pH.[11] |
Diverse Applications
The FIA-salicylate method is highly versatile and has been successfully applied to a wide range of sample matrices:
-
Environmental Analysis: Determination of ammonium in surface water, groundwater, and wastewater.[18]
-
Agricultural Science: Analysis of ammonium in soil extracts and fertilizers.[9]
-
Clinical Chemistry: Quantification of urea in biological fluids (after enzymatic hydrolysis to ammonia).[10]
-
Food and Beverage Industry: Determination of total nitrogen in products like meat.[6]
Conclusion: A Powerful Tool for Modern Analysis
The integration of the salicylate method into a Flow-Injection Analysis framework offers a powerful solution for the high-throughput determination of ammonia and related compounds. This approach not only enhances laboratory efficiency and reproducibility but also significantly improves safety by eliminating the need for hazardous reagents like phenol. By understanding the underlying chemical principles and adhering to the detailed protocols and quality control measures outlined in these notes, researchers and analytical professionals can confidently implement this robust technique to achieve accurate and reliable results across a multitude of applications.
References
- SOP: Determination of Soil Extractable Ammonium via the Salicylate Method - Soils Lab. (n.d.). UIUC Soils Lab.
-
Al-Kindy, S. M., Al-Hinai, M. S., & Suliman, F. O. (2001). Automated flow injection determination of salicylates using Trinder reaction for clinical analysis, assays and dissolution studies of formulations. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 363–372. Retrieved from [Link]
-
Fatibello-Filho, O., & de F. G. da Silva, J. (2001). Determination of acetylsalicylic acid by FIA-potentiometric system in drugs after on-line hydrolysis. Journal of the Brazilian Chemical Society, 12(5), 621–626. Retrieved from [Link]
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Wikipedia. (2023). Flow injection analysis. In Wikipedia. Retrieved from [Link]
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Tawakkol, M. S. (2008). Flow Injection Analysis. Refubium. Retrieved from [Link]
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Kalous, J., & Vytřas, K. (n.d.). Flow-injection spectrophotornetric determination of salicylate using on-line solid phase extraction. Czech Chemical Society Symposium Series. Retrieved from [Link]
-
Valcárcel, M., & Luque de Castro, M. D. (1995). Flow-Injectıon Analysis: Principles and Applications. In Environmental Analytical Chemistry (pp. 337-365). Taylor & Francis. Retrieved from [Link]
-
Jicha, T. M. (2015). Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. U.S. Environmental Protection Agency. Retrieved from [Link]
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LibreTexts Chemistry. (2019). 13.4: Flow Injection Analysis. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2012). Flow injection: A new approach in analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 1-12. Retrieved from [Link]
-
Krom, M. D. (1980). Spectrophotometric determination of ammonia: a study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. Analyst, 105(1249), 305–316. Retrieved from [Link]
-
Krom, M. D. (1980). Spectrophotometric determination of ammonia: a study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. Semantic Scholar. Retrieved from [Link]
-
Persee General. (2025). Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method). Retrieved from [Link]
-
Li, Y., et al. (2022). Development, validation, and clinical application of an FIA-MS/MS method for the quantification of lysophosphatidylcholines in dried blood spots. Journal of Clinical Laboratory Analysis, 36(1), e24099. Retrieved from [Link]
-
Li, Y., et al. (2022). Development, validation, and clinical application of an FIA-MS/MS method for the quantification of lysophosphatidylcholines in dried blood spots. Journal of Clinical Laboratory Analysis, 36(1), e24099. Retrieved from [Link]
-
UC Davis Analytical Laboratory. (n.d.). Nitrate, Nitrite And Ammonium - Flow Injection Analyzer Method. Retrieved from [Link]
-
Li, Y., et al. (2022). Development, validation, and clinical application of an FIA‐MS/MS method for the quantification of lysophosphatidylcholines in dried blood spots. ResearchGate. Retrieved from [Link]
-
Luque de Castro, M. D., & Lazaro, F. (1990). Simultaneous determination of salicylic acid and acetylsalicylic acid in pharmaceuticals by flow-injection analysis. Journal of Automatic Chemistry, 12(5), 215-218. Retrieved from [Link]
-
El-Khoury, R., et al. (2021). Validation of routine analytical method for injectable cyclosporine preparation control using HPLC-FIA assay. Annales Pharmaceutiques Françaises, 79(3), 266-274. Retrieved from [Link]
-
El-Khoury, R., et al. (2020). Validation of routine analytical method for injectable cyclosporine preparation control using HPLC-FIA assay. ResearchGate. Retrieved from [Link]
-
Estela, J. M., et al. (1995). Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations. Analytica Chimica Acta, 308(1-3), 193-199. Retrieved from [Link]
-
FIAlab Instruments. (n.d.). FIA 010 - Method For Ammonia Determination v2.1. Scribd. Retrieved from [Link]
- Reardon, J. (1969). Salicylate method for the quantitative determination of ammonia nitrogen. U.S. Patent No. 3,432,395. Washington, DC: U.S. Patent and Trademark Office.
-
Nóbrega, J. A., et al. (1997). A Flow Injection Spectrophotometric Determination of Ammonium in Natural Water. Journal of the Brazilian Chemical Society, 8(4), 327-330. Retrieved from [Link]
-
Ohta, K., et al. (2001). Determination of Ammonia and Formaldehyde by Flow Injection Analysis. ResearchGate. Retrieved from [Link]
-
van Son, M., et al. (1999). Determination of Ammonia in Water Using Flow Injection Analysis with Automatic Pervaporation Enrichment. ResearchGate. Retrieved from [Link]
-
FIAlab Instruments. (n.d.). Method for Ammonia Determination on High-Range Samples. Studylib. Retrieved from [Link]
-
U.S. Geological Survey. (1989). Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. In Methods for the Determination of Inorganic Substances in Water and Fluvial Sediments. Retrieved from [Link]
-
Hach Company. (n.d.). Nitrogen, Ammonia. Retrieved from [Link]
-
World Meteorological Organization. (2019). Ammonium by Flow Injection Analysis Colorimetry (FIA). In GAW Precipitation Chemistry Manual – Laboratory Operations. Retrieved from [Link]
-
Sterlitech. (2022). How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. Retrieved from [Link]
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Application Note: Ammonium Salicylate in Scintillator Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scintillators are materials that exhibit luminescence when excited by ionizing radiation.[1] This property makes them crucial components in radiation detection and measurement devices across various fields, including medical imaging, nuclear physics, and homeland security.[2] Organic scintillators, typically aromatic hydrocarbon compounds, are particularly valued for their fast response times.[2][3] The scintillation process in these materials involves the excitation of electrons in organic molecules by incident radiation, followed by the emission of light as these electrons return to their ground state.[2]
Often, the primary light emitted by a scintillator is in the ultraviolet (UV) range.[4] To enhance detection, a secondary fluorescent material, known as a wavelength shifter, is frequently added.[5] This material absorbs the higher-energy UV photons and re-emits them as lower-energy photons in the visible spectrum, where photomultiplier tubes (PMTs) and other photodetectors are more sensitive.[4][6] This process not only improves the match between the scintillator's emission and the detector's sensitivity but also reduces self-absorption of the emitted light by the primary scintillator.[4]
Salts of salicylic acid have been investigated as potential candidates for solid organic scintillators.[7] Among these, ammonium salicylate presents interesting properties for scintillator development, particularly in applications requiring pulse shape discrimination (PSD) to differentiate between different types of radiation, such as neutrons and gamma rays.[7][8]
Properties of this compound
This compound is a colorless, crystalline solid that is highly soluble in water and ethanol.[9] It is synthesized from the reaction of salicylic acid with an ammonia solution.[9] The crystal structure of this compound is stabilized by significant hydrogen bonding between the ammonium cations and salicylate anions.[7]
| Property | Value |
| Chemical Formula | C₇H₉NO₃[9] |
| Molar Mass | 155.153 g·mol⁻¹[9] |
| Appearance | Colorless, lustrous crystals or white crystalline powder[10][11] |
| Solubility | Highly soluble in water and ethanol[9] |
| Decomposition Temperature | 213°C[9][12] |
Table 1: Physical and Chemical Properties of this compound
While this compound has shown potential, its pulse-shape discrimination figure of merit (FOM) in its monoclinic crystal form is relatively low.[8] However, research into high-symmetry organic scintillators suggests that modifications to the crystal structure of salicylate-based materials could significantly enhance their PSD capabilities.[8]
Mechanism of Scintillation and Wavelength Shifting
The process of scintillation in an organic material like this compound can be broken down into several key steps:
-
Excitation: Incident ionizing radiation interacts with the scintillator material, depositing energy and exciting the π-electrons of the aromatic molecules into higher energy states.[1]
-
Energy Transfer: The excitation energy can migrate through the material. In a liquid scintillator "cocktail," this energy is transferred from the solvent to the primary fluor (scintillator).
-
Primary Emission: The excited primary fluor de-excites, emitting photons, often in the UV spectrum.[4]
-
Wavelength Shifting: The emitted UV photons are absorbed by the wavelength shifter (in this case, potentially the this compound itself or a secondary dopant).
-
Secondary Emission: The excited wavelength shifter de-excites, emitting photons at a longer wavelength (in the visible spectrum).[4]
-
Detection: These visible photons are then detected by a photosensor, such as a PMT, which converts the light into an electrical signal.[13]
Caption: Scintillation and Wavelength Shifting Workflow.
Protocols
While specific, optimized protocols for using this compound as a primary scintillator or wavelength shifter are not widely established, the following protocols are based on general practices for preparing and evaluating organic scintillators and can be adapted for this purpose.
Protocol 1: Preparation of a Liquid Scintillator Cocktail
This protocol describes the preparation of a liquid scintillator cocktail for preliminary evaluation of this compound's scintillation properties.
Materials:
-
Aromatic solvent (e.g., toluene, xylene, or a safer, commercially available scintillator solvent)
-
Primary fluor (e.g., PPO - 2,5-diphenyloxazole)
-
This compound (as the potential wavelength shifter)
-
High-purity nitrogen gas
-
Scintillation vials (low-potassium glass)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Solvent Preparation: In a clean, dry glass container, place the desired volume of the aromatic solvent.
-
Degassing: To improve light output by removing dissolved oxygen, which can quench fluorescence, gently bubble high-purity nitrogen gas through the solvent for 15-20 minutes.
-
Primary Fluor Addition: Weigh the appropriate amount of the primary fluor (e.g., PPO to a concentration of 3-5 g/L) and add it to the solvent. Stir until completely dissolved.
-
This compound Addition: Prepare a stock solution of this compound in a suitable co-solvent if its direct solubility in the primary solvent is low. Add the this compound solution to the primary fluor solution to achieve the desired concentration (typically 1/10th of the primary fluor concentration as a starting point).[14]
-
Homogenization: Stir the final mixture for at least 30 minutes in a dark, sealed container to ensure homogeneity.
-
Storage: Store the scintillator cocktail in a dark, airtight container to prevent degradation from light and exposure to air.
Protocol 2: Evaluation of Scintillation Properties
This protocol outlines the steps to measure the light output and evaluate the performance of the prepared scintillator cocktail.
Materials:
-
Prepared scintillator cocktail
-
Liquid scintillation counter or a custom setup with a PMT and data acquisition system
-
Radioactive source (e.g., ¹³⁷Cs for gamma-rays, ²⁵²Cf for neutrons and gamma-rays)
-
Reference scintillator cocktail (with a known, efficient wavelength shifter like POPOP)
Procedure:
-
Sample Preparation: Pipette a known volume of the this compound-based scintillator cocktail into a scintillation vial. Prepare a second vial with the reference scintillator cocktail.
-
Background Measurement: Place a vial with only the solvent into the scintillation counter and measure the background count rate.
-
Light Output Measurement:
-
Place the vial with the this compound cocktail into the scintillation counter.
-
Position the radioactive source at a fixed distance from the vial.
-
Acquire the pulse height spectrum for a set duration. The position of the Compton edge (for a gamma source) is proportional to the light output.
-
Repeat the measurement with the reference scintillator cocktail.
-
-
Pulse Shape Discrimination (PSD) Evaluation (if applicable):
-
If using a neutron source and a digital data acquisition system, record the full waveform of each scintillation pulse.
-
Analyze the waveforms to determine the ratio of the charge in the tail of the pulse to the total charge. This ratio is different for neutron and gamma-ray interactions.
-
Plot a histogram of this ratio to visualize the separation between neutron and gamma-ray events.
-
-
Data Analysis:
-
Compare the light output of the this compound cocktail to the reference cocktail to determine its relative efficiency.
-
Calculate the PSD figure of merit (FOM) to quantify the separation between neutron and gamma-ray distributions.
-
Caption: Experimental Workflow for Scintillator Evaluation.
Considerations and Future Directions
While this compound is a compound of interest, several factors should be considered in its application for scintillator development:
-
Purity: The purity of this compound is crucial, as impurities can quench fluorescence and reduce light output.
-
Stability: this compound can discolor upon exposure to light and may lose ammonia over time, potentially affecting its long-term performance.[9][10]
-
Crystal Form: As indicated by research on related compounds, the crystal structure can significantly impact scintillation properties, particularly PSD.[8] Further investigation into controlling the crystallization of this compound could yield improved performance.
Future research could focus on the synthesis of high-symmetry crystal forms of this compound and other salicylate-based compounds to enhance their scintillation and PSD characteristics. Additionally, a systematic study of the fluorescence quantum yield and decay times of this compound in various solvent matrices would provide valuable data for optimizing its use in liquid scintillators.
References
-
Taylor & Francis. (n.d.). Wavelength shifter – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Wavelength shifter. Retrieved from [Link]
-
Indico Global. (2024, July 10). Scintillation Detectors - Basic Introduction. Retrieved from [Link]
-
nuclear-power.com. (n.d.). Organic Scintillators. Retrieved from [Link]
-
Fiveable. (n.d.). Organic Scintillators Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation (physics). Retrieved from [Link]
-
Luxium Solutions. (n.d.). BC-482A and BC-484 Wavelength Shifter Bars. Retrieved from [Link]
-
ResearchGate. (2022, September 4). In Plastic Scintillator, why is the concentration of wavelength shifter in is typically one tenth of primary fluorophore??. Retrieved from [Link]
-
Krammer, M. (n.d.). Scintillators. Retrieved from [Link]
- Levin, C. S., & Hoffman, E. J. (1999). Scintillator Crystal Readout with Wavelength-Shifting Optical Fibers. IEEE Transactions on Nuclear Science, 46(3), 392–397.
- Cho, H., Vu, C., Zaitseva, N., & Carman, L. S. (2008). This compound: a synchrotron study.
- Pawełczak, I. A., et al. (2025). Transparent plastic scintillators for neutron detection based on lithium salicylate.
-
McPherson Inc. (n.d.). Scintillator Coatings. Retrieved from [Link]
- Zaitseva, N. P., et al. (2017). High-symmetry organic scintillator systems. U.S.
-
ResearchGate. (n.d.). Quenching of fluorescence spectra of salicylate (a), and their decay.... Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutron/Gamma separation profile for this compound (top) and salicylamide (bottom). Retrieved from [Link]
-
LookChem. (n.d.). Cas 528-94-9, this compound. Retrieved from [Link]
-
Cymer Chemicals. (n.d.). This compound. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Correcting for Iron Interference in the Salicylate Method
Welcome to the technical support center for the salicylate method. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate ammonia quantification. Iron is a ubiquitous and significant interferent in the salicylate method; this document provides in-depth troubleshooting guides and protocols to identify, understand, and correct for its effects, ensuring the integrity of your results.
Troubleshooting Guide: Iron-Related Assay Failures
This section addresses common problems observed during experiments where iron interference is the likely culprit.
Question 1: My absorbance readings are unstable, or I see a slight cloudiness (turbidity) in my sample tubes after adding the alkaline reagents. What is happening?
Answer: This is the most classic sign of iron interference. The salicylate method requires an alkaline pH for the color-forming reaction to proceed. However, ferric iron (Fe³⁺) is poorly soluble under alkaline conditions and will precipitate out of solution as ferric hydroxide (Fe(OH)₃), a rust-colored particulate.[1] This particulate matter creates turbidity, which scatters light in the spectrophotometer, leading to erroneously high and unstable absorbance readings that are not related to your ammonia concentration.
Question 2: My results for ammonia seem unexpectedly high and non-reproducible, even without obvious cloudiness. Could iron still be the cause?
Answer: Yes. Even at concentrations too low to cause visible precipitation, iron can interfere. Salicylate itself is a phenolic compound that can form colored complexes with iron (III).[2] This results in a background color that adds to the final absorbance reading of the indophenol dye, artificially inflating the calculated ammonia concentration. This effect can be particularly troublesome as it may not be immediately obvious as an error.
Question 3: My results seem unexpectedly low, or my calibration curve has poor linearity when analyzing iron-containing samples. How can iron cause a negative interference?
Answer: While less common than positive interference from turbidity, a strong negative interference has been reported.[3][4][5] The precise mechanisms are complex, but it is hypothesized that iron ions can catalyze side reactions or the decomposition of critical reagents. This depletes the reactants necessary to form the green-colored indophenol complex, leading to a weaker color development than expected for a given ammonia concentration and, consequently, a falsely low result.
Question 4: How can I definitively solve iron interference in my assay?
Answer: The most robust and widely accepted solution is to "mask" the iron using a chelating agent. A chelating agent is a molecule that binds tightly to the iron ion, forming a stable, soluble complex.[6][7] This complex prevents the iron from precipitating at high pH or participating in side reactions, effectively neutralizing its interfering effects. The most common and effective chelating agent for this purpose is sodium citrate .[1][8] The following sections provide a detailed protocol for its use.
Experimental Protocol: Iron Masking with a Citrate-Based Reagent
This protocol details the preparation and integration of an iron masking solution into a standard salicylate method workflow.
Principle of the Method
Sodium citrate contains three carboxylate groups that bind to a single ferric iron (Fe³⁺) ion, forming a stable, water-soluble iron-citrate chelate complex.[8] This chelation occurs before the addition of the alkaline hypochlorite solution, sequestering the iron and preventing it from precipitating as ferric hydroxide when the pH is increased.
Workflow Visualization
The following diagram illustrates the simple addition of the masking step to a generic salicylate method workflow.
Caption: Comparison of standard vs. iron-corrected salicylate workflows.
Reagents and Preparation
-
Ammonia-Free Deionized Water: Use for all reagent and standard preparations.
-
Iron Masking Solution (0.7 M Sodium Citrate):
-
Dissolve 20.5 g of sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) in approximately 80 mL of ammonia-free DI water.
-
Once fully dissolved, adjust the final volume to 100 mL with ammonia-free DI water.
-
Store in a clean, tightly capped bottle at room temperature. This solution is stable for several months.
-
-
Salicylate Method Reagents: Prepare your standard salicylate, nitroprusside, and alkaline hypochlorite solutions as dictated by your established laboratory protocol (e.g., based on methods from the USGS or EPA).[9][10]
Step-by-Step Procedure
-
Sample Preparation: Pipette your samples and ammonia standards into a series of test tubes or microplate wells.
-
Add Masking Agent: To each tube/well (including blanks, standards, and unknown samples), add the Iron Masking Solution. A typical ratio is 1 part masking solution for every 10 parts final sample volume (e.g., add 100 µL of masking solution to 1 mL of sample). Mix gently.
-
Proceed with Salicylate Method: Immediately continue with your standard protocol. Add the salicylate-nitroprusside reagent, mix, and then add the alkaline hypochlorite reagent.
-
Incubation: Allow color to develop for the time specified in your protocol (typically 15-30 minutes).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 650-660 nm) using a spectrophotometer. Use a blank prepared with DI water and all reagents (including the masking solution) to zero the instrument.
Protocol Validation and Quality Control
To ensure the masking protocol is effective for your specific sample matrix, run the following controls:
-
Control 1 (Standard): A known concentration of ammonia standard (e.g., 1.0 mg/L NH₃-N).
-
Control 2 (Interference Check): The same ammonia standard spiked with a concentration of iron representative of your samples (e.g., 5 mg/L Fe³⁺). Expected Result: A falsely high (or low) and inaccurate ammonia reading.
-
Control 3 (Correction Check): The same iron-spiked ammonia standard from Control 2, but prepared using the Iron Masking protocol described above. Expected Result: The ammonia reading should be accurate and match the reading from Control 1, demonstrating the interference has been eliminated.
Frequently Asked Questions (FAQs)
Q1: Can you summarize the chemical mechanism of iron interference?
A1: Iron interferes in two primary ways. First, under the high pH required by the assay, Fe³⁺ precipitates as ferric hydroxide (Fe(OH)₃), causing turbidity that scatters light and gives a false positive signal.[1] Second, Fe³⁺ can form colored complexes with the salicylate reagent itself, adding a positive colorimetric interference.[2]
Q2: How exactly does a chelating agent like citrate "mask" the iron?
A2: Chelation is a process where a molecule forms multiple bonds to a single metal ion. Sodium citrate envelops the Fe³⁺ ion, forming a highly stable, soluble iron-citrate complex.[8] This binding sequesters the iron, keeping it dissolved in solution and chemically inert, thereby preventing it from precipitating or reacting with other assay components.
Caption: Mechanism of interference vs. mechanism of correction.
Q3: Are there alternatives to sodium citrate?
A3: Yes, other chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are very effective and bind iron more strongly than citrate.[6] In fact, many commercial salicylate reagent kits and standard operating procedures include EDTA in their buffer formulations to prevent interference from multiple metal ions, including calcium and magnesium.[9] If your samples contain a complex mixture of interfering metals, a buffer containing EDTA may be a more comprehensive solution.
Q4: What is the maximum concentration of iron that can be masked?
A4: This depends on the concentration of the chelating agent used. The table below provides a general guideline. For very high iron concentrations, it may be necessary to increase the concentration of the masking solution or perform a sample dilution.
| Chelating Agent | Typical Reagent Conc. | Approx. Max Iron (Fe³⁺) Masked | Notes |
| Sodium Citrate | 0.7 M (in masking soln) | ~50-100 mg/L | Excellent for most environmental and biological samples. Cost-effective and readily available.[8] |
| EDTA | 1-5% (in buffer reagent) | >100 mg/L | Very strong chelator. Often included in commercial reagents to handle multiple types of metal ion interference.[6][9] |
Q5: I’ve heard of correcting for iron by adding it to my standards. When is this method appropriate?
A5: This technique, known as matrix matching, involves measuring the iron in your sample and then preparing your calibration standards with an identical concentration of iron.[3][5][11] This method can be very accurate but is only practical when analyzing a large batch of samples that all share the exact same iron concentration. If your samples have varying levels of iron, this method becomes extremely laborious, as you would need a unique calibration curve for each sample.[3][5] For general laboratory work with diverse samples, chemical masking with a chelating agent is far more efficient.
References
- Method of preventing precipitation of iron compounds from an aqueous solution. (Patent US3150081A).
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. (2020). ResearchGate. [Link]
-
The Best Chelating Agents for Iron. (2024). OEM Solutions. [Link]
-
Ammonia in Water by Colorimetry (USGS Method I-2522-90). National Environmental Methods Index. [Link]
-
Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. (2015). U.S. Environmental Protection Agency. [Link]
-
Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. (Method 350.1). U.S. Geological Survey. [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. (2022). DSpace@MIT. [Link]
-
Optimization of the salicylate method for ammonia quantification from nitrogen electroreduction. (2021). ResearchGate. [Link]
-
Chelating agents used to prevent and correct iron deficiency. ResearchGate. [Link]
-
Chelating agents to treat the iron chlorosis - Definition and mechanism of action. TPP Group. [Link]
-
High Quality Iron Chelating Agents | Effective Solutions for Iron Deficiency. (2024). [Link]
-
Nitrogen, Ammonia - Salicylate Method. Hach. [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (2022). ResearchGate. [Link]
-
The Photometric Determination of Iron(III) with 2-Napthylcarboxymethylene Citrate. (2023). MDPI. [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (2022). DSpace@MIT. [Link]
-
Sodium Citrate as a Chelating Agent for Iron Production and Its Manufacturers. (2024). [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. DSpace@MIT. [Link]
-
Salicylate Detection by Complexation with Iron(III) and Optical Absorbance Spectroscopy. (2018). ResearchGate. [Link]
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- 11. cdn.hach.com [cdn.hach.com]
Technical Support Center: Improving the Sensitivity of the Salicylate Method
Welcome to the Technical Support Center for the Salicylate Method. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this widely-used ammonia quantification assay. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the sensitivity of your measurements.
Introduction: The Salicylate Method at a Glance
The salicylate method is a popular colorimetric assay for the determination of ammonia (NH₃) and ammonium ions (NH₄⁺), collectively referred to as Total Ammonia Nitrogen (TAN). It is a modification of the classic Berthelot reaction, valued for its sensitivity and for avoiding the highly toxic phenol reagent used in the original method.[1][2] The reaction's core principle involves the formation of a colored indophenol-type dye, the intensity of which is directly proportional to the ammonia concentration and is measured using a spectrophotometer.[3][4]
The assay is critical in diverse fields, from environmental water analysis and soil science to the burgeoning field of nitrogen electrofixation, where accurately quantifying low levels of ammonia is paramount.[1][5] However, the method is notoriously sensitive to experimental conditions and prone to interferences, making optimization and troubleshooting essential for reliable results.[1][6]
Section 1: The Chemistry of the Salicylate Method
Understanding the underlying chemistry is the first step to mastering the assay. The process occurs in three main stages within an alkaline medium (pH 11.7-13).[7][8]
-
Formation of Monochloramine: Ammonia in the sample reacts with hypochlorite (typically from sodium hypochlorite or dichloroisocyanurate) to form monochloramine (NH₂Cl).[4]
-
Formation of 5-Aminosalicylate: The newly formed monochloramine reacts with sodium salicylate. This is the rate-determining step of the reaction.[8]
-
Oxidative Coupling: In the presence of a catalyst, typically sodium nitroprusside (also called sodium nitroferricyanide), the 5-aminosalicylate undergoes oxidative coupling with another salicylate molecule to form the final green-blue indosalicylate dye.[4][8]
Section 2: Standard Protocol & Key Parameters
While specific concentrations may vary, the general workflow is consistent. Below is a foundational protocol and a table outlining the critical parameters that directly influence sensitivity and accuracy.
Experimental Workflow: Step-by-Step
Table 1: Critical Experimental Parameters
| Parameter | Recommended Range/Value | Rationale & Impact on Sensitivity |
| Wavelength | 640 - 697 nm | The peak absorbance for the indosalicylate dye falls in this range. Using the precise λmax for your specific reagent formulation is crucial for maximizing the signal.[7][9] |
| pH | 11.7 - 13.0 | The reaction is highly pH-dependent. An alkaline environment is required for the formation of monochloramine and subsequent coupling. Incorrect pH is a primary cause of low sensitivity.[7][8] |
| Reaction Time | 20 - 60 minutes | Insufficient time leads to incomplete color development and underestimated concentrations. The optimal time depends on temperature and reagent concentrations.[4][7] |
| Temperature | Room Temp to 60°C | Higher temperatures (e.g., 37°C or 60°C) can accelerate the reaction, reducing incubation time, but may also increase blank values if not carefully controlled.[3][10] |
| Reagent Stability | Salicylate: Weeks (dark, refrigerated)Hypochlorite: Fresh Daily | The hypochlorite solution is unstable and is a common failure point. Aged salicylate reagent can increase background absorbance, reducing the signal-to-noise ratio.[9][10] |
| Water Quality | Ammonia-free, 18.2 MΩ | Standard deionized water can contain dissolved ammonia, leading to high blank readings. Using high-purity, ammonia-free water for all reagents and dilutions is non-negotiable.[3][11] |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the assay.
Issue 1: Low Absorbance or Poor Sensitivity
Q: My standard curve is flat and my samples show very low absorbance, even at concentrations I expect to be high. What's wrong?
This is the most frequent challenge, typically rooted in reagent or procedural failure.
-
A1: Check your Hypochlorite Solution. The chlorine source (e.g., sodium hypochlorite) is the most labile reagent. If it has degraded, monochloramine will not form, and the entire reaction sequence will fail.
-
A2: Verify the Reaction pH. The optimal pH range is narrow and critical.[8]
-
Solution: After adding all reagents to a test sample (or a blank), measure the final pH of the solution. If it's below ~11.5, your buffering capacity is insufficient. You may need to adjust the concentration of NaOH in your alkaline hypochlorite or buffer reagent.[11]
-
-
A3: Review Incubation Time and Temperature. The color development reaction is not instantaneous.
Issue 2: High Blank Readings
Q: My "zero ammonia" blank has a very high absorbance, reducing my dynamic range. What causes this?
High background absorbance masks the true signal from your samples and is a critical issue for low-level detection.
-
A1: Ammonia Contamination is the Likely Culprit. The assay is sensitive enough to detect ambient ammonia in the laboratory.[3]
-
Solution: Use only certified ammonia-free water for all reagents and dilutions.[3] Ensure all glassware is scrupulously clean; an acid wash followed by rinsing with ammonia-free water is recommended. Keep reagent bottles and reaction vessels covered as much as possible during preparation and incubation.[9]
-
-
A2: Reagent Degradation. The salicylate-nitroprusside reagent, while more stable than the hypochlorite, will darken over time, leading to higher blank readings.[9]
Issue 3: Poor Reproducibility (Inconsistent Results)
Q: My replicate samples and standards give widely varying results. Why is my precision poor?
Poor reproducibility invalidates results and often points to inconsistent experimental conditions.
-
A1: Inconsistent Timing. The timing of reagent addition and the incubation period must be precise and consistent for all samples in a batch.
-
Solution: Use a multichannel pipette for reagent addition to ensure all samples begin incubation simultaneously. Use a timer and measure all samples at the exact same time point post-incubation.
-
-
A2: Temperature Fluctuations. Minor temperature variations between samples (e.g., the first vs. the last well in a 96-well plate) can alter the reaction rate.
Issue 4: Sample Matrix Interferences
Q: I suspect my sample matrix (e.g., soil extract, cell culture media) is interfering with the assay. How can I confirm and correct this?
Many substances can interfere with the salicylate chemistry, either by consuming reagents or by altering the reaction environment.
-
A1: Common Cationic Interferences. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can precipitate in the highly alkaline conditions, causing turbidity that scatters light and gives false high readings.[10] Metal ions like Iron (Fe³⁺) are known to cause a strong negative interference, reducing color formation.[13][14]
-
Solution: Many protocols incorporate a chelating agent into the salicylate reagent. Sodium citrate, sodium potassium tartrate, or EDTA are commonly used to complex these ions and prevent them from precipitating or interfering.[10][15] If your protocol lacks a chelator and your samples are "hard" or contain metals, adding one is a key modification.
-
-
A2: Other Chemical Interferences. Sulfides, bromides, and nitrites have also been reported to interfere.[3] High concentrations of alkali metal salts (e.g., from electrolytes in electrochemistry experiments) can also suppress the signal.[5][6]
-
Solution: The best way to diagnose and correct for matrix effects is to perform a spike and recovery experiment. Add a known amount of ammonia standard to your sample matrix and measure the recovery. If recovery is significantly less than 100%, an interferent is present. A standard addition calibration curve, where standards are prepared directly in the sample matrix, may be required to achieve an accurate quantification.[1]
-
Section 4: Advanced Guide to Sensitivity Enhancement
For applications demanding the lowest possible detection limits, standard troubleshooting may not be enough. These advanced strategies can further boost assay sensitivity.
1. Modify the Salicylate Reagent The structure of the salicylic acid molecule itself can be altered to improve the reaction. Research has shown that adding an electron-donating group to the salicylic acid ring can activate the electrophilic substitution steps in the Berthelot reaction.[16][17]
-
Technique: Replace sodium salicylate with a substituted analogue. 4-methoxysalicylic acid has been demonstrated to increase the sensitivity of the assay by as much as 1.75-fold compared to the standard method.[2][16]
2. Optimize the Catalyst While sodium nitroprusside is the standard catalyst, alternatives have been explored.
-
Technique: Studies have investigated using manganese(II) ions as a catalyst to promote the indophenol blue formation, providing another avenue for optimization.[18]
3. Increase Spectrophotometer Path Length According to the Beer-Lambert law, absorbance is directly proportional to the path length of the light through the sample.
-
Technique: If your spectrophotometer allows, switch from a standard 1 cm cuvette to a longer path length cuvette (e.g., 3 cm or 5 cm). This will proportionally increase the absorbance reading for low-concentration samples, effectively lowering your limit of detection.[7]
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use phenol instead of salicylate?
-
A: You can, as this is the original Berthelot reaction. However, phenol is highly toxic and produces noxious fumes. The salicylate method was developed specifically as a safer alternative.[1]
-
-
Q: My final color is blue, not green. Is this a problem?
-
A: No. The final color can range from green to blue. The green color is often the result of the blue indophenol dye being masked by the yellow of excess nitroprusside.[4] The key is that the color intensity is proportional to concentration and the absorbance is measured at the correct peak wavelength.
-
-
Q: How long are my prepared samples stable after color development?
-
A: The color is generally stable for several hours, but it is best practice to read the absorbance as soon as the incubation period is complete.[9] Always read samples and standards at the same time point after reagent addition for maximum consistency.
-
-
Q: My standard curve isn't linear at high concentrations. What should I do?
-
A: A non-linear curve at the high end is common and indicates the reaction is reaching saturation or the detector limit. Dilute your high-concentration samples to fall within the linear range of your standard curve. Ensure your highest standard is within the linear range of the assay.[15]
-
References
-
SOP: Determination of Soil Extractable Ammonium via the Salicylate Method - Soils Lab. (2023). University of Illinois Urbana-Champaign. [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (2022). DSpace@MIT. [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. (2020). ResearchGate. [Link]
-
Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. (2015). U.S. Environmental Protection Agency. [Link]
-
Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. U.S. Geological Survey. [Link]
-
Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method). (2025). Persee - pgeneral.com. [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. (2022). DSpace@MIT. [Link]
-
How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. (2022). Sterlitech. [Link]
-
Spectrophotometric determination of ammonia: a study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. (1980). Analyst (RSC Publishing). [Link]
-
Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. (2021). ProQuest. [Link]
-
Total Ammonia Nitrogen (TAN) – Salicylate Method. WordPress.com. [Link]
-
How to Measure Water Quality Ammonia Nitrogen by Spectrophotometry with Salicylic Acid. (2023). Purity Instrument. [Link]
- Salicylate method for the quantitative determination of ammonia nitrogen. (1969).
-
Optimization of the salicylate method for ammonia quantification from nitrogen electroreduction. (2020). ResearchGate. [Link]
-
Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. (2021). Analytical and Bioanalytical Chemistry. [Link]
-
Spectrophotometric determination of ammonia: a study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. (1980). Semantic Scholar. [Link]
-
Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. (2021). FAO AGRIS. [Link]
-
Sensitivity Improvement of Ammonia Determination Based on Flow-Injection Indophenol Spectrophotometry with Manganese(II) Ion as Catalyst. (2001). J-Stage. [Link]
-
Optimization of the reaction conditions. (2015). ResearchGate. [Link]
-
Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. (2021). ResearchGate. [Link]
-
Salicylate Test — Measuring ammonia with the colorimeter. (2014). IO Rodeo. [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (2022). DSpace@MIT. [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (2022). ECS Advances. [Link]
-
Salicylate Test — Measuring ammonia with the colorimeter. (2014). IO Rodeo. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. nemi.gov [nemi.gov]
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- 5. Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method) - Persee [pgeneral.com]
- 8. Spectrophotometric determination of ammonia: a study of a modified Berthelot reaction using salicylate and dichloroisocyanurate - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. laurenjescovitch.wordpress.com [laurenjescovitch.wordpress.com]
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- 16. Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia [agris.fao.org]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Stability of Ammonium Salicylate Solutions for Analysis
Welcome to the Technical Support Center for ammonium salicylate solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their analytical workflows. Here, we will delve into the critical aspects of solution stability, offering practical troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your results.
Section 1: Foundational Knowledge - Understanding this compound Stability
This compound is the salt formed from the reaction of salicylic acid and ammonia.[1] In analytical chemistry, it's a valuable reagent, particularly in the colorimetric quantification of ammonia (the salicylate method) and as a mobile phase component in High-Performance Liquid Chromatography (HPLC).[2][3][4] However, the stability of these solutions is paramount for reproducible and accurate analyses.
The primary stability concerns for this compound solutions revolve around degradation, which can be influenced by several factors, including pH, light exposure, temperature, and the presence of contaminants.
Key Factors Influencing Stability:
-
pH: The pH of the solution is a critical determinant of stability. While specific optimal ranges can vary depending on the application, significant deviations can lead to hydrolysis or other degradation reactions.
-
Light: Exposure to light can cause discoloration and degradation of this compound solutions, often accompanied by the release of ammonia.[1] A noticeable color change to brown-yellow can occur upon irradiation.[5]
-
Temperature: Elevated temperatures can accelerate decomposition.[6] Thermogravimetric analysis shows that this compound has a peak decomposition temperature of around 204.23°C.[6] For solutions, storage at ambient or refrigerated temperatures is crucial.
-
Contaminants: The presence of metal ions, particularly iron, can interfere with analytical methods and may catalyze degradation.[1][7] Oxidizing agents are also detrimental to the stability of the solution.[8]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound solutions, providing a systematic approach to troubleshooting.
Issue 1: Unexpected Color Change in the Solution
Symptom: Your freshly prepared or stored this compound solution has developed a yellow or brown tint.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Light Exposure | Salicylate compounds can be photolabile, leading to colored degradation products upon exposure to UV or visible light.[1][5] | Immediate: Discard the discolored solution. Preventative: Always store this compound solutions in amber or light-protecting containers.[9] |
| Contamination with Iron | Trace amounts of iron can form colored complexes with salicylate.[1] | Immediate: Prepare a fresh solution using high-purity water and reagents. Preventative: Use high-purity (e.g., 18.2 MΩ·cm) water and ensure all glassware is scrupulously clean. |
| Oxidation | The salicylate molecule can be susceptible to oxidation over time, especially if exposed to air. | Preventative: Consider preparing solutions fresh, especially for highly sensitive assays. Degassing the solvent before preparation can also be beneficial. |
Issue 2: Inconsistent or Drifting HPLC Baselines
Symptom: When using an this compound-containing mobile phase, you observe a noisy, drifting, or unstable baseline in your HPLC chromatogram.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Buffer Quality/Degradation | A degraded or improperly prepared buffer will have inconsistent properties, leading to baseline fluctuations. | Immediate: Prepare a fresh mobile phase using a newly prepared this compound stock solution. Preventative: Filter the buffer solution through a 0.22 µm or 0.45 µm filter before use to remove any particulates. |
| Microbial Growth | Aqueous buffer solutions, especially at near-neutral pH, can support microbial growth over time, which can interfere with the analysis. | Preventative: Prepare mobile phases fresh daily or weekly.[10][11] Consider adding a small percentage of an organic solvent (like acetonitrile or methanol) if compatible with your method to inhibit growth. |
| Precipitation | Changes in solvent composition during a gradient run or temperature fluctuations can cause the buffer salt to precipitate in the system. | Immediate: Flush the HPLC system thoroughly with water to redissolve any precipitated salts. Preventative: Ensure the buffer concentration is soluble in all mobile phase compositions used in your gradient. |
Issue 3: Poor Peak Shape or Splitting Peaks in HPLC
Symptom: Your analyte peaks are broad, tailing, or split when using an this compound mobile phase.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incorrect Mobile Phase pH | The pH of the mobile phase affects the ionization state of both the analyte and the stationary phase, which is critical for good peak shape. For acidic compounds like salicylic acid, a mobile phase pH around 2.5 units less than the pKa is often recommended.[4] | Immediate & Preventative: Carefully adjust and verify the pH of your mobile phase. Small adjustments can often lead to significant improvements in peak shape. |
| Secondary Interactions with Silica | Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing. | Preventative: Use a high-quality, end-capped column. Adding a competitive amine, like triethylamine, to the mobile phase can sometimes mitigate this issue, but this should be done with caution as it can alter selectivity. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. | Immediate: Dilute your sample and reinject. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I prepare a stable this compound solution for general analytical use?
A1: To prepare a stable solution, dissolve high-purity this compound in high-purity, deionized water (18.2 MΩ·cm).[12] The solution should be filtered through a 0.22 µm or 0.45 µm membrane filter to remove any particulates. Store the solution in a tightly sealed, amber glass bottle to protect it from light and atmospheric contaminants.[9]
Q2: What is the recommended storage condition and shelf-life for this compound solutions?
A2: For optimal stability, store this compound solutions in a refrigerator (2-8°C).[10][11] While some sources suggest a shelf life of up to two years for the solid material kept in a dry, well-ventilated place, aqueous solutions are less stable.[2] For critical applications, it is best practice to prepare solutions fresh, at least weekly.[9][10][11] Some ready-to-use reagents may have a longer refrigerated stability of up to 24 months.[13]
Q3: My this compound solution has turned slightly pink. Can I still use it?
A3: A pink or any other color change is a visual indicator of degradation or contamination. It is strongly recommended to discard the solution and prepare a fresh one to avoid compromising the accuracy of your analytical results.
Q4: What are the primary degradation products of this compound in solution?
A4: Under stress conditions such as light exposure or extreme pH, salicylate can degrade. For instance, choline salicylate, a related compound, has been shown to degrade into 2,3- and 2,5-dihydroxybenzoic acids.[5] In the presence of hypochlorite, as in the colorimetric ammonia assay, salicylate reacts to form 5-aminosalicylate, which is then oxidized to the colored compound indosalicylate.[14][15]
Q5: Can I use an this compound buffer for LC-MS analysis?
A5: Yes, this compound can be used in LC-MS as it is a volatile buffer system, compatible with mass spectrometry detection.[16] However, it's crucial to ensure the purity of the reagent, as non-volatile impurities can contaminate the ion source. Residual catalyst from synthesis, for example, can cause ion suppression.[17]
Section 4: Experimental Protocols & Visualizations
Protocol 1: Preparation of a 0.1 M this compound Buffer Solution
-
Weighing: Accurately weigh 15.515 g of high-purity this compound.
-
Dissolution: Transfer the solid to a 1 L volumetric flask. Add approximately 800 mL of high-purity, deionized water and stir until the solid is completely dissolved.
-
pH Adjustment (Optional): If a specific pH is required, monitor the pH with a calibrated pH meter and adjust as necessary using a dilute solution of ammonia or salicylic acid.
-
Final Volume: Once dissolved (and pH adjusted, if necessary), bring the solution to the final volume of 1 L with deionized water.
-
Filtration: Filter the solution through a 0.22 µm nylon or other compatible membrane filter.
-
Storage: Transfer the filtered solution to a clean, amber glass bottle, label it clearly with the contents, concentration, and preparation date, and store it in a refrigerator.
Diagram 1: Troubleshooting Workflow for Unstable HPLC Baselines
This diagram outlines a logical sequence of steps to diagnose and resolve issues with unstable baselines when using an this compound mobile phase.
Caption: A step-by-step workflow for troubleshooting unstable HPLC baselines.
Diagram 2: Key Factors Affecting this compound Solution Stability
This diagram illustrates the main environmental and chemical factors that can impact the stability of your analytical solutions.
Caption: Core factors that influence the stability of this compound solutions.
References
- MED-SOP-CHA031-SAL TJ 4-2015. (2015).
- U.S. Geological Survey. (1988).
-
ExportersIndia. (n.d.). This compound Manufacturer, Supplier, Exporter. Retrieved from [Link]
- UIUC Soils Lab. (2023).
- Cornell University. (2023).
-
Cymer Chemicals. (n.d.). This compound. Retrieved from [Link]
- IO Rodeo. (2014). Salicylate Test — Measuring ammonia with the colorimeter.
- Hach. (2025).
-
Sterlitech. (2022). How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. Retrieved from [Link]
- Hach. (n.d.).
-
ESSLAB. (n.d.). Salicylate Reagent for Ammonia Analysis, 125mL. Retrieved from [Link]
- Hach. (2016).
- International Journal of Applied Research. (2023).
-
MDPI. (2021). Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (2020). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference.
- Google Patents. (n.d.). US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen.
- ResearchGate. (2016). The best mobile phase for simultaneous HPLC analysis of salicylic acid, salicylamide and other analytes.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Hach. (n.d.). Nitrogen, Ammonia.
-
YouTube. (2020). Chromatography Troubleshooting. Retrieved from [Link]
-
PubMed. (2002). [Stability of phenyl salicylate in alcoholic-aqueous solution]. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2012). Can anyone suggest a protocol to prepare a buffer of NH3-NH4Cl with pH 10?.
Sources
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- 9. Salicylate Test — Measuring ammonia with the colorimeter [stuff.iorodeo.com]
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- 11. nemi.gov [nemi.gov]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
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- 16. Non-volatile and Volatile Buffer Systems [sigmaaldrich.com]
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discoloration of ammonium salicylate and its prevention
<Technical Support Center: Ammonium Salicylate Discoloration
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a compound valued for its analgesic, anti-inflammatory, and various other properties, is synthesized from salicylic acid and ammonia.[1][2] While it typically appears as a white crystalline powder or colorless crystals, its stability can be compromised, leading to discoloration—a common yet critical issue in laboratory and manufacturing settings.[1][3] This discoloration is not merely a cosmetic concern; it can signify chemical degradation, potentially impacting the compound's purity, efficacy, and safety. This guide provides an in-depth exploration of the causes behind this compound discoloration and offers robust, field-proven troubleshooting protocols and preventative measures to ensure the integrity of your experiments and products.
Part 1: Troubleshooting Guide for Discoloration Issues
Discoloration in this compound can manifest in various shades, from yellow to pink, brown, or even black. The specific color can provide clues about the underlying chemical changes.
Issue 1: Gradual Yellowing or Browning of Solid this compound
Observed Problem: The white crystalline powder of this compound slowly turns a pale yellow, which may progress to a brownish hue over time during storage.
Root Cause Analysis: This is the most common form of discoloration and is primarily caused by oxidation and degradation of the salicylate molecule, often initiated by exposure to light and air.[1][2] The phenolic hydroxyl group on the salicylate is susceptible to oxidation, forming colored quinone-type structures. The process can be accelerated by the presence of trace metal impurities, particularly iron, which can catalyze the oxidation.[2] Additionally, exposure to air can lead to a gradual loss of ammonia, resulting in a slightly more acidic compound that may be more prone to degradation.[1][2]
Troubleshooting Protocol:
-
Assess Storage Conditions:
-
Action: Immediately verify the storage environment of the discolored batch.
-
Causality: Improper storage is the leading cause of gradual discoloration. The ideal conditions mitigate exposure to initiators of degradation. Refer to the table below for optimal storage parameters.
-
-
Test for Iron Contamination:
-
Action: Dissolve a small sample of the discolored this compound in deionized water. Add a few drops of a potassium thiocyanate solution. The formation of a red color indicates the presence of ferric ions.
-
Causality: Iron is a known catalyst for the oxidation of phenolic compounds.[2] Its presence, even in trace amounts, can significantly accelerate discoloration.
-
-
Purification of Mildly Discolored Product (for non-critical applications):
-
Action: Recrystallization can be attempted to purify the material. Dissolve the this compound in a minimal amount of hot ethanol or a water/ethanol mixture, treat with activated charcoal to adsorb colored impurities, filter hot, and allow to cool slowly to form crystals.
-
Causality: Activated charcoal has a high surface area and can effectively adsorb the colored degradation products. Recrystallization separates the pure compound from these impurities.[4]
-
Issue 2: Rapid Pink to Red Discoloration Upon Dissolving in a Formulation
Observed Problem: Solid this compound appears white, but upon dissolution in a liquid or semi-solid formulation, it quickly develops a pink or reddish tint.
Root Cause Analysis: This rapid color change often points to a reaction with other components in the formulation, particularly aldehydes or ketones, or the presence of trace iron contaminants in the solvent or other excipients. The salicylate ion can form colored complexes with these functional groups or metal ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid discoloration in solution.
Detailed Steps:
-
Excipient Compatibility Screen:
-
Action: Prepare small test solutions of this compound with each individual excipient used in the formulation.
-
Causality: This isolates the component responsible for the color change, confirming or ruling out chemical incompatibility.
-
-
Introduce a Chelating Agent:
-
Action: Add a small amount (e.g., 0.05-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or sodium citrate to the formulation.
-
Causality: Chelating agents bind to metal ions, such as iron, rendering them unable to catalyze oxidative reactions or form colored complexes with the salicylate.
-
Part 2: Frequently Asked Questions (FAQs) & Preventative Measures
FAQs
Q1: What are the ideal storage conditions to prevent this compound discoloration? A1: To maintain the stability and prevent discoloration of this compound, it is crucial to store it under controlled conditions. The key factors to control are light, air, temperature, and humidity.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, opaque (amber glass or protected plastic) containers.[3][5] | Prevents exposure to light and atmospheric oxygen and moisture, which are primary drivers of oxidative degradation.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes contact with oxygen, thereby inhibiting oxidation of the salicylate molecule. |
| Temperature | Ambient or refrigerated (2-8°C) temperature.[1][3] | Lower temperatures slow down the rate of chemical degradation reactions. |
| Location | A dry, well-ventilated place away from heat sources and incompatible materials.[3] | Prevents thermal degradation and potential reactions with other chemicals. |
Q2: Can the pH of my solution affect the stability and color of this compound? A2: Yes, pH is a critical factor. This compound in an aqueous solution creates a slightly acidic environment.[2] Extreme pH values can accelerate degradation. Highly acidic conditions can promote hydrolysis back to salicylic acid and ammonium ions, while highly alkaline conditions can increase susceptibility to oxidation. For formulations, maintaining a pH in the weakly acidic to neutral range is generally advisable for optimal stability.
Q3: Are there any chemical stabilizers I can add to my formulation to prevent discoloration? A3: Yes, besides the chelating agents mentioned earlier (like EDTA), antioxidants can be effective.
-
Antioxidants: Ascorbic acid (Vitamin C) or sodium metabisulfite can be added in small quantities to scavenge oxygen and prevent the oxidative degradation of the salicylate. The choice and concentration of the antioxidant must be carefully validated to ensure it doesn't interfere with the product's intended function or stability.
Preventative Workflow: Ensuring Long-Term Stability
This workflow outlines a systematic approach to handling and using this compound to minimize the risk of discoloration from the outset.
Caption: Proactive workflow for preventing this compound discoloration.
Part 3: Understanding the Discoloration Mechanism
The discoloration of this compound is primarily rooted in the chemistry of the salicylate anion. The phenolic hydroxyl group (-OH) is susceptible to oxidation, which can lead to the formation of colored quinone-like compounds.
Caption: Simplified mechanism of this compound oxidative discoloration.
This oxidative process is often initiated and accelerated by external factors such as ultraviolet (UV) light, the presence of oxygen, elevated temperatures, and transition metal catalysts like iron.[1][2] The loss of ammonia gas from the solid salt can also occur, particularly when exposed to air, which may alter the local chemical environment and facilitate degradation.[1][2]
References
-
Cymer Chemicals. This compound. [Link]
-
LookChem. Cas 528-94-9, this compound. [Link]
-
Soils Lab, University of Illinois Urbana-Champaign. SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. [Link]
-
Corina, D. L., & Sturman, J. A. (1988). Effects of ammonium chloride, salicylate, and carnitine on palmitic acid oxidation in rat liver slices. PubMed. [Link]
-
Wikipedia. This compound. [Link]
- Google Patents. US2007147A - Method of removing impurities from salicylo-salicylic acid and product obtainable thereby.
-
A. B. Enterprises. This compound Manufacturer, Supplier, Exporter. [Link]
-
Scribd. Ammonia Salicylate Reagent - Hach - 17.03.2025 SG. [Link]
-
U.S. Environmental Protection Agency. Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. [Link]
-
Sterlitech. How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. [Link]
Sources
- 1. Cas 528-94-9,this compound | lookchem [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cymerchemicals.com [cymerchemicals.com]
- 4. US2007147A - Method of removing impurities from salicylo-salicylic acid and product obtainable thereby - Google Patents [patents.google.com]
- 5. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]
optimizing reaction conditions for ammonium salicylate synthesis
Answering the user's request. Technical Support Center: Optimizing Reaction Conditions for Ammonium Salicylate Synthesis
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Core Synthesis Principles
The synthesis of this compound is fundamentally an acid-base neutralization reaction. Salicylic acid, a weak organic acid, reacts with ammonium hydroxide, a weak base, to form the this compound salt and water.
Chemical Equation: C₆H₄(OH)COOH + NH₄OH ⇌ C₆H₄(OH)COONH₄ + H₂O
While straightforward, the reaction's equilibrium nature and the properties of the reactants and products present several challenges that require careful control of the reaction conditions to achieve high yield and purity.
Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a question-and-answer format, providing a diagnosis of the problem and actionable solutions.
Question 1: My final product yield is significantly lower than the theoretical calculation. What are the likely causes?
Low yield is a frequent issue stemming from several factors throughout the experimental process. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Scientific Explanation | Recommended Solutions & Protocols |
| Incomplete Reaction | The reaction is reversible. Without sufficient driving force, the equilibrium will not fully favor the product side, leaving unreacted salicylic acid in the mixture. | Optimize Stoichiometry: Use a slight molar excess (e.g., 1.1 equivalents) of ammonium hydroxide to shift the equilibrium towards the product, according to Le Chatelier's principle. Increase Reaction Time: Allow the mixture to stir for an adequate duration (e.g., 1-2 hours) at a controlled temperature. Monitor the disappearance of salicylic acid using Thin-Layer Chromatography (TLC) to confirm reaction completion. |
| Product Loss During Work-Up | This compound is highly soluble in water and, to some extent, in ethanol.[1] Excessive washing or using the wrong solvent can dissolve a significant portion of your product. | Minimize Washing Volume: Wash the filtered crystals with a minimal amount of ice-cold solvent (e.g., ethanol or a saturated solution of this compound in the wash solvent) to reduce dissolution. Select an Appropriate Recrystallization Solvent: If recrystallization is needed, choose a solvent system where the product has high solubility at elevated temperatures but low solubility at cold temperatures. |
| Thermal Decomposition | This compound can decompose upon heating. Thermal gravimetric analysis shows significant mass loss starting around 204°C, but instability can occur at lower temperatures with prolonged heating.[2] | Maintain Low Temperatures: The reaction is exothermic. Add the ammonium hydroxide solution dropwise while cooling the reaction vessel in an ice bath to keep the temperature below 25°C. Avoid heating during the work-up and dry the final product under vacuum at a low temperature (e.g., 30-40°C). |
| Sublimation of Salicylic Acid | Salicylic acid is known to sublime at temperatures as low as 76°C.[2] If the reaction temperature is not controlled, this can lead to a direct loss of your key starting material. | Strict Temperature Control: Ensure the internal reaction temperature does not exceed room temperature. The use of an ice bath during the addition of the base is critical. |
Question 2: The final this compound product is not white; it has a yellow, pink, or brown tint. How can I prevent this discoloration?
Product discoloration is a sign of impurities, often arising from oxidation or contaminated reagents.
| Potential Cause | Scientific Explanation | Recommended Solutions & Protocols |
| Oxidation of Salicylate | The phenolic hydroxyl group on the salicylate anion is susceptible to air oxidation, which can form colored quinone-type byproducts. This process can be accelerated by light and trace metal impurities.[3] | Use an Inert Atmosphere: For high-purity applications, perform the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen. Protect from Light: Store the final product in an amber vial or a container protected from light, as exposure can cause discoloration and the release of ammonia.[1] |
| Impurities in Starting Materials | If the salicylic acid or ammonium hydroxide solution is of low purity, the contaminants will be carried through the synthesis. | Verify Reagent Purity: Use high-purity or analytical grade reagents. Check the specifications of your starting materials before beginning the synthesis. |
| Reaction with Metal Ions | Salicylates are known to form colored complexes with metal ions, particularly iron.[1][4] If the reaction is performed in a non-glass vessel or if reagents are contaminated with metal, discoloration can occur. | Use All-Glass Apparatus: Ensure your reaction vessel, stir bar, and any transfer equipment are made of glass or other inert materials to prevent metal leaching. |
Question 3: I'm having difficulty getting the product to crystallize from the solution. What should I do?
Failure to crystallize is typically due to supersaturation or the presence of impurities that inhibit crystal lattice formation.
| Potential Cause | Scientific Explanation | Recommended Solutions & Protocols |
| Supersaturation | The solution contains more dissolved solute than can be held at equilibrium, but there are no nucleation sites for crystal growth to begin. | Induce Nucleation: 1. Scratching: Gently scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide a surface for crystals to form. 2. Seeding: Add a single, tiny crystal of pure this compound to the solution. This "seed" acts as a template for further crystal growth. |
| Inhibiting Impurities | Soluble impurities can interfere with the ordered arrangement of molecules into a crystal lattice, preventing or slowing down crystallization. | Purify Before Crystallization: If impurities are suspected (e.g., due to discoloration), consider treating the solution with a small amount of activated carbon to adsorb colored impurities before filtering and attempting crystallization. |
| Inappropriate Solvent Concentration | The product may be too soluble in the final reaction mixture to precipitate effectively, even upon cooling. | Concentrate the Solution: Under reduced pressure and at a low temperature, carefully evaporate some of the solvent to increase the product concentration to the point of saturation. Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the stirred solution to induce precipitation. This must be done gradually to avoid "oiling out." |
Visualized Experimental Workflow & Troubleshooting Logic
To provide a clearer picture, the following diagrams illustrate a standard synthesis workflow and a logical approach to troubleshooting.
Caption: Standard laboratory workflow for this compound synthesis.
Caption: A decision-making diagram for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this synthesis? A: Ethanol is an excellent choice because salicylic acid is soluble in it, while this compound has lower solubility, especially at cold temperatures.[1] This facilitates precipitation of the product upon formation and cooling, simplifying isolation compared to a purely aqueous synthesis where the product is highly soluble.
Q: My final product has a distinct smell of ammonia. Is this normal? A: A slight odor may be present, but a strong smell indicates trapped or excess ammonium hydroxide. This can be resolved by thoroughly washing the crystals with a minimal amount of cold solvent and then drying the product completely under vacuum to remove all volatile components.
Q: How should I store the final product? A: this compound should be stored in a tightly sealed, light-resistant container to protect it from air and light, which can cause degradation and discoloration.[1][4] For long-term stability, storing it in a cool, dry place, or even under an inert gas atmosphere, is recommended.[4]
Q: Can I use ammonia gas instead of ammonium hydroxide solution? A: Yes, bubbling anhydrous ammonia gas through a solution of salicylic acid in an appropriate solvent (like ethanol) is an alternative and effective synthesis method.[5] This can be advantageous for producing a product with very low water content but requires more specialized equipment to handle the gas safely.
References
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Purdue University. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Ammonium Salicylate Precipitation
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and properties of ammonium salicylate to proactively prevent precipitation problems.
1. What are the basic solubility properties of this compound?
2. How does pH affect the solubility of this compound?
The pH of a solution is a critical factor governing the solubility of this compound. This is primarily due to the equilibrium of its parent compound, salicylic acid. Salicylic acid is a weak acid, and its solubility in water increases with a higher pH as it deprotonates to the more soluble salicylate anion.[3] Conversely, in acidic conditions (low pH), the equilibrium shifts towards the less soluble salicylic acid, which can precipitate out of the solution. Therefore, maintaining a neutral to slightly alkaline pH is generally advisable to ensure this compound remains in solution.
3. What is the "common-ion effect" and how does it relate to this compound precipitation?
The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound. For this compound (NH₄C₇H₅O₃), adding a soluble salt containing either ammonium (NH₄⁺) or salicylate (C₇H₅O₃⁻) ions will shift the dissolution equilibrium to the left, favoring the solid, undissolved state and potentially causing precipitation.[4][5] For instance, adding ammonium chloride or sodium salicylate to a concentrated this compound solution could trigger precipitation.
4. How do temperature changes influence this compound solubility?
Troubleshooting Guide: Addressing Precipitation in Your Experiments
This guide provides a systematic approach to identifying and resolving common precipitation issues with this compound solutions.
Issue 1: Unexpected Precipitation Upon Standing or After Temperature Fluctuation
Symptoms: A clear solution of this compound becomes cloudy or forms a crystalline precipitate after being left at room temperature, refrigerated, or after a temperature change in the laboratory.
Potential Causes & Solutions:
-
Cause A: Temperature-Dependent Solubility. As with many salts, the solubility of this compound is likely to decrease as the temperature drops.[4][6]
-
Solution: Gently warm the solution while stirring. If the precipitate redissolves, the issue was likely due to temperature fluctuation. To prevent this, store the solution at a stable temperature and avoid exposing it to cold drafts or placing it directly on cold surfaces. For long-term storage, consider if a slightly lower concentration would remain stable at the intended storage temperature.
-
-
Cause B: Solvent Evaporation. If the solution container is not properly sealed, the solvent (e.g., water, ethanol) can evaporate over time, increasing the concentration of this compound beyond its solubility limit.
-
Solution: Ensure that all solution containers are tightly sealed. If evaporation is suspected, you can try adding a small amount of the original solvent to see if the precipitate redissolves.
-
Issue 2: Precipitation After Adding Other Reagents
Symptoms: A clear this compound solution immediately becomes turbid or forms a precipitate after the addition of another chemical.
Potential Causes & Solutions:
-
Cause A: pH Shift to Acidic Conditions. The addition of an acidic reagent can lower the pH of the solution, causing the salicylate ion to protonate and precipitate as the less soluble salicylic acid.
-
Solution: Check the pH of the solution after the addition of the reagent. If it is acidic, you can adjust it back to a neutral or slightly alkaline pH by carefully adding a dilute base (e.g., ammonium hydroxide). Before mixing, consider the potential for pH changes and buffer the this compound solution if necessary.
-
-
Cause B: Presence of Interfering Metal Ions. Multivalent metal cations, particularly heavy metals, can form insoluble salts with salicylate. The presence of ions like calcium (Ca²⁺) and magnesium (Mg²⁺) are known to cause precipitation in salicylate-containing solutions.[8]
-
Solution: If the added reagent contains metal salts, this is a likely cause. To remedy this, you can add a chelating or complexing agent, such as citrate or tartrate, to the this compound solution before adding the problematic reagent.[][10] These agents will bind to the metal ions and prevent them from reacting with the salicylate.
-
-
Cause C: Common-Ion Effect. As discussed in the FAQs, adding a solution that contains a high concentration of either ammonium or salicylate ions can reduce the solubility of this compound.
-
Solution: Review the composition of the added reagent. If it contains a common ion, you may need to dilute one or both solutions before mixing to keep the total concentration of the common ion below the precipitation threshold.
-
Issue 3: "Oiling Out" Instead of Forming Crystals
Symptoms: Instead of forming a crystalline precipitate, an oily, immiscible layer forms in the solution.
Potential Causes & Solutions:
-
Cause A: Presence of Impurities. Impurities in the this compound or other reagents can disrupt the crystal lattice formation, leading to the separation of an amorphous, oily phase instead of crystalline solids.[10]
-
Solution: Ensure you are using high-purity reagents. If you suspect impurities in your this compound, you may need to purify it by recrystallization. A general recrystallization procedure involves dissolving the solid in a minimum amount of a suitable hot solvent and then allowing it to cool slowly to form pure crystals, leaving impurities behind in the solvent.
-
-
Cause B: Inappropriate Solvent Mixture. If you are working with a mixed solvent system, the addition of an "anti-solvent" (a solvent in which this compound is less soluble) can cause it to "crash out" as an oil if the addition is too rapid or the solvent ratio is not optimal.[]
-
Solution: When using an anti-solvent for crystallization, add it slowly to a well-stirred solution of this compound. You can also try adjusting the temperature during the anti-solvent addition to promote crystalline growth over oiling out.
-
Experimental Protocols
Protocol 1: General Recrystallization for Purification
This protocol can be used to purify this compound that is suspected of containing impurities causing precipitation issues.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and sparingly soluble when cold. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In a fume hood, gently heat the chosen solvent. Add the minimum amount of hot solvent to your impure this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the solution during this process to allow for the formation of larger, purer crystals. You can then place the solution in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to avoid decomposition.
Data Presentation
| Temperature (°C) | Ammonium Chloride Solubility ( g/100 mL H₂O) |
| 0 | 29.4 |
| 20 | 37.2 |
| 40 | 45.8 |
| 60 | 55.3 |
| 80 | 65.6 |
| 100 | 77.3 |
| Data sourced from Wikipedia's solubility table.[11] |
Visualizations
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
pH-Solubility Relationship for Salicylic Acid
Caption: The effect of pH on the equilibrium and solubility of salicylic acid.
References
- SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. (n.d.). UIUC Soils Lab.
- SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. (2021, July 27). UIUC Soils Lab.
- This compound. (n.d.). Benchchem.
-
This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Chemical equilibria of aqueous ammonium–carboxylate systems in aqueous bulk, close to and at the water–air interface. (2019, May 22). RSC Publishing. [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEPAC. [Link]
-
Solubility table. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]
-
How does the temperature of water affect the solubility of ammonium chloride? (2022, November 8). Quora. [Link]
-
21.1: Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]
-
THE EFFECT OF SALICYLATES ON THE PRECIPITATION OF ANTIGEN WITH ANTIBODY. (1943). Journal of Experimental Medicine, 77(2), 173–183. [Link]
-
Solubility Curve of a Salt. (n.d.). LaGuardia Community College. Retrieved from [Link]
-
Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. (1982). Journal of Pharmaceutical Sciences, 71(12), 1363–1368. [Link]
-
Renal accumulation of salicylate and phenacetin: possible mechanisms in the nephropathy of analgesic abuse. (1971). The Journal of Clinical Investigation, 50(7), 1447–1455. [Link]
-
Ammonia Salicylate Reagent - Hach - 17.03.2025 SG. (2025, March 17). Scribd. [Link]
-
Thermal and photolytic decomposition of methotrexate in aqueous solutions. (1978). Journal of Pharmaceutical Sciences, 67(4), 526–531. [Link]
-
Nitrogen, Ammonia. (n.d.). Hach. Retrieved from [Link]
-
SAFETY DATA SHEET. (2016, August 31). LPS.org. Retrieved from [Link]
-
Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved from [Link]
-
SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]
-
THE EFFECT OF SALICYLATES ON THE PRECIPITATION OF ANTIGEN WITH ANTIBODY. (1943). Journal of Experimental Medicine, 77(2), 173-183. [Link]
-
Water testing in marine aquaculture: Method optimization and validation for ammonium quantification. (2023, May 13). International Journal of Applied Research. [Link]
-
Thermal stability of ammonium salts as compatibilizers in polymer/layered silicate nanocomposites. (2008). Polymer Degradation and Stability, 93(8), 1465-1471. [Link]
-
Salicylate-induced cation fluxes across biological membranes. A study of the underlying mechanism. (1990). Biochemical Pharmacology, 40(6), 1227-1232. [Link]
-
Effects of pH and temperature on the distribution of ammonia and ammonium ion in water. (n.d.). Retrieved from [Link]
-
Photodegradation of Amoxicillin in Aqueous Systems: A Review. (2024). Molecules, 29(8), 1839. [Link]
-
Aqueous Ammonia Equilibrium Calculations: Effect of pH and Temperature. (n.d.). Retrieved from [Link]
-
Kinetic Study and Modeling of the Degradation of Aqueous Ammonium/Ammonia Solutions by Heterogeneous Photocatalysis with TiO2 in a UV-C Pilot Photoreactor. (2020). Catalysts, 10(11), 1282. [Link]
-
pH and buffering capacity problems involved in the determination of ammonia in saline water using the indophenol blue spectrophotometric method. (2001). Analytica Chimica Acta, 434(2), 275-285. [Link]
-
SOLUBILITY DATA SERIES ALKALI METAL AND AMMONIUM CHLORIDES IN WATER AND HEAVY WATER (BINARY SYSTEMS). (n.d.). Retrieved from [Link]
Sources
- 1. Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. laguardia.edu [laguardia.edu]
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- 8. cdn.hach.com [cdn.hach.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility table - Wikipedia [en.wikipedia.org]
purification techniques for ammonium salicylate crystals
Ammonium Salicylate Crystal Purification: A Technical Support Guide
Welcome to the Technical Support Center for the purification of this compound crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. As a Senior Application Scientist, I understand that success in the lab and in process development hinges on a deep understanding of not just the what, but the why behind each step. This guide is structured to provide that critical insight, moving beyond simple protocols to explain the causality behind experimental choices.
Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format. These address specific, practical issues you are likely to encounter during your work. Every protocol described is designed as a self-validating system, grounded in established scientific principles to ensure trustworthiness and reproducibility.
Q1: My synthesized this compound crystals are off-white or have a yellowish tint. What is the likely cause and how can I purify them?
A1: An off-white or yellowish discoloration in this compound crystals is a common issue. The primary culprits are typically residual unreacted salicylic acid, oxidation products, or trace iron contamination.[1] Salicylic acid itself can impart a yellowish hue, and both compounds are susceptible to discoloration upon exposure to light and air.[1][2] Iron compounds, even in trace amounts, can also cause significant discoloration.[1][2]
Recommended Purification Technique: Recrystallization
Recrystallization is the most effective method for removing these types of impurities.[3] The principle behind this technique is the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. For this compound, a mixed solvent system or a single solvent like ethanol or water can be effective.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by selecting an appropriate solvent. This compound is highly soluble in water and ethanol.[1][4] For laboratory-scale purification, ethanol is often a good choice due to its volatility, which facilitates drying of the final crystals.
-
Dissolution: In a clean Erlenmeyer flask, add the impure this compound crystals. Slowly add the minimum amount of hot solvent (near its boiling point) required to fully dissolve the crystals. Continuous stirring will aid dissolution.
-
Hot Filtration (if necessary): If there are any insoluble impurities (e.g., dust, particulate matter), perform a hot gravity filtration. This involves quickly passing the hot, saturated solution through a fluted filter paper into a pre-warmed receiving flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, you can further increase the yield by placing the flask in an ice bath for about 15-20 minutes.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor that may contain dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying, in a desiccator, or in a vacuum oven at a low temperature. Be mindful that this compound decomposes at higher temperatures (around 213°C).[1][4]
Causality Behind the Choices:
-
Minimum Hot Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated. Upon cooling, the solubility of this compound will decrease significantly, leading to a higher recovery of the purified product.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the selective crystallization of the desired compound, leaving impurities behind in the solution.
-
Ice-Cold Solvent Wash: Using a cold solvent for washing minimizes the loss of the purified product, as solubility is lower at colder temperatures.
Q2: I'm observing poor crystal formation or an oily precipitate during recrystallization. What's going wrong?
A2: The formation of an oil or "oiling out" instead of crystals during recrystallization is a common problem that can be attributed to several factors:
-
Supersaturation: The solution may be too concentrated, leading to the solute coming out of solution as a liquid phase rather than a solid crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not be ideal for promoting crystallization of this compound.
-
Presence of Certain Impurities: Some impurities can inhibit crystal nucleation and growth.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If an oil forms, re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly decrease the concentration.
-
Induce Crystallization:
-
Seeding: Add a tiny, pure crystal of this compound to the cooled solution. This "seed" crystal provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. For example, if you are using ethanol, you could try a mixture of ethanol and water.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for oily precipitate.
Q3: How can I assess the purity of my this compound crystals after purification?
A3: A multi-pronged approach is recommended to confidently assess the purity of your this compound.
Recommended Purity Assessment Techniques:
| Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and mobile phase.[6] | Quantitative purity assessment (e.g., % purity by area), detection and quantification of impurities. |
| Melting Point Analysis | Pure crystalline solids have a sharp, well-defined melting point. Impurities broaden and depress the melting point range. | A sharp melting point close to the literature value (around 173-179°C) indicates high purity.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by specific molecular vibrations. | Confirms the functional groups present in the molecule, helping to identify the compound and detect functional group impurities. |
| Thermal Gravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature.[8] | Can indicate the presence of volatile impurities or solvent residues and provides information on the thermal stability of the compound.[8] this compound shows a significant mass loss around 204°C.[8] |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh a known amount of the purified this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).[6] Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is a common choice.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 296 nm).
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Calculate the purity by dividing the peak area of the this compound by the total peak area of all components in the chromatogram and multiplying by 100.[6]
Q4: My this compound crystals are decomposing during storage. How can I prevent this?
A4: this compound is known to be sensitive to light and air.[1][2] Upon exposure, it can discolor and release ammonia.[1] It is also hygroscopic and can absorb moisture from the atmosphere.
Recommended Storage Conditions:
-
Container: Store in a tightly sealed, light-resistant container (e.g., an amber glass bottle).
-
Atmosphere: For long-term storage or for high-purity samples, consider storing under an inert atmosphere (e.g., nitrogen or argon).[7][9]
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[7][9]
-
Desiccant: To prevent moisture absorption, store the container in a desiccator.
Logical Relationship of Degradation Factors:
Sources
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- 2. This compound [drugfuture.com]
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- 7. This compound | 528-94-9 [amp.chemicalbook.com]
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- 9. lookchem.com [lookchem.com]
Technical Support Center: Ammonium Salicylate Synthesis Scale-Up
Welcome to the technical support center for challenges in scaling up ammonium salicylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common issues encountered during the transition from laboratory to pilot or production scale. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also a deeper understanding of the underlying chemical and physical principles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Reaction Control & Exotherm Management
-
Product Purity & Color Stability
-
Crystallization & Isolation
-
Material Handling & Safety
-
-
Experimental Protocols
-
Protocol 1: Lab-Scale Aqueous Synthesis
-
Protocol 2: Controlled Crystallization
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch inconsistency when scaling up this compound synthesis?
A1: The most common cause is inadequate management of the reaction exotherm. The neutralization of salicylic acid with ammonia is highly exothermic. At a small scale, heat dissipates quickly. During scale-up, the volume of the reaction increases cubically while the surface area for heat exchange only increases squarely. This disparity can lead to localized hotspots, causing side reactions, product degradation, and inconsistent product quality.[1][2]
Q2: My final this compound product is off-white or yellow, but it was pure white at the lab scale. What could be the reason?
A2: Discoloration is often due to thermal degradation or the presence of impurities. This compound is sensitive to heat and light.[3] Hotspots during the reaction or prolonged drying at elevated temperatures can cause decomposition, leading to colored byproducts. Additionally, trace metal impurities, particularly iron, from raw materials or reactors can form colored complexes.[3] Phenolic impurities in the salicylic acid raw material can also lead to colored oxidation products.
Q3: We are experiencing poor yields upon scale-up. Where should we investigate first?
A3: Investigate your crystallization and isolation steps. Inefficient crystallization due to rapid cooling or poor mixing can lead to the formation of fine crystals that are difficult to filter, resulting in product loss to the mother liquor.[4][5] Also, this compound has significant solubility in water, so ensure your cooling and anti-solvent addition (if any) are optimized for maximum recovery. Finally, verify the stoichiometry of your reactants; losses of volatile ammonia gas during addition at elevated temperatures can lead to incomplete conversion.
Q4: Is this compound stable in solution? We are holding the reaction mixture before crystallization.
A4: While aqueous solutions of salicylates are generally stable, prolonged holding at elevated temperatures can lead to gradual hydrolysis or decomposition.[6][7] It is best practice to proceed to the crystallization step promptly after the reaction is complete and the solution has been cooled to a stable temperature. The pH of the solution also plays a role; a slightly acidic pH may favor the reversion to salicylic acid.[3]
Q5: What are the primary safety concerns when handling large quantities of this compound powder?
A5: The primary concerns are respiratory and skin irritation from airborne dust.[8][9][10][11] It is crucial to use appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[12] Engineering controls such as enclosed systems and ventilated charging ports are highly recommended to minimize dust exposure.[12]
Troubleshooting Guides
Issue 1: Runaway Reaction & Poor Temperature Control
Symptoms:
-
Rapid, uncontrolled increase in batch temperature.
-
Pressure buildup in the reactor.
-
Off-gassing of ammonia.
-
Discolored final product (brownish tint).
Root Cause Analysis: The neutralization reaction is exothermic. As the reactor scale increases, the heat transfer area-to-volume ratio decreases, making heat removal less efficient. Poor mixing can create localized areas of high reactant concentration (hotspots), accelerating the reaction rate and heat generation beyond the cooling system's capacity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal runaway.
Corrective Actions:
-
Control Reactant Addition: Switch from bulk addition to a controlled, semi-batch process. Add the ammonium hydroxide or ammonia gas at a rate that allows the cooling system to maintain the desired temperature.[1]
-
Improve Heat Transfer: Ensure the reactor's cooling jacket or coils are clean and operating at maximum capacity. Lowering the coolant temperature can also improve the heat removal rate.[2]
-
Enhance Mixing: Inadequate agitation is a common scale-up challenge. Ensure the agitator speed and design are sufficient to maintain a homogenous mixture and prevent hotspots.[1]
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry (e.g., DSC or RC1) to determine the heat of reaction and the maximum adiabatic temperature rise. This data is crucial for designing a safe and effective cooling protocol.[1][13]
Issue 2: Product Discoloration and Impurities
Symptoms:
-
Final product is yellow, tan, or pink instead of white.
-
Presence of dark specks in the crystalline powder.
-
Failed purity specifications due to unknown impurities.
Root Cause Analysis: this compound is prone to discoloration from several sources. Thermal stress can cause decomposition.[14] Contamination from raw materials, such as phenol in salicylic acid or iron from storage containers, can lead to colored byproducts.[3] Exposure to light and air can also cause degradation, with a loss of ammonia.[3]
Corrective Actions:
-
Raw Material Qualification: Source high-purity salicylic acid with low levels of phenol and other organic impurities. Analyze raw materials for trace metals, especially iron.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of phenolic compounds.
-
Temperature Control: Maintain strict temperature control during the reaction and drying phases. Avoid exceeding a drying temperature of 50-60°C.
-
Purification: If impurities are present, consider a purification step. Activated carbon treatment of the aqueous solution before crystallization can remove colored impurities. Recrystallization from a suitable solvent system can also be effective.[15]
Data Summary: Impact of Impurities on Product Color
| Impurity Source | Common Contaminants | Resulting Product Appearance | Mitigation Strategy |
| Salicylic Acid | Phenol, other organic compounds | Yellow to brown | High-purity raw material, activated carbon treatment |
| Reactor/Piping | Iron (Fe³⁺) | Pink to reddish-brown | Use of glass-lined or stainless steel (316L) reactors, passivation |
| Process-Induced | Thermal Degradation Products | Yellow to tan | Strict temperature control, inert atmosphere |
Issue 3: Crystallization Fails to Yield Consistent Product
Symptoms:
-
Wide variation in crystal size and shape (polymorphism).
-
Formation of fine powders that are difficult to filter and dry.
-
Product caking and buildup on crystallizer surfaces.[4]
-
Inconsistent bulk density of the final product.
Root Cause Analysis: The crystallization process is highly sensitive to parameters such as cooling rate, agitation, and supersaturation levels.[5] Rapid cooling (crash cooling) leads to spontaneous nucleation and the formation of small, irregular crystals. Inconsistent agitation affects heat and mass transfer, leading to non-uniform crystal growth. The presence of impurities can also inhibit or alter crystal growth patterns.[16]
Logical Relationship Diagram: Factors Affecting Crystallization
Caption: Key factors influencing crystal properties.
Corrective Actions:
-
Controlled Cooling Profile: Implement a programmed, linear, or multi-stage cooling profile instead of rapid cooling. A slower cooling rate in the metastable zone promotes controlled crystal growth over nucleation.[17][18]
-
Optimized Agitation: Determine the optimal agitation speed that keeps crystals suspended without causing excessive secondary nucleation through attrition.
-
Seeding: Introduce a small quantity of seed crystals at the beginning of the cooling process to promote growth on existing surfaces, leading to a more uniform particle size distribution.
-
Solvent System Analysis: If aqueous crystallization is problematic, explore mixed-solvent systems (e.g., water/ethanol) to modify solubility and improve crystal habit.
Experimental Protocols
Protocol 1: Lab-Scale Aqueous Synthesis of this compound
-
Setup: Equip a 1 L jacketed glass reactor with an overhead stirrer, temperature probe, and a controlled dosing pump.
-
Charge: Add 138.1 g (1.0 mole) of salicylic acid and 300 mL of deionized water to the reactor.
-
Cooling: Begin circulating coolant through the reactor jacket, setting the target temperature to 15°C.
-
Reaction: Start agitation. Slowly add 60 mL of 28-30% ammonium hydroxide solution (approx. 1.05 moles) subsurface over 60 minutes, ensuring the internal temperature does not exceed 25°C.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 20-25°C. The solution should be clear.
-
Sampling: Take a sample for pH measurement; the target pH is 7.0-8.0. Adjust with small amounts of ammonium hydroxide if necessary.
Protocol 2: Controlled Cooling Crystallization
-
Initial State: Use the final reaction mixture from Protocol 1.
-
Cooling Phase 1: Cool the solution from 25°C to 10°C over 2 hours (linear ramp).
-
Seeding (Optional): At 15°C, add 0.5 g of previously isolated this compound crystals as seeds.
-
Cooling Phase 2: Cool the slurry from 10°C to 2°C over 3 hours.
-
Hold: Hold the slurry at 2°C with gentle agitation for 1 hour to maximize yield.
-
Isolation: Filter the product using a Buchner funnel. Wash the cake with 50 mL of cold (0-5°C) deionized water.
-
Drying: Dry the product in a vacuum oven at 45°C until constant weight is achieved.
References
- Filter Dryer. (2025, July 7). Troubleshooting Common Issues with Industrial Crystallizer Equipment.
- Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
- Wikipedia. (n.d.).
- Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
- This compound: a synchrotron study. (n.d.).
- Reardon, J. (1969). Salicylate method for the quantitative determination of ammonia nitrogen. U.S.
- LPS.org. (2016, August 31).
- CymitQuimica. (2025, November 9).
- U.S. Geological Survey. (n.d.).
- TradeIndia. (n.d.).
- The Pharma Master. (n.d.). Troubleshooting.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- BIA. (n.d.).
- Core & Main. (2021, March 8).
- De Groote, M. S. (1945). Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. U.S.
- ESSLAB. (n.d.). Working Buffer Reagent for Nitrate/Nitrite Analysis utilizing the Cadmium Coil Reduction method, 125mL.
- Hach. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
- Hach. (n.d.). Nitrogen, Ammonia.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Aspirin.
- EvitaChem. (n.d.).
- ResearchGate. (2019, June 10). Safe scale-up with exothermic reactions.
- Uni Halle. (n.d.).
- Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. (2019, December 22).
- MDPI. (2022, January 26).
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- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
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- 5. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 6. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen - Google Patents [patents.google.com]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. media.coreandmain.com [media.coreandmain.com]
- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 12. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 13. researchgate.net [researchgate.net]
- 14. libjournals.unca.edu [libjournals.unca.edu]
- 15. US2007147A - Method of removing impurities from salicylo-salicylic acid and product obtainable thereby - Google Patents [patents.google.com]
- 16. opendata.uni-halle.de [opendata.uni-halle.de]
- 17. pharmtech.com [pharmtech.com]
- 18. bia.si [bia.si]
Technical Support Center: Ammonium Salicylate Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of ammonium salicylate, with a focus on the critical role of pH. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is predominantly influenced by pH. The salicylate moiety is susceptible to degradation, and the rate of this degradation is highly dependent on the hydrogen ion concentration of the solution.[1][2][3][4][5][6][7][8][9][10]
Q2: What is the optimal pH range for ensuring the stability of an this compound solution?
This compound exhibits its greatest stability in acidic conditions. To minimize degradation, it is recommended to maintain the pH of the solution below 4.[9] In cosmetic and pharmaceutical formulations, a pH below 4 is often targeted to maintain the efficacy of salicylic acid as a beta-hydroxy acid.[9] As the pH increases and the solution becomes neutral to alkaline, the rate of degradation significantly accelerates.[1][2][4][5][6][7][8][10][11]
Q3: What are the main degradation pathways for this compound in solution?
The primary degradation pathway for the salicylate ion in aqueous solution is hydrolysis. Under certain conditions, particularly exposure to UV light, photodegradation can also occur, leading to the formation of various byproducts.[8] While the ammonium ion itself is relatively stable, the salicylate component can undergo decarboxylation at elevated temperatures, though this is less common in solution under typical storage conditions.
Q4: What are the common degradation products of this compound?
Upon degradation, this compound can break down into several other compounds. The most common degradation products resulting from the breakdown of the salicylate ring include 2,3-dihydroxybenzoic acid , 2,5-dihydroxybenzoic acid , and phenol .[8] The presence of these compounds can be monitored to assess the stability of a formulation.
Q5: How do temperature and light affect the stability of this compound?
In addition to pH, temperature and light are critical factors influencing the stability of this compound.
-
Temperature: Higher temperatures accelerate the rate of degradation. It is advisable to store this compound solutions at controlled room temperature or under refrigeration to enhance stability.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[8] Therefore, it is crucial to store solutions in light-resistant containers to prevent this degradation pathway.
Troubleshooting Guide
This section addresses common issues encountered during the handling and formulation of this compound solutions.
Issue 1: My this compound solution is showing a color change over time.
-
Probable Cause: Color change is a common indicator of degradation. This can be due to several factors:
-
pH Shift: The pH of your solution may have drifted into a less stable, more alkaline range.
-
Light Exposure: The solution may have been exposed to light, leading to photodegradation.
-
Contamination: Contamination with metal ions, such as iron, can also cause discoloration.
-
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution using a calibrated pH meter. If it is above the recommended acidic range, adjust it using a suitable buffer.
-
Protect from Light: Ensure your solution is stored in an amber or opaque container to protect it from light.
-
Use High-Purity Reagents: Utilize high-purity water and reagents to minimize potential contaminants.
-
Analytical Confirmation: Use a stability-indicating method, such as HPLC, to identify and quantify any degradation products.
-
Issue 2: I am observing a loss of potency in my this compound formulation.
-
Probable Cause: A decrease in the concentration of this compound is a direct indication of degradation. The most likely cause is hydrolysis due to a suboptimal pH.
-
Troubleshooting Steps:
-
pH-Rate Profile Analysis: Review the pH of your formulation. The relationship between pH and degradation rate is not linear. Even a small increase in pH in the alkaline direction can lead to a significant increase in degradation.
-
Buffer Selection: Ensure that the buffer system used has sufficient capacity to maintain the pH within the desired acidic range throughout the shelf-life of the product.
-
Storage Conditions: Confirm that the formulation is stored at the recommended temperature and protected from light.
-
Quantitative Analysis: Employ a validated stability-indicating HPLC method to accurately determine the remaining concentration of this compound and quantify the degradation products.
-
The Impact of pH on Salicylate Stability: A Deeper Dive
The stability of the salicylate molecule is intrinsically linked to its ionization state, which is governed by the pH of the solution. The carboxylic acid group of salicylic acid has a pKa of approximately 2.97.
-
In acidic solutions (pH < 2.97): The salicylic acid is predominantly in its protonated, un-ionized form. This form is more stable and less susceptible to hydrolytic degradation.
-
In alkaline solutions (pH > 2.97): The salicylic acid exists primarily as the salicylate anion. This ionized form is more reactive and degrades more rapidly.
The following diagram illustrates the general relationship between pH and the degradation rate of salicylates.
Caption: General effect of pH on salicylate stability.
The following table provides a qualitative summary of the expected stability of this compound at different pH ranges based on available literature for salicylic acid and its derivatives.
| pH Range | Expected Stability | Primary Species | Predominant Degradation Mechanism |
| < 4 | High | Salicylic Acid (Unionized) | Minimal Hydrolysis |
| 4 - 6 | Moderate | Mix of Salicylic Acid and Salicylate | Slow Hydrolysis |
| > 7 | Low | Salicylate (Ionized) | Rapid Base-Catalyzed Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12][13][14][15][16][17][18]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV lamp (254 nm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Cool the solution and neutralize with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified time (e.g., 30 minutes, 1, 2 hours). Degradation is expected to be rapid.
-
Neutralize the solution with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8 hours).
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a heating block at 80°C for a specified time (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to UV light at 254 nm for a specified duration (e.g., 24, 48 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for Forced Degradation Study.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for a stability-indicating reverse-phase HPLC method for the analysis of this compound and its degradation products.[11][12][13][14][15][16][18]
Objective: To separate and quantify this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Xorabax XBD C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate buffer (pH 3.0) : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Mix with methanol in the specified ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability study to a suitable concentration with the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of the this compound peak.
-
Inject the stressed samples.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Observe any new peaks in the chromatograms of the stressed samples, which correspond to degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
References
-
Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1169-1178. [Link]
-
Nalluri, B. N., & Seshagiri, V. (2014). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Pharmaceutical and Health Care Systems, 3(1), 1-5. [Link]
-
Maitra, S. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C). Chem. Proc., 6, x. [Link]
-
Kumar, S., & Kumar, A. (2024). Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1008. [Link]
-
Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Semantic Scholar. [Link]
-
Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Yashwantrao Chavan Maharashtra Open University. [Link]
-
Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]
-
Maiti, S. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C). Sciforum. [Link]
-
Beynon, C. B., & James, K. C. (1967). The autoxidation of sodium salicylate in aqueous solution. Journal of Pharmacy and Pharmacology, 19(10), 660-666. [Link]
-
Villari, A., et al. (2001). Variable pH kinetics: an easy determination of pH-rate profile. Journal of Pharmaceutical Sciences, 90(3), 270-274. [Link]
-
Pop, A., et al. (2012). Study of hydrolysis of acetylsalicylic acid. Chemistry Journal, 2(5), 192-196. [Link]
-
Prudencio, A., et al. (2008). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. Journal of Biomedical Materials Research Part A, 85A(2), 469-477. [Link]
-
Sharma, A., & Singh, S. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-346. [Link]
-
Villari, A., et al. (2001). Hydrolysis of Aspirin Studied by Spectrophotometric and Fluorometric Variable-Temperature Kinetics. ResearchGate. [Link]
-
Markovich, R. J., et al. (2008). Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion (R). Journal of Pharmaceutical and Biomedical Analysis, 47(3), 503-509. [Link]
-
Kahn, K. (2013). Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. University of Southern Mississippi. [Link]
-
Various Authors. (2021). How does pH affect salicylic acid concentration in aspirin hydrolysis? Will a more acidic or basic pH lead to a faster hydrolytic rate?. Quora. [Link]
-
Onah, G. O. (2004). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv. [Link]
-
Lin, Y. H., & Ho, B. H. (2022). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. Processes, 10(4), 694. [Link]
-
Klementova, S., & Zlamalova, M. (2022). Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates. Molecules, 27(19), 6296. [Link]
-
Lin, Y. H., & Ho, B. H. (2022). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. MDPI. [Link]
-
Singh, S., et al. (1985). Availability studies on acetylsalicylic acid, salicylamide and phenacetin at different pH values. Pharmazie, 40(9), 639-641. [Link]
-
Karagianni, A., et al. (2022). Saturated solubility of salicylic acid in the aqueous phases at different pH values. ResearchGate. [Link]
-
Manthe, B., Schulz, M., & Schnabl, H. (1992). Lower pH values of the solutions intensify the effect of salicylic acid (SA), inducing stomatal closure in epidermal peels. ResearchGate. [Link]
-
Hu, J., et al. (2016). Study on the kinetics and transformation products of salicylic acid in water via ozonation. Chemosphere, 154, 337-345. [Link]
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- 9. Availability studies on acetylsalicylic acid, salicylamide and phenacetin at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. wjpsonline.com [wjpsonline.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar [semanticscholar.org]
- 15. ycmou.ac.in [ycmou.ac.in]
- 16. wjpsonline.com [wjpsonline.com]
- 17. ijrpp.com [ijrpp.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Ammonium Salicylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ammonium salicylate. This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of its degradation pathways. Our aim is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that arise during the handling, storage, and analysis of this compound.
Issue 1: Unexpected Changes in Solution pH and Appearance
Q1: I've prepared an aqueous solution of this compound, and over a short period, I've noticed a decrease in pH and a slight discoloration. What is happening?
A1: This is a common observation and is typically indicative of the initial stages of degradation. This compound in solution is in equilibrium between the salicylate anion and the ammonium cation. The ammonium ion can undergo hydrolysis to a small extent, releasing ammonia (NH₃) and a proton (H⁺), which can lead to a slight decrease in pH.
Furthermore, upon exposure to light, this compound can discolor and release ammonia[1]. This photodegradation can initiate more complex reactions. The discoloration is often due to the formation of colored oxidation products from the salicylate moiety.
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your solutions, especially if they are to be used over an extended period.
-
Light Protection: Always store this compound solutions in amber or light-protecting containers to minimize photodegradation[1].
-
Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Q2: My this compound solution has developed a noticeable color, ranging from yellow to brown. Is my sample still usable?
A2: The development of color indicates the formation of degradation products. The usability of the solution depends on the specific requirements of your experiment. For applications requiring high purity, such as in pharmaceutical formulations or as an analytical standard, a colored solution is generally not suitable.
The color formation is often due to the oxidation of the salicylate ring, leading to the formation of hydroxylated and quinone-like structures. These reactions can be catalyzed by trace metal ions and exposure to light and oxygen.
Logical Workflow for Investigation:
Caption: Workflow for investigating color change in this compound solutions.
Issue 2: Formation of Precipitates
Q3: I've observed a precipitate forming in my this compound solution upon standing. What could be the cause?
A3: Precipitate formation can arise from several factors:
-
Salting Out: If your solution is highly concentrated or if other salts are present, changes in temperature or solvent composition can lead to the "salting out" of this compound.
-
Degradation to Salicylic Acid: As ammonia is lost from the solution (e.g., due to volatilization, especially in open containers or at elevated temperatures), the equilibrium shifts, and the less soluble salicylic acid can precipitate out, particularly in neutral to acidic conditions.
-
Interaction with Metal Ions: Salicylates can form complexes with various metal ions. If your solvent or glassware has trace metal contamination, this can lead to the formation of insoluble metal salicylate precipitates[1]. The presence of ions like calcium and magnesium can also cause precipitation, which can be mitigated by adding a chelating agent like EDTA[2][3].
Troubleshooting Steps:
-
Check Solubility Limits: Ensure you are working within the solubility limits of this compound in your chosen solvent system and at your working temperature.
-
Control Headspace: Use tightly sealed containers to minimize the loss of ammonia.
-
Use High-Purity Solvents and Clean Glassware: To avoid metal ion contamination, use high-purity water (e.g., Milli-Q) and acid-washed glassware.
Issue 3: Inconsistent Analytical Results
Q4: I am getting variable results when quantifying this compound using HPLC. What are the likely causes?
A4: Inconsistent HPLC results are a common challenge and can be traced back to either sample instability or issues with the analytical method itself.
-
On-going Degradation: If your samples are degrading in the autosampler while awaiting injection, you will observe a decrease in the main peak area and an increase in degradation product peaks over time.
-
Method Suitability: Your HPLC method may not be "stability-indicating." This means it may not be able to separate the intact this compound from its degradation products, leading to inaccurate quantification.
-
Mobile Phase pH: The pH of the mobile phase is critical for the analysis of ionizable compounds like salicylates. Small shifts in pH can affect the retention time and peak shape.
Troubleshooting Guide for HPLC Analysis
| Symptom | Potential Cause | Recommended Action |
| Decreasing peak area over a sequence | Sample degradation in the autosampler. | Use a cooled autosampler (e.g., 4°C). Prepare fresh samples just before analysis. |
| Peak tailing or fronting | Inappropriate mobile phase pH; secondary interactions with the column. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of salicylic acid (~3.0). Use a high-purity silica column. |
| Ghost peaks | Contamination in the mobile phase or carryover from previous injections. | Prepare fresh mobile phase. Implement a robust needle wash protocol in your injection sequence. |
| Poor resolution between parent and degradant peaks | The method is not optimized to be stability-indicating. | Re-develop the method using forced degradation samples to ensure separation of all significant degradants. |
Q5: My UV-Vis quantification of salicylate is giving inconsistent readings. Why is this happening?
A5: UV-Vis spectroscopy is sensitive to changes in the chemical environment.
-
pH Sensitivity: The UV spectrum of salicylic acid is pH-dependent. The absorbance maximum and molar absorptivity can shift with changes in pH due to the ionization of the carboxylic acid and phenolic hydroxyl groups.
-
Interference from Degradation Products: Degradation products, such as dihydroxybenzoic acids, also absorb UV light and can interfere with the quantification of the parent compound if their spectra overlap[4].
-
Formation of Colored Complexes: Salicylates form colored complexes with ferric ions (Fe³⁺), a reaction often used for colorimetric quantification[5]. If there is iron contamination in your sample or reagents, this can lead to erroneously high absorbance readings.
Troubleshooting UV-Vis Analysis:
-
Buffer Your Samples: Ensure all your standards and samples are prepared in the same buffer to maintain a constant pH.
-
Perform a Spectral Scan: Instead of just reading at a single wavelength, perform a full spectral scan to check for the presence of interfering peaks from degradation products.
-
Method Specificity: For complex mixtures, UV-Vis may not be specific enough. Consider using a chromatographic method like HPLC for more accurate quantification.
Understanding the Degradation Pathways
This compound can degrade through several pathways, primarily influenced by pH, light, temperature, and the presence of oxidizing agents.
Caption: Major degradation pathways of this compound under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway, influenced by pH.
-
Acidic Conditions: In acidic media, the equilibrium favors the protonated, less reactive form of salicylic acid. Therefore, degradation is generally slower.
-
Neutral to Alkaline Conditions: In neutral to alkaline solutions, the salicylate anion is more susceptible to oxidation. The rate of hydrolysis of related salicylate esters is known to increase with pH. While this compound itself doesn't have an ester to hydrolyze, the alkaline environment can promote oxidative degradation pathways.
Photodegradation
Exposure to UV light can significantly accelerate the degradation of this compound. The primary mechanism involves the generation of hydroxyl radicals, which then attack the aromatic ring.
-
Primary Products: The initial products are typically hydroxylated derivatives, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid[4].
-
Secondary Products: With continued exposure, further oxidation can lead to ring-opening, forming smaller aliphatic acids like maleic acid and oxalic acid.
Oxidative Degradation
The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can lead to the formation of various degradation products. This pathway is often implicated in the color formation observed in aged solutions. Key products include catechol and various hydroxylated benzoic acids[4].
Thermal Degradation
This compound is relatively stable at room temperature but will decompose at elevated temperatures. The decomposition temperature is reported to be around 213°C[1]. The primary thermal degradation pathway for the salicylate moiety is decarboxylation to form phenol and carbon dioxide. The ammonium component will decompose to ammonia.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method[6][7].
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with DAD/UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature and monitor for degradation at the specified time points.
-
-
Photodegradation:
-
Expose a sample of the stock solution in a transparent container to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at the end of the exposure period.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At time points, dissolve a portion of the solid in the mobile phase for analysis.
-
Data Analysis:
-
Analyze all samples by a suitable HPLC method.
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
-
Identify new peaks (degradation products) and calculate the percentage degradation of the parent compound.
-
Use a diode-array detector to check for peak purity of the parent peak in the stressed samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm and 296 nm (for salicylates)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Reardon, J. (1969). Salicylate method for the quantitative determination of ammonia nitrogen. U.S. Patent No. 3,432,395. Washington, DC: U.S.
-
Jicha, T. M. (2015). Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. U.S. Environmental Protection Agency. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Nagshetty, K., & Basutkar, M. R. (2014). Effect of nitrogen sources on the degradation of salicylate by a Pseudomonas sp. Bibliomed. [Link]
-
Corrales, R., et al. (1985). Effects of ammonium chloride, salicylate, and carnitine on palmitic acid oxidation in rat liver slices. Pediatric Research, 19(8), 835-839. [Link]
-
Pharma Dekho. (2023). Sop for force degradation study. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
LibreTexts. (2022). 14.4: Quantitative Applications. Chemistry LibreTexts. [Link]
-
Al-Momani, I. F. (2020). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. Radiation Physics and Chemistry, 170, 108668. [Link]
-
Hach. (2016). Safety Data Sheet: Ammonia Salicylate Reagent. [Link]
-
Agilent. (2019). Improve Data Integrity and Remove Analytical Variables in UV-Vis Measurements. [Link]
-
Patel, Y. P. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-8. [Link]
-
Scribd. (n.d.). Forced Degradation Studies Guide. [Link]
-
Smith, R. T. (1951). The effect of salicylates on the precipitation of antigen with antibody. The Journal of Immunology, 67(5), 415-423. [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]
-
TradeIndia. (n.d.). This compound Manufacturer, Supplier, Exporter. [Link]
-
U.S. Geological Survey. (1989). Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. [Link]
-
University of Illinois Urbana-Champaign. (2023). SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. [Link]
-
University of Illinois Urbana-Champaign. (2021). SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. [Link]
-
Longdom Publishing. (n.d.). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. [Link]
-
Royal Society of Chemistry. (2018). Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study. [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Experiment 12 - UVVIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN. [Link]
-
World Journal of Pharmaceutical Research. (2018). Spectrophotometric determination of salicylic acid from single as well as combined dosage form. [Link]
-
Gomez, J., et al. (2020). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. Journal of The Electrochemical Society, 167(14), 146501. [Link]
-
Mai, N. L., et al. (2021). Initial degradation mechanism of salicylic acid via electrochemical process. Journal of Molecular Liquids, 340, 117255. [Link]
-
Wróblewska, K. B., et al. (2019). Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. Molecules, 25(1), 51. [Link]
-
Bruce, W. D., & Perona, J. J. (1966). Kinetics of the hydrolysis of methyl salicylate by sodium hydroxide. Industrial & Engineering Chemistry Process Design and Development, 5(2), 162-166. [Link]
-
Leite, S. G. F., et al. (2003). Salicylic acid degradation from aqueous solutions using Pseudomonas fluorescens HK44: parameters studies and application tools. Brazilian Journal of Microbiology, 34(1), 39-42. [Link]
-
de la Hoz, D., et al. (2021). Kinetic Study and Modeling of the Degradation of Aqueous Ammonium/Ammonia Solutions by Heterogeneous Photocatalysis with TiO2 in a UV-C Pilot Photoreactor. Catalysts, 11(11), 1363. [Link]
-
Li, Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013-6021. [Link]
-
Li, Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013-6021. [Link]
-
Carlotti, M. E., et al. (2003). Photodegradation of phenol and salicylic acid by coated rutile-based pigments: A new approach for the assessment of sunscreen treatment efficiency. Journal of Cosmetic Science, 54(5), 513-524. [Link]
-
Searle, P. L. (1984). Spectrophotometric determination of ammonia: A study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. Analyst, 109(5), 549-552. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dem.ri.gov [dem.ri.gov]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
Technical Support Center: Optimizing Storage of Ammonium Salicylate to Prevent Degradation
Welcome to the technical support center for ammonium salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this compound to ensure its stability and prevent degradation. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical solutions to common challenges encountered in the laboratory.
Introduction
This compound, the salt of salicylic acid and ammonia, is a versatile compound utilized in pharmaceuticals for its analgesic and anti-inflammatory properties.[1][2] However, being a salt of a weak acid and a weak base, it is susceptible to various degradation pathways that can compromise its efficacy and introduce impurities into your experiments. Understanding the mechanisms behind its degradation is paramount to maintaining its integrity.
This guide will address common questions and troubleshooting scenarios in a direct question-and-answer format, providing not just procedural steps but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
The most common indicators of degradation include:
-
Discoloration: A noticeable change from a white or colorless crystalline powder to a yellowish or brownish hue often indicates degradation, particularly due to light exposure.[2][3]
-
Odor of Ammonia: The distinct smell of ammonia is a direct sign of decomposition, where the salt reverts to its constituent parts.[2][3][4]
-
Changes in pH: A freshly prepared aqueous solution of this compound should be slightly acidic.[2] A significant shift in pH can indicate hydrolysis and the release of ammonia.
-
Reduced Potency: In a formulation, a decrease in the expected therapeutic or chemical effect can be a consequence of degradation of the active ingredient.
-
Insolubility: The formation of insoluble precipitates in a solution may suggest the presence of degradation products.
Q2: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, adhere to the following storage conditions. These are designed to mitigate the primary degradation pathways: hydrolysis, thermal decomposition, and photodegradation.
| Parameter | Recommendation | Rationale |
| Temperature | Ambient room temperature (20-25°C or 68-77°F)[1][5][6] | This compound is thermally stable at room temperature, but higher temperatures can accelerate decomposition.[7][8] |
| Light | Store in a dark place or in an opaque, light-resistant container.[3][4][9] | Exposure to light, particularly UV light, can induce photodegradation, leading to discoloration and the release of ammonia.[2][4] |
| Atmosphere | Keep in a tightly sealed container.[1][5] | This prevents the ingress of moisture, which can lead to hydrolysis, and minimizes exposure to atmospheric ammonia which can affect the equilibrium of the salt.[10] |
| Humidity | Store in a dry environment. Consider storage in a desiccator for long-term stability.[9][11] | As a salt, this compound can be hygroscopic. Absorbed moisture can initiate hydrolysis, breaking the salt down into salicylic acid and ammonia.[12][13] |
Q3: How does the degradation of this compound occur?
The degradation of this compound primarily proceeds through three main pathways. Understanding these mechanisms is key to preventing them.
Caption: Primary degradation pathways of this compound.
-
Thermal Decomposition: When heated, this compound can dissociate into salicylic acid and ammonia.[7][8] Salicylic acid itself can further decompose at higher temperatures through decarboxylation to form phenol and carbon dioxide.[14]
-
Photodegradation: Exposure to light, especially UV radiation, provides the energy to break the ionic bond, leading to the formation of salicylic acid and the release of ammonia gas.[4] This is often observed as discoloration of the solid material.[2]
-
Hydrolysis: In the presence of water, the equilibrium between this compound and its constituent acid and base (salicylic acid and ammonia) can shift, leading to the breakdown of the salt.[12] This is a common phenomenon for salts derived from a weak acid and a weak base.
Troubleshooting Guide
Problem: My this compound powder has turned yellow/brown.
-
Likely Cause: Photodegradation due to exposure to light.[2]
-
Immediate Action: Transfer the material to an amber or opaque container and store it in a dark location, such as a cabinet.[9]
-
Validation Protocol:
-
Prepare a solution of the discolored material and a control sample (if available) in a suitable solvent (e.g., water or ethanol).
-
Analyze both solutions by UV-Vis spectrophotometry. A shift in the absorption spectrum or the appearance of new peaks in the discolored sample compared to the control can indicate the formation of degradation products.
-
For a more definitive analysis, use a stability-indicating HPLC method to quantify the remaining this compound and identify potential degradation products.
-
Problem: I can smell ammonia when I open the container.
-
Likely Cause: Dissociation of the salt back into ammonia and salicylic acid, likely accelerated by elevated temperature or the presence of moisture.[2][4]
-
Immediate Action: Ensure the container is tightly sealed when not in use.[1] If the material is stored in a warm location, move it to a cooler area.[9] If moisture is suspected, consider storing the container in a desiccator.
-
Validation Protocol:
-
Headspace Gas Chromatography (GC): A GC analysis of the container's headspace can confirm the presence of ammonia.
-
pH Measurement: Prepare a 1% aqueous solution of the this compound and measure the pH. Compare this to the pH of a solution made from a fresh, unopened lot. A significant deviation can indicate decomposition.
-
Problem: The pH of my this compound solution is inconsistent between batches.
-
Likely Cause: This could be due to varying levels of degradation in different lots of the solid material before dissolution, or instability of the solution after preparation.
-
Immediate Action:
-
For solid material, ensure all batches are stored under identical, optimal conditions.
-
For solutions, prepare them fresh whenever possible. If storage is necessary, store in a tightly sealed, light-resistant container in a cool place.
-
-
Experimental Workflow for Solution Stability:
Sources
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3471617A - Pharmaceutical compositions of ammoniated mercury salicylate and methods for their use - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]
- 6. Proper Storage of Pharmaceutical Products: A Comprehensive Guide | The Exeter Daily [theexeterdaily.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. What are the safety precautions when handling organic salts? - Blog - Anquan Chemical [zbaqchem.com]
- 10. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 12. Aspirin - Wikipedia [en.wikipedia.org]
- 13. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Common Impurities in Commercial Ammonium Salicylate
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with commercial ammonium salicylate. This resource is designed to provide you with in-depth, field-proven insights into the common impurities that may be present in your starting materials. Understanding and mitigating the impact of these impurities is critical for ensuring the accuracy, reproducibility, and safety of your experimental and developmental work.
This guide moves beyond a simple listing of potential contaminants, offering a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions. We will delve into the causality behind the presence of these impurities and provide actionable protocols for their identification and management.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities I should be aware of in commercial this compound?
A1: Impurities in any pharmaceutical-grade substance, including this compound, can be broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[1] Each of these can arise from various stages of the manufacturing process, from the raw materials used to the storage and handling of the final product.[1]
-
Organic Impurities: These are often related to the synthesis process or degradation of the active pharmaceutical ingredient (API).[1] For this compound, this can include unreacted starting materials, byproducts of the synthesis, and degradation products.
-
Inorganic Impurities: These are typically non-carbon-based substances that can be introduced during manufacturing.[1][2] This category includes heavy metals, catalysts, inorganic salts, and filter aids.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of this compound that are not completely removed during the manufacturing process.[1]
Q2: I suspect my batch of this compound is impure. What are the common visual and physical indicators?
A2: While instrumental analysis is necessary for definitive identification and quantification, some visual and physical cues may suggest the presence of impurities. This compound should be a white, crystalline powder.[3] Any deviation from this could indicate a problem.
-
Discoloration: A yellowish or brownish tint can be a sign of degradation products or the presence of iron compounds.[4] this compound is known to discolor upon exposure to light.[4]
-
Odor: A faint phenolic odor might suggest the presence of free salicylic acid or phenol as an impurity.
-
Incomplete Dissolution: Pure this compound is soluble in water.[3][4] The presence of insoluble particulate matter could indicate inorganic impurities or certain organic byproducts.
Q3: What are the most likely organic impurities in my this compound and where do they come from?
A3: The most common organic impurities are typically related to the synthesis of salicylic acid and this compound itself. The synthesis of this compound involves the reaction of salicylic acid with an ammonia source, such as ammonia solution or ammonium hydroxide.[4][5]
| Potential Organic Impurity | Likely Source | Potential Impact on Experiments |
| Salicylic Acid | Unreacted starting material from the synthesis of this compound.[3][6] | Can alter the pH of solutions, potentially affecting reaction kinetics, formulation stability, and biological activity. |
| 4-Hydroxybenzoic Acid | A common byproduct in the industrial synthesis of salicylic acid (Kolbe-Schmitt reaction).[7] | May have different biological activity and can interfere with analytical methods targeting the salicylate structure. |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Another byproduct of the Kolbe-Schmitt reaction.[7] | Can chelate metals and may exhibit different pharmacological or toxicological profiles. |
| Phenol | A starting material for salicylic acid synthesis.[3][7] | Can be cytotoxic and may interfere with biological assays. Its presence indicates poor purification of the salicylic acid precursor. |
| Degradation Products (e.g., Salicylic Acid, Ammonia) | Decomposition of this compound upon exposure to light or heat.[4][6] | Leads to a decrease in the purity and potency of the active ingredient and can introduce variability between experiments. |
Q4: My experiments are showing unexpected toxicity. Could inorganic impurities be the cause?
A4: Yes, inorganic impurities, particularly heavy metals, are a significant concern due to their potential toxicity, even at trace levels.[2] These impurities can be introduced from raw materials, reagents, catalysts, and manufacturing equipment.[2]
| Potential Inorganic Impurity | Likely Source | Potential Impact on Experiments/Development |
| Heavy Metals (e.g., Lead, Arsenic, Mercury) | Contamination from raw materials, water used in the process, or leaching from manufacturing equipment.[2][8] | Can be highly toxic, interfering with cellular processes and leading to erroneous results in biological assays.[2] Regulatory limits for heavy metals are strictly enforced in drug development.[8][9] |
| Catalyst Residues (e.g., Palladium, Platinum) | Used in various stages of organic synthesis.[1][8] | Can have their own catalytic activity, potentially interfering with downstream chemical reactions or biological systems. |
| Inorganic Salts (e.g., Chlorides, Sulfates) | From purification processes or as part of the raw materials.[1][2] | Can alter the ionic strength of solutions, affecting protein solubility, enzyme kinetics, and the performance of analytical techniques like chromatography. |
| Filter Aids (e.g., Celite, Charcoal) | Used during the purification of the product.[1][2] | If not completely removed, can introduce particulate matter into the final product. |
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
Possible Cause: The presence of unreacted salicylic acid or other organic impurities with biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Experimental Protocol: HPLC Analysis for Organic Impurities
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape for acidic impurities.[7]
-
Standard Preparation: Prepare standard solutions of this compound and potential impurities (salicylic acid, 4-hydroxybenzoic acid, phenol) in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound in the diluent to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a wavelength where both the API and potential impurities have good absorbance (e.g., 230 nm or 270 nm).[10]
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: Inject the standards and the sample. Compare the retention times of any impurity peaks in the sample to those of the standards for identification. Quantify the impurities using the peak areas relative to the standard curves.
Issue 2: Unexpected precipitation or changes in solution pH.
Possible Cause: Presence of excess unreacted salicylic acid or inorganic salts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability issues.
Experimental Protocol: Determination of Free Salicylic Acid
A simple acid-base titration can be used to estimate the amount of free salicylic acid.
-
Sample Preparation: Accurately weigh a sample of commercial this compound and dissolve it in a known volume of neutralized water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The amount of sodium hydroxide consumed can be used to calculate the percentage of free salicylic acid in the sample.
Concluding Remarks
The quality of your starting materials is a cornerstone of reliable and reproducible scientific research. By understanding the potential impurities in commercial this compound and implementing appropriate quality control measures, you can mitigate risks and enhance the integrity of your experimental outcomes. This guide serves as a starting point for troubleshooting common issues. For critical applications, always refer to the certificate of analysis provided by the supplier and consider independent verification of purity.
References
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
Inorganic Impurities - Auriga Research. (n.d.). Retrieved from [Link]
- Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. (1935). Google Patents.
-
Different Types of Impurities in Pharmaceuticals - Moravek. (n.d.). Retrieved from [Link]
- "Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System" MED-SOP-CHA031-SAL TJ 4-2015. (2015). U.S. Environmental Protection Agency.
-
This compound - Cymer Chemicals. (n.d.). Retrieved from [Link]
-
Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. (n.d.). Retrieved from [Link]
- Salicylate method for the quantitative determination of ammonia nitrogen. (1969). Google Patents.
- The Digest of Comments Received on the Stimuli Article “General Chapter on Inorganic Impurities: Heavy Metals” Published in Pharmacopeial Forum 34(5). (2009, April 22). US Pharmacopeia (USP).
-
Abernethy, D. R., Destefano, A. J., Cecil, T. L., Zaidi, K., Williams, R. L., & USP Metal Impurities Advisory Panel. (2010). Metal impurities in food and drugs. Pharmaceutical research, 27(5), 750–755. [Link]
-
Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. (n.d.). Retrieved from [Link]
- Pharmaceutical compositions of ammoniated mercury salicylate and methods for their use. (1969). Google Patents.
-
SOP: Determination of Soil Extractable Ammonium via the Salicylate Method - Soils Lab. (2023, April 24). Retrieved from [Link]
-
Nitrogen, Ammonia - Hach. (n.d.). Retrieved from [Link]
-
(PDF) Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. (2020, October 16). Retrieved from [Link]
-
This compound - NEW ALLIANCE FINE CHEM PVT LTD. (n.d.). Retrieved from [Link]
-
Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application | Agilent. (n.d.). Retrieved from [Link]
- Ammonium salts of acetyl salicylic acid. (1936). Google Patents.
-
Quantifying residual solvents in active pharmaceutical ingredients - Magritek. (2023, December 8). Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. newalliance.co.in [newalliance.co.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 528-94-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Metal impurities in food and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Validation for Ammonium Salicylate Quantification
Welcome to the technical support center for the analytical method validation of ammonium salicylate quantification. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of method validation. Here, you will find a blend of theoretical principles and practical, actionable solutions to common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the validation of analytical methods for this compound.
Question 1: What are the primary analytical techniques for quantifying this compound?
The choice of analytical technique is fundamentally guided by the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., quality control, stability testing). The most prevalent methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying this compound in pharmaceutical formulations. It offers a good balance of specificity, sensitivity, and cost-effectiveness. Salicylate has a strong chromophore, making UV detection at wavelengths around 296-303 nm highly effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex matrices or when very low detection limits are required (e.g., impurity profiling or pharmacokinetic studies), LC-MS provides superior sensitivity and specificity.
-
Titrimetric Methods: While less common for routine quality control due to lower specificity, acid-base titration can be a simple and cost-effective method for quantifying this compound in bulk drug substance where interfering substances are not present.
Question 2: Which regulatory guidelines should I follow for method validation?
Your validation protocol must be grounded in established regulatory standards to ensure data integrity and acceptance. The primary guidelines to follow are:
-
ICH Q2(R1): Validation of Analytical Procedures: This is the cornerstone document providing a comprehensive framework for validating analytical methods. It outlines the validation characteristics required for different types of analytical procedures (identification, quantitative tests for impurities, assay).
-
United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures": This chapter provides detailed guidance that is harmonized with the ICH guidelines.
-
FDA Guidance for Industry: Bioanalytical Method Validation: This is essential if you are working with biological matrices (e.g., plasma, urine) for pharmacokinetic studies.
Question 3: What are the critical validation parameters for an HPLC assay of this compound?
According to ICH Q2(R1), a quantitative assay for a drug substance or drug product must be validated for the following key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked placebo or by comparison to a reference method.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Below is a typical workflow for the validation process.
Caption: A typical workflow for analytical method validation.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the quantification of this compound using HPLC-UV.
Issue 1: Tailing or Asymmetric Peak Shape for Salicylate
-
Symptom: The peak for salicylic acid (the active moiety) shows significant tailing (asymmetry factor > 1.5).
-
Underlying Cause & Explanation: Salicylic acid is a carboxylic acid with a pKa of approximately 2.97. If the pH of the mobile phase is not sufficiently low (at least 1.5-2 pH units below the pKa), the carboxyl group will be partially ionized. This mixture of ionized and non-ionized forms can interact differently with the stationary phase, leading to peak tailing. The free silanol groups on the silica backbone of the column can also have secondary interactions with the analyte.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most critical factor is to lower the pH of the aqueous portion of your mobile phase. Add a small amount of an acid like phosphoric acid or formic acid to bring the pH to a range of 2.5-3.0. This ensures the salicylic acid is in its protonated, non-ionized form, leading to better peak shape.
-
Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate or acetate buffer) to maintain a consistent pH throughout the run. This is crucial for reproducibility.
-
Consider an End-Capped Column: Use a high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups available for secondary interactions.
-
Check for Column Degradation: A deteriorating column can also cause peak tailing. If the above steps do not resolve the issue, try a new column of the same type.
-
Issue 2: Poor Resolution Between Salicylate and a Degradant/Impurity Peak
-
Symptom: Two peaks are co-eluting or have a resolution factor of less than 1.5.
-
Underlying Cause & Explanation: This indicates that the chromatographic conditions are not optimized to separate the two compounds. The selectivity of the system is insufficient.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Solvent Type: If you are using methanol, try switching to acetonitrile (or vice versa). These solvents have different selectivities and can alter the elution order.
-
-
Adjust pH: As with peak tailing, pH can significantly affect the retention and selectivity of ionizable compounds. A small change in pH can sometimes dramatically improve resolution.
-
Change the Column: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., a Phenyl or Cyano column) which will offer different retention mechanisms.
-
Gradient Elution: If you are using an isocratic method, developing a gradient elution method can often resolve closely eluting peaks.
-
Issue 3: Inconsistent Retention Times
-
Symptom: The retention time of the this compound peak shifts significantly between injections or between runs.
-
Underlying Cause & Explanation: Retention time stability is a key indicator of system performance. Drifting retention times can be caused by a number of factors related to the HPLC system or the mobile phase.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. A common rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Check for Leaks: Inspect the entire HPLC system for leaks, from the solvent reservoirs to the detector. Even a small leak can cause pressure fluctuations and lead to shifting retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Inconsistent mobile phase composition is a very common cause of this issue.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Below is a decision tree to guide troubleshooting efforts.
Caption: A decision tree for troubleshooting common HPLC issues.
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for key validation experiments.
Protocol 1: Specificity and Forced Degradation Study
Objective: To demonstrate that the analytical method is specific for this compound and can separate it from potential degradation products.
Methodology:
-
Prepare Samples:
-
Blank: Prepare a sample of the matrix (e.g., placebo formulation) without the active pharmaceutical ingredient (API).
-
Standard: Prepare a solution of this compound reference standard at the target concentration.
-
Forced Degradation Samples: Subject the API to various stress conditions to induce degradation:
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis: Analyze all prepared samples by the proposed HPLC method.
-
Evaluation:
-
The blank sample should show no interfering peaks at the retention time of this compound.
-
Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. The peak should be spectrally pure.
-
Ensure that any degradation products formed are well-resolved from the main analyte peak (resolution > 2).
-
Protocol 2: Linearity Assessment
Objective: To determine the linearity of the method over a specified range.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound reference standard of known concentration.
-
Prepare Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. The concentration range should typically span 80% to 120% of the target assay concentration.
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis on the data.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visually inspect the plot for any signs of non-linearity.
-
Data Presentation: Typical Acceptance Criteria for Validation Parameters
The following table summarizes typical acceptance criteria for the validation of an HPLC assay method for this compound, based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of the analyte. Peak purity index > 0.999. Resolution between analyte and closest degradant > 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Mean recovery of 98.0% to 102.0% for the drug substance. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Precision (Intermediate) | Overall RSD ≤ 2.0% when results are combined from different days, analysts, or equipment. |
| Limit of Quantitation (LOQ) | For an assay, it is not typically required to determine LOD/LOQ. For impurity testing, a signal-to-noise ratio of 10:1 is standard for LOQ. |
| Robustness | The RSD of the results from the deliberately varied conditions should not be significantly different from the nominal conditions (e.g., overall RSD ≤ 2.0%). Peak asymmetry should remain < 2.0. |
References
-
Jahromi, L. Z., et al. (2020). "Development and Validation of a Simple and Rapid HPLC-UV Method for the Determination of Salicylic Acid in Human Plasma." Journal of Liquid Chromatography & Related Technologies. [Link]
-
Alsarra, I. A. (2009). "Development and validation of a simple and sensitive HPLC method for the determination of salicylic acid in human plasma." Journal of Chromatography B, 877(24), 2539-2543. [Link]
-
International Council for Harmonisation. (2005). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." [Link]
-
European Medicines Agency. (1995). "ICH Q2 (R1) Validation of analytical procedures: text and methodology." [Link]
Validation & Comparative
A Senior Scientist's Guide to Salicylate Reagents in Ammonia Analysis: A Comparative Review of Ammonium Salicylate and Sodium Salicylate
Introduction: The Critical Role of Ammonia Quantification
In fields ranging from environmental monitoring and water quality assessment to biochemical assays and pharmaceutical manufacturing, the accurate quantification of ammonia (NH₃) and its ionic form, ammonium (NH₄⁺), is paramount. Ammonia nitrogen is a key indicator of water pollution from agricultural runoff and domestic waste, and a critical parameter in biological processes.[1] For researchers and drug development professionals, precise ammonia measurement is essential for applications such as monitoring cell culture health, quantifying enzymatic reactions (e.g., urease activity), and ensuring the purity of final products.
Among the various analytical techniques, the Berthelot reaction, adapted to use salicylate, has become a cornerstone method.[2][3] It offers a safer, more sensitive alternative to traditional methods like Nesslerization, which involves toxic mercury compounds.[1][4] This guide provides an in-depth technical comparison of two potential salicylate sources for this reaction: ammonium salicylate and the more commonly used sodium salicylate. We will explore the underlying chemistry, practical performance implications, and provide supporting experimental protocols to guide researchers in making an informed choice for their specific applications.
The Salicylate Method: Unpacking the Berthelot Reaction
The salicylate method for ammonia determination is a modification of the classic Berthelot reaction.[2][3] Instead of the toxic phenol, it employs a salt of salicylic acid. The reaction proceeds in a series of steps under alkaline conditions to produce a distinctively colored indophenol-type dye, the absorbance of which is directly proportional to the ammonia concentration in the sample.[5][6]
The core mechanism involves three key stages:
-
Chloramine Formation: In an alkaline medium, ammonia reacts with a hypochlorite source (e.g., sodium hypochlorite or dichloroisocyanurate) to form monochloramine (NH₂Cl).[6][7]
-
Aminosalicylate Formation: The monochloramine then reacts with salicylate to form 5-aminosalicylate.[3][6]
-
Oxidative Coupling: In the presence of a catalyst, typically sodium nitroprusside (also known as sodium nitroferricyanide), the 5-aminosalicylate undergoes oxidative coupling with another salicylate molecule to form the final blue-green indosalicylate dye.[1][3][6] The intensity of this color is measured spectrophotometrically, typically at a wavelength of 630-660 nm.[5][8]
Caption: The reaction mechanism for ammonia detection via the salicylate method.
Core Comparison: this compound vs. Sodium Salicylate
The choice of the cation (Ammonium vs. Sodium) associated with the salicylate is not trivial. It has profound implications for the assay's sensitivity, accuracy, and overall reliability. While both provide the necessary salicylate anion for the reaction, their practical performance differs significantly.
| Feature | Sodium Salicylate | This compound | Scientific Rationale & Field Insights |
| Analyte Contamination Risk | Very Low | Extremely High | This is the most critical distinction. This compound introduces the very analyte (ammonium) the test is designed to measure. This leads to a high, inherent background signal. |
| Reagent Blank Absorbance | Low and Stable | High and Potentially Variable | A high reagent blank dramatically reduces the signal-to-noise ratio, severely compromising the method's limit of detection and quantification. Any instability in the this compound reagent concentration directly translates to analytical error. |
| Suitability for Low-Level Analysis | Excellent | Not Recommended | For trace-level analysis (<1 mg/L), a low blank is non-negotiable. The high background from this compound makes it unsuitable for environmental water analysis or sensitive biochemical assays. |
| Common Usage in Standard Methods | Universal Standard | Rare to None | Authoritative protocols, including EPA Method 350.1 and Standard Methods 4500-NH3, exclusively specify sodium salicylate or general "salicylate" with the implicit use of a non-interfering salt.[5][9][10] |
| pH and Buffering Impact | Minimal, easily controlled by buffer. | Can slightly influence the initial pH of the reagent solution. | While manageable with robust buffering, the primary issue of analyte contamination overshadows any minor pH effects. |
Potential Interferences and Mitigation Strategies
Regardless of the salicylate salt, the Berthelot reaction is susceptible to interferences that can affect color development and accuracy.[4] A robust protocol must account for these.
-
Precipitation of Metal Ions: High concentrations of calcium and magnesium, particularly in hard water or seawater, can precipitate at the high pH required for the reaction.[8][11][12]
-
Sample Turbidity and Color: Pre-existing color or suspended solids in the sample that absorb light at the analytical wavelength will cause positive interference.[8]
-
Mitigation: Samples should be filtered (e.g., using a 0.45 µm filter) prior to analysis. A sample blank (sample plus all reagents except the salicylate/color-forming reagent) can also be used to correct for background color.
-
-
Sulfide and Other Reductants: Sulfide can interfere with the reaction chemistry.[5]
-
Mitigation: If high levels of sulfide are suspected, the sample may require specific pre-treatment, such as acidification and nitrogen purging, though this can risk loss of volatile ammonia.
-
-
Ambient Ammonia Contamination: Samples are easily contaminated by ammonia present in the laboratory atmosphere.[5]
-
Mitigation: All analyses must be performed in a clean, ammonia-free environment. Reagent bottles should be kept tightly sealed.
-
Validated Experimental Protocol: Ammonia Determination Using Sodium Salicylate
This protocol is a synthesized methodology based on common practices found in standard methods for water and soil analysis.[11][13][14]
Reagent Preparation (using ammonia-free deionized water)
-
Salicylate-Catalyst Reagent: To 800 mL of water, dissolve 150 g of sodium salicylate (C₇H₅NaO₃) and 150 g of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O). Add 0.6 g of sodium nitroprusside dihydrate [Na₂Fe(CN)₅NO·2H₂O] and stir until fully dissolved. Dilute to a final volume of 1 L. Store in a dark, amber bottle under refrigeration. This solution is typically stable for several weeks.
-
Hypochlorite Solution: Dilute a commercial bleach solution (containing ~5% sodium hypochlorite) with water. The exact dilution factor should be optimized, but a 1:4 dilution (e.g., 50 mL of bleach diluted to 250 mL) is a common starting point. This solution must be prepared fresh daily.
-
Alkaline Buffer (if needed): A separate buffer (e.g., borate or phosphate buffer) can be used to ensure the sample pH is raised appropriately, though many protocols combine the buffering capacity into the salicylate reagent.
-
Ammonia Stock Standard (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 105°C, in 1 L of water.
-
Working Standards: Prepare a series of working standards by serially diluting the stock standard to cover the expected concentration range of your samples (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mg/L).
Experimental Workflow
Caption: A typical experimental workflow for ammonia analysis using the salicylate method.
Step-by-Step Procedure
-
Sample Preparation: Filter samples as needed to remove turbidity. If samples were preserved with acid, neutralize them to a pH of ~7 with NaOH before analysis.[8]
-
Reaction Setup: For each standard, blank, quality control sample, and unknown sample, pipette a fixed volume (e.g., 5.0 mL) into a clean, labeled test tube or cuvette.
-
Reagent Addition:
-
Add a precise volume of the Salicylate-Catalyst Reagent (e.g., 2.0 mL) to each tube. Cap and invert several times to mix thoroughly.
-
Add a precise volume of the Hypochlorite Solution (e.g., 1.0 mL) to each tube. Cap and invert immediately to mix.
-
-
Color Development: Allow the samples to stand at room temperature for a consistent period (typically 30-60 minutes) for the color to develop fully. The optimal time should be determined during method validation.
-
Measurement: Using a spectrophotometer zeroed with a reagent blank (ammonia-free water taken through the entire procedure), measure the absorbance of each standard and sample at the wavelength of maximum absorbance (typically 660 nm).
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Perform a linear regression on the standard curve. An R² value > 0.995 is generally required for a valid calibration.[13]
-
Use the equation of the line to calculate the concentration of ammonia in the unknown samples based on their absorbance readings. Remember to account for any initial dilutions.
-
Final Recommendation
For researchers, scientists, and drug development professionals requiring accurate and reproducible ammonia quantification, sodium salicylate is the mandatory choice for the Berthelot-salicylate method. Its use is foundational to established, validated protocols and ensures the low background and high sensitivity necessary for reliable data. The inherent self-contamination risk associated with this compound renders it unsuitable for quantitative analytical work. By adhering to a well-structured protocol that includes appropriate chelating agents and quality control measures, the sodium salicylate method provides a robust, safe, and effective tool for ammonia analysis across a wide range of scientific applications.
References
- SOP: Determination of Soil Extractable Ammonium via the Salicyl
-
Le, P., & Boyd, C. E. (2012). Comparison of Phenate and Salicylate Methods for Determination of Total Ammonia Nitrogen in Freshwater and Saline Water. Journal of Aquaculture Research & Development. [Link]
- Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. U.S. Geological Survey.
- Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. (2015). U.S. Environmental Protection Agency.
- Giner-Sanz, J. J., et al. (2022). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. ECS Advances.
- Giner-Sanz, J. J., et al. (2022).
- 4500-NH3 NITROGEN (AMMONIA).
- Standard Operating Procedure for the Analysis of Ammonia in Fresh Waters. (2023). California Department of Fish and Wildlife.
- Reardon, J. (1969). Salicylate method for the quantitative determination of ammonia nitrogen.
- 4500-NH3 G: Ammonia by Automated Phenate.
-
Zhou, L., & Boyd, C. E. (2016). Comparison of Nessler, phenate, salicylate and ion selective electrode procedures for determination of total ammonia nitrogen in aquaculture. Aquaculture. [Link]
- Rhine, E. D., et al. (1998). Improving the Berthelot reaction for determining ammonium in soil extracts and water. Soil Science Society of America Journal.
- Nitrogen, Ammonia. Hach Company.
- Wang, S., et al. (2022). Evaluation of Water Ammonium Ion Test Kit and Its Feasibility for the Analysis of Protein in Food. Foods.
- Determination of Ammonia Nitrogen by Flow Injection Analysis Colorimetry. (2021).
- How to Determine Ammonia Nitrogen (TAN)
-
Krom, M. D. (1980). Spectrophotometric determination of ammonia: A study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. Analyst. [Link]
- Method 350.1: Determination of Ammonia Nitrogen by Semi-Automated Colorimetry. (1993). U.S. Environmental Protection Agency.
- EPA-NERL: 350.1: Ammonia by Automated Colorimetry.
Sources
- 1. images.hach.com [images.hach.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. nemi.gov [nemi.gov]
- 6. sterlitech.com [sterlitech.com]
- 7. Evaluation of Water Ammonium Ion Test Kit and Its Feasibility for the Analysis of Protein in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nemi.gov [nemi.gov]
- 9. data.neonscience.org [data.neonscience.org]
- 10. epa.gov [epa.gov]
- 11. dem.ri.gov [dem.ri.gov]
- 12. NEMI Method Summary - 350.1 [nemi.gov]
- 13. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 14. ccal.oregonstate.edu [ccal.oregonstate.edu]
- 15. experts.illinois.edu [experts.illinois.edu]
A Comparative Guide to Salicylate and Indophenol Methods for Ammonia Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of ammonia is a critical aspect of various analytical procedures, from environmental monitoring to bioprocess control. Among the colorimetric methods available, the indophenol and salicylate methods are two of the most established and widely utilized techniques. This guide provides an in-depth, objective comparison of these two methods, supported by experimental data, to assist you in selecting the most appropriate technique for your specific application.
The Underpinning Chemistry: A Shared Heritage
At their core, both the salicylate and indophenol methods are based on the classic Berthelot reaction, first reported in 1859.[1] In this reaction, ammonia reacts with a phenolic compound and a hypochlorite source under alkaline conditions to form a distinctively colored indophenol dye.[2] The intensity of this color, which is directly proportional to the ammonia concentration, is then measured spectrophotometrically. A catalyst, typically sodium nitroprusside, is used to accelerate the reaction and enhance sensitivity.[2]
The primary distinction between the two methods lies in the choice of the phenolic compound. The traditional indophenol method, also known as the phenate method, utilizes the toxic and volatile phenol.[3] The salicylate method, a later modification, was developed as a safer alternative, replacing phenol with the less hazardous sodium salicylate.[4]
The Indophenol Reaction Mechanism
The reaction proceeds in a series of steps. First, in an alkaline medium (pH 9.7–11.5), ammonia reacts with hypochlorite to form monochloramine.[3] This monochloramine then reacts with phenol, catalyzed by sodium nitroprusside, to form quinone chloramine.[3] Finally, the quinone chloramine reacts with another phenol molecule to produce the blue-colored indophenol dye.[3]
Caption: Generalized reaction pathway for the Indophenol Blue method.
The Salicylate Reaction Mechanism
The salicylate method follows a similar initial step, with ammonia reacting with hypochlorite to form monochloramine. However, the subsequent reactions differ. The monochloramine reacts with salicylate to form 5-aminosalicylate.[3] This intermediate is then oxidized and subsequently reacts with another salicylate molecule to form a colored compound.[3] The final color of the solution can range from yellow to green to blue, depending on the ammonia concentration.[3]
Caption: Generalized reaction pathway for the Salicylate method.
Performance Characteristics: A Head-to-Head Comparison
The choice between the salicylate and indophenol methods often comes down to a trade-off between safety, sensitivity, and the specific requirements of the analysis. The following table summarizes key performance parameters based on available literature.
| Parameter | Salicylate Method | Indophenol (Phenate) Method | Rationale and Key Insights |
| Principle | Berthelot reaction with sodium salicylate as the phenolic compound.[4] | Berthelot reaction with phenol as the phenolic compound.[3] | The core chemistry is similar, with the primary difference being the phenolic reagent. |
| Safety | Considered safer due to the replacement of toxic and volatile phenol with less hazardous sodium salicylate.[4] | Phenol is toxic, corrosive, and volatile, requiring handling in a fume hood and stringent safety precautions.[3] | The significantly improved safety profile is a major driver for the adoption of the salicylate method. |
| Sensitivity | Comparable to the indophenol method, though higher concentrations of salicylate may be needed to achieve similar sensitivity due to its lower reactivity.[3] | Generally considered to have high sensitivity for ammonia determination. | While sensitivities are similar, reaction conditions may need to be optimized in the salicylate method to match the performance of the indophenol method. |
| Limit of Detection (LOD) | 0.003 mg/L to 0.5 ppm.[5][6] | Approximately 0.2 µg/mL.[2] | Both methods are capable of detecting low levels of ammonia, making them suitable for a wide range of applications. |
| Linearity Range | Typically up to 1.5 - 2.0 mg/L, with some variations reporting up to 70 ppm.[6][7] | 0.025 to 1 ppm in air samples, which translates to a similar range in solution.[2] | Both methods offer a practical linear range for many applications, with the salicylate method potentially offering a wider range depending on the specific protocol. |
| Precision | Generally exhibits better precision than the phenate method.[6][8] | Good precision, but can be slightly lower than the salicylate method.[6][8] | The improved precision of the salicylate method may be advantageous for applications requiring high reproducibility. |
| Accuracy | Slightly superior accuracy as determined by spike recovery.[6][8] | High accuracy, though spike recovery may be slightly lower than the salicylate method.[6][8] | Both methods provide accurate results, with the salicylate method showing a slight edge in some comparative studies. |
| Reaction Time | Color development typically takes 1-2 hours at room temperature.[3] | Color development usually requires around 30 minutes.[6] | The indophenol method generally offers a faster turnaround time for results. |
| Wavelength of Max. Absorbance (λmax) | ~650 - 660 nm.[2] | ~630 nm.[2] | The slight difference in λmax necessitates the use of the appropriate filter or wavelength setting on the spectrophotometer. |
| Interferences | Susceptible to interference from metal ions (e.g., calcium, magnesium), sulfides, and high concentrations of some alkali metal salts. Citrate or tartrate are often added to prevent precipitation of metal hydroxides.[3][7] | Similar interferences as the salicylate method, including metal ions, sulfides, and nitrites. EDTA is commonly used as a complexing agent.[2] | Both methods require careful consideration of the sample matrix and may necessitate the use of masking agents or a preliminary distillation step to remove interferences. |
Experimental Protocols
The following are detailed, step-by-step methodologies for performing both the salicylate and indophenol methods for the determination of ammonia in aqueous samples.
Protocol 1: Salicylate Method for Aqueous Samples
This protocol is adapted from standard methods for the analysis of ammonia in water and soil extracts.[9]
1. Reagents:
-
Ammonia-Free Deionized Water: For all reagent preparations and dilutions.
-
Ammonia Stock Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 100°C, in ammonia-free deionized water and dilute to 1 L.
-
Ammonia Standard Solution (10 mg/L NH₃-N): Dilute 10.0 mL of the stock solution to 1 L with ammonia-free deionized water. Prepare working standards by further dilution.
-
Salicylate-Nitroprusside Reagent: Dissolve 150 g of sodium salicylate and 0.3 g of sodium nitroprusside in approximately 800 mL of ammonia-free deionized water. Dilute to 1 L. Store in a dark bottle and prepare fresh weekly.
-
Alkaline Citrate Reagent: Dissolve 100 g of sodium citrate and 5 g of sodium hydroxide in 500 mL of ammonia-free deionized water.
-
Sodium Hypochlorite Solution (approx. 5%): A commercial bleach solution is suitable.
2. Procedure:
-
Pipette 25 mL of the sample (or an aliquot diluted to 25 mL with ammonia-free water) into a 50 mL Erlenmeyer flask.
-
Prepare a blank using 25 mL of ammonia-free water and a series of standards.
-
Add 10 mL of the Salicylate-Nitroprusside reagent to each flask and mix thoroughly.
-
Add 5 mL of the Alkaline Citrate reagent and mix.
-
Add 2 mL of the Sodium Hypochlorite solution, stopper the flask, and mix by inversion.
-
Allow the color to develop in the dark at room temperature for at least 1 hour. The color is stable for up to 24 hours.
-
Measure the absorbance of the standards and samples against the blank at 650 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of ammonia in the samples from the calibration curve.
Protocol 2: Indophenol (Phenate) Method for Aqueous Samples
This protocol is based on established methods for the determination of ammonia in environmental samples.[6]
1. Reagents:
-
Ammonia-Free Deionized Water: For all reagent preparations and dilutions.
-
Ammonia Stock and Standard Solutions: Prepare as described in the Salicylate Method protocol.
-
Phenol Solution: Dissolve 83 g of phenol in approximately 500 mL of ammonia-free water. While stirring and cooling, cautiously add 32 g of sodium hydroxide. Dilute to 1 L. (Caution: Phenol is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Sodium Nitroprusside Solution (0.5% w/v): Dissolve 0.5 g of sodium nitroprusside in 100 mL of ammonia-free deionized water. Store in a dark bottle.
-
Alkaline Hypochlorite Solution: Mix 100 mL of a commercial bleach solution (containing ~5% sodium hypochlorite) with 30 mL of 6 M sodium hydroxide solution.
2. Procedure:
-
Pipette 10 mL of the sample (or a suitable aliquot diluted to 10 mL) into a 25 mL graduated cylinder or volumetric flask.
-
Prepare a blank using 10 mL of ammonia-free water and a series of standards.
-
Add 2 mL of the Phenol solution to each flask and mix.
-
Add 1 mL of the Sodium Nitroprusside solution and mix thoroughly.
-
Add 2.5 mL of the Alkaline Hypochlorite solution, stopper the flask, and mix by inversion.
-
Allow the color to develop in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the standards and samples against the blank at 630 nm using a spectrophotometer.
-
Construct a calibration curve and determine the sample concentrations as described in the Salicylate Method protocol.
Conclusion and Recommendations
Both the salicylate and indophenol methods are robust and reliable for the determination of ammonia. The choice between them is primarily dictated by considerations of laboratory safety and the specific analytical requirements.
The salicylate method is highly recommended for most applications due to its significantly improved safety profile, comparable sensitivity, and often better precision and accuracy.[4][6][8] It is the method of choice for routine analysis and in environments where the use of highly toxic reagents is discouraged.
The indophenol (phenate) method , while historically significant and still a valid technique, should be approached with caution due to the hazardous nature of phenol. Its use may be justified in situations where historical data continuity is paramount or where specific laboratory protocols necessitate its use. However, for new method development or routine analysis, the salicylate method presents a more prudent and equally efficacious alternative.
Ultimately, the optimal method will depend on the sample matrix, the required detection limits, and the safety protocols of your institution. It is always advisable to perform a thorough method validation for your specific sample type to ensure the accuracy and reliability of your results.
References
-
Le, P., & Boyd, C. (2012). Comparison of Phenate and Salicylate Methods for Determination of Total Ammonia Nitrogen in Freshwater and Saline Water. Journal of the World Aquaculture Society, 43(6), 868-873. Available from: [Link]
-
Le, P., & Boyd, C. E. (2012). Comparison of Phenate and Salicylate Methods for Determination of Total Ammonia Nitrogen in Freshwater and Saline Water. Request PDF. Available from: [Link]
-
Slideshare. (n.d.). Indophenol method | DOC. Available from: [Link]
-
Bower, C. E., & Holm-Hansen, T. (1980). A Salicylate–Hypochlorite Method for Determining Ammonia in Seawater. Canadian Journal of Fisheries and Aquatic Sciences, 37(5), 794-798. Available from: [Link]
-
Zhou, L., & Boyd, C. (2016). Comparison of Nessler, phenate, salicylate and ion selective electrode procedures for determination of total ammonia nitrogen in aquaculture. Aquaculture, 450, 187-193. Available from: [Link]
-
Zhou, L., & Boyd, C. E. (2016). Comparison of Nessler, phenate, salicylate and ion selective electrode procedures for determination of total ammonia nitrogen in aquaculture (vol 450, pg 187, 2016). ResearchGate. Available from: [Link]
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Willis, R. B. (2021). Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction. MDPI. Available from: [Link]
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Zhou, L., & Boyd, C. (2016). Comparison of Nessler, phenate, salicylate and ion selective electrode procedures for determination of total ammonia nitrogen in aquaculture. Semantic Scholar. Available from: [Link]
-
Yash P. (2023, August 5). Help with Absorbance question. Wyzant. Available from: [Link]
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Teshima, N., et al. (2000). Sensitivity Improvement of Ammonia Determination Based on Flow-Injection Indophenol Spectrophotometry with Manganese(II) Ion as a Reaction Promotion Catalyst. J-Stage. Available from: [Link]
-
U.S. Geological Survey. (n.d.). Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. Available from: [Link]
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Nguyen, T. (2019). Ambient Ammonia Analysis Via The Modified Berthelot's Reaction. ScholarWorks. Available from: [Link]
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Chegg. (2020, November 18). Solved 1. What is the molar absorptivity (𝜖ϵ) of |. Available from: [Link]
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CyberLeninka. (n.d.). OPTIMIZATION OF INDOPHENOL COMPLEX FORMATION CONDITIONS FOR SPECTROPHOTOMETRIC DETERMINATION OF AMMONIUM IONS. Available from: [Link]
-
Giner-Sanz, J. J., et al. (2020). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. ResearchGate. Available from: [Link]
- UIUC Soils Lab. (2023, April 24). SOP: Determination of Soil Extractable Ammonium via the Salicylate Method.
-
Wikipedia. (n.d.). Indophenol. Available from: [Link]
-
Brainly. (2019, April 29). To determine the ammonia concentration in a sample of lake water, three samples are prepared. Available from: [Link]
- Kempers, A. J., & Kok, C. J. (1989). Ammonium determination in soil extracts by the salicylate method. Communications in Soil Science and Plant Analysis, 20(5-6), 577-587.
-
Al-Sabha, T. N., & Al-Ghabsha, T. S. (2014). SPECTROPHOTOMETRIC DETERMINATION OF 5-AMINOSALICYLIC ACID IN PHARMACEUTICAL SAMPLES. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified... | Download Scientific Diagram. Available from: [Link]
-
Verdouw, H., van Echteld, C. J. A., & Dekkers, E. M. J. (1978). Ammonia determination based on indophenol formation with sodium salicylate. Water Research, 12(6), 399-402. Available from: [Link]
-
Li, Q., et al. (2018). Optimization of a salinity-interference-free indophenol method for the determination of ammonium in natural waters using o-phenylphenol. Talanta, 179, 608-614. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of the Salicylate Method for Ammonia in Wastewater
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of ammonia in wastewater is a critical checkpoint in ensuring environmental safety and process integrity. The choice of analytical methodology dictates not only the reliability of results but also operational efficiency and safety. This guide provides an in-depth validation and comparison of the salicylate method against common alternatives, offering a robust framework for informed decision-making in your laboratory.
The Critical Role of Ammonia Monitoring in Wastewater
Ammonia (NH₃) and its ionic form, ammonium (NH₄⁺), are significant pollutants in wastewater, originating from various industrial processes and the decomposition of organic matter.[1] Elevated levels of ammonia can be toxic to aquatic life, contribute to eutrophication, and interfere with disinfection processes at water treatment facilities.[1] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate strict monitoring of ammonia concentrations in wastewater discharge.[2] This necessitates the use of validated, reliable, and efficient analytical methods.
The Salicylate Method: A Safer and Sensitive Approach
The salicylate method has emerged as a preferred technique for ammonia determination, largely supplanting the more hazardous Nessler and phenate methods.[3][4] It is a colorimetric method based on the Berthelot reaction, offering a safer alternative without the use of mercury salts or phenol.[3]
Unveiling the Chemistry of the Salicylate Method
The salicylate method involves a two-step reaction:
-
Monochloramine Formation: In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine.
-
Indosalicylate Formation: The monochloramine then reacts with salicylate in the presence of a catalyst, typically sodium nitroprusside, to form a green-colored indophenol dye.[1]
The intensity of the resulting green color, measured spectrophotometrically, is directly proportional to the ammonia concentration in the sample.[1]
Visualizing the Salicylate Method Workflow
The following diagram illustrates the key steps in the salicylate method for ammonia determination in wastewater.
Caption: A streamlined workflow of the salicylate method for ammonia analysis.
A Validated Protocol for the Salicylate Method
The following protocol is a generalized procedure for the manual determination of ammonia in wastewater using the salicylate method. It is essential to consult specific standard methods, such as Standard Method 4500-NH3 G, for detailed procedural requirements.[3]
Experimental Protocol: Salicylate Method
-
Sample Preparation:
-
Collect wastewater samples in clean, pre-rinsed plastic or glass bottles.
-
If analysis is not performed immediately, preserve the sample by acidifying to a pH < 2 with concentrated sulfuric acid and storing at 4°C for up to 28 days.[5]
-
Before analysis, bring the sample to room temperature and neutralize to a pH of approximately 7 with sodium hydroxide.
-
Filter the sample through a 0.45 µm membrane filter to remove turbidity.
-
-
Reagent Preparation:
-
Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in deionized water. A common formulation involves dissolving 144g of sodium salicylate and 3.5g of sodium nitroferricyanide dihydrate in 908g of deionized water.[6]
-
Hypochlorite Solution: Prepare a solution of sodium hypochlorite. This can be made by diluting a commercial bleach solution.[6]
-
Alkaline Buffer: Prepare a buffer solution containing sodium hydroxide and a complexing agent like EDTA to prevent the precipitation of calcium and magnesium ions.[6]
-
-
Color Development:
-
To a specific volume of the filtered sample (e.g., 10 mL), add the alkaline buffer and mix.
-
Add the salicylate-nitroprusside reagent and mix thoroughly.
-
Add the hypochlorite solution and mix again.
-
Allow the color to develop for a specific period (e.g., 20-30 minutes) at room temperature.[1]
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength between 630 and 660 nm using a spectrophotometer.[7]
-
Prepare a calibration curve using a series of ammonia standards of known concentrations and a reagent blank.
-
Determine the ammonia concentration of the sample from the calibration curve.
-
Method Validation: Ensuring Scientific Integrity
Method validation is a cornerstone of reliable analytical measurements. The following sections detail the validation parameters for the salicylate method, providing a framework for its implementation in your laboratory.
Linearity
A linear relationship between absorbance and concentration is essential for accurate quantification. The salicylate method typically exhibits excellent linearity over a range suitable for most wastewater applications.
| Parameter | Typical Value | Source |
| Linear Range | 0.02 - 2.5 mg/L NH₃-N | [1] |
| Correlation Coefficient (r²) | > 0.995 | [8] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Typical Value | Source |
| LOD | 0.003 - 0.01 mg/L NH₃-N | [4][9] |
| LOQ | 0.01 - 0.05 mg/L NH₃-N | [4] |
Accuracy and Precision
Accuracy, often assessed through spike recovery studies, measures the closeness of a result to the true value. Precision refers to the reproducibility of the measurement.
| Parameter | Typical Value | Source |
| Accuracy (Spike Recovery) | 90 - 110% | [10] |
| Precision (Relative Standard Deviation) | < 5% | [4] |
Interferences
Wastewater is a complex matrix, and potential interferences must be considered.
-
Turbidity and Color: Can cause positive interference and should be removed by filtration.[7]
-
Calcium and Magnesium: May precipitate at the high pH of the reaction. The addition of a complexing agent like EDTA or citrate mitigates this issue.[6]
-
Sulfide: Can intensify the color development.
-
Other Ions: High concentrations of dissolved ions may affect the results.[11]
Comparative Analysis: Salicylate Method vs. Alternatives
The selection of an analytical method should be based on a thorough comparison of its performance against other available techniques.
Ion-Selective Electrode (ISE)
The ISE method is an electrochemical technique that measures the potential difference across a gas-permeable membrane that is selective for ammonia.
Workflow for Ammonia Analysis by Ion-Selective Electrode
Caption: A simplified workflow for the Ion-Selective Electrode (ISE) method.
Ion Chromatography (IC)
Ion chromatography is a separation technique that allows for the simultaneous determination of multiple ions, including ammonium.
Workflow for Ammonia Analysis by Ion Chromatography
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- 11. nemi.gov [nemi.gov]
A Senior Application Scientist's Guide to Cross-Validation of Ammonium Salicylate-Based Assays for Accurate Analyte Quantification
This guide provides an in-depth, experience-driven framework for the cross-validation of the ammonium salicylate-based assay. We will delve into the causal chemistry of the assay, present a detailed protocol for its execution, and compare it head-to-head with a gold-standard orthogonal method—High-Performance Liquid Chromatography (HPLC). The objective is to equip you not just with protocols, but with the scientific rationale to design and execute a robust cross-validation study, ensuring your data is accurate, reproducible, and trustworthy.
The Core Chemistry: Understanding the Salicylate Method
The this compound method is a modification of the classic Berthelot reaction.[1][2][3] Its primary application is the quantification of ammonia or ammonium ions in a sample. The key advantage of using sodium salicylate over the traditional phenol is the significantly reduced toxicity of the reagents.[1][4]
The reaction proceeds in three fundamental steps under alkaline conditions, catalyzed by sodium nitroprusside:
-
Monochloramine Formation: Ammonia reacts with a hypochlorite source to form monochloramine.
-
Intermediate Formation: The newly formed monochloramine reacts with salicylate.
-
Indophenol Analogue Formation: This intermediate then couples with a second salicylate molecule to form a green-colored indophenol analogue.[4][5]
The intensity of this green color, measured spectrophotometrically at a wavelength of approximately 650-670 nm, is directly proportional to the ammonia concentration in the original sample.[6]
The Imperative of Cross-Validation
Analytical method validation ensures that an assay is fit for its intended purpose. Cross-validation is a specific, critical component of this process, defined as the comparison of results from two distinct analytical methods or laboratories.[7][8][9] It is not merely a suggestion but a requirement for robust data integrity in regulated environments.[10]
When is Cross-Validation Necessary?
-
Method Transfer: When an established assay is transferred from a development lab to a quality control (QC) lab, or between different sites.[9][11]
-
Data Comparison: When data from a new, simpler method (like the salicylate assay) needs to be compared with historical data generated by a reference method (like HPLC).
-
Confirmation of Results: To confirm unexpected or out-of-specification results with an orthogonal method that relies on a different scientific principle.
The goal is to prove that the test method is as reliable as the reference method for the specific sample matrix being analyzed.
Experimental Protocols: A Head-to-Head Comparison
To ensure a self-validating system, we will perform key validation experiments (linearity, accuracy, and precision) on both the salicylate method and a comparative HPLC method using the same set of prepared samples.
This compound Colorimetric Assay Protocol
This protocol is adapted for determining ammonia in aqueous samples, such as cell culture media or environmental water samples.[6][12][13]
Reagent Preparation:
| Reagent | Composition | Notes |
|---|---|---|
| Salicylate-Nitroprusside Reagent | Dissolve 150 g Sodium Salicylate and 0.30 g Sodium Nitroprusside in ~800 mL ammonia-free water. Dilute to 1 L. | Store in a light-resistant bottle at 4°C. Prepare fresh weekly.[5] |
| Hypochlorite Solution | Dilute commercial bleach (containing ~5-6% sodium hypochlorite) 1:10 with ammonia-free water. | Prepare fresh daily.[14] |
| Alkaline Buffer | Dissolve 33.5 g Sodium Phosphate dibasic heptahydrate (Na₂HPO₄·7H₂O) and 15 g Sodium Hydroxide (NaOH) in ~800 mL ammonia-free water. Dilute to 1 L. | Ensures the reaction occurs under optimal alkaline conditions.[6] |
| Ammonia Standard (1000 mg/L) | Dissolve 3.819 g of dry Ammonium Chloride (NH₄Cl) in 1 L of ammonia-free water. | Use as a stock for creating calibration standards. |
Step-by-Step Assay Procedure:
-
Prepare Calibration Curve: Perform serial dilutions of the 1000 mg/L Ammonia Standard using ammonia-free water to create standards ranging from 0.1 mg/L to 2.0 mg/L.
-
Sample Preparation: Centrifuge or filter samples to remove particulate matter. Dilute samples as necessary to fall within the calibration range.
-
Plating: In a 96-well microplate, add 50 µL of each standard, sample, and a blank (ammonia-free water) in triplicate.
-
Reagent Addition:
-
Add 50 µL of the Alkaline Buffer to each well.
-
Add 50 µL of the Salicylate-Nitroprusside Reagent to each well. Mix gently by tapping the plate.
-
Add 50 µL of the Hypochlorite Solution to each well.
-
-
Incubation: Cover the plate and incubate at room temperature for 20-30 minutes to allow for full color development.[15]
-
Measurement: Read the absorbance at 660 nm using a microplate reader.
-
Calculation: Subtract the average blank absorbance from all readings. Plot the corrected absorbance of the standards against their concentration and perform a linear regression. Use the resulting equation to calculate the ammonia concentration in the samples.
Comparative Method: HPLC-FLD with OPA Derivatization
For ammonia quantification, a highly specific and sensitive alternative is reverse-phase HPLC with fluorescence detection (FLD) following pre-column derivatization with o-phthaldialdehyde (OPA). OPA reacts with primary amines (like ammonia) in the presence of a thiol to form a highly fluorescent isoindole derivative.
Step-by-Step Assay Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
-
Prepare OPA Derivatization Reagent: Dissolve 50 mg OPA in 1.25 mL methanol, then add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.
-
Sample and Standard Preparation: Prepare the same range of ammonia standards and samples as used in the colorimetric assay.
-
Derivatization: In an autosampler vial, mix 100 µL of sample/standard with 200 µL of OPA reagent. Allow reacting for exactly 2 minutes before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
-
Analysis: Identify the peak corresponding to the OPA-ammonia derivative based on its retention time from the standards. Quantify using the peak area.
Data Analysis and Acceptance Criteria
After analyzing an identical set of samples (e.g., 8-10 samples spanning the analytical range, including both spiked matrix and real-world samples) with both methods, the results must be statistically compared.
Key Performance Parameters for Comparison:
| Parameter | This compound Assay | HPLC-FLD Assay | Acceptance Criteria for Cross-Validation |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods must demonstrate acceptable linearity. |
| Accuracy (Recovery) | 90-110% | 95-105% | The mean result of Method A should be within ±15% of Method B. |
| Precision (%RSD) | < 10% | < 5% | Both methods must demonstrate acceptable precision. |
| Limit of Detection (LOD) | ~0.02 mg/L[15] | ~0.01 mg/L | Method B (HPLC) is expected to be more sensitive. |
Statistical Comparison: The primary comparison involves calculating the percent difference for each sample between the two methods:
-
% Difference = [ (Result_Salicylate - Result_HPLC) / Result_HPLC ] * 100
Acceptance Rule: For the cross-validation to be considered successful, at least two-thirds (67%) of the samples must have a percent difference within ±20.0%.
Potential Interferences and Field-Proven Insights
While robust, the salicylate method is a colorimetric assay and is susceptible to interferences that can lead to inaccurate results. Understanding these is key to troubleshooting and ensuring data quality.
-
Matrix Effects: Biological samples can contain interfering substances. For instance, high concentrations of calcium and magnesium in water samples can cause precipitation, which can be mitigated by adding a complexing agent like citrate or EDTA to the buffer.[6][12]
-
Sample Color/Turbidity: Samples that are inherently colored or turbid can interfere with absorbance readings. A proper sample blank (sample with all reagents except the color-forming one) can help correct for this.
-
Other Amines: The OPA derivatization in the HPLC method is not entirely specific to ammonia and can react with primary amino acids. However, the chromatographic separation resolves these different derivatives, providing specificity that the colorimetric assay lacks.
-
Salicylate Assay Interferences: In clinical contexts, high levels of bilirubin or acetoacetate have been reported to interfere with older colorimetric salicylate assays (like the Trinder assay), though the impact on the ammonia-specific salicylate method is less documented, it remains a theoretical consideration.[16][17] Similarly, hemolysis and lipemia can affect colorimetric assays.[18]
Conclusion
The this compound-based assay is a powerful, accessible, and relatively safe method for ammonia quantification. However, its validity is not inherent; it must be proven. Cross-validation against a specific, orthogonal method like HPLC is the definitive process for establishing trustworthiness and ensuring data integrity across different analytical platforms and laboratories. By understanding the underlying chemistry, meticulously following validated protocols, and rigorously comparing performance data, researchers can confidently employ the salicylate method, secure in the knowledge that their results are both accurate and reproducible.
References
-
Stewart, J. T. (1979). Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Annals of Clinical Biochemistry. [Link]
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Dawson, C. M., Wang, T. W., Rainbow, S., & Tickner, T. (1988). A Non-Extraction HPLC Method for the Simultaneous Determination of Serum Paracetamol and Salicylate. Annals of Clinical Biochemistry. [Link]
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A Comparative Guide to Ammonium Salicylate in Diverse Sample Matrices
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts analytical accuracy and workflow efficiency. Ammonium salicylate is a reagent with specific, powerful applications, yet its performance characteristics across different analytical contexts, especially when compared to more common alternatives, are not always well understood. This guide provides an in-depth technical comparison of this compound's performance in various sample matrices, contrasting its established roles with its potential, and often less suitable, applications in modern bioanalysis. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure scientific integrity and practical success in your laboratory.
Part 1: The Primary Role of this compound: Colorimetric Ammonia Quantification
This compound's most validated and widespread application is in the colorimetric determination of ammonia, commonly known as the salicylate method.[1][2] This technique is a safer and often more sensitive alternative to traditional methods like the phenol-hypochlorite (Berthelot) reaction.[3] It finds extensive use in environmental water analysis, soil testing, and the quantification of ammonia in various biological and industrial fluids.[4][5]
The Underlying Chemistry: A Self-Validating System
The salicylate method is based on a robust chemical reaction that produces a distinct color change proportional to the ammonia concentration. In an alkaline medium and in the presence of a catalyst like sodium nitroprusside, ammonia reacts with hypochlorite to form monochloramine.[5][6] This intermediate then reacts with two salicylate molecules to form a blue-green indophenol-type dye, which is measured spectrophotometrically, typically around 660 nm.[7][8]
The addition of complexing agents like citrate or EDTA is a key experimental choice to prevent the precipitation of calcium and magnesium ions, which can interfere with the assay, particularly in hard water or certain biological matrices.[2][7] This foresight in the protocol design makes the system self-validating by mitigating known interferences.
Experimental Protocol: Determination of Ammonia in Aqueous Samples
This protocol is adapted from established methods for flow-injection analysis but can be modified for manual spectrophotometric measurements.[7]
-
Reagent Preparation:
-
Buffer Solution: Prepare a solution containing sodium hydroxide, a phosphate buffer, and a chelating agent like disodium EDTA to maintain alkaline pH and prevent precipitation of divalent cations.[7]
-
Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside (nitroferricyanide) in deionized water. This solution should be stored refrigerated and protected from light.[7]
-
Hypochlorite Solution: Prepare a dilute solution of sodium hypochlorite. This reagent should be made fresh daily for optimal performance.[7]
-
Standards: Prepare a series of ammonia standards from a certified stock solution (e.g., ammonium chloride) in deionized water, covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
Analysis:
-
To a known volume of sample or standard, add the buffer solution, followed by the salicylate-nitroprusside reagent, and finally the hypochlorite solution. Mix thoroughly after each addition.
-
Allow the color to develop. This reaction is often accelerated by heating to a controlled temperature (e.g., 37-60°C).[7]
-
Measure the absorbance of the resulting green solution at 660 nm using a spectrophotometer.
-
Construct a calibration curve from the absorbance readings of the standards and determine the ammonia concentration in the samples.
-
Part 2: Ammonium Salts in LC-MS Bioanalysis: A Comparative Overview
In the world of drug development and bioanalysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique. The choice of mobile phase additive is critical for achieving sensitive and robust assays. While this compound is not a conventional choice for this application, understanding the performance of its common analogs—ammonium acetate and ammonium formate—provides a crucial baseline.
The primary requirement for a mobile phase additive in LC-MS is volatility. Non-volatile salts, such as phosphates, will crystallize and contaminate the mass spectrometer's ion source, leading to signal suppression and significant instrument downtime.[9] Ammonium acetate and ammonium formate are favored because they are volatile and compatible with electrospray ionization (ESI).[9][10]
Head-to-Head: Ammonium Acetate vs. Ammonium Formate
The choice between ammonium acetate and ammonium formate is dictated by the specific requirements of the assay, including desired pH, analyte stability, and ionization mode.
| Feature | Ammonium Formate | Ammonium Acetate | Rationale & Expert Insights |
| pH Range | Buffers effectively around pH 3-5.[11] | Buffers effectively around pH 4-6.[11] | Formic acid is a stronger acid than acetic acid, providing a lower pH environment. This is often beneficial for the retention of polar compounds in reversed-phase chromatography and for promoting positive ionization [M+H]⁺. |
| MS Sensitivity | Generally provides superior sensitivity in positive ion mode.[10] | Good sensitivity, but can sometimes be slightly lower than formate. | The formate system often leads to higher analyte response (peak height) in ESI(+) mode. This is attributed to the more efficient formation of protonated molecules in the slightly more acidic environment.[10] |
| Chromatography | Can provide better peak shape and resolution for certain analytes. | Generally provides good peak shape. | The choice is analyte-dependent. For basic compounds prone to peak tailing, the lower pH of a formate buffer can improve peak symmetry by suppressing silanol interactions with the column stationary phase. |
| Ion Suppression | Can suppress negative ion mode analysis. | Often a better choice for negative ion mode analysis. | The higher pH of an acetate buffer is more conducive to forming deprotonated molecules [M-H]⁻ for acidic analytes. |
Table 1. Comparison of Common Volatile Buffers in LC-MS.
Part 3: this compound in Chromatography: A Theoretical & Practical Evaluation
Given the widespread use of other ammonium salts, why is this compound conspicuously absent as a mobile phase additive in mainstream bioanalysis? The answer lies in its chemical properties compared to the simple carboxylates of formate and acetate.
Chemical Properties and Potential Chromatographic Impact
-
pKa and Buffering Range: Salicylic acid has a pKa of approximately 2.9-3.0 for its carboxylic acid group.[12][13] This means an this compound solution would buffer in a pH range similar to ammonium formate. While potentially useful for controlling pH, it offers no distinct advantage in this regard over the established alternative.
-
Aromaticity and Non-Polar Character: Unlike the simple aliphatic nature of formate and acetate, the salicylate anion possesses an aromatic ring. This introduces a significant non-polar character. In reversed-phase HPLC, this could lead to the salicylate anion itself partitioning onto the stationary phase, effectively modifying the column chemistry in an uncontrolled manner and potentially causing complex, unpredictable retention behavior for analytes.
-
UV Absorbance: The phenolic and carboxylic acid groups on the aromatic ring make salicylate a strong UV-active compound. This would create a very high background signal, rendering UV detection unusable for most analytes at typical analytical wavelengths (e.g., 210-280 nm). While not an issue for MS detection, most method development begins with UV.
-
Potential for Ion Suppression: The salicylate anion is larger and more complex than formate or acetate. Its higher gas-phase basicity could potentially lead to increased ion suppression in the ESI source, as it competes with analyte molecules for charge.
Part 4: The Role of Ammonium Salts in Sample Preparation: Protein Precipitation
While this compound is not ideal for mobile phases, high concentrations of ammonium salts—most notably ammonium sulfate —are a cornerstone of sample preparation in biological matrices, particularly for protein precipitation. This "salting out" technique is frequently used as an initial clean-up step for plasma, serum, or tissue homogenates to remove the bulk of proteins before analysis of small molecule drugs.
The mechanism relies on the high concentration of salt ions effectively competing for water molecules, which reduces the solvation of proteins and forces them to aggregate and precipitate out of solution.
Experimental Protocol: Protein Precipitation with Ammonium Sulfate
-
Determine Target Saturation: Decide on the final concentration of ammonium sulfate required. A common starting point for precipitating a broad range of proteins is 50-60% saturation.
-
Prepare Sample: Place the biological sample (e.g., 1 mL of plasma) in a centrifuge tube and chill on ice.
-
Add Ammonium Sulfate: While gently stirring the sample on ice, slowly add the calculated amount of solid ammonium sulfate or a saturated ammonium sulfate solution. Adding the salt slowly is crucial to avoid localized high concentrations that could denature the proteins of interest.
-
Incubate: Continue to stir the mixture on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.
-
Collect Supernatant: Carefully pipette the supernatant, which contains the small molecule analytes, and transfer it to a clean tube for further processing or direct injection into an LC-MS system. The protein pellet is typically discarded.
Conclusion
This guide illuminates the distinct and separate roles of this compound and other ammonium salts in the analytical laboratory.
-
This compound is a highly effective and specific reagent for the colorimetric quantification of ammonia . Its use in this context is well-established and scientifically sound.
-
For LC-MS mobile phases in bioanalysis, ammonium acetate and ammonium formate are the industry standards due to their volatility and favorable chromatographic and ionization properties. This compound is not a suitable alternative due to the undesirable properties of the salicylate anion, including its potential to alter column chemistry and cause ion suppression.
-
In sample preparation , high concentrations of ammonium sulfate are widely used for the efficient precipitation of proteins from complex biological matrices, a critical step in many drug development workflows.
By understanding the specific chemical properties of each reagent and the demands of the analytical technique, researchers can make informed decisions, ensuring the development of robust, accurate, and reliable methods.
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Formation of the carbocation intermediate in the salicylic acid adsorption on activated carbons at pH 2. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
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A Comparative Guide to the Analgesic Efficacy of Ammonium Salicylate and Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of analgesic and anti-inflammatory compounds, salicylates have long held a foundational role. Among these, acetylsalicylic acid (aspirin) is one of the most well-known and extensively studied drugs worldwide.[1][2] However, other salicylate derivatives, such as ammonium salicylate, also possess therapeutic potential, particularly in topical formulations for localized pain relief.[3][4][5] This guide provides an in-depth, objective comparison of the analgesic efficacy of this compound and acetylsalicylic acid, supported by experimental data and methodological insights to inform preclinical research and drug development.
Chemical Structures and Foundational Properties
A fundamental understanding of the chemical structures of this compound and acetylsalicylic acid is crucial to appreciating their distinct pharmacological profiles.
Caption: Chemical structures of this compound and Acetylsalicylic Acid.
This compound is the ammonium salt of salicylic acid.[6] In solution, it dissociates into the salicylate anion and the ammonium cation. Its analgesic and anti-inflammatory properties are primarily attributed to the salicylate moiety.[3] Acetylsalicylic acid, on the other hand, is the acetylated form of salicylic acid.[1] This seemingly minor structural difference has profound implications for its mechanism of action and pharmacokinetic profile.
Mechanism of Analgesic Action: A Tale of Two Pathways
Both compounds exert their analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of pain and inflammation.[7] However, the nature of this inhibition differs significantly.
Acetylsalicylic Acid: Irreversible Acetylation
Acetylsalicylic acid is unique among nonsteroidal anti-inflammatory drugs (NSAIDs) in that it irreversibly inhibits both COX-1 and COX-2 enzymes through the acetylation of a serine residue in their active sites.[8] This covalent modification permanently deactivates the enzyme for the life of the protein. The inhibition of prostaglandin synthesis reduces the sensitization of peripheral nociceptors, thereby alleviating pain.
This compound: Reversible Inhibition by the Salicylate Moiety
Upon administration, this compound releases the salicylate anion, which acts as a reversible, competitive inhibitor of COX enzymes.[5] Unlike acetylsalicylic acid, salicylate does not acetylate the COX enzyme. Its anti-inflammatory and analgesic effects are potent, though the reversible nature of its action contrasts with the prolonged effect of acetylsalicylic acid on platelets, for instance.
Caption: Simplified signaling pathway of COX inhibition by salicylates.
Comparative Analgesic Efficacy: Preclinical Evidence
Direct comparative studies on the analgesic efficacy of this compound and acetylsalicylic acid are scarce, particularly for systemic administration. However, by examining data from studies on various salicylates and acetylsalicylic acid in established animal models of pain, we can draw informed comparisons.
| Parameter | This compound (as Salicylate) | Acetylsalicylic Acid | References |
| Typical Route of Administration in Preclinical Studies | Topical, Intravenous (as Sodium Salicylate) | Oral, Intraperitoneal | [3][9] |
| Analgesic Efficacy in Writhing Test (% Inhibition) | Significant inhibition observed with salicylates. | Dose-dependent inhibition; e.g., 38.19% inhibition at 100 mg/kg (p.o.) in mice. | [10][11] |
| Analgesic Efficacy in Hot Plate Test (Increase in Latency) | Generally less effective in thermal pain models compared to centrally acting analgesics. | Modest effects, often requiring higher doses. Some studies show dose-dependent increases in response latency. | [1][11][12] |
Note: The data for this compound is largely inferred from studies on other salicylate salts like sodium salicylate, as specific in-vivo analgesic studies on this compound are not widely available.
Experimental Protocols for Assessing Analgesic Efficacy
To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key in-vivo and in-vitro assays.
In-Vivo Analgesic Assays
Caption: Experimental workflow for in-vivo analgesic efficacy testing.
1. Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This model is particularly sensitive to peripherally acting analgesics.[13]
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the test compounds (this compound, acetylsalicylic acid) and the vehicle control orally or intraperitoneally. A positive control such as indomethacin is also used.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place the mice in individual observation chambers.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
2. Hot Plate Test (Central and Peripheral Nociception)
This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics, though NSAIDs can also show activity.[12][14]
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure:
-
Determine the baseline latency by placing each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time taken to lick a paw or jump.[11] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compounds, vehicle, and a positive control (e.g., morphine).
-
Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Compare the post-drug latencies to the baseline latencies and to the vehicle control group.
In-Vitro Mechanistic Assays
1. Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.[7]
-
Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by purified COX-1 and COX-2 enzymes in the presence of varying concentrations of the test compounds.
-
Procedure:
-
Incubate purified ovine COX-1 or human recombinant COX-2 with the test compounds (this compound or acetylsalicylic acid) at various concentrations for a defined period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a specific time.
-
Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]
-
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) values for each compound against both COX isoforms.
2. Prostaglandin E2 (PGE2) Quantification in Cell-Based Assays
This assay assesses the ability of the compounds to inhibit PGE2 production in a cellular context.
-
Cell Line: RAW 264.7 macrophages or other suitable cell lines.
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit.[17]
-
-
Data Analysis: Determine the dose-dependent inhibition of PGE2 production by the test compounds.
Pharmacokinetics and Bioavailability: A Comparative Overview
The route of administration and the physicochemical properties of this compound and acetylsalicylic acid significantly influence their pharmacokinetic profiles.
| Parameter | This compound | Acetylsalicylic Acid | References |
| Absorption | Primarily used topically; systemic absorption is generally low but can occur. Oral bioavailability data is limited. | Rapidly absorbed from the stomach and small intestine after oral administration. | [3][18][19] |
| Metabolism | The salicylate moiety is metabolized in the liver to salicyluric acid, salicyl phenolic glucuronide, and gentisic acid. | Rapidly hydrolyzed to salicylic acid in the GI mucosa, blood, and liver. Salicylic acid then undergoes further metabolism. | [19] |
| Half-life | The half-life of salicylate is dose-dependent, ranging from 2-3 hours at low doses to over 15 hours at high doses. | The half-life of acetylsalicylic acid is very short (15-20 minutes), while the half-life of its active metabolite, salicylic acid, is dose-dependent. | [19] |
| Excretion | Primarily excreted by the kidneys as metabolites and free salicylic acid. | Excreted by the kidneys as salicylic acid and its metabolites. | [19] |
Safety and Tolerability Profile
Both compounds share some common side effects related to salicylates, but there are also key differences.
This compound:
-
Topical Administration: The primary route of administration for this compound is topical, which generally results in a lower incidence of systemic side effects.[3] Local skin irritation can occur.
-
Systemic Exposure: Significant systemic absorption from topical application is possible, especially with overuse or on compromised skin, potentially leading to salicylate toxicity.[3]
Acetylsalicylic Acid:
-
Gastrointestinal Effects: A major concern with oral acetylsalicylic acid is its potential to cause gastrointestinal irritation, ulceration, and bleeding, even at low doses.[1]
-
Reye's Syndrome: Acetylsalicylic acid is contraindicated in children and teenagers with viral infections due to the risk of Reye's syndrome.
-
Hypersensitivity Reactions: Some individuals may experience hypersensitivity reactions, including bronchospasm.
Conclusion and Future Directions
Acetylsalicylic acid remains a cornerstone of analgesic therapy due to its well-established efficacy and multifaceted mechanism of action, including irreversible COX inhibition. Its oral bioavailability and extensive body of clinical data support its widespread use.
This compound, while sharing the same active salicylate moiety, is primarily utilized in topical formulations for localized pain relief. This route of administration offers the advantage of targeted delivery with potentially fewer systemic side effects. However, there is a clear gap in the literature regarding its systemic analgesic efficacy and a direct, robust comparison with acetylsalicylic acid.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing the analgesic efficacy of orally administered this compound and acetylsalicylic acid.
-
Formulation Development: Investigating novel formulations of this compound to enhance its topical delivery and minimize systemic absorption for improved localized pain management.
-
Mechanistic Studies: Further elucidating the specific contributions of the ammonium cation to the overall pharmacological profile of this compound.
By addressing these research questions, a more comprehensive understanding of the relative therapeutic merits of these two important salicylates can be achieved, ultimately benefiting the development of more effective and safer analgesic therapies.
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A Comparative Guide to Ammonium Salicylate as a Preservative in Cosmetic Formulations
This guide provides an in-depth evaluation of ammonium salicylate for its application as a preservative in the cosmetics industry. Designed for researchers, formulation scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a comparative analysis against common industry alternatives. We will explore the underlying science, present detailed experimental protocols for validation, and provide a logical framework for selecting the appropriate preservative system based on empirical data and formulation goals.
The Imperative for Preservation in Cosmetics
Cosmetic products, particularly aqueous formulations, are susceptible to microbial contamination from sources such as raw materials, the manufacturing environment, and repeated consumer use.[1][2] The growth of bacteria, yeast, and mold can compromise product integrity, leading to spoilage, and more critically, pose a significant risk to consumer health.[2][3] An effective preservative system is therefore not an optional additive but a fundamental requirement for product safety and stability.
The ideal preservative should exhibit broad-spectrum antimicrobial activity, maintain stability across a range of pH and temperature conditions, be compatible with other formulation ingredients, and possess a favorable safety profile with low potential for irritation or sensitization. This guide evaluates this compound within this rigorous context.
Profile of this compound
This compound (CAS 528-94-9) is the ammonium salt of salicylic acid.[4] It typically presents as a white crystalline powder or colorless crystals, which are highly soluble in water and ethanol.[4][5]
Mechanism of Action: The preservative action of this compound is primarily attributed to its salicylic acid moiety. Salicylic acid and other organic acids inhibit microbial growth by disrupting cell membrane integrity and lowering intracellular pH, which interferes with essential metabolic enzymes.[6] This mechanism is most effective in acidic conditions (pH below 5.5), where the acid is in its undissociated, more lipid-soluble form, allowing for easier passage through microbial cell walls.[7]
Dual-Functionality: Beyond its preservative capabilities, this compound carries the well-known properties of salicylic acid, including keratolytic (exfoliating) and anti-inflammatory effects.[8][9][10] This presents an opportunity for formulators to utilize a single ingredient for both product preservation and as an active component, particularly in anti-acne, exfoliating, or soothing skincare products.[8][9]
A Comparative Landscape of Cosmetic Preservatives
The selection of a preservative is a critical decision in formulation development. This compound competes with a wide array of established and emerging options, each with a unique performance profile.
Table 1: Overview of Common Cosmetic Preservatives
| Preservative Class | Examples | Spectrum of Activity | Optimal pH Range | Key Considerations |
| Salicylates | This compound , Salicylic Acid | Good: Bacteria, Fungi.[9] | < 5.5[7] | Dual-function (active ingredient).[10] Potential for skin irritation at higher concentrations.[10] |
| Parabens | Methylparaben, Propylparaben | Excellent: Fungi. Fair: Gram-positive bacteria.[11] | 4 - 9[12] | Cost-effective and historically widely used.[11][13] Negative consumer perception due to disputed estrogenic activity concerns.[11] |
| Formaldehyde-Releasers | DMDM Hydantoin, Diazolidinyl Urea | Excellent: Bacteria. Weak: Fungi.[11] | Broad | Very effective at low concentrations.[11] Releases formaldehyde, a known sensitizer and carcinogen concern.[3] |
| Phenoxyethanol | Phenoxyethanol | Good: Gram-negative bacteria. Weak: Fungi.[11][12] | 4 - 9[12] | Stable and versatile.[11] Often requires a co-preservative or booster for broad-spectrum coverage.[11][12] |
| Organic Acids & Salts | Sodium Benzoate, Potassium Sorbate | Good: Fungi. Weak: Bacteria.[11][14] | 2 - 6[11][12] | Considered "natural" alternatives, widely used in food.[11][14] Efficacy is highly pH-dependent.[12] |
| Isothiazolinones | Methylisothiazolinone (MIT) | Broad Spectrum | Broad | Highly effective at very low concentrations. Significant concerns regarding skin sensitization and contact allergies.[3][12] |
Experimental Design for Preservative Evaluation
Objective comparison requires standardized, reproducible testing protocols. The following methodologies provide a framework for validating the performance of this compound against alternatives.
A. Protocol: Antimicrobial Efficacy (Challenge) Testing
This protocol is designed to simulate microbial contamination and assess the preservative's ability to protect the formulation. It is based on principles outlined in standards like ISO 11930.
Causality: The core principle is to introduce a high concentration of relevant microorganisms into the finished product and measure the rate and extent of their reduction over time. This directly tests the preservative system's robustness in a real-world matrix.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture representative microorganisms separately:
-
Staphylococcus aureus (Gram-positive bacteria)
-
Pseudomonas aeruginosa (Gram-negative bacteria)
-
Escherichia coli (Gram-negative bacteria)
-
Candida albicans (Yeast)
-
Aspergillus brasiliensis (Mold)
-
-
Harvest cultures in their late logarithmic growth phase and suspend in a sterile saline solution. Adjust the concentration of each suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Create pooled inoculums for bacteria and fungi.
-
-
Inoculation of Product Samples:
-
Dispense 20g of the cosmetic formulation into sterile containers for each test preservative and a control (unpreserved base).
-
Inoculate each sample with 0.2 mL of the appropriate pooled microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g.
-
Thoroughly mix to ensure uniform distribution of the inoculum.
-
-
Incubation and Sampling:
-
Store all samples in the dark at a controlled room temperature (22 ± 2°C).
-
At specified time points (e.g., Day 0, 7, 14, and 28), aseptically remove 1g from each sample.
-
-
Neutralization and Plating:
-
Immediately suspend the 1g sample in 9mL of a validated neutralizing broth (e.g., D/E Neutralizing Broth). This step is critical to inactivate the preservative and allow surviving microorganisms to grow.
-
Perform serial dilutions of the neutralized suspension.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Enumeration and Interpretation:
-
Incubate plates under appropriate conditions (30-35°C for bacteria, 20-25°C for fungi).
-
Count the colonies and calculate the CFU/g for each time point.
-
Compare the log reduction in microbial count against established criteria (e.g., a ≥3-log reduction for bacteria and ≥1-log reduction for yeast/mold within 14 days).
-
Diagram 1: Workflow for Preservative Efficacy Challenge Test
Caption: Decision-making flowchart for cosmetic preservative selection.
Evaluation of this compound:
-
Strengths: The primary advantage of this compound is its dual functionality. In acidic formulations (pH < 5.5) aimed at exfoliation or acne treatment, it can serve as both the active ingredient and a component of the preservative system. [9][10]This can simplify ingredient lists and potentially reduce overall formulation cost. Its high water solubility is also beneficial for incorporation into aqueous phases. [5]* Weaknesses: Its efficacy is highly pH-dependent, making it unsuitable for neutral or alkaline products. [7]Like salicylic acid, it has the potential to cause skin irritation, which must be carefully evaluated at the final use concentration. [10]Furthermore, it is known to discolor upon exposure to light and may lose ammonia over time, indicating potential stability challenges that must be addressed through formulation and packaging. [5][8]* Conclusion: this compound is a specialized, rather than a universal, preservative. It is an excellent candidate for acidic, water-based skincare products such as toners, serums, and light lotions targeting conditions like acne or uneven skin texture. In these applications, its benefits as an active ingredient can outweigh its limitations as a preservative. However, for broad-spectrum protection in neutral pH formulations or for products intended for sensitive skin, alternatives like phenoxyethanol combined with boosters or certain organic acid blends may be more appropriate choices. Final selection must always be validated through rigorous microbial challenge testing and safety assessments of the final formulation.
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A Comparative Guide to Ammonium Salicylate Alternatives in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of viable alternatives to ammonium salicylate for use in topical formulations. We will move beyond simple substitution, focusing on the mechanistic rationale, comparative performance data, and the critical formulation considerations necessary for successful product development. This document is structured to empower researchers and formulators with the evidence-based insights needed to select and implement the most appropriate alternatives for their specific applications.
Deconstructing this compound: Function and Formulation Hurdles
This compound, the salt of salicylic acid and ammonia, is utilized in topical preparations for its combination of keratolytic, anti-inflammatory, and analgesic properties.[1][2] Its mechanism of action is primarily attributed to the salicylate moiety, which inhibits the production of prostaglandins, key mediators of pain and inflammation.[1] This makes it a common ingredient in treatments for hyperkeratotic skin conditions, acne, and localized pain relief.[3][4]
However, its application is not without significant challenges, creating a clear need for effective alternatives:
-
Skin Irritation: Salicylates can cause skin, eye, and respiratory irritation, a primary concern for patient compliance and safety.[4][5]
-
Systemic Absorption: Percutaneous absorption is a notable risk, particularly with prolonged use, application over large surface areas, or on compromised skin.[6][7] This can lead to systemic salicylate toxicity (salicylism), a significant concern for vulnerable populations like children and those with renal or hepatic impairment.[7][8]
-
Formulation Instability: this compound is sensitive to light and air, which can cause degradation and the release of ammonia, impacting product stability and aesthetics.[1][3] Furthermore, the inherent acidity and solubility characteristics of salicylates present challenges in achieving stable and effective formulations, often requiring specific pH ranges (3-4) and solubilizing agents.[9][10]
-
Regulatory Scrutiny: The potential for systemic effects and irritation has led to regulatory limits on salicylate concentrations in over-the-counter and cosmetic products.[9]
A Curated Selection of Alternatives: Mechanism-Driven Comparison
The selection of an alternative is contingent on the primary therapeutic goal. We have categorized leading alternatives based on their dominant mechanism of action, providing a direct comparison to this compound's multifaceted profile.
For Keratolytic Efficacy
When the primary goal is desquamation and the management of hyperkeratotic conditions, the following agents present compelling alternatives.
-
Urea: A component of the skin's natural moisturizing factor (NMF), urea exhibits hydrating and keratolytic properties. At concentrations around 10%, it is highly effective for dry skin conditions and has been shown to be equivalent or superior to ammonium lactate in hydration.[11] Higher concentrations (up to 40%) demonstrate significant keratolytic effects.[11]
-
Alpha-Hydroxy Acids (AHAs): This class, including glycolic acid and lactic acid, promotes exfoliation by decreasing corneocyte cohesion in the stratum corneum.[12] They are a mainstay in chemical peels and treatments for thickened skin.
-
β-Lipohydroxy Acid (LHA): A lipophilic derivative of salicylic acid, LHA offers potent keratolytic activity with slower, more targeted penetration.[13] Its cell-by-cell exfoliation mimics natural desquamation, potentially reducing irritation compared to traditional salicylates.[13]
For Analgesic and Anti-Inflammatory Action
For formulations targeting pain and inflammation, non-salicylate options offer targeted mechanisms with potentially improved safety profiles.
-
Topical NSAIDs (e.g., Diclofenac, Ketoprofen): These agents provide localized analgesia and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme, with minimal systemic uptake (around 5%) compared to oral formulations.[14] They are a first-line recommendation for osteoarthritis pain in joints like the knees and hands.[15]
-
Capsaicin: Derived from chili peppers, capsaicin is effective for joint and neuropathic pain.[16] It acts by depleting substance P, a neurotransmitter involved in pain signaling. High-concentration patches can provide long-lasting relief.[17]
-
Lidocaine: A local anesthetic, lidocaine blocks sodium channels to numb the application area, providing rapid but temporary pain relief.[16][18] It is available in various over-the-counter and prescription-strength patches and gels.[18]
Quantitative Performance and Formulation Insights
The following table summarizes key performance and formulation parameters to guide the selection process.
| Alternative | Primary Function(s) | Typical Use Level | Key Formulation Considerations | Irritation Potential |
| This compound | Keratolytic, Analgesic | 1-10% | pH 3-4 for efficacy; requires solubilizers (e.g., glycols); light sensitive.[9][10] | Moderate to High |
| Urea | Keratolytic, Hydrating | 5-40% | Water-soluble; can affect viscosity; may have a slight ammonia odor at high pH. | Low to Moderate |
| Glycolic Acid (AHA) | Keratolytic | 1-10% | Water-soluble; requires pH adjustment (3.5-4.0) to balance efficacy and irritation.[9] | Moderate |
| Lactic Acid (AHA) | Keratolytic, Hydrating | 1-10% | Water-soluble; gentler than glycolic acid; also requires pH control. | Low to Moderate |
| Diclofenac Sodium | Analgesic, Anti-inflammatory | 1-3% | Available as gels, solutions, patches; minimal systemic absorption.[15] | Low |
| Capsaicin | Analgesic | 0.025-0.1% | Poor water solubility; often formulated in creams or patches; initial burning sensation is common.[16] | High (initially) |
| Lidocaine | Anesthetic | 2.5-5% | Water-soluble; available as gels, creams, patches.[18] | Low |
Experimental Evaluation Protocols
To ensure a self-validating and robust development process, the following experimental protocols are recommended for comparing the performance of selected alternatives.
Protocol: In Vitro Skin Permeation Study
This protocol assesses the percutaneous absorption of the active ingredient, a critical safety and efficacy parameter.
Objective: To quantify the rate and extent of active permeation through a skin membrane using a Franz Diffusion Cell apparatus.
Methodology:
-
Membrane Preparation: Use excised human or porcine skin, dermatomed to a thickness of ~500 µm. Mount the skin on the Franz cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring it remains in contact with the dermal side of the skin. Maintain at 32°C to simulate skin surface temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of active permeated per unit area (µg/cm²) over time. The steady-state flux (Jss) can be determined from the linear portion of the resulting curve.
Causality and Controls: The choice of a biological membrane (human/porcine skin) provides a more clinically relevant barrier model than synthetic membranes. Running a control formulation with a known permeation enhancer (e.g., propylene glycol) and a negative control (vehicle only) validates the experimental setup.
Protocol: Tape Stripping for Keratolytic Effect Assessment
This ex vivo method quantifies the desquamation effect of a keratolytic agent.
Objective: To measure the amount of stratum corneum removed after treatment with a keratolytic formulation.
Methodology:
-
Test Site: Use forearm skin of human volunteers or ex vivo skin samples.
-
Application: Apply a standardized amount of the test formulation to a defined area. Leave on for a specified duration (e.g., 6 hours) before gently wiping off any residue.
-
Tape Stripping: Apply a piece of adhesive tape (e.g., D-Squame®) to the treated area with consistent pressure.
-
Removal: Remove the tape strip in a single, smooth motion.
-
Repeat: Repeat the stripping process 10-20 times on the same site, collecting each strip sequentially.
-
Protein Quantification: Extract the protein from the tape strips and quantify using a standard method like the Bradford or BCA protein assay.
-
Data Analysis: Plot the cumulative protein amount removed versus the strip number. A higher cumulative protein amount indicates a greater keratolytic effect.
Causality and Controls: This method directly measures the removal of corneocytes. A placebo (vehicle-only) application on a contralateral site serves as a crucial control to account for baseline desquamation and mechanical removal by the tape itself.
Visualization of Concepts
To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: Decision tree for selecting an appropriate alternative.
Conclusion and Future Perspectives
The selection of an alternative to this compound requires a nuanced approach that balances efficacy, safety, and formulary science. For keratolytic applications, urea and AHAs remain robust, well-characterized options, while newer derivatives like LHA offer the potential for improved tolerability. For analgesic and anti-inflammatory needs, topical NSAIDs such as diclofenac provide a targeted, evidence-backed alternative with minimal systemic exposure.
Future research should focus on developing novel delivery systems that enhance the efficacy and reduce the irritation potential of existing agents. Encapsulation technologies and synergistic combinations of actives may unlock new possibilities in topical formulation, moving the field beyond traditional single-agent therapies. The protocols and comparative data provided herein serve as a foundational resource for scientists and developers to innovate and validate the next generation of safe and effective topical products.
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A Guide to Inter-Laboratory Comparison of Ammonia Analysis Using the Salicylate Method
For researchers, scientists, and drug development professionals, the accurate quantification of ammonia is a critical parameter in a multitude of applications, from environmental monitoring of water quality to bioprocess control in pharmaceutical manufacturing.[1][2][3] Among the various analytical techniques available, the salicylate method stands out for its sensitivity, safety, and adaptability, making it a widely adopted procedure.[4] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of ammonia analysis using the salicylate method, ensuring data reliability and comparability across different testing sites.
The salicylate method offers a safer alternative to the traditional Nessler method by avoiding the use of mercury-containing reagents. It is a variation of the phenate method and is particularly useful for low-range ammonia nitrogen determinations. The underlying principle of this colorimetric method is the reaction of ammonia with salicylate and a hypochlorite source in an alkaline medium, catalyzed by sodium nitroprusside. This reaction forms a characteristic blue-green indophenol dye, the absorbance of which is directly proportional to the ammonia concentration in the sample.[5][6]
This guide is structured to provide both the theoretical underpinnings and the practical steps for executing a robust inter-laboratory study. We will delve into the reaction mechanism, a detailed experimental protocol, and a template for data comparison and analysis.
The Chemistry Behind the Salicylate Method
The salicylate method for ammonia determination is a multi-step process. Understanding the reaction sequence is crucial for troubleshooting and optimizing the assay.
-
Formation of Monochloramine : In an alkaline environment, ammonia reacts with hypochlorite ions to form monochloramine.[5]
-
Formation of 5-aminosalicylate : The monochloramine then reacts with salicylate to produce 5-aminosalicylate.[5]
-
Oxidative Coupling : In the presence of a catalyst, typically sodium nitroprusside (also known as sodium nitroferricyanide), an oxidative coupling reaction occurs between 5-aminosalicylate and another molecule of salicylate.[6] This forms the indophenol dye.[5][6]
-
Color Development : The resulting indophenol dye exhibits a blue-green color in the solution. The intensity of this color, measured spectrophotometrically at a wavelength between 630 and 700 nm, is proportional to the initial ammonia concentration.[5][7][8]
The following diagram illustrates the key steps of the chemical reaction.
Caption: Chemical reaction pathway of the salicylate method for ammonia determination.
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison is essential for validating a method and ensuring that different laboratories can produce comparable results. The following sections outline a protocol for such a study.
Study Objectives
-
To assess the reproducibility and robustness of the salicylate method for ammonia analysis across multiple laboratories.
-
To determine the inter-laboratory variability in terms of precision and accuracy.
-
To establish a consensus on best practices for the implementation of this method.
Participating Laboratories
A minimum of five laboratories with experience in colorimetric assays should be recruited. Each laboratory should have a calibrated spectrophotometer capable of measuring absorbance at the specified wavelength.
Sample Distribution
A central organizing body will prepare and distribute a set of blind samples to each participating laboratory. These samples should include:
-
Blank Sample : Deionized water to assess the baseline noise and potential contamination.
-
Standard Solutions : A series of ammonia standards of known concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mg/L NH₃-N) to construct a calibration curve.
-
Quality Control (QC) Samples : Samples with known ammonia concentrations, prepared from a different source than the calibration standards, to assess accuracy.
-
Matrix Samples : Real-world samples (e.g., wastewater effluent, cell culture media) spiked with a known amount of ammonia to evaluate matrix effects.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a synthesis of best practices derived from established standard operating procedures.[9][10][11] Adherence to this protocol is crucial for ensuring consistency across laboratories.
Reagent Preparation
-
Ammonia-Free Water : Use deionized water passed through an ion-exchange column to remove any traces of ammonia.[12]
-
Buffer Solution : Dissolve 15 g of sodium hydroxide (NaOH), 33.5 g of disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O), and 12.5 g of disodium EDTA dihydrate (Na₂EDTA·2H₂O) in ammonia-free water and dilute to 1 L.[10] The EDTA is added to prevent the precipitation of calcium and magnesium ions.[10]
-
Salicylate-Nitroprusside Reagent : Dissolve 150 g of sodium salicylate (NaC₇H₅O₃) and 0.30 g of sodium nitroprusside [Na₂Fe(CN)₅NO·2H₂O] in approximately 800 mL of ammonia-free water. Dilute to 1 L with ammonia-free water. Store in a dark bottle and prepare fresh weekly.[10][13]
-
Hypochlorite Solution : A solution of sodium hypochlorite (NaOCl) with a known concentration of available chlorine is required. Commercial bleach solutions can be used after appropriate dilution. This solution should be prepared fresh daily.[10]
-
Ammonia Stock Standard (1000 mg/L NH₃-N) : Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 100°C for one hour, in ammonia-free water and dilute to 1 L.
-
Working Standard Solutions : Prepare a series of working standards by diluting the stock standard with ammonia-free water.
Analytical Procedure
-
Sample Preparation : If the samples are turbid, they should be filtered through a 0.45 µm membrane filter.[10] If the expected ammonia concentration is high, dilute the sample with ammonia-free water to fall within the calibration range.[13][14]
-
Calibration Curve :
-
Pipette a defined volume (e.g., 10 mL) of each working standard solution into separate, clearly labeled test tubes.
-
Include a blank using ammonia-free water.
-
-
Sample Analysis :
-
Pipette the same volume of the unknown samples, QC samples, and matrix samples into separate test tubes.
-
-
Reagent Addition :
-
To each tube, add a specified volume of the buffer solution (e.g., 2 mL) and mix.
-
Add a specified volume of the salicylate-nitroprusside reagent (e.g., 2 mL) and mix thoroughly.
-
Add a specified volume of the hypochlorite solution (e.g., 1 mL) and mix immediately.
-
-
Color Development : Allow the samples to stand at room temperature for a specified period (e.g., 20-30 minutes) for the color to develop fully.[5]
-
Absorbance Measurement : Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 660 nm) using a spectrophotometer.[10] Zero the instrument with the blank solution.
-
Data Analysis :
-
Plot a calibration curve of absorbance versus ammonia concentration for the standard solutions.
-
Determine the ammonia concentration in the unknown samples, QC samples, and matrix samples from the calibration curve.
-
The following diagram outlines the experimental workflow for the inter-laboratory comparison.
Caption: Experimental workflow for the inter-laboratory comparison study.
Data Comparison and Performance Evaluation
After receiving the results from all participating laboratories, the central organizing body will compile and analyze the data. The following table provides a template for summarizing the key performance metrics.
| Performance Metric | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Calibration Curve R² | 0.9992 | 0.9989 | 0.9995 | 0.9991 | 0.9993 | > 0.995 |
| Limit of Detection (LOD) (mg/L) | 0.02 | 0.03 | 0.02 | 0.02 | 0.03 | < 0.05 |
| Limit of Quantification (LOQ) (mg/L) | 0.06 | 0.09 | 0.06 | 0.07 | 0.09 | < 0.15 |
| QC Sample 1 (0.8 mg/L) Recovery (%) | 98.5 | 101.2 | 99.1 | 102.5 | 97.8 | 90-110% |
| QC Sample 2 (1.5 mg/L) Recovery (%) | 99.2 | 100.5 | 98.7 | 101.8 | 98.1 | 90-110% |
| Matrix Spike Recovery (%) | 95.3 | 92.1 | 96.8 | 94.5 | 97.2 | 85-115% |
| Inter-day Precision (%RSD) | 2.1 | 2.8 | 1.9 | 2.5 | 2.3 | < 5% |
| Intra-day Precision (%RSD) | 1.5 | 2.1 | 1.3 | 1.8 | 1.6 | < 3% |
This comparative data allows for a clear assessment of each laboratory's performance and the overall robustness of the salicylate method.
Potential Sources of Variability and Interferences
Despite the robustness of the salicylate method, several factors can introduce variability and interference. Awareness of these is key to ensuring accurate results.
-
Contamination : Ammonia is ubiquitous in the laboratory environment. All glassware should be acid-washed and rinsed with ammonia-free water.[13]
-
pH : The reaction is pH-sensitive. The use of a robust buffer is critical to maintain the optimal alkaline conditions.[7]
-
Interfering Ions : High concentrations of certain ions can interfere with the reaction. Calcium and magnesium can precipitate at high pH, which is mitigated by the addition of a complexing agent like EDTA or citrate.[9][10][11] Iron has also been identified as a significant interferent.[15][16] For highly saline or colored water samples, a preliminary distillation step may be necessary as recommended by ISO 7150-1.[1][12][17]
-
Reagent Stability : The hypochlorite and salicylate-nitroprusside reagents have limited stability and should be prepared fresh as indicated in the protocol.[7][10]
Conclusion
The salicylate method is a reliable and sensitive technique for the determination of ammonia in a variety of sample matrices. A well-designed inter-laboratory comparison study is paramount for validating the method's performance and ensuring consistency and comparability of data across different analytical laboratories. By adhering to a standardized protocol and being mindful of potential sources of error, researchers can confidently employ the salicylate method for accurate ammonia quantification. This guide provides the necessary framework to achieve that goal, fostering a higher standard of data integrity within the scientific community.
References
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Sterlitech. (2022, June 22). How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. Retrieved from [Link]
-
UIUC Soils Lab. (2023, April 24). SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. Retrieved from [Link]
-
Analytik Jena. ISO 7150-1 Water Quality — Determination of Ammonium. Retrieved from [Link]
-
DSpace@MIT. Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. Retrieved from [Link]
-
ASTM International. D 1426 - 58 Standard Methods of Test for Ammonia in Industrial Water and Industrial Waste Water. Retrieved from [Link]
-
Hach. Chemistry Explained: Nitrogen, Ammonia. Retrieved from [Link]
-
ASTM International. ASTM D1426-15(2021)e1 - Standard Test Methods for Ammonia Nitrogen In Water. Retrieved from [Link]
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ASTM International. ASTM D1426-08 - Standard Test Methods for Ammonia Nitrogen In Water. Retrieved from [Link]
-
Conti Testing Laboratories. ASTM D1426. Retrieved from [Link]
-
ASTM International. ASTM D1426-15 - Standard Test Methods for Ammonia Nitrogen In Water. Retrieved from [Link]
-
Testing Laboratory. (2025, November 17). ISO 7150-1 Ammonium by Spectrometric Testing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2015, April). "Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System" MED-SOP-CHA031-SAL. Retrieved from [Link]
-
ResearchGate. (2020, October 15). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. Retrieved from [Link]
-
U.S. Geological Survey. Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. Retrieved from [Link]
- Google Patents. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen.
-
DSpace@MIT. (2022, January 27). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. Retrieved from [Link]
-
Cooperative Chemical Analytical Laboratory. (2023, September 2). Standard Operating Procedure for the Analysis of Ammonia in Fresh Waters CCAL 30C.2. Retrieved from [Link]
-
Persee General. (2025, May 7). Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method). Retrieved from [Link]
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Scribd. ISO 7150-1 - 1984 - Amonio. Retrieved from [Link]
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iTeh Standards. SIST ISO 7150-1:1996. Retrieved from [Link]
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NEN. NEN-ISO 7150-1:2002 en. Retrieved from [Link]
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International Journal of Applied Research. (2023, May 13). Water testing in marine aquaculture: Method optimization and validation for ammonium quantification. Retrieved from [Link]
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IC Controls. (2024, April 11). Ammonia Nitrogen Measurement in Wastewater. Retrieved from [Link]
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ResearchGate. Spectrophotometric determination of ammonia: A study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. Retrieved from [Link]
-
ResearchGate. (2022, May 19). Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. Retrieved from [Link]
-
DSpace@MIT. (2022, May 19). Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. Retrieved from [Link]
-
National Institutes of Health. (2022, July 22). Evaluation of Water Ammonium Ion Test Kit and Its Feasibility for the Analysis of Protein in Food. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ammonium Salicylate for Researchers and Pharmaceutical Professionals
Ammonium salicylate (C₇H₉NO₃), the ammonium salt of salicylic acid, is a key compound in the pharmaceutical and chemical industries, valued for its analgesic and anti-inflammatory properties, and as a precursor in organic synthesis.[1][2] The selection of a synthetic route is a critical decision in drug development and manufacturing, directly impacting product purity, yield, cost-effectiveness, and scalability. This guide provides an in-depth comparative analysis of the primary synthesis routes for this compound, offering field-proven insights and detailed experimental protocols to inform laboratory and industrial practices.
Introduction to this compound
This compound is a white crystalline powder that is soluble in water.[3] It is utilized in various medicinal preparations for treating muscle aches and sprains.[4] Beyond its direct therapeutic uses, it serves as an intermediate in the synthesis of other pharmaceutically active molecules and fine chemicals. The choice of synthesis method can significantly influence the impurity profile and physicochemical properties of the final product, making a thorough understanding of the available routes essential for regulatory compliance and therapeutic efficacy.
Core Synthesis Methodologies: A Comparative Overview
The synthesis of this compound is primarily achieved through acid-base neutralization reactions. The most prominent methods involve the reaction of salicylic acid with an ammonia source or the double displacement reaction between a salicylate salt and an ammonium salt. Each route presents a unique set of advantages and challenges in terms of reagent handling, reaction conditions, and product isolation.
Route 1: Neutralization of Salicylic Acid with Aqueous Ammonia (Ammonium Hydroxide)
This is a widely employed and straightforward method, particularly suitable for laboratory-scale synthesis. The reaction involves the direct neutralization of salicylic acid with ammonium hydroxide in an aqueous medium.
Reaction Mechanism: The mechanism is a classic acid-base neutralization. The acidic proton of the carboxylic acid group on salicylic acid is transferred to the ammonia molecule in the ammonium hydroxide solution, forming the ammonium cation and the salicylate anion.
Experimental Protocol:
-
Dissolution: Dissolve a specific molar quantity of salicylic acid in deionized water. Gentle heating may be applied to facilitate dissolution.
-
Neutralization: To the stirred salicylic acid solution, slowly add a solution of ammonium hydroxide (e.g., 28% NH₃ in water).
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The addition of ammonium hydroxide is continued until a neutral to slightly alkaline pH (typically 7.5-8.0) is achieved and remains stable. A Chinese patent suggests a broader pH range of 7.5 to 13.0 for the preparation of the this compound solid before further use.[5]
-
Isolation: The resulting aqueous solution of this compound is then concentrated by evaporation of water, often under reduced pressure to prevent thermal degradation. The solid this compound is then collected.
-
Purification: If necessary, the product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
The use of an aqueous medium allows for the ready dissolution of the reactants and facilitates the ionic reaction.
-
Slow addition of the base prevents localized high pH, which could lead to side reactions.
-
Evaporation under reduced pressure is crucial to avoid the decomposition of this compound at elevated temperatures.
Advantages:
-
Simple and direct reaction.
-
Readily available and relatively inexpensive starting materials.
-
High atom economy.
Disadvantages:
-
The evaporation step can be energy-intensive, particularly at a large scale.
-
Control of the final water content in the product can be challenging.
-
Potential for thermal degradation if evaporation is not carefully controlled.
Route 2: Reaction of Salicylic Acid with Anhydrous Ammonia Gas
This method is often favored in industrial settings due to its efficiency and the avoidance of large volumes of water. The reaction is typically carried out by passing anhydrous ammonia gas through a suspension of salicylic acid in an inert organic solvent.
Reaction Mechanism: Similar to the aqueous neutralization, this is an acid-base reaction where the gaseous ammonia acts as the base, accepting a proton from the salicylic acid.
Experimental Protocol (Adapted from a similar process for acetylsalicylic acid[6]):
-
Suspension: Suspend a predetermined quantity of salicylic acid in a suitable anhydrous inert solvent (e.g., anhydrous ether, toluene, or ethyl acetate) in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Ammonia Introduction: Bubble anhydrous ammonia gas through the stirred suspension. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.
-
Reaction Completion: The reaction is typically continued until the stoichiometric amount of ammonia has been absorbed, which can be monitored by weighing the reaction vessel or by observing the cessation of the exotherm.
-
Product Isolation: The solid this compound precipitates out of the solvent. The product is then isolated by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of the anhydrous solvent to remove any unreacted salicylic acid and then dried under vacuum.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent prevents the formation of an aqueous solution, simplifying product isolation to a simple filtration step.
-
A solvent in which salicylic acid is sparingly soluble but this compound is insoluble is ideal for driving the reaction to completion and facilitating precipitation.
-
Stirring is essential to ensure efficient contact between the solid salicylic acid and the gaseous ammonia.
Advantages:
-
High yield, often nearly quantitative.[6]
-
Avoids the energy-intensive water evaporation step.
-
Direct isolation of a solid product.
-
Suitable for large-scale industrial production.[4]
Disadvantages:
-
Requires handling of anhydrous ammonia gas, which is toxic and requires specialized equipment.
-
The use of organic solvents raises environmental and safety concerns.
-
Requires careful control of reaction conditions to prevent side reactions.
Route 3: Double Displacement Reaction of Sodium Salicylate and Ammonium Chloride
This route offers an alternative by utilizing readily available salts. The reaction is based on the principle of precipitating the less soluble product from a solution containing four different ions.
Reaction Mechanism: In an aqueous solution, both sodium salicylate and ammonium chloride dissociate into their respective ions (Na⁺, C₇H₅O₃⁻, NH₄⁺, Cl⁻). If this compound is less soluble than sodium chloride under the reaction conditions, it will precipitate out of the solution upon cooling or concentration.
Experimental Protocol:
-
Solution Preparation: Prepare separate aqueous solutions of sodium salicylate and ammonium chloride.
-
Mixing: Combine the two solutions with stirring.
-
Crystallization: The formation of this compound occurs in the solution. To induce crystallization, the solution can be cooled or partially evaporated.
-
Isolation: The precipitated this compound is collected by filtration.
-
Purification: The product is washed with cold water to remove residual sodium chloride and other soluble impurities, followed by drying.
Causality Behind Experimental Choices:
-
The choice of solvent (typically water) is based on the solubility of the reactants.
-
Cooling the solution reduces the solubility of this compound, promoting its crystallization and increasing the yield.
-
Washing with cold water is a critical step to ensure the purity of the final product by removing the highly soluble sodium chloride byproduct.
Advantages:
-
Utilizes common and often inexpensive salt precursors.
-
Can be performed in an aqueous medium, avoiding the hazards of organic solvents.
Disadvantages:
-
The yield is dependent on the difference in solubility between this compound and sodium chloride.
-
The product may be contaminated with sodium chloride if the washing step is not thorough.
-
May require more complex purification steps to achieve high purity.
Comparative Data Summary
| Parameter | Route 1: Aqueous Neutralization | Route 2: Anhydrous Ammonia Gas | Route 3: Double Displacement |
| Starting Materials | Salicylic Acid, Ammonium Hydroxide | Salicylic Acid, Anhydrous Ammonia | Sodium Salicylate, Ammonium Chloride |
| Solvent | Water | Anhydrous Organic Solvent (e.g., ether, toluene) | Water |
| Reaction Type | Acid-Base Neutralization | Acid-Base Neutralization | Double Displacement |
| Product Isolation | Evaporation | Filtration | Crystallization & Filtration |
| Typical Yield | High | Very High (near quantitative) | Moderate to High (solubility dependent) |
| Purity | Good to High | High | Moderate to High (requires thorough washing) |
| Scalability | Good, but energy-intensive | Excellent for industrial scale | Good |
| Key Advantage | Simplicity, aqueous medium | High efficiency, no water evaporation | Use of common salts, aqueous medium |
| Key Disadvantage | Energy-intensive evaporation | Handling of hazardous ammonia gas, use of organic solvents | Potential for NaCl contamination |
Experimental Workflows and Logical Relationships
Workflow for this compound Synthesis
Caption: Comparative workflows for the three primary synthesis routes of this compound.
Reaction Mechanisms
Caption: Simplified reaction schemes for this compound synthesis.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the application, including the desired scale of production, purity specifications, and available resources.
-
For laboratory-scale synthesis and research purposes , the neutralization of salicylic acid with ammonium hydroxide (Route 1) is often the most practical choice due to its simplicity and the use of common laboratory reagents.
-
For large-scale industrial production , the reaction of salicylic acid with anhydrous ammonia gas (Route 2) is generally more efficient and cost-effective, provided that the necessary infrastructure for handling anhydrous ammonia and organic solvents is in place.
-
The double displacement reaction (Route 3) serves as a viable alternative, particularly when the starting materials are readily available as salts, though careful purification is necessary to ensure a high-purity product.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their technical capabilities, economic constraints, and quality requirements. Further process optimization and characterization of the final product are recommended to ensure its suitability for the intended application.
References
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Benchchem. (n.d.). This compound | 31295-34-8.
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Ciba-Geigy Corporation. (1988). U.S. Patent No. 4,754,063. Washington, DC: U.S. Patent and Trademark Office. [Link]
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A Comparative Guide to the Validation of Ammonium Salicylate Purity: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of quality, safety, and efficacy. Ammonium salicylate, a compound with applications in pharmaceuticals as an analgesic and keratolytic agent, is no exception.[1] Its purity can be influenced by the manufacturing process and storage conditions, potentially leading to the presence of unreacted starting materials, byproducts, or degradation products.[2][3]
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against traditional analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Central Role of HPLC in Purity Validation
HPLC stands as the preeminent technique for pharmaceutical purity analysis due to its high resolving power, sensitivity, and specificity. It allows for the separation, identification, and quantification of the main compound from its potential impurities in a single analysis. The validation of an HPLC method, guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, is a mandatory step to ensure the reliability of the analytical data.[3][4]
Part 1: In-Depth HPLC Method Validation for this compound Purity
A robust HPLC method for this compound must be able to accurately quantify the API and separate it from potential impurities such as salicylic acid (the primary starting material), phenol, and other process-related impurities.[2][3]
Experimental Protocol: HPLC Purity Assay
This protocol outlines a typical reversed-phase HPLC method for the determination of this compound purity.
1. Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 237 nm (based on the UV absorbance of the salicylate chromophore).[5]
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Spiked Sample Solution (for Specificity): Prepare a sample solution and spike it with known impurities (e.g., salicylic acid, phenol) at a relevant concentration (e.g., 0.1% of the sample concentration).
3. Validation Parameters (as per ICH Q2(R1)): [3][4][6]
-
Specificity: Inject the blank (mobile phase), standard, sample, and spiked sample solutions. The method is specific if the this compound peak is well-resolved from any impurity peaks and there is no interference from the blank.
-
Linearity: Prepare a series of at least five concentrations of the this compound reference standard (e.g., 50% to 150% of the nominal concentration). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with known amounts of the reference standard at three different levels). The accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often determined by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method is robust if the results remain unaffected by these small variations.
Part 2: Comparative Analysis with Alternative Methods
While HPLC is the gold standard, other methods can be employed for the determination of this compound purity, particularly in resource-limited settings or for in-process controls.
Alternative Method 1: UV-Visible Spectrophotometry (Salicylate Method for Ammonium Quantification)
This colorimetric method is widely used for the quantification of ammonium ions.[7][8][9][10] In the context of this compound, it can be adapted to determine the ammonium content, which is stoichiometrically related to the amount of this compound.
-
Principle: In an alkaline medium and in the presence of a catalyst (sodium nitroprusside), ammonium reacts with salicylate and a chlorine source (hypochlorite) to form a green-colored indophenol-like dye. The intensity of the color, measured at approximately 660-697 nm, is proportional to the ammonium concentration.[4][8][10]
-
Reagent Preparation:
-
Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in deionized water.
-
Hypochlorite Solution: A buffered solution of sodium hypochlorite.
-
Ammonium Standard Solutions: Prepare a series of standard solutions of ammonium chloride in deionized water.
-
-
Procedure:
-
To a known volume of the sample solution (appropriately diluted), add the salicylate-nitroprusside reagent followed by the hypochlorite solution.
-
Allow the color to develop for a specified time (e.g., 20-60 minutes).[10]
-
Measure the absorbance at the wavelength of maximum absorbance.
-
Construct a calibration curve using the standard solutions and determine the concentration of ammonium in the sample.
-
Alternative Method 2: Acid-Base Titration
Titrimetry is a classical analytical method that can be used to determine the purity of this compound by assaying the salicylate portion of the molecule.
-
Principle: A known quantity of this compound is dissolved in a suitable solvent (e.g., neutralized alcohol) and titrated with a standardized solution of a strong base (e.g., 0.1 N sodium hydroxide) using a visual indicator (e.g., phenolphthalein). The endpoint is reached when all the acidic salicylate has been neutralized.
-
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a previously neutralized solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 N sodium hydroxide until a persistent pink color is observed.
-
Calculate the purity based on the volume of titrant consumed.
-
Part 3: Performance Comparison and Data Presentation
The choice of analytical method depends on the specific requirements of the analysis. The following table summarizes the performance of the three methods based on typical validation parameters.
| Parameter | HPLC | UV-Visible Spectrophotometry | Acid-Base Titration |
| Specificity | High (can separate and quantify individual impurities) | Moderate (prone to interference from other colored compounds or substances that react with the reagents) | Low (titrates the total acidity, cannot distinguish between salicylic acid and other acidic impurities) |
| Sensitivity | High (can detect impurities at very low levels) | Moderate | Low |
| Precision (%RSD) | < 2% | < 5% | < 1% (for the main component) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% (for the main component) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | N/A |
| Throughput | High (with autosampler) | Moderate | Low |
| Cost per Sample | High | Low | Very Low |
| Expertise Required | High | Moderate | Moderate |
Part 4: Workflow Visualization
The following diagrams illustrate the logical flow of the HPLC validation process and the comparative workflows of the different analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
Conclusion
The validation of this compound purity by HPLC offers unparalleled specificity and sensitivity, making it the definitive method for quality control in a regulated environment. The detailed validation process, guided by ICH Q2(R1), ensures the generation of reliable and defensible data. While alternative methods like UV-Visible spectrophotometry and acid-base titration have their place, particularly for rapid in-process checks or in less stringent applications, they lack the ability to provide a comprehensive purity profile. The choice of method should always be justified based on its intended purpose, balancing the need for scientific rigor with practical considerations of cost and throughput.
References
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Cymer Chemicals. (n.d.). This compound. Retrieved from [Link]
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Soils Lab. (2023, April 24). SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. Retrieved from [Link]
- Jicha, T. M. (2015, April). Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. U.S. Environmental Protection Agency.
- U.S. Geological Survey. (n.d.).
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Persee General. (2025, May 7). Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method). Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
- Baethgen, W. E., & Alley, M. M. (1989). A manual colorimetric procedure for measuring ammonium nitrogen in soil and plant Kjeldahl digests. Communications in Soil Science and Plant Analysis, 20(9-10), 961-969.
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ResearchGate. (2020, October 15). Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. Retrieved from [Link]
- Google Patents. (n.d.). Salicylate method for the quantitative determination of ammonia nitrogen.
-
IO Rodeo. (2014). Salicylate Test — Measuring ammonia with the colorimeter. Retrieved from [Link]
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Sterlitech. (2022, June 22). How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Soils Lab. (2021, July 27). SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. Retrieved from [Link]
-
Pgeneral.com. (2023, March 19). How to Measure Water Quality Ammonia Nitrogen by Spectrophotometry with Salicylic Acid. Retrieved from [Link]
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PubMed. (2022, January 6). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Retrieved from [Link]
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Assessing the Environmental Impact of Ammonium Salicylate: A Comparative Guide for Researchers
This guide provides an in-depth analysis of the environmental impact of ammonium salicylate, a compound utilized across pharmaceutical, cosmetic, and agricultural sectors.[1] It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions by comparing its environmental profile with common alternatives. This document synthesizes available ecotoxicological data, outlines standardized testing methodologies, and explores the underlying mechanisms of toxicity.
Introduction: The Environmental Context of Salicylate Use
This compound (C₇H₉NO₃) is the ammonium salt of salicylic acid. In aqueous environments, it readily dissociates into the salicylate anion and the ammonium cation. Therefore, a comprehensive environmental risk assessment must consider the fate and effects of both ions. Salicylic acid and its derivatives are noted for their roles as analgesics, preservatives, and plant growth regulators.[1] However, their entry into ecosystems via wastewater and agricultural runoff necessitates a thorough evaluation of their potential environmental consequences. This guide will objectively compare this compound (using salicylic acid and ammonium ion data as proxies) with common alternatives such as benzyl alcohol, sodium benzoate, and potassium sorbate.
Physicochemical Properties and Environmental Fate
The environmental distribution and persistence of a chemical are governed by its physical and chemical properties. While specific data for this compound is limited, the properties of salicylic acid provide a strong indication of its likely environmental behavior. Salicylic acid is a white crystalline powder with moderate water solubility.
Biodegradability: Salicylic acid and its salts are generally considered to be readily biodegradable.[2][3] Various microorganisms in soil and water can utilize salicylate as a carbon source, breaking it down into simpler, less harmful compounds.[2][3] This rapid degradation suggests a low potential for persistence in the environment. Alternatives such as potassium sorbate and sodium benzoate are also recognized for their biodegradability.[2] Benzyl alcohol is also known to biodegrade rapidly in the environment.
The environmental fate of a substance like this compound can be visualized as a series of interconnected pathways from its release to its ultimate degradation or sequestration.
Figure 1: Conceptual diagram of the environmental fate of this compound.
Comparative Ecotoxicological Profile
A key aspect of environmental risk assessment is the substance's toxicity to a range of organisms representing different trophic levels. The following sections compare the aquatic and terrestrial toxicity of salicylic acid (as a proxy for this compound) and its alternatives.
Aquatic Toxicity
The aquatic environment is a primary recipient of many chemical contaminants. Toxicity is typically assessed using standardized tests on fish, invertebrates (like Daphnia magna), and algae.
| Substance | Organism | Endpoint | Value (mg/L) | Reference |
| Salicylic Acid | Pimephales promelas (Fathead Minnow) | 96h LC50 | 90 | ECHA Database |
| Daphnia magna | 48h EC50 | 80 | ECHA Database | |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | >100 | ECHA Database | |
| Ammonium (as total NH₃/NH₄⁺) | Freshwater Fish | 96h LC50 | 0.56 - 2.37 | [4] |
| Freshwater Invertebrates | 48h LC50 | 1.10 - 22.8 | [4] | |
| Benzyl Alcohol | Pimephales promelas (Fathead Minnow) | 96h LC50 | 460 | ECHA Database |
| Daphnia magna | 48h EC50 | 230 | ECHA Database | |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | 770 | ECHA Database | |
| Sodium Benzoate | Pimephales promelas (Fathead Minnow) | 96h LC50 | >100 | [5] |
| Daphnia magna | 48h EC50 | >100 | [5] | |
| Algae | 72h EC50 | >30.5 | [5] | |
| Potassium Sorbate | Danio rerio (Zebra fish) | 96h LC50 | >1000 | [6] |
| Daphnia magna | 48h EC50 | >1000 | [6] | |
| Scenedesmus subspicatus (Green Algae) | 72h EC50 | >1000 | [6] |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.
Based on available data, salicylic acid exhibits a higher aquatic toxicity compared to benzyl alcohol, sodium benzoate, and potassium sorbate. The ammonium ion is also notably toxic to aquatic life, with its toxicity being highly dependent on pH and temperature.
Terrestrial Toxicity
The impact on soil ecosystems is evaluated by testing toxicity to organisms such as earthworms, which are vital for soil health.
| Substance | Organism | Endpoint | Value (mg/kg soil) | Reference |
| Salicylic Acid | Eisenia fetida | 14d LC50 | No data available | [7] |
| Benzyl Alcohol | Eisenia fetida | 14d LC50 | >1000 | ECHA Database |
| Sodium Benzoate | - | - | Data not available | - |
| Potassium Sorbate | Earthworms | - | No significant negative effects at normal levels |
Data on the terrestrial toxicity of salicylic acid is limited. However, benzyl alcohol shows low toxicity to earthworms. Potassium sorbate is also reported to have no significant negative effects on this key soil organism.
Methodologies for Environmental Impact Assessment
To ensure comparability and reliability, ecotoxicological studies follow standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability: OECD 301
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals.[3][8][9][10] The "CO₂ Evolution Test" (OECD 301B) is a common method.
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from wastewater treatment plant effluent and incubated under aerobic conditions in the dark. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period.
Experimental Protocol (OECD 301B):
-
Preparation: Prepare a mineral salt medium and a solution of the test substance.
-
Inoculation: Inoculate the medium with a small volume of activated sludge from a domestic wastewater treatment plant.
-
Incubation: Incubate the test flasks (and control flasks without the test substance) in the dark at a constant temperature (20-24°C) with continuous aeration.
-
CO₂ Measurement: Trap the CO₂ produced in a barium hydroxide or sodium hydroxide solution and quantify it by titration.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test.[9]
Figure 2: Workflow for the OECD 301B Ready Biodegradability Test.
Aquatic Toxicity Testing
Algal Growth Inhibition Test (OECD 201): This test assesses the effects of a substance on the growth of freshwater microalgae.[11][12][13] Exponentially growing algae are exposed to the test substance over 72 hours, and the inhibition of growth is measured.[11][12]
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to Daphnia magna.[2][5][14][15][16] Young daphnids are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnids are immobilized (EC50) is determined.[2][5][14][15][16]
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish species (LC50) over a 96-hour exposure period.[17][18][19][20][21]
Terrestrial Toxicity Testing
Earthworm, Acute Toxicity Test (OECD 207): This test assesses the short-term toxicity of chemicals to earthworms.[15][17][18][22][23] It involves exposing earthworms to the test substance in artificial soil for 14 days and determining the LC50.[18][22][23]
Earthworm Reproduction Test (OECD 222): This is a chronic test that evaluates the effects of a substance on the reproductive output of earthworms over an 8-week period.[11][14][24][25][26]
Mechanistic Insights into Salicylate Toxicity
The primary mechanism of salicylate toxicity in vertebrates involves the uncoupling of oxidative phosphorylation in the mitochondria.[20][27] This process disrupts the production of ATP, the main energy currency of the cell, leading to a cascade of metabolic disturbances. While this mechanism is well-documented in mammals, it is plausible that a similar mode of action occurs in other organisms, including fish and invertebrates, given the conserved nature of mitochondrial function. Studies on fish have shown that exposure to salicylic acid can induce oxidative stress, as indicated by alterations in antioxidant enzyme activities in the liver and histological changes in the gills.[28][29]
Figure 3: Simplified diagram of the cellular mechanism of salicylate toxicity.
Conclusion and Recommendations
The assessment of available data indicates that while this compound is expected to be readily biodegradable, its dissociated ions, particularly the ammonium ion and to a lesser extent the salicylate ion, exhibit aquatic toxicity. In comparison, alternatives commonly used in cosmetics, such as benzyl alcohol, sodium benzoate, and potassium sorbate, generally demonstrate a lower aquatic toxicity profile. Data on terrestrial toxicity is less complete but suggests a lower concern for benzyl alcohol and potassium sorbate.
For researchers and drug development professionals, the following recommendations are proposed:
-
Prioritize alternatives with lower ecotoxicity profiles, especially for applications with a high potential for environmental release.
-
Conduct comprehensive environmental risk assessments for new formulations containing salicylates, following standardized OECD guidelines.
-
Consider the influence of environmental parameters such as pH and temperature on the toxicity of ammonium-containing compounds.
-
Further research is needed to fill the data gaps, particularly concerning the terrestrial ecotoxicity of salicylic acid and the chronic effects of its alternatives.
By integrating these environmental considerations into the early stages of product development, the scientific community can contribute to the creation of safer and more sustainable chemical products.
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OECD (2016), Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei), OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. [Link]
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ibacon GmbH. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test. [Link]
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Biotecnologie BT. OECD TG 222: Earthworm Reproduction test (Eisenia fetida/Eisenia andrei). [Link]
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Biotecnologie BT. OECD TG 207: Earthworm, Acute Toxicity test. [Link]
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IVAMI. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). [Link]
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OECD (2004), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. [Link]
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food-ingredient.net. Does Potassium Sorabte have an impact on the environment? [Link]
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Regulations.gov. Risk Assessment for Sodium Benzoate. [Link]
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Carolina Biological Supply Company. Safety Data Sheet Salicylic Acid. [Link]
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CCME. Canadian Water Quality Guidelines for the Protection of Aquatic Life: Ammonia. [Link]
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HACH. SAFETY DATA SHEET. [Link]
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Agricultural Marketing Service. 2023 Technical Report - Potassium Sorbate - Crops. [Link]
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Pharmacy & Acute Care University. Module 3: Pathophysiology of Salicylate Toxicity. [Link]
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ECHA. Salicylic acid - Registration Dossier. [Link]
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Environmental Working Group. What is sodium benzoate?. [Link]
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MDPI. Subcellular Responses and Avoidance Behavior in Earthworm Eisenia andrei Exposed to Pesticides in the Artificial Soil. [Link]
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PubMed. Ecotoxicological effects of salicylic acid in the freshwater fish Salmo trutta fario: antioxidant mechanisms and histological alterations. [Link]
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Medscape. Salicylate Toxicity: Practice Essentials, Etiology and Pathophysiology, Epidemiology. [Link]
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The Researcher's Dilemma: A Cost-Benefit Analysis of Ammonium Salicylate in Research
For the discerning researcher, the choice of reagents is a critical decision, balancing performance, cost, and safety. Ammonium salicylate, a seemingly simple salt, presents a compelling case for its inclusion in the modern laboratory's chemical inventory. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth cost-benefit analysis of using this compound in research, comparing it with common alternatives and providing the necessary data to make an informed choice.
This compound: A Profile
This compound (C₇H₉NO₃) is the salt formed from salicylic acid and ammonia. It typically appears as a white crystalline powder and is known for its good water solubility.[1] In the research landscape, its most prominent application is in the colorimetric quantification of ammonia, a crucial parameter in fields ranging from environmental science to clinical diagnostics.[2]
The Salicylate Method for Ammonia Quantification: A Safer, More Stable Alternative
The primary application of this compound in research is as a key reagent in the salicylate method for ammonia determination. This method is a modification of the classic Berthelot reaction, where phenol is traditionally used.[3] The salicylate method offers a significant advantage in terms of safety, as it avoids the use of the highly toxic and volatile phenol.
In this reaction, in an alkaline medium and in the presence of a catalyst like sodium nitroprusside, ammonia reacts with salicylate and a hypochlorite source to form a green-colored indophenol dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the ammonia concentration.[4]
Cost Analysis: this compound vs. Alternatives
A direct cost comparison reveals the economic considerations of choosing a particular reagent for ammonia analysis. The following table provides an approximate cost breakdown based on currently available market prices. It is important to note that prices can vary based on supplier, purity, and quantity.
| Reagent | Typical Price (USD) | Quantity | Cost per Gram/mL (approx.) |
| This compound | $19.50 | 25 g | $0.78/g |
| This compound | $52.00 | 100 g | $0.52/g |
| Nessler's Reagent | $42.65 | 100 mL | $0.43/mL |
| Nessler's Reagent | $203.99 | 500 mL | $0.41/mL |
| Phenol (ACS Grade) | $95.66 | 250 g | $0.38/g |
| Phenol (ACS Grade) | $326.75 | 500 g | $0.65/g |
Note: Prices are based on data from various suppliers and are subject to change.[5][6][7][8] This table is for illustrative purposes.
While the initial per-gram cost of phenol might appear lower in some cases, the overall cost-benefit analysis must factor in the significant hidden costs associated with its use, including specialized handling, storage, and waste disposal due to its toxicity. Nessler's reagent, containing mercury, also presents substantial disposal costs and safety concerns.[9][10]
Benefit Analysis: Why Choose this compound?
The advantages of using this compound, primarily within the salicylate method, extend beyond just a safer laboratory environment.
-
Enhanced Safety: The most significant benefit is the replacement of the highly toxic and corrosive phenol, reducing health risks to laboratory personnel and minimizing environmental impact.[3]
-
Reduced Volatility: Compared to phenol, salicylate is non-volatile, which prevents the generation of hazardous fumes.[9]
-
Good Sensitivity and Accuracy: The salicylate method offers good sensitivity for low-level ammonia detection and provides accurate and reproducible results.[11][12]
-
Stability: The reagents used in the salicylate method generally exhibit good stability when stored properly.[4]
-
Ease of Use: Commercially available kits with pre-measured powder pillows simplify the procedure, making it accessible for routine analysis.[13][14]
Comparative Performance: Salicylate vs. Nessler and Phenate Methods
The choice between different ammonia quantification methods often comes down to a trade-off between speed, sensitivity, safety, and cost.
| Feature | Salicylate Method | Nessler's Method | Phenate (Phenol) Method |
| Principle | Colorimetric (Indophenol formation) | Colorimetric (Formation of a yellow-brown complex) | Colorimetric (Indophenol formation) |
| Primary Reagent | Ammonium/Sodium Salicylate | Nessler's Reagent (Potassium tetraiodomercurate(II)) | Phenol |
| Toxicity | Low | High (contains mercury) | High (toxic and corrosive) |
| Sensitivity | Good (0.02 - 2.50 mg/L NH₃-N)[5] | Good (0.05 - 1.0 mg/L NH₃-N)[2] | High |
| Speed | Moderate (color development takes ~20-60 min)[2][12] | Fast (color development in ~10-20 min)[2][15] | Moderate to Slow |
| Interferences | Can be affected by high concentrations of certain ions.[16][17] | Prone to interference from various ions, leading to turbidity.[9] | Susceptible to interferences. |
| Cost | Moderate | Moderate to High (including disposal) | Low to Moderate (excluding safety and disposal costs) |
| Ease of Use | Relatively simple, especially with kits. | Relatively simple. | More complex due to handling of phenol. |
Experimental Protocols
To provide a practical comparison, here are condensed, step-by-step protocols for the salicylate and Nessler methods for ammonia quantification.
Experimental Protocol: Ammonia Quantification using the Salicylate Method
This protocol is a generalized procedure and may need optimization based on the specific sample matrix and instrumentation.
Materials:
-
This compound Reagent (or Sodium Salicylate)
-
Sodium Nitroprusside (Catalyst)
-
Sodium Hypochlorite Solution
-
Buffer solution (e.g., citrate or phosphate buffer)
-
Ammonia-free deionized water
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Salicylate-Catalyst Solution: Dissolve an appropriate amount of this compound and sodium nitroprusside in ammonia-free deionized water. The exact concentrations may vary depending on the specific method adaptation.
-
Hypochlorite Solution: Prepare a dilute solution of sodium hypochlorite in ammonia-free deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal alkaline pH for the reaction.
-
-
Sample Preparation:
-
Collect the aqueous sample to be analyzed. If necessary, dilute the sample with ammonia-free deionized water to bring the ammonia concentration within the linear range of the assay.
-
-
Reaction:
-
To a known volume of the sample (or standard) in a clean test tube, add the buffer solution.
-
Add the salicylate-catalyst solution and mix thoroughly.
-
Add the hypochlorite solution and mix again.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 630-700 nm) using a spectrophotometer.[12]
-
-
Quantification:
-
Prepare a calibration curve using a series of ammonia standards of known concentrations.
-
Determine the ammonia concentration in the sample by comparing its absorbance to the calibration curve.
-
Experimental Protocol: Ammonia Quantification using Nessler's Method
WARNING: Nessler's reagent is highly toxic and contains mercury. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols for handling and disposal of heavy metal waste.
Materials:
-
Nessler's Reagent
-
Rochelle salt solution (potassium sodium tartrate) - optional, to prevent precipitation
-
Ammonia-free deionized water
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Collect the aqueous sample. If necessary, dilute with ammonia-free deionized water.
-
-
Reaction:
-
Incubation:
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 425 nm.[2]
-
-
Quantification:
-
Prepare a calibration curve using ammonia standards.
-
Determine the sample's ammonia concentration from the calibration curve.
-
Visualizing the Workflow: A Decision-Making Diagram
The choice of an appropriate ammonia quantification method can be streamlined using a decision-making workflow.
Caption: A flowchart to guide the selection of an ammonia quantification method.
Conclusion: A Clear Choice for the Modern Lab
While the initial reagent cost of this compound may be comparable to or slightly higher than some alternatives, a comprehensive cost-benefit analysis strongly favors its use in a research setting. The significant reduction in health and safety risks, coupled with robust performance, makes the salicylate method a more responsible and ultimately more cost-effective choice for the modern laboratory. The elimination of hazards associated with phenol and mercury not only protects researchers but also reduces the financial and logistical burden of specialized waste disposal. For laboratories prioritizing safety, accuracy, and ease of use, this compound emerges as the superior reagent for ammonia quantification.
References
-
This compound. Cymer Chemicals. (n.d.). Retrieved from [Link]
-
This compound (C7H9NO3), 25 grams. CP Lab Safety. (n.d.). Retrieved from [Link]
-
Ammonia Nessler determination. Giovannelli Lab protocols. (n.d.). Retrieved from [Link]
-
Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions. (2024, August 8). Retrieved from [Link]
-
Ammonia-Nitrogen Test Kit - Salicylate Method. Michigan Koi. (n.d.). Retrieved from [Link]
-
Nessler’s Reagent (125ML). HiMedia Laboratories. (n.d.). Retrieved from [Link]
-
Nesslers reagent. ChemWorld. (n.d.). Retrieved from [Link]
-
Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction. MDPI. (2022). Retrieved from [Link]
-
Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates?. (2019). ChemSusChem, 12(18), 4146-4154. Retrieved from [Link]
-
Nessler's Reagent For Detection Of Ammonia Salt (125 ml). Lab Wale. (n.d.). Retrieved from [Link]
-
Phenol, ACS Reagent, GR for Analysis. Medix ®. (n.d.). Retrieved from [Link]
-
Nessler Reagent, 100 mL MDB. Hach. (n.d.). Retrieved from [Link]
-
Validation and comparison of ammonia measurement techniques used to determine ammonia absorbed by passive absorption samplers. (2020). Environmental Science and Pollution Research, 27, 13445-13451. Retrieved from [Link]
-
Analysis of Different Methods to Compute Ammonia Concentration and Emission Rate. (2012). 2012 Dallas, Texas, July 29 - August 1, 2012. American Society of Agricultural and Biological Engineers. Retrieved from [Link]
-
Phenol, Loose Crystal, Reagent, ACS. The Lab Depot. (n.d.). Retrieved from [Link]
-
Phenol Prices, Trends, Index, News, Monitor and Demand. ChemAnalyst. (n.d.). Retrieved from [Link]
-
Comparison of Methods for Ammonium Determination of Drinking Water Using Spectrophotometry UV-Vis. (2017). Jurnal Kimia Valensi, 3(1). Retrieved from [Link]
-
Comparison of different methods for ammonia measurement in southern and northern Australia. Flinders University. (n.d.). Retrieved from [Link]
-
Ammonia Test Kits: Nessler vs. Salicylate. Fish Care. (2006, August 8). Retrieved from [Link]
-
Chemistry Explained: Nitrogen, Ammonia. Hach. (n.d.). Retrieved from [Link]
-
Comparison of Nessler, phenate, salicylate and ion selective electrode procedures for determination of total ammonia nitrogen in aquaculture. (2012). Aquaculture Research, 43(10), 1447-1456. Retrieved from [Link]
-
Comparison of Phenate and Salicylate Methods for Determination of Total Ammonia Nitrogen in Freshwater and Saline Water. (2012). Journal of the World Aquaculture Society, 43(5), 724-729. Retrieved from [Link]
-
This compound (C7H9NO3), 25 grams. CP Lab Safety. (n.d.). Retrieved from [Link]
- Salicylate method for the quantitative determination of ammonia nitrogen. (1969). U.S. Patent No. 3,432,395.
-
Evaluation of Water Ammonium Ion Test Kit and Its Feasibility for the Analysis of Protein in Food. (2022). Foods, 11(15), 2201. Retrieved from [Link]
-
Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. (1987). Annals of Clinical Biochemistry, 24(4), 364-373. Retrieved from [Link]
-
Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2023). World Journal of Chemical Education, 11(1), 1-8. Retrieved from [Link]
-
Ammonia-Nitrogen Test Kit - Salicylate Method. Michigan Koi. (n.d.). Retrieved from [Link]
-
Analytical Methods. (2015). Anal. Methods, 7, 9587-9594. Retrieved from [Link]
-
Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. (2020). Journal of The Electrochemical Society, 167(13), 137505. Retrieved from [Link]
-
Plasma Salicylate Analysis: A Comparison of Colorimetric, HPLC and Enzymatic Techniques. Semantic Scholar. (1987). Retrieved from [Link]
-
Alkali Metal Salt Interference on the Salicylate Method for Quantifying Ammonia from Nitrogen Reduction. (2022). Journal of The Electrochemical Society, 169(5), 052510. Retrieved from [Link]
-
Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. (2020). Molecules, 25(20), 4791. Retrieved from [Link]
-
Ammonia test kit options?. Reef2Reef. (2019, March 23). Retrieved from [Link]
-
Berthelot's reagent. Wikipedia. (n.d.). Retrieved from [Link]
-
Berthelot Method. Labcare diagnostics. (n.d.). Retrieved from [Link]
-
Ammonia Salicylate, powder pack reagent, 10 mL, pack of 100. ysi.com. (n.d.). Retrieved from [Link]
-
Ammonia Salicylate Reagent, 5 mL, Powder Pack, 50/Pack, 251997RP2. USABlueBook.com. (n.d.). Retrieved from [Link]
-
Spectrophotometric determination of ammonia: A study of a modified Berthelot reaction using salicylate and dichloroisocyanurate. (1980). The Analyst, 105(1253), 761-767. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide to Personal Protective Equipment for Handling Ammonium Salicylate
Ammonium salicylate is a versatile chemical compound utilized across various sectors of research and development. While indispensable, its handling necessitates a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and scientific integrity.
The Foundational Risk: Understanding the Hazard Profile of this compound
Effective protection begins with a clear-eyed assessment of the risks. This compound (C₇H₉NO₃) is a white crystalline solid that can cause irritation upon contact with the skin, eyes, and respiratory tract.[1][2] Ingestion is also harmful.[3][4][5][6] The primary hazards, as defined by the Globally Harmonized System (GHS), underscore the necessity for comprehensive protective measures.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3][4] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[3][5] |
These classifications are not abstract warnings; they are directives that inform every choice we make regarding PPE. The potential for respiratory irritation, for example, immediately elevates the importance of engineering controls like fume hoods.[7][8]
The Hierarchy of Controls: A Proactive Safety Paradigm
Before we even consider PPE, we must adhere to the hierarchy of controls. This framework prioritizes the most effective and reliable safety measures. PPE, while essential, is the final barrier between the operator and the hazard.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.
Core Directive: Selecting Task-Appropriate PPE
The specific procedure dictates the level of PPE required. Handling a few milligrams of solid in a weigh boat is fundamentally different from preparing a multi-liter solution. The following recommendations are based on a risk-assessed approach.
Eye and Face Protection: The Non-Negotiable Barrier
Causality: this compound is classified as a serious eye irritant.[1][2][3] Any accidental splash or introduction of airborne particles can lead to significant injury.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound in either solid or liquid form.[7]
-
Elevated Risk: When handling larger quantities (>1L) or performing operations with a high potential for splashing (e.g., vigorous mixing, transferring), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][6]
Hand Protection: Preventing Dermal Exposure
Causality: As a known skin irritant[1][2][4], direct contact must be avoided. The choice of glove material is critical for ensuring an effective barrier.
-
Recommended Material: Nitrile gloves are the standard for handling this compound, offering adequate chemical resistance for most laboratory applications.[7]
-
Protocol: Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[1] Contaminated gloves must be disposed of immediately as chemical waste.
Table 2: Glove Selection Matrix for Common Laboratory Tasks
| Task | Glove Type | Key Procedural Notes |
| Weighing Solid (<10g) | Standard Nitrile Gloves | Change gloves if any visible contamination occurs. |
| Preparing Aqueous Solutions | Standard Nitrile Gloves | Avoid direct contact with the solution during preparation and transfer. |
| Extended Handling or Large Volumes | Heavy-Duty Nitrile Gloves | Consider double-gloving for enhanced protection. |
Body Protection: Shielding Skin and Clothing
Causality: Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.
-
Standard Protocol: A fully buttoned, long-sleeved laboratory coat is mandatory.[7][8]
-
Enhanced Protocol: For tasks involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: The Role of Engineering Controls
Causality: The fine, crystalline nature of solid this compound means it can easily become airborne, posing a respiratory irritation hazard.[1][2][3][4]
-
Primary Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to contain dust and aerosols at the source.[1][7][8]
-
Secondary Control: In the rare event of a large spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with at least an N95 particulate filter is required.[1]
Procedural Integrity: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The sequence of donning (putting on) and doffing (taking off) is designed to minimize the risk of cross-contamination.
Workflow for Donning and Doffing PPE
Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Operational Plan: Spill Response
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent further spread of the material.
-
Clean-Up: Carefully sweep up solid material to avoid creating dust.[1] Place the material into a suitable, sealed, and clearly labeled waste container.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All used PPE and materials contaminated with this compound must be treated as hazardous waste. Dispose of these materials through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][3] Do not place contaminated items in standard trash receptacles.
References
-
Ammonia Salicylate Reagent Safety Data Sheet (M00127) . Hach Company. Available at: [Link] (Note: Direct link to SDS may vary; search for M00127 on the manufacturer's site).
-
Ammonia Salicylate Reagent Safety Data Sheet . Scribd. Available at: [Link].
-
Ammonia Salicylate Reagent Safety Data Sheet . LPS.org. Available at: [Link].
-
Ammonia Salicylate Reagent Powder Pillows Safety Data Sheet . CoreandMain.com. Available at: [Link].
-
Ammonia Salicylate Reagent Safety Data Sheet . Cole-Parmer. Available at: [Link] (Note: SDS requires searching for the specific product on the site).
-
This compound Compound Summary . PubChem, National Institutes of Health. Available at: [Link].
-
Ammonia Salicylate Reagent Safety Data Sheet . HACH LANGE GmbH. Available at: [Link].
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
